Product packaging for 2-Chloropentanoic acid(Cat. No.:CAS No. 6155-96-0)

2-Chloropentanoic acid

货号: B3054684
CAS 编号: 6155-96-0
分子量: 136.58 g/mol
InChI 键: WZZRDRYYUVHLRD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-Chloropentanoic acid is an organic compound with the molecular formula C5H9ClO2 and a molecular weight of 136.58 g/mol . Its CAS Registry Number is 6155-96-0, and it is characterized by the SMILES string CCCC(Cl)C(=O)O and the InChIKey WZZRDRYYUVHLRD-UHFFFAOYSA-N . Research Applications and Value This compound is a valued versatile synthetic intermediate in organic and medicinal chemistry. Its core value lies in its role as a chiral building block for the enantioselective synthesis of more complex molecules . The halogen atom at the alpha-position creates an electrophilic carbon center that is highly susceptible to nucleophilic substitution reactions, allowing for the facile introduction of various functional groups . Key research applications include: Precursor to Chiral Alcohols and Alkyloxiranes: Chiral 2-chloroalkanoic acids can be reduced to form 2-chloro-1-alkanols (chlorohydrins), which are valuable intermediates for synthesizing alkyloxiranes of high enantiomeric purity . Synthesis of α-Amino Acids: It serves as a key precursor in one of the classic methods for α-amino acid synthesis, where the α-halogen is substituted with ammonia via an SN2 reaction . Biochemical Probe: As a halogenated carboxylic acid, it belongs to a class of molecules studied for enzyme inhibition and interaction with biological systems, making it a tool for probing metabolic pathways . Interaction with Biological Systems In biochemical research, this compound is of interest due to its structural similarity to naturally occurring carboxylic acids. Computational docking simulations have shown that 2-chloroalkanoic acids, including this compound, bind to the active site of bacterial haloacid dehalogenase (Bcfd1) enzymes . Studies indicate that specific residues in the enzyme's active site, such as Met1, Asp2, Cys33, and Lys204, play a role in orienting the carboxylic group of the substrate through hydrogen bonds . This interaction is fundamental to the enzyme's ability to cleave the carbon-halogen bond, a process with significant implications for bioremediation of toxic haloacids and the synthesis of chiral chemical products . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9ClO2 B3054684 2-Chloropentanoic acid CAS No. 6155-96-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-chloropentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZRDRYYUVHLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276092, DTXSID10881105
Record name 2-Chloropentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentanoic acid, 2-​chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10881105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6155-96-0, 28600-64-8
Record name Pentanoic acid, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006155960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloropentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentanoic acid, 2-​chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10881105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloropentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Stereospecific Synthesis of (R)-2-Chloropentanoic Acid from L-Norvaline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of (R)-2-Chloropentanoic acid, a valuable chiral building block, utilizing L-norvaline as a readily available starting material. The core of this synthesis lies in a stereoretentive diazotization reaction, where the α-amino group of the amino acid is replaced by a chlorine atom with a high degree of fidelity in preserving the original stereochemistry. This document elucidates the underlying reaction mechanism, offers a robust, self-validating experimental workflow, and discusses critical parameters for ensuring high yield and enantiomeric purity. The intended audience includes researchers in organic synthesis, medicinal chemistry, and drug development who require reliable methods for accessing chiral intermediates.

Introduction: The Strategic Value of Chiral α-Chloro Acids

Chiral α-chloro carboxylic acids are highly sought-after intermediates in the pharmaceutical and fine chemical industries.[1] Their utility stems from the presence of two reactive functional groups—the carboxylic acid and the α-chloro substituent—at a stereogenic center. This arrangement allows for a diverse range of subsequent transformations, making them ideal precursors for the synthesis of complex, biologically active molecules and chiral ligands.[2][3] About 56% of drugs currently in use are chiral products, underscoring the importance of stereocontrolled synthesis.[4]

The use of natural α-amino acids from the "chiral pool" is an economically and strategically sound approach to asymmetric synthesis.[5] L-norvaline, a non-proteinogenic but readily accessible amino acid, serves as an excellent starting point for generating five-carbon chiral molecules.[6] The transformation of its α-amino group to a chloro group via diazotization is a classic yet powerful method that, when executed correctly, proceeds with remarkable stereochemical control.[1][7]

Mechanistic Insights: The Pathway to Stereoretention

The conversion of an α-amino acid to an α-chloro acid is achieved through a diazotization reaction, followed by nucleophilic substitution. While the Sandmeyer reaction achieves this for aromatic amines using copper(I) catalysts, the mechanism for aliphatic amines, particularly α-amino acids, follows a distinct path that accounts for the observed retention of configuration.[8][9][10]

The reaction is initiated by the formation of nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl). The nitrous acid then reacts with the α-amino group of L-norvaline to form a diazonium salt intermediate. This intermediate is highly unstable and readily loses dinitrogen gas (N₂), a thermodynamically excellent leaving group, to generate a carbocation.[11][12]

The key to the high stereoretention lies in a proposed double-inversion mechanism mediated by an α-lactone intermediate.[9]

  • Diazotization: The (S)-configured L-norvaline is converted to the corresponding diazonium salt.

  • Intramolecular Cyclization (Inversion 1): The adjacent carboxyl group acts as an internal nucleophile, attacking the α-carbon and displacing the diazonium group from the backside. This intramolecular Sɴ2 reaction forms a transient, highly strained α-lactone intermediate and results in an inversion of the stereocenter.

  • Nucleophilic Opening (Inversion 2): A chloride ion (abundantly available from the HCl solvent) then attacks the α-carbon of the lactone, opening the ring. This second Sɴ2 reaction proceeds with another inversion of configuration.

The net result of these two sequential inversions is the overall retention of the original stereochemistry. Although the stereochemistry is retained, the Cahn-Ingold-Prelog (CIP) priority rules change. In L-norvaline, the priority order is -NH₂ > -COOH > -propyl > -H, assigning it the (S) configuration. In the product, the priority becomes -Cl > -COOH > -propyl > -H, resulting in the assignment of the (R) configuration.

Reaction_Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Double Inversion S_Norvaline (S)-Norvaline Diazonium Alkyldiazonium Salt S_Norvaline->Diazonium NaNO₂, HCl R_Product (R)-2-Chloropentanoic Acid (Inversion 2) AlphaLactone α-Lactone Intermediate (Inversion 1) Diazonium->AlphaLactone -N₂ (Intramolecular Sɴ2) AlphaLactone->R_Product Cl⁻ (Sɴ2 Attack)

Figure 1: Proposed mechanism for the stereoretentive synthesis of (R)-2-Chloropentanoic acid.

Experimental Protocol: A Validated Workflow

This protocol is designed to be self-validating by incorporating critical control points that ensure reproducibility and high fidelity.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
L-Norvaline≥99%Sigma-AldrichThe chiral integrity of the starting material is paramount.
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Fisher ScientificAn oxidizer; handle with care.
Hydrochloric Acid (HCl)37% (conc.)VWRUsed to prepare 5 N solution. Corrosive.
Diethyl EtherAnhydrousEMD MilliporeExtraction solvent. Flammable.
Anhydrous Sodium SulfateACS Reagent, granularAlfa AesarDrying agent.
Deionized WaterType I or IIIn-houseFor preparing solutions.
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Mechanical stirrer

  • Dropping funnel

  • Low-temperature thermometer (-20 to 100 °C)

  • Ice/salt bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

Step-by-Step Procedure

The following workflow provides a detailed path from starting material to crude product.

Experimental_Workflow Start Start: L-Norvaline Dissolve 1. Dissolve L-Norvaline in 5 N HCl Start->Dissolve Cool 2. Cool to 0-5 °C (Ice/Salt Bath) Dissolve->Cool AddNitrite 4. Add NaNO₂ dropwise (Maintain T < 5 °C) Cool->AddNitrite PrepareNitrite 3. Prepare aq. NaNO₂ solution and pre-cool PrepareNitrite->AddNitrite React 5. Stir for 5 hours at < 5 °C, then overnight at RT AddNitrite->React Degas 6. Degas under vacuum to remove nitrogen oxides React->Degas Extract 7. Extract with Diethyl Ether (3x portions) Degas->Extract Dry 8. Dry combined organic layers (Anhydrous Na₂SO₄) Extract->Dry Concentrate 9. Filter and concentrate (Rotary Evaporator) Dry->Concentrate End End: Crude (R)-2-Chloropentanoic Acid Concentrate->End

Figure 2: Step-by-step experimental workflow for the synthesis.

  • Preparation: In a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, dissolve 0.1 mol of L-norvaline in 200 mL of 5 N hydrochloric acid.[7]

  • Cooling (Critical Control Point 1): Cool the mixture to 0 °C in an ice/salt bath. A precipitate of the amino acid hydrochloride may form.[7] This low temperature is crucial to prevent the premature and uncontrolled decomposition of the diazonium salt intermediate.

  • Nitrite Addition (Critical Control Point 2): In a separate beaker, prepare a solution of 1.6 mol of sodium nitrite in 400 mL of water and cool it in an ice bath. Add this pre-cooled nitrite solution dropwise to the stirred amino acid suspension over 2-3 hours. The rate of addition must be carefully controlled to maintain the reaction temperature below 5 °C.[7] Vigorous stirring is essential to ensure efficient heat dissipation and mixing.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 5 hours. Then, remove the cooling bath and allow the mixture to stand overnight at room temperature. During this time, the evolution of nitrogen gas will be observed.

  • Work-up: Carefully apply a vacuum (e.g., from a water aspirator) to the flask with stirring for approximately 3 hours to remove dissolved nitrogen oxides. The color of the solution should change from yellowish-brown to pale yellow.[7] The product, (R)-2-chloropentanoic acid, will likely separate as a pale yellow oil.[7]

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract three times with 100 mL portions of diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude (R)-2-Chloropentanoic acid.

Product Characterization and Quality Control

Ensuring the identity and purity of the final product is a critical step.

Physicochemical Properties
PropertyL-Norvaline (Starting Material)[6](R)-2-Chloropentanoic Acid (Product)[13][14]
Molecular Formula C₅H₁₁NO₂C₅H₉ClO₂
Molar Mass 117.15 g/mol 136.58 g/mol
Appearance White crystalline solidColorless to pale yellow oil/liquid
Boiling Point Decomposes~219 °C at 760 mmHg
Expected Yield and Purity

This procedure typically affords the product in 70-80% yield.[15] The primary potential byproduct is the corresponding α-hydroxy acid, formed if water outcompetes the chloride ion in attacking the intermediate. Maintaining a high concentration of HCl minimizes this side reaction.

Analytical Methods
  • Structural Verification: ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the chemical structure.

  • Enantiomeric Purity (ee): The enantiomeric excess is the most critical quality attribute. It can be determined by:

    • Chiral Chromatography: Direct analysis using a chiral GC or HPLC column.

    • Diastereomeric Derivatization: Converting the carboxylic acid to an amide using a chiral amine (e.g., (R)-1-phenylethylamine). The resulting diastereomers can be separated and quantified by standard ¹H NMR or GC analysis. The method described has been shown to produce 2-chloroalkanoic acids with an enantiomeric excess (ee) of 95.6% or higher.[7]

Safety and Troubleshooting

  • Hazards: The reaction should be performed in a well-ventilated fume hood. Sodium nitrite is a strong oxidizer. Concentrated HCl is highly corrosive. The reaction evolves toxic nitrogen oxide gases, which must be vented safely.[14]

  • Troubleshooting:

    • Low Yield: Often caused by adding the nitrite solution too quickly or at too high a temperature, leading to decomposition and side reactions. Ensure efficient cooling and slow addition.

    • Low Enantiomeric Excess: Significant racemization can occur if the temperature is not kept below 5 °C during the diazotization step.[7]

    • Incomplete Reaction: Ensure sufficient reaction time and that all reagents are of high quality.

Conclusion

The synthesis of (R)-2-Chloropentanoic acid from L-norvaline via stereoretentive diazotization is a robust and reliable method for accessing this valuable chiral building block. By carefully controlling key parameters, particularly the reaction temperature, researchers can consistently achieve high yields and excellent enantiomeric purity. The mechanistic understanding of the double-inversion pathway provides the causal framework for the experimental design, transforming a simple protocol into a predictable and validated synthetic tool for advanced chemical research and development.

References

  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Diazotization of S-Sulfonyl-cysteines | The Journal of Organic Chemistry - ACS Publications. (2019, October 28).
  • Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids - PMC - NIH. (2018, February 13).
  • BYJU'S. (n.d.). Chemical Reactions of Diazonium Salts.
  • Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts | Organic Chemistry II.
  • PubChem - NIH. (n.d.). (2R)-2-chloropentanoic acid | C5H9ClO2 | CID 5324934.
  • Organic Syntheses Procedure. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s).
  • PubChem - NIH. (n.d.). (2R)-5-amino-2-chloropentanoic acid | C5H10ClNO2 | CID 101703478.
  • Crash Course. (2022, March 2). Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47.
  • Nucleophilic Substitution Reactions. (n.d.).
  • PubChem - NIH. (n.d.). 2-Chloropentanoic acid | C5H9ClO2 | CID 110794.
  • Continuous Multiple Liquid–Liquid Separation: Diazotization of Amino Acids in Flow. (2012, August 6).
  • LookChem. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C5H9ClO2).
  • Diazotization of the Amino Acid [closo-1-CB9H8-1-COOH-6-NH3] and Reactivity of the [closo-1-CB9H8-1-COO-6-N2] - Vanderbilt University. (2011, February 22).
  • Chemistry LibreTexts. (2020, May 30). 25.2: Structure and Stereochemistry of the Amino Acids.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
  • OpenStax adaptation. (n.d.). 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition.
  • Google Patents. (n.d.). CN1962613A - Method for synthesis of L-norvaline.
  • Google Patents. (n.d.). US5215671A - Purification method of 2-chloropropionic acid.
  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.).
  • ResearchGate. (2025, August 7). Asymmetric synthesis of L-Norvaline.
  • Chemistry LibreTexts. (2024, March 23). 26.4: Synthesis of Amino Acids.
  • Wikipedia. (n.d.). Norvaline.
  • The synthesis of alpha, beta-dehydroamino acid esters from hydroxyamino esters using haloacetyl halides — York Research Database. (n.d.).
  • Google Patents. (n.d.). CN107879925B - Synthesis method of high-purity high-yield L-2-chloropropionic acid.
  • PubMed. (n.d.). Stereospecific synthesis of alpha-methylated amino acids.
  • ResearchGate. (2025, August 7). Preparation of Novel Optically Active Carboxylic Acids and Application as Chiral Dopants for Nematic Liquid Crystals.
  • PubMed Central. (2022, January 10). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase.
  • PubMed. (n.d.). Asymmetric synthesis of L-2-amino[3-11C]butyric acid, L-[3-11C]norvaline and L-[3-11C]valine.
  • PubMed Central. (n.d.). Chiral Drugs: An Overview.
  • PubMed. (n.d.). Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols.
  • Google Patents. (n.d.). SU1625866A1 - Method of producing 5-chloropentanoic acid.
  • Chemical Society Reviews (RSC Publishing). (2018, August 1). Planar chiral [2.2]paracyclophanes: from synthetic curiosity to applications in asymmetric synthesis and materials.

Sources

An In-depth Technical Guide to the Stereospecific Synthesis of (S)-2-Chloropentanoic Acid from D-Norvaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the stereospecific synthesis of (S)-2-Chloropentanoic acid, a valuable chiral building block in pharmaceutical and chemical industries. The described methodology leverages the readily available and optically pure amino acid, D-norvaline, as the starting material. The core of this synthesis is a diazotization reaction followed by a nucleophilic substitution, which proceeds with a predictable inversion of stereochemistry. This guide delves into the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and outlines the necessary analytical techniques for product characterization and quality control. The content is tailored for researchers, scientists, and professionals in drug development who require a robust and reliable method for producing this enantiomerically pure halo acid.

Introduction: The Imperative of Chirality

In the realm of drug development and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, cause harmful side effects. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern organic chemistry.[1][2]

(S)-2-Chloropentanoic acid is a key chiral synthon, utilized in the construction of more complex molecular architectures. Its synthesis from a natural amino acid, D-norvaline, presents an efficient route that capitalizes on the "chiral pool"—the collection of readily available, enantiopure natural products.[1] The transformation hinges on a classic yet powerful reaction: the diazotization of a primary amine. This process allows for the stereospecific replacement of the amino group with a chlorine atom, providing a reliable pathway to the desired S-enantiomer from the D-amino acid precursor.

Mechanistic Insights: A Tale of Inversion

The conversion of D-norvaline to (S)-2-Chloropentanoic acid is not a simple substitution. It proceeds through a highly reactive diazonium salt intermediate, and the stereochemical outcome is dictated by the mechanism of the subsequent nucleophilic attack.

The reaction is initiated by treating D-norvaline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[3][4][5] The process unfolds as follows:

  • Formation of the Nitrosonium Ion: In the acidic medium, sodium nitrite is protonated and subsequently loses water to form the highly electrophilic nitrosonium ion, +N=O.[4]

  • N-Nitrosation: The lone pair of electrons on the nitrogen atom of the amino group in D-norvaline attacks the nitrosonium ion. This is followed by deprotonation to yield an N-nitrosamine.[4]

  • Diazonium Salt Formation: The N-nitrosamine undergoes a series of proton transfers and tautomerization, culminating in the elimination of a water molecule to form the aliphatic diazonium salt, R-N₂⁺. This intermediate is highly unstable.[4][6]

  • Nucleophilic Substitution with Inversion: The diazonium group (N₂) is an excellent leaving group. The chloride ion (Cl⁻), abundantly present from the HCl, acts as a nucleophile. It attacks the alpha-carbon from the side opposite to the leaving group in an Sₙ2-like fashion.[7] This backside attack forces an inversion of the stereocenter's configuration. Thus, the R-configuration of D-norvaline is converted to the S-configuration of the resulting 2-chloropentanoic acid.

While some diazotization reactions of amino acids have been reported to proceed with retention of configuration, this is often due to a double inversion mechanism involving an intermediate alpha-lactone.[8] However, for simple aliphatic amino acids like norvaline in aqueous HCl, the direct substitution with inversion is the predominant and expected pathway.

Diazotization Mechanism with Inversion D_Norvaline D-Norvaline (R-config) Diazonium Alkyl Diazonium Ion (Unstable Intermediate) D_Norvaline->Diazonium 1. Diazotization Reagents NaNO₂, HCl (in situ HNO₂) Product (S)-2-Chloropentanoic acid (S-config, Inversion) Diazonium->Product 2. SN2-like attack    (Backside) N2 N₂ Gas Diazonium->N2 loss of leaving group Chloride Cl⁻ (Nucleophile) Chloride->Diazonium Synthetic Workflow start D-Norvaline in 5N HCl diazotization Diazotization (Add NaNO₂ soln @ 0-5°C) start->diazotization stir Stir for 2-3h @ 0-5°C diazotization->stir extract Work-up (Extraction with Diethyl Ether) stir->extract dry Dry Organic Phase (Anhydrous Na₂SO₄) extract->dry evap Solvent Removal (Rotary Evaporation) dry->evap product Crude (S)-2-Chloropentanoic Acid evap->product purify Purification (Vacuum Distillation) product->purify final Pure (S)-2-Chloropentanoic Acid purify->final

Figure 2: Overall synthetic workflow from starting material to final product.

Characterization and Quality Control

Rigorous analytical validation is non-negotiable to confirm the structure, purity, and, most importantly, the stereochemical integrity of the final product.

  • Structural Confirmation:

    • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. For (S)-2-chloropropanoic acid, a similar compound, the expected ¹H NMR signals are a doublet for the methyl group, a quartet for the alpha-proton, and a broad singlet for the carboxylic acid proton. [9]Similar patterns are expected for the pentanoic acid derivative.

    • FTIR Spectroscopy: Will confirm the presence of the carboxylic acid C=O (~1710 cm⁻¹) and O-H (~2500-3300 cm⁻¹, broad) functional groups.

    • Mass Spectrometry: Verifies the molecular weight of the product (136.58 g/mol ). [10]

  • Chiral Analysis (Self-Validation):

    • Chiral HPLC or GC: These chromatographic techniques are essential for determining the enantiomeric excess (e.e.) of the product. [14][15][16]By using a chiral stationary phase, the two enantiomers can be separated and quantified, providing a precise measure of the reaction's stereospecificity. An e.e. of >98% is typically desired.

Safety and Troubleshooting

  • Safety: The diazotization reaction must be conducted in a well-ventilated fume hood. Concentrated HCl is corrosive, and sodium nitrite is toxic. Low temperatures must be strictly maintained, as diazonium salts can be unstable at higher temperatures. [5]* Troubleshooting:

    • Low Yield: Often caused by allowing the reaction temperature to rise, which leads to the decomposition of the diazonium intermediate and the formation of the hydroxy acid byproduct. Ensure efficient cooling and slow addition of the nitrite solution.

    • Low Enantiomeric Excess: This would suggest a mechanistic deviation from a pure Sₙ2 pathway, possibly due to carbocation formation (Sₙ1 character), which would lead to racemization. Strict adherence to low temperatures minimizes this possibility.

Conclusion

The synthesis of (S)-2-Chloropentanoic acid from D-norvaline via diazotization is a robust and reliable method for accessing this valuable chiral building block. The procedure's success is rooted in a fundamental understanding of the Sₙ2-like mechanism that governs the stereochemical outcome, resulting in a clean inversion of configuration. By following the detailed protocol and implementing the prescribed analytical quality controls, researchers can confidently produce this enantiomerically pure compound for applications in advanced organic synthesis and drug discovery.

References

  • Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society.
  • Joyce, L. A., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health.
  • SciSpace. A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids.
  • Brummond, K. M., et al. (2018). Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids. National Institutes of Health.
  • PubChem. This compound.
  • BYJU'S. Diazotization Reaction Mechanism.
  • Chemistry Steps. Specific Rotation.
  • Pearson. (S)-2-chloropentane has a specific rotation of +34.07°.
  • Organic Chemistry Portal. Diazotisation.
  • Samagra. Haloalkanes and Haloarenes.
  • Sathee Jee. Chemistry Diazotization Reaction.
  • Wikipedia. Specific rotation.
  • Koppenhoefer, B., & Schurig, V. (1988). (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. Organic Syntheses, 66, 151.
  • Chemistry Steps. The Reaction of Amines with Nitrous Acid.
  • Chiral Amino Acids Synthesis. (n.d.).

Sources

A-Technical-Guide-to-the-Hell-Volhard-Zelinsky-Reaction-for-2-Chloropentanoic-Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone of organic synthesis, enabling the selective α-halogenation of carboxylic acids. This guide provides a comprehensive technical overview of the HVZ reaction, with a specific focus on the synthesis of 2-chloropentanoic acid. It delves into the reaction's mechanism, offers a detailed experimental protocol, discusses critical process parameters, and outlines methods for purification and characterization. This document is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development, providing the necessary insights for the successful application of this important transformation.

Introduction: The Significance of α-Halo Carboxylic Acids

α-Halo carboxylic acids are versatile synthetic intermediates, most notably serving as precursors for the synthesis of α-amino acids.[1][2] The introduction of a halogen at the α-position of a carboxylic acid opens up a gateway for a variety of nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups. The Hell-Volhard-Zelinsky (HVZ) reaction stands as a classic and reliable method for achieving this transformation.[3][4] This reaction, named after its developers Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, facilitates the α-halogenation of carboxylic acids containing at least one α-hydrogen.[3][5]

This guide will focus on the chlorination of pentanoic acid to yield this compound, a valuable building block in various synthetic applications.

The Reaction Mechanism: A Stepwise Perspective

The HVZ reaction proceeds through a multi-step mechanism that is crucial to understand for optimizing reaction conditions and troubleshooting.[2][3][4] The key insight is that the halogenation does not occur on the carboxylic acid itself, but rather on its acyl halide intermediate, which can readily tautomerize to an enol form.[3][6]

The generally accepted mechanism for the chlorination of pentanoic acid using a phosphorus trihalide catalyst (e.g., PCl₃) and chlorine (Cl₂) is as follows:

  • Formation of the Acyl Halide: The carboxylic acid reacts with the phosphorus trihalide (in this case, PCl₃, which can be generated in situ from red phosphorus and the halogen) to form the corresponding acyl chloride.[3][6][7] This initial step is critical as the acyl halide is more reactive towards enolization than the parent carboxylic acid.

  • Enolization: The acyl chloride then undergoes tautomerization to its enol form.[3][8][9] This step is catalyzed by the presence of an acid or base.

  • α-Halogenation: The electron-rich enol intermediate readily reacts with the electrophilic halogen (Cl₂) at the α-carbon.[3][4][9] This is the key halogenation step.

  • Hydrolysis/Exchange: The resulting α-chloro acyl chloride can then be hydrolyzed during aqueous workup to yield the final this compound.[3][7] Alternatively, it can react with another molecule of the starting carboxylic acid to form an anhydride, which then regenerates the acyl chloride intermediate, thus continuing the catalytic cycle.[5][6]

Below is a diagram illustrating the mechanistic pathway:

HVZ_Mechanism Pentanoic_Acid Pentanoic Acid Pentanoyl_Chloride Pentanoyl Chloride Pentanoic_Acid->Pentanoyl_Chloride + PCl₃ PCl3 PCl₃ (catalyst) Enol Enol Tautomer Pentanoyl_Chloride->Enol Tautomerization Alpha_Chloro_Acyl_Chloride α-Chloro Acyl Chloride Enol->Alpha_Chloro_Acyl_Chloride + Cl₂ Cl2 Cl₂ Product This compound Alpha_Chloro_Acyl_Chloride->Product + H₂O H2O H₂O (workup)

Caption: Mechanism of the Hell-Volhard-Zelinsky reaction for this compound.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the HVZ reaction.

3.1. Materials and Reagents

Compound Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL)
Pentanoic AcidC₅H₁₀O₂102.13186-1870.939
Phosphorus TrichloridePCl₃137.33761.574
Thionyl ChlorideSOCl₂118.97791.631
ChlorineCl₂70.90-34.04-
This compoundC₅H₉ClO₂136.58219.3[10]1.162[10]

Note: Thionyl chloride (SOCl₂) can also be used to generate the acyl chloride intermediate.[9] The choice between PCl₃ and SOCl₂ often depends on the specific substrate and desired reaction conditions.

3.2. Step-by-Step Procedure

The following workflow outlines the key stages of the synthesis:

HVZ_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup 1. Set up a reflux apparatus in a fume hood. Reagents 2. Charge the flask with pentanoic acid and a catalytic amount of PCl₃. Setup->Reagents Heating 3. Heat the mixture gently. Reagents->Heating Chlorination 4. Introduce chlorine gas at a controlled rate. Heating->Chlorination Reflux 5. Maintain the reaction at reflux until completion. Chlorination->Reflux Cooling 6. Cool the reaction mixture. Reflux->Cooling Hydrolysis 7. Carefully add water to hydrolyze the acyl chloride. Cooling->Hydrolysis Extraction 8. Extract the product with a suitable organic solvent. Hydrolysis->Extraction Purification 9. Purify by distillation under reduced pressure. Extraction->Purification Characterization 10. Characterize the product (NMR, IR, MS). Purification->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Detailed Steps:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel (or a gas inlet tube), and a thermometer in a well-ventilated fume hood. The outlet of the condenser should be connected to a gas trap to neutralize excess chlorine and hydrogen chloride produced.

  • Charging Reagents: In the reaction flask, place pentanoic acid. Add a catalytic amount of phosphorus trichloride (typically 0.1 to 0.2 molar equivalents).[11]

  • Initiation: Gently heat the mixture. The reaction between pentanoic acid and PCl₃ will begin, forming pentanoyl chloride.

  • Chlorination: Once the initial reaction subsides, begin to introduce chlorine gas through the gas inlet tube below the surface of the liquid. The rate of chlorine addition should be controlled to maintain a steady reaction and avoid excessive pressure buildup. The reaction is exothermic, and the temperature should be monitored.

  • Reflux: Continue the addition of chlorine while maintaining the reaction mixture at reflux. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy on aliquots taken from the reaction mixture.

  • Work-up - Hydrolysis: After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. Carefully and slowly add water to the mixture to hydrolyze the remaining acyl chloride and any unreacted PCl₃. This step is highly exothermic and will generate HCl gas, so it must be performed with caution in a fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with water and then with a saturated sodium chloride solution (brine). Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal and Purification: Remove the solvent by rotary evaporation. The crude this compound can then be purified by fractional distillation under reduced pressure.

Factors Influencing the Reaction

Several factors can influence the yield and selectivity of the HVZ reaction:

  • Catalyst: While phosphorus trihalides are the classic catalysts, red phosphorus can also be used, which reacts with the halogen in situ to form the phosphorus trihalide.[7] The amount of catalyst is typically less than one equivalent.[4][5]

  • Halogenating Agent: The choice of halogen (Cl₂ or Br₂) determines the final product. The reaction is not suitable for iodination or fluorination.[4][5]

  • Temperature: The reaction generally requires elevated temperatures to proceed at a reasonable rate.[5][8] However, excessively high temperatures can lead to the elimination of hydrogen halide, resulting in the formation of α,β-unsaturated carboxylic acids.[4][5]

  • Reaction Time: The reaction time can be lengthy and should be optimized based on monitoring the reaction's progress.[8]

Potential Side Reactions and Troubleshooting

  • Polyhalogenation: While monohalogenation is generally favored, prolonged reaction times or an excess of the halogenating agent can lead to di- or polyhalogenated products.

  • Elimination: As mentioned, high temperatures can promote the elimination of HCl to form an unsaturated carboxylic acid.[4][5] Careful temperature control is crucial to minimize this side reaction.

  • Incomplete Reaction: If the reaction does not go to completion, it may be due to insufficient heating, a low concentration of the halogenating agent, or deactivation of the catalyst.

Purification and Characterization of this compound

6.1. Purification

The primary method for purifying this compound is fractional distillation under reduced pressure . This technique is necessary due to the relatively high boiling point of the product (219.3 °C at atmospheric pressure)[10] and helps to prevent decomposition at elevated temperatures.

6.2. Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show a characteristic downfield shift for the proton at the α-carbon due to the electron-withdrawing effect of the chlorine atom. The integration of the signals will confirm the ratio of protons in the molecule.

    • ¹³C NMR will show a distinct signal for the α-carbon bonded to the chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹. A broad absorption for the hydroxyl group (O-H) of the carboxylic acid will also be present around 2500-3300 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound. The presence of chlorine will be evident from the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

Safety Considerations

The Hell-Volhard-Zelinsky reaction involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Phosphorus Trichloride (PCl₃): PCl₃ is a toxic and corrosive liquid that reacts violently with water.[12] It is fatal if inhaled and causes severe skin burns and eye damage.[12]

  • Thionyl Chloride (SOCl₂): SOCl₂ is also a toxic and corrosive liquid that reacts violently with water, releasing toxic gases (HCl and SO₂).[13][14] It can cause severe skin burns and eye damage.

  • Chlorine (Cl₂): Chlorine is a toxic and corrosive gas that is a strong respiratory irritant.

  • Hydrogen Chloride (HCl): HCl gas is produced during the hydrolysis step and is corrosive and a respiratory irritant.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work. [12][13][15]

Conclusion

The Hell-Volhard-Zelinsky reaction remains a powerful and relevant tool in organic synthesis for the preparation of α-halo carboxylic acids. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and strict adherence to safety protocols are paramount for the successful synthesis of this compound and other valuable α-halo carboxylic acid derivatives. This guide provides the foundational knowledge and practical insights necessary for researchers and professionals to effectively utilize this important chemical transformation in their work.

References

  • OrgoSolver. (n.d.). Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation.
  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction.
  • BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism.
  • sathee jee. (n.d.). Hell Volhard Zelinsky Reaction Mechanism.
  • Chemistry - simple and easy. (2023, May 4). Hell–Volhard–Zelinsky Reaction [Video]. YouTube.
  • Dr. S. K. Singh. (2019, July 21). Hell-Volhard-Zelinsky (HVZ) Reaction (Part 1): Basic Concept and Mechanism [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction.
  • Reddit. (2020, April 7). HVZ using Br2 and PCl3? How does this work?. r/OrganicChemistry.
  • NJ.gov. (n.d.). Hazard Summary: Thionyl Chloride.
  • International Chemical Safety Cards. (n.d.). ICSC 1409 - Thionyl Chloride.
  • LookChem. (n.d.). This compound.
  • Royal Society of Chemistry. (2025). Active electropositive α-chlorine: trichloroacetonitrile as an electrophilic chlorination reagent. Organic Chemistry Frontiers.
  • PubMed. (1991). Purification and characterization of 2-halocarboxylic acid dehalogenase II from Pseudomonas spec. CBS 3.
  • OrgoSolver. (n.d.). Amino Acid Synthesis and Protection Reactions.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-chlorocarboxylic acids and derivatives.
  • Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Efficient α-chlorination of carbonyl containing compounds under basic conditions using methyl chlorosulfate.
  • Organic Chemistry Portal. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues.
  • Pearson. (2024). Amino Acid Synthesis: HVZ Method.
  • ResearchGate. (2025). A simple and convenient method for direct alpha-chlorination of ketones with ammonium chloride and Oxone (R).
  • PubMed Central. (n.d.). Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins.
  • PubMed. (1996). Purification and characterization of two haloperoxidases from the glycopeptide antibiotic producer Streptomyces toyocaensis NRRL 15009.

Sources

2-Chloropentanoic acid safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Chloropentanoic Acid

Compound Profile: Physicochemical Properties

Understanding the physical and chemical properties of this compound (CAS No: 28600-64-8) is fundamental to anticipating its behavior and handling it safely in a laboratory setting.[1] This chlorinated carboxylic acid is typically encountered as a liquid and possesses properties that necessitate careful handling.[2]

Causality Insight: The compound's boiling point and vapor pressure indicate that while not extremely volatile at standard temperature, vapors can accumulate, especially if heated or used in large quantities. Its flash point of 86.4°C signifies that it is a combustible liquid and must be kept away from ignition sources.[3]

PropertyValueSource
Molecular Formula C₅H₉ClO₂[3][4][5]
Molecular Weight 136.58 g/mol [4][5][6]
Appearance Colorless to pale yellow liquid or solid[2]
Boiling Point 219.3 °C at 760 mmHg[3]
Density 1.162 g/cm³[3]
Flash Point 86.4 °C[3]
Vapor Pressure 0.0453 mmHg at 25°C[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a universal framework for understanding these hazards. Data from supplier safety data sheets and regulatory databases like the European Chemicals Agency (ECHA) indicate significant risks upon exposure.[1][6]

Notably, there can be slight variations in classification between suppliers. For maximum safety, this guide adopts the most stringent classifications reported. For instance, while some sources classify it as a skin irritant (Category 2), others classify it as causing severe skin burns (Category 1B).[1][6] The responsible course of action is to handle it as a corrosive material capable of causing severe burns.

Table of GHS Classifications:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/IrritationCategory 1 / 2AH319: Causes serious eye irritation / H314
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source: AK Scientific, Inc., PubChem (ECHA C&L Inventory)[1][6]

GHS_Hazards cluster_pictograms GHS Hazard Pictograms cluster_hazards Associated Hazards p1 Corrosion h1 Skin Corrosion / Burns Serious Eye Damage p1->h1:f0 Primary Risk p2 Exclamation Mark h2 Harmful if Swallowed Respiratory Irritation Skin/Eye Irritation p2->h2:f0 p2->h2:f1 p2->h2:f2

GHS Pictograms and Associated Hazards for this compound.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount. The primary goal is to prevent all contact with the substance through a combination of engineering controls and appropriate PPE.[7]

Engineering Control - The Primary Barrier: All work involving this compound must be conducted within a certified chemical fume hood.[8] This is a non-negotiable control measure because it mitigates the primary route of exposure for respiratory irritation and protects the user from splashes and the inhalation of vapors.[9]

Personal Protective Equipment (PPE) - The Last Line of Defense: The selection of PPE must be deliberate and based on the specific hazards of this corrosive organic acid.

PPE TypeSpecificationRationale
Eye/Face Protection Chemical splash goggles AND a face shield.[10][11]Protects against splashes that can cause severe eye damage. A face shield offers broader protection for the entire face.
Hand Protection Nitrile or Butyl rubber gloves.[11]These materials offer good resistance to organic acids. Always check the manufacturer's glove compatibility chart. Discard and replace gloves immediately if contact occurs.[8]
Body Protection Chemical-resistant lab coat and closed-toe shoes.[9]A lab coat provides a removable barrier. Long pants and closed-toe shoes are mandatory to protect the skin on the lower body.[10]
Respiratory Not typically required if work is performed in a fume hood.If there is a risk of exceeding exposure limits (e.g., large-scale work, spill outside a hood), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]
Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[1][7] Confirm the chemical fume hood is functioning correctly.

  • Donning PPE: Put on all required PPE as outlined in the table above, ensuring gloves are inspected for any defects.

  • Handling: Conduct all transfers and manipulations of this compound inside the fume hood with the sash at the lowest practical position.[10] Use the smallest quantities necessary for the experiment.[8]

  • Dilution: If diluting, always add the acid to water slowly, never the other way around, to prevent a potentially violent exothermic reaction.[8][9]

  • Post-Handling: Tightly close the container.[1] Wipe down the work surface within the fume hood.

  • Doffing PPE: Remove gloves using a technique that avoids touching the outer surface with bare skin. Remove lab coat and eye protection.

  • Hygiene: Wash hands thoroughly with soap and water immediately after handling the product.[1][8]

PPE_Workflow start Start: Prepare to Handle This compound assess Assess Risks & Verify Engineering Controls (Fume Hood Operational?) start->assess ppe Don Appropriate PPE: - Goggles & Face Shield - Nitrile/Butyl Gloves - Lab Coat assess->ppe handle Conduct Work Inside Chemical Fume Hood ppe->handle cleanup Secure Container & Clean Workspace handle->cleanup doff Doff PPE Correctly cleanup->doff wash Wash Hands Thoroughly doff->wash end_ok Procedure Complete wash->end_ok

Workflow for Safely Handling this compound.

Storage and Incompatibility

Proper storage is critical for maintaining laboratory safety and chemical stability.[12] this compound must be stored in a cool, dry, and well-ventilated area.[1]

Key Storage Principles:

  • Container: Keep in a tightly-closed, original container.[1][8]

  • Segregation: This is a crucial aspect of safe storage. As an organic acid, it must be segregated from:

    • Bases: To prevent a strong exothermic neutralization reaction.[10][13]

    • Strong Oxidizing Agents: To avoid a potentially violent and hazardous reaction.[1]

    • Reactive Metals (e.g., sodium, potassium): To prevent the generation of flammable hydrogen gas.[13]

  • Location: Store in a designated corrosives cabinet.[9] Do not store on high shelves; storage below eye level is recommended to minimize the risk of dropping and splashing.[10]

  • Containment: Use secondary containment, such as a polyethylene tray, to contain any potential leaks or spills.[8][10]

Emergency Procedures

In the event of an exposure or spill, a swift and correct response can significantly mitigate harm.

First-Aid Measures

Immediate action is required for any exposure. The goal is to remove the chemical from the affected area as quickly as possible and seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with plenty of soap and water for at least 15 minutes.[1][14] Seek medical attention if irritation or pain persists.[1]

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][14] If the person feels unwell or has difficulty breathing, call a poison center or doctor.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

Accidental Release Measures

The response to a spill depends on its size and location.

  • Ensure Personal Safety: Evacuate unprotected personnel from the area. Wear the appropriate PPE as described in Section 3, including respiratory protection if the spill is large or not in a contained area.

  • Contain the Spill: Prevent further spread of the liquid.[1] Do not let the product enter drains or waterways.[1]

  • Neutralize/Absorb: For small spills, cover with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a commercial acid neutralizer.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste disposal.[1]

  • Ventilate and Clean: Ventilate the area and clean the spill site thoroughly.

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill start EMERGENCY Exposure or Spill exp_type What type of exposure? start->exp_type spill_size Is the spill large or uncontained? start->spill_size skin_eye Skin or Eye Contact exp_type->skin_eye Contact inhale Inhalation exp_type->inhale Inhaled ingest Ingestion exp_type->ingest Swallowed flush Immediately flush with water for at least 15 minutes. Remove contaminated clothing. skin_eye->flush fresh_air Move to fresh air. Keep at rest. inhale->fresh_air no_vomit Rinse mouth. DO NOT induce vomiting. ingest->no_vomit medical Seek Immediate Medical Attention flush->medical fresh_air->medical no_vomit->medical small_spill Small, Contained Spill spill_size->small_spill No large_spill Large Spill spill_size->large_spill Yes absorb Wear full PPE. Absorb with inert material. Collect for disposal. small_spill->absorb evacuate Evacuate Area. Alert Safety Personnel. large_spill->evacuate

Sources

An In-Depth Technical Guide to the Physical Properties of 2-Chloropentanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomerism in Drug Development

In the landscape of pharmaceutical research and development, a molecule's three-dimensional structure is intrinsically linked to its function. Isomers, compounds that share the same molecular formula but differ in the arrangement of their atoms, can exhibit remarkably different physical and pharmacological properties. This guide provides a comprehensive examination of the physical properties of the isomers of chloropentanoic acid, with a primary focus on 2-chloropentanoic acid. A thorough understanding of these properties is paramount for researchers and drug development professionals, as they directly influence key processes such as synthesis, purification, formulation, and ultimately, bioavailability and therapeutic efficacy.

This document will delve into the nuances of chirality and positional isomerism within the chloropentanoic acid family. We will explore the theoretical underpinnings of how these structural variations affect macroscopic physical properties and provide a comparative analysis of key experimental data. Furthermore, this guide will furnish detailed, field-proven protocols for the experimental determination of these properties, empowering researchers to conduct their own rigorous characterizations.

Figure 1: Structural relationships of this compound and its isomers.

The Influence of Chirality on Physical Properties

At the heart of this compound's isomeric diversity lies a chiral center at the second carbon, giving rise to two non-superimposable mirror images: the (R) and (S) enantiomers. It is a fundamental principle of stereochemistry that enantiomers exhibit identical physical properties in an achiral environment. This includes properties such as boiling point, melting point, density, and solubility in achiral solvents.

The sole distinguishing physical property between enantiomers is their interaction with plane-polarized light. Enantiomers rotate plane-polarized light to an equal magnitude but in opposite directions.[1][2] A clockwise rotation is termed dextrorotatory (+), while a counter-clockwise rotation is levorotatory (-).[2] An equimolar mixture of two enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out.[2]

Comparative Physical Properties of Chloropentanoic Acid Isomers

The position of the chlorine atom along the pentanoic acid backbone significantly influences the molecule's physical properties due to changes in polarity, intermolecular forces, and molecular symmetry. The following table summarizes the key physical properties of this compound and its positional isomers.

PropertyThis compound (Racemic)3-Chloropentanoic Acid4-Chloropentanoic Acid5-Chloropentanoic Acid
Molecular Formula C₅H₉ClO₂C₅H₉ClO₂C₅H₉ClO₂C₅H₉ClO₂
Molecular Weight ( g/mol ) 136.58136.58136.58136.58
Boiling Point (°C) 219.3 (at 760 mmHg)[3]Not Available~181.12[4]136 (at 14 mmHg)[5]
Melting Point (°C) Not AvailableNot AvailableNot Available18[5]
Density (g/cm³) 1.162[3]Not Available1.1514[4]1.170 (at 20°C)[5]
pKa (Predicted) Not AvailableNot AvailableNot Available~4.0 ± 0.10[5]
Solubility Soluble in Chloroform, DMSO, Ethyl Acetate[5]Data not readily availableData not readily availableSoluble in Chloroform, DMSO, Ethyl Acetate[5]

Acidity (pKa): The Inductive Effect in Action

The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups, such as chlorine, can stabilize the carboxylate anion through the inductive effect, thereby increasing the acidity of the parent acid (i.e., lowering its pKa). The strength of the inductive effect is highly dependent on the distance between the electron-withdrawing group and the carboxyl group.

Inductive_Effect Inductive effect of Chlorine on the Carboxyl Group Cl Cl C2 C2 Cl->C2 Strongest Effect C3 C3 C4 C4 C5 C5 COOH COOH

Figure 2: Diminishing inductive effect of the chlorine atom with increasing distance.

Consequently, this compound is expected to be the strongest acid among its positional isomers, followed by 3-chloropentanoic acid, 4-chloropentanoic acid, and 5-chloropentanoic acid. The predicted pKa of ~4.0 for 5-chloropentanoic acid suggests a significant increase in acidity compared to the parent pentanoic acid (pKa ≈ 4.8).

Experimental Protocols

Determination of Optical Rotation using a Polarimeter

Principle: A polarimeter measures the angle of rotation of plane-polarized light as it passes through a solution of an optically active compound. The specific rotation is a standardized value calculated from the observed rotation.

Procedure:

  • Instrument Preparation: Turn on the polarimeter and allow the sodium lamp to warm up for at least 10 minutes to ensure a stable light source.

  • Blank Measurement:

    • Fill a clean polarimeter cell (e.g., 1 dm path length) with the pure, optically inactive solvent that will be used to dissolve the sample.

    • Ensure no air bubbles are in the light path.

    • Place the cell in the polarimeter and zero the instrument. This calibrates the baseline reading.

  • Sample Preparation:

    • Accurately weigh a precise amount of the chiral analyte (e.g., 10-15 mg).

    • Dissolve the analyte in a known volume of the solvent in a volumetric flask (e.g., 1.5 mL). Calculate the concentration (c) in g/mL.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution and then fill it, again ensuring the absence of air bubbles.

    • Place the sample cell in the polarimeter and record the observed rotation (α). Note the temperature.

  • Calculation of Specific Rotation ([α]):

    • Use the following formula: [α] = α / (l * c) where:

      • α = observed rotation in degrees

      • l = path length of the cell in decimeters (dm)

      • c = concentration of the solution in g/mL

Determination of Boiling Point (Thiele Tube Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This method uses a small sample size and provides an accurate determination.

Procedure:

  • Sample Preparation:

    • Fill a small test tube (Durham tube) to about half-full with the liquid sample.

    • Place a capillary tube, sealed at one end, into the test tube with the open end down.

  • Apparatus Setup:

    • Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • Clamp the thermometer and immerse the setup in a Thiele tube containing mineral oil, making sure the oil level is above the sample.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner.

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • Continue heating until a continuous and rapid stream of bubbles is observed.

    • Remove the heat and allow the apparatus to cool slowly.

  • Boiling Point Determination:

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.

Determination of Acidity (pKa) by Potentiometric Titration

Principle: The pKa is the pH at which an acid is 50% dissociated. This can be determined by titrating the acid with a strong base and monitoring the pH. The pKa corresponds to the pH at the half-equivalence point.

Procedure:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Accurately weigh a sample of the chloropentanoic acid isomer and dissolve it in a known volume of deionized water.

  • Titration Setup:

    • Place the acidic solution in a beaker with a magnetic stir bar.

    • Immerse a calibrated pH electrode in the solution.

  • Titration:

    • Slowly add the standardized NaOH solution from a burette in small increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

    • The pKa is the pH of the solution at the half-equivalence point.

Conclusion

The physical properties of this compound and its isomers are dictated by the interplay of chirality and the position of the chloro-substituent. While the enantiomers of this compound share most physical properties, their opposing optical rotations are a critical distinguishing feature with profound implications for their biological activity. The positional isomers exhibit distinct boiling points, melting points, and acidities, primarily governed by the inductive effect of the chlorine atom. For professionals in drug development and chemical research, a precise understanding and the ability to experimentally verify these properties are not merely academic exercises; they are essential for the rational design, synthesis, and formulation of safe and effective therapeutic agents.

References

  • LookChem. 4-Chloropentanoic acid. [Link]
  • ChemBK. 5-chloropentanoic acid. [Link]
  • Pearson. (S)-2-chloropentane has a specific rotation of +34.07°. (i) Show the structure of (S). [Link]
  • Chegg. Solved 5. The specific rotation of (S)-2-chloropentane is | Chegg.com. [Link]
  • Chemistry Steps.
  • YouTube. Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. [Link]
  • OpenStax. 5.3 Optical Activity - Organic Chemistry. [Link]
  • OWL - Cengage.
  • Michigan State University.
  • PubChem. This compound. [Link]
  • LookChem. This compound. [Link]
  • PubChem. Pentanoic acid, 4-chloro-. [Link]
  • Cheméo. 3-Chloropentanoic acid, methyl ester. [Link]
  • Reddit. Could someone please explain this?
  • CLAS. Table of Acids with Ka and pKa Values. [Link]
  • Chemistry Steps.
  • University of Colorado Boulder. Read section 7.4 on optical rotation. 1 The structures of two popular analgesics, as. [Link]

Sources

Solubility of 2-chloropentanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Chloropentanoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound in various organic solvents. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the physicochemical principles governing solubility, practical methodologies for its experimental determination, and predictive insights into solvent selection. We delve into the molecular characteristics of this compound, explore the theoretical underpinnings of solute-solvent interactions, and present detailed, field-proven protocols for both traditional and high-throughput solubility screening. The guide emphasizes the causality behind experimental choices and provides a framework for anticipating solubility trends based on solvent properties.

Introduction: The Significance of Solubility

This compound is a halogenated carboxylic acid that serves as a versatile intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The precise control over its solubility is paramount for a multitude of applications, including:

  • Reaction Kinetics and Medium Optimization: The rate and outcome of a chemical reaction are profoundly influenced by the solvent's ability to dissolve reactants, stabilize transition states, and solvate products.

  • Purification and Isolation: Techniques such as crystallization and extraction are fundamentally dependent on differential solubility. Selecting an appropriate solvent system is critical for achieving high purity and yield.

  • Formulation Development: In pharmaceutical sciences, understanding solubility is the first step in designing effective drug delivery systems, as it directly impacts bioavailability.

This guide moves beyond a simple tabulation of data to explain why this compound exhibits specific solubility behaviors, empowering the scientist to make informed decisions in solvent selection and experimental design.

Physicochemical Profile of this compound

To understand the solubility of a compound, one must first understand the molecule itself. This compound possesses a dual nature: a polar, hydrophilic carboxylic acid head and a more nonpolar, hydrophobic five-carbon tail with an electronegative chlorine atom at the alpha position. This structure dictates its interaction with different solvent environments.

Key physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₅H₉ClO₂[1][2][3]
Molecular Weight 136.58 g/mol [1][2][3]
Boiling Point 219.3 °C at 760 mmHg[1]
Density 1.162 g/cm³[1]
XLogP3 1.7[1]
Hydrogen Bond Donor Count 1 (from the carboxylic acid -OH)[1]
Hydrogen Bond Acceptor Count 2 (from the carbonyl and hydroxyl oxygens)[1]
Canonical SMILES CCCC(C(=O)O)Cl[1]

The carboxylic acid group (-COOH) is the primary driver of polarity, capable of acting as both a hydrogen bond donor and acceptor. The pentyl chain contributes to its lipophilicity, while the alpha-chloro group adds to the molecule's overall polarity and can participate in dipole-dipole interactions. The XLogP3 value of 1.7 indicates a moderate degree of lipophilicity, suggesting it will not be exclusively soluble in either highly polar or highly nonpolar solvents, but will exhibit nuanced behavior across a spectrum of organic media.

Theoretical Principles of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG = ΔH - TΔS). A substance dissolves when the energy released from new solute-solvent interactions favorably compensates for the energy required to break the solute-solute lattice forces and disrupt solvent-solvent interactions.

"Like Dissolves Like": A Guiding Principle

This adage is the cornerstone of solubility prediction.[4] It implies that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

  • Polar Solutes like this compound, with its capacity for hydrogen bonding and dipole-dipole interactions, are expected to dissolve well in polar solvents .

  • Nonpolar Solutes dissolve best in nonpolar solvents through weaker van der Waals forces (London dispersion forces).

Intermolecular Forces in Action

The solubility of this compound is a result of the interplay between the following forces:

  • Hydrogen Bonding: This is the strongest intermolecular force and the most significant contributor to the solubility of this compound in relevant solvents. The carboxylic acid group can donate a hydrogen bond via its hydroxyl proton and accept hydrogen bonds at both of its oxygen atoms. Polar protic solvents (e.g., alcohols, water) are excellent candidates as they can engage in robust hydrogen bonding networks with the solute.

  • Dipole-Dipole Interactions: The carbonyl group (C=O) and the C-Cl bond create permanent dipoles within the molecule. Polar aprotic solvents (e.g., acetone, ethyl acetate), which possess permanent dipoles but lack acidic protons, can effectively solvate the solute through these interactions.

  • Van der Waals Forces (Dispersion Forces): The five-carbon alkyl chain interacts with solvent molecules via these weaker, transient forces. Nonpolar solvents (e.g., hexane, toluene) primarily rely on these interactions. While the polar head group disfavors solubility in these solvents, the alkyl chain provides a point of compatibility.

The overall solubility in a given solvent is a summation of these competing interactions.

Experimental Determination of Solubility

Accurate solubility measurement is crucial for quantitative applications. The two most common approaches are the equilibrium-based shake-flask method and higher-throughput screening techniques.

Method 1: Isothermal Shake-Flask Method (Thermodynamic Solubility)

This method is considered the "gold standard" for determining the true thermodynamic equilibrium solubility.[5] It measures the concentration of a saturated solution that has been allowed to equilibrate with an excess of the solid solute at a constant temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Seal vial to prevent solvent evaporation A->B C Agitate at constant temperature (e.g., 25°C) for 24-48 hours B->C D Allow solid to settle C->D E Withdraw aliquot of the supernatant D->E F Filter through 0.45 µm PTFE syringe filter E->F G Dilute sample accurately into mobile phase or solvent F->G H Quantify concentration via calibrated HPLC or UV-Vis G->H G cluster_equilibrium Solubility Equilibrium in Protic Media Acid R-COOH (Less Polar, Lower Solubility) Base + Base - H+ Acid->Base Salt R-COO⁻ (Ionic, Higher Solubility) Base->Salt

Sources

A Spectroscopic Guide to 2-Chloropentanoic Acid: Unveiling Molecular Structure through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-chloropentanoic acid, a halogenated carboxylic acid of interest in synthetic chemistry and drug development. For researchers, scientists, and professionals in the pharmaceutical and chemical industries, a thorough understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and reaction monitoring. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering not just the data itself, but a detailed interpretation grounded in fundamental principles of spectroscopy. The methodologies for data acquisition and the causal relationships behind the observed spectral features are explained to provide a comprehensive and practical resource.

Introduction to this compound

This compound is a five-carbon carboxylic acid with a chlorine atom at the alpha-position. Its chemical formula is C₅H₉ClO₂ and it has a molecular weight of approximately 136.58 g/mol .[1] The presence of a chiral center at the second carbon and the influence of the electronegative chlorine atom and the carboxylic acid group make its spectroscopic analysis a valuable case study. Understanding the interplay of these structural features is crucial for predicting and interpreting its spectral data.

This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete spectroscopic profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its structure.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is characterized by distinct signals for the protons at each position along the carbon chain. The electronegativity of the chlorine atom and the carboxylic acid group significantly influences the chemical shifts of adjacent protons.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is acquired on a high-resolution NMR spectrometer.

Data Summary:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2 (α-proton)~4.2-4.4Triplet (t)~7.01H
H-3 (β-protons)~1.8-2.0Multiplet (m)-2H
H-4 (γ-protons)~1.4-1.6Sextet~7.02H
H-5 (δ-protons)~0.9-1.0Triplet (t)~7.03H
COOH~10-12Singlet (s, broad)-1H

Interpretation and Causality:

  • α-Proton (H-2): The proton on the carbon bearing the chlorine atom (C-2) is the most deshielded of the aliphatic protons, appearing at approximately 4.2-4.4 ppm. This significant downfield shift is a direct consequence of the inductive effect of the adjacent electronegative chlorine atom and the carbonyl group. It appears as a triplet due to coupling with the two neighboring protons on C-3.

  • Methylene Protons (H-3 and H-4): The protons on C-3 and C-4 are found in the more typical aliphatic region. The H-3 protons are slightly more deshielded than the H-4 protons due to their closer proximity to the electron-withdrawing groups. Their signals often appear as complex multiplets due to coupling with protons on adjacent carbons.

  • Methyl Protons (H-5): The terminal methyl group protons are the most shielded, resonating at approximately 0.9-1.0 ppm. This is the expected region for a methyl group in an aliphatic chain. The signal is a triplet due to coupling with the two protons on C-4.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and appears as a broad singlet at a very downfield chemical shift, typically between 10 and 12 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule and information about their chemical environment.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton decoupling is employed to simplify the spectrum to a series of single lines, one for each unique carbon atom.

Data Summary:

Carbon AssignmentChemical Shift (δ, ppm)
C-1 (C=O)~175
C-2 (α-carbon)~55
C-3 (β-carbon)~35
C-4 (γ-carbon)~20
C-5 (δ-carbon)~13

Interpretation and Causality:

  • Carbonyl Carbon (C-1): The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at approximately 175 ppm. This is a characteristic chemical shift for carboxylic acid carbonyl carbons.

  • α-Carbon (C-2): The carbon directly attached to the chlorine atom (C-2) resonates at a downfield-shifted value of around 55 ppm due to the electronegativity of the chlorine.

  • Aliphatic Carbons (C-3, C-4, C-5): The remaining carbons of the pentyl chain appear at progressively higher fields (lower ppm values) as their distance from the electron-withdrawing groups increases. This trend is consistent with the decreasing influence of the inductive effect along the carbon chain.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol: A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr), or the sample is analyzed as a neat liquid using an ATR-FTIR spectrometer. The instrument measures the absorption of infrared radiation as a function of wavenumber.

Data Summary:

Wavenumber (cm⁻¹)Bond VibrationIntensity
2500-3300O-H stretch (carboxylic acid)Broad, Strong
~2960, ~2870C-H stretch (aliphatic)Medium-Strong
~1715C=O stretch (carboxylic acid)Strong, Sharp
~1465C-H bend (aliphatic)Medium
~1250C-O stretch (carboxylic acid)Medium
~750C-Cl stretchMedium-Weak

Interpretation and Causality:

  • O-H Stretch: The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band in the 2500-3300 cm⁻¹ region, which is due to the stretching vibration of the hydroxyl group's O-H bond.[2] The extensive hydrogen bonding between carboxylic acid molecules in the liquid phase is responsible for the significant broadening of this peak.[2]

  • C-H Stretch: The absorptions around 2960 and 2870 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds in the aliphatic portion of the molecule.

  • C=O Stretch: A strong, sharp absorption peak around 1715 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.[2] The position of this peak can be influenced by hydrogen bonding, which typically shifts it to a lower wavenumber compared to a non-hydrogen-bonded carbonyl group.

  • C-O Stretch and O-H Bend: The region between 1200 and 1400 cm⁻¹ often contains coupled vibrations of the C-O stretching and O-H bending modes of the carboxylic acid group.

  • C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is expected to appear in the fingerprint region, typically around 750 cm⁻¹. This peak can sometimes be weak and difficult to definitively assign without comparison to similar structures.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Summary:

m/zProposed Fragment
136/138[M]⁺ (Molecular Ion)
101[M - Cl]⁺
91[M - COOH]⁺
73[CH(Cl)COOH]⁺
45[COOH]⁺

Interpretation and Causality:

  • Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak [M]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks at m/z 136 (for the molecule containing ³⁵Cl) and m/z 138 (for the molecule containing ³⁷Cl), with a characteristic intensity ratio of approximately 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

  • Fragmentation Pattern: The molecular ion is often unstable and undergoes fragmentation. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group and cleavage of bonds adjacent to the carbonyl group.

    • Loss of Chlorine ([M - Cl]⁺): Cleavage of the C-Cl bond results in a fragment with an m/z of 101.

    • Loss of Carboxyl Group ([M - COOH]⁺): Alpha-cleavage leading to the loss of the carboxylic acid group as a radical gives a fragment at m/z 91.

    • Cleavage of the Propyl Chain: Fragmentation of the bond between C-2 and C-3 can lead to the formation of the [CH(Cl)COOH]⁺ fragment at m/z 73.

    • Carboxyl Fragment ([COOH]⁺): A peak at m/z 45 is characteristic of the carboxyl fragment.

Visualization of Key Spectroscopic Information

Structure and NMR Assignments

G cluster_0 This compound C5 CH₃ C4 CH₂ C5->C4 δ C3 CH₂ C4->C3 γ C2 CH C3->C2 β C1 COOH C2->C1 α Cl Cl C2->Cl H5 ¹H: ~0.9-1.0 ppm (t) ¹³C: ~13 ppm H4 ¹H: ~1.4-1.6 ppm (sextet) ¹³C: ~20 ppm H3 ¹H: ~1.8-2.0 ppm (m) ¹³C: ~35 ppm H2 ¹H: ~4.2-4.4 ppm (t) ¹³C: ~55 ppm H1 ¹H: ~10-12 ppm (s) ¹³C: ~175 ppm

Caption: Structure of this compound with corresponding ¹H and ¹³C NMR chemical shift assignments.

Mass Spectrometry Fragmentation Pathway

G M [C₅H₉ClO₂]⁺˙ m/z = 136/138 F1 [C₅H₉O₂]⁺ m/z = 101 M->F1 - Cl F2 [C₄H₈Cl]⁺ m/z = 91 M->F2 - COOH F3 [C₂H₂ClO₂]⁺ m/z = 73 M->F3 - C₃H₇ F4 [COOH]⁺ m/z = 45 M->F4 - C₄H₈Cl

Caption: Proposed major fragmentation pathways for this compound in mass spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating profile of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, with chemical shifts that are logically explained by the inductive effects of the chloro and carboxyl substituents. The IR spectrum confirms the presence of the key functional groups, notably the characteristic broad O-H stretch and the strong C=O stretch of the carboxylic acid. Finally, the mass spectrum establishes the molecular weight and reveals a fragmentation pattern consistent with the known structure, including the distinctive isotopic signature of chlorine. Together, these techniques offer a powerful and synergistic approach to the unequivocal structural elucidation of this compound, providing a foundational dataset for researchers and scientists in the field.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • PubChem. This compound. [Link]
  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

A Technical Guide to the Thermodynamic Properties of 2-Chloropentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the thermodynamic properties of 2-chloropentanoic acid, a molecule of interest in synthetic chemistry and drug development. Recognizing the scarcity of direct experimental data for this specific compound, this document emphasizes the established experimental and computational methodologies for determining its thermodynamic parameters. By synthesizing theoretical principles with practical insights, this guide serves as a valuable resource for researchers, scientists, and professionals in the field.

Introduction: The Significance of Thermodynamic Data

The thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity, are fundamental to understanding its stability, reactivity, and behavior in a chemical system. For a halogenated carboxylic acid like this compound, these parameters are critical in the design and optimization of synthetic routes, purification processes, and formulation development. Accurate thermodynamic data enables the prediction of reaction equilibria, the management of thermal hazards, and the modeling of pharmacokinetic and pharmacodynamic profiles.

Physicochemical and Computed Properties

Table 1: Physicochemical and Computed Properties of this compound

PropertyValueSource
Molecular Formula C₅H₉ClO₂[1]
Molecular Weight 136.58 g/mol [1][2][3]
CAS Registry Number 6155-96-0, 28600-64-8[4], [1]
Boiling Point 219.3 °C at 760 mmHg[4]
Density 1.162 g/cm³[4]
Vapor Pressure 0.0453 mmHg at 25 °C[4]
Flash Point 86.4 °C[4]
XLogP3 (Computed) 1.7[2][4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 3[4]

Experimental Methodologies for Thermodynamic Characterization

Given the absence of comprehensive experimental data for this compound, this section details the primary experimental techniques that would be employed for its characterization. These methods are the gold standard for obtaining accurate thermodynamic parameters for organic compounds.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a cornerstone of thermochemistry. For an organic compound like this compound, it is typically determined indirectly through its enthalpy of combustion.

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel known as a "bomb."

  • Oxygenation: The bomb is purged and then filled with high-pressure pure oxygen.

  • Ignition: The sample is ignited via an electrical fuse. The complete combustion of the organic compound results in the formation of carbon dioxide, water, and hydrochloric acid.

  • Temperature Measurement: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The temperature change of the water is meticulously recorded.

  • Calculation: The heat released by the combustion reaction is calculated from the temperature rise and the heat capacity of the calorimeter system.[5] Corrections are applied for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.

  • Hess's Law Application: The standard enthalpy of formation of this compound is then calculated using Hess's Law, by combining the experimentally determined enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).[6][7]

experimental_workflow cluster_enthalpy Enthalpy of Formation Determination prep Sample Preparation (Weighing & Placement) oxygen Oxygenation of Bomb prep->oxygen ignite Ignition oxygen->ignite temp_measure Temperature Measurement ignite->temp_measure calc_comb Calculate Enthalpy of Combustion temp_measure->calc_comb hess Apply Hess's Law calc_comb->hess result_h ΔfH° of this compound hess->result_h

Caption: Experimental workflow for determining the enthalpy of formation.

Heat Capacity (Cp) and Entropy (S°)

Heat capacity and entropy are crucial for understanding how a substance's energy changes with temperature. Adiabatic calorimetry is the primary technique for their determination.

Experimental Protocol: Adiabatic Calorimetry

  • Sample Loading: A known mass of this compound is sealed in a sample container within the calorimeter.

  • Vacuum and Thermal Isolation: The calorimeter is evacuated to a high vacuum to minimize heat exchange with the surroundings. Adiabatic conditions are maintained by a series of concentric shields with controlled temperatures.

  • Heating and Equilibration: A precisely measured amount of electrical energy is supplied to the sample, causing a small increase in temperature. The system is then allowed to reach thermal equilibrium.

  • Data Acquisition: The temperature change resulting from the known energy input is recorded.

  • Calculation: The heat capacity at a given temperature is calculated from the energy input and the corresponding temperature rise. This process is repeated over a wide range of temperatures.

  • Entropy Calculation: The standard entropy is determined by integrating the heat capacity data from near absolute zero to the standard temperature of 298.15 K, accounting for the entropies of any phase transitions.

Phase Behavior: Melting and Boiling Points

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for studying phase transitions.

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to accurately determine the melting point and enthalpy of fusion of this compound.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the boiling point and enthalpy of vaporization.

Vapor Pressure

For compounds with low volatility, the Knudsen effusion method is a reliable technique for determining vapor pressure.[8][9]

Experimental Protocol: Knudsen Effusion

  • Sample Placement: A sample of this compound is placed in a Knudsen cell, which is a small container with a precisely machined orifice.

  • High Vacuum: The cell is placed in a high-vacuum chamber.

  • Isothermal Measurement: At a constant temperature, molecules of the substance effuse through the orifice into the vacuum.

  • Mass Loss Measurement: The rate of mass loss of the sample is measured over time.

  • Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance.[9]

Computational Approaches to Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful toolkit for predicting the thermodynamic properties of molecules like this compound.[10] High-level quantum mechanical calculations can yield accurate estimates of enthalpies of formation, entropies, and heat capacities.[11]

Typical Computational Workflow:

  • Structure Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure. These frequencies are used to compute the vibrational contributions to the thermodynamic properties.

  • Energy Calculation: A high-accuracy single-point energy calculation is performed.

  • Thermochemical Analysis: The results from the frequency and energy calculations are used to determine the enthalpy, entropy, and Gibbs free energy of formation.

computational_workflow cluster_computational Computational Workflow opt Geometry Optimization freq Frequency Calculation opt->freq energy Single-Point Energy Calculation freq->energy thermo Thermochemical Analysis energy->thermo result_c Predicted Thermodynamic Properties thermo->result_c

Caption: A typical workflow for computational thermochemistry.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.

  • Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1]

  • Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors or dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

While a complete experimental thermodynamic profile of this compound is yet to be established in the scientific literature, this guide outlines the robust experimental and computational methodologies available for its determination. A thorough understanding of these techniques, coupled with the available physicochemical data, provides a strong foundation for researchers and drug development professionals to confidently work with and characterize this important molecule. The pursuit of accurate experimental data for this compound remains a valuable endeavor for the scientific community.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5324934, (2R)-2-chloropentanoic acid.
  • LookChem (n.d.). This compound.
  • Vandeputte, A. G., Reyniers, M. F., & Marin, G. B. (2015). The Calculation of Thermodynamic Properties of Molecules. In Computational Catalysis (pp. 1-25). Royal Society of Chemistry.
  • Mrs. Cash - Chemistry Help and Tutorial Videos. (2021, January 14). Calorimetry: q=mcΔT and how to use a Calorimeter to find the heat of reaction or ΔH [Video]. YouTube. [Link]
  • Růžička, K., & Fulem, M. (2008). Vapor Pressure of Organic Compounds.
  • Brown, W. P. (n.d.). Experimental methods for determining enthalpy changes. Doc Brown's Chemistry.
  • Rojas-Aguilar, A., et al. (2013). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry C, 117(43), 22359-22368.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 110794, this compound.
  • Ruge, B., & Chickos, J. S. (2014). Use of the DIPPR Database for Development of Quantitative Structure–Property Relationship Correlations: Heat Capacity of Solid Organic Compounds.
  • Esin, V., & Wang, H. (2017). Experimental formation enthalpies for intermetallic phases and other inorganic compounds.
  • Hu, A. T., & Sinke, G. C. (1969). The enthalpies of combustion and formation of the mono-chlorobenzoic acids.
  • Chemistry LibreTexts. (2023, July 12). 7.8: Standard Enthalpies of Formation.
  • Chemistry LibreTexts. (2023, May 13). 12.3: Heat Capacity, Enthalpy, and Calorimetry.
  • Chemistry LibreTexts. (2021, September 22). 12: Calorimetry and Hess's Law (Experiment).
  • Saleh, M. A., & Ondov, J. M. (2015). The effect of halogen hetero-atoms on the vapor pressures and thermodynamics of polycyclic aromatic compounds measured via the Knudsen effusion technique.
  • Wimmer, E. (2015).
  • Khan Academy. (2021, April 20). Enthalpy of formation | Thermodynamics | AP Chemistry | Khan Academy [Video]. YouTube. [Link]
  • Domalski, E. S., & Hearing, E. D. (1996). Heat Capacities and Entropies of Organic Compounds in the Condensed Phase. Volume III.
  • Chao, J., & Zwolinski, B. J. (1975). Ideal gas thermodynamic properties of methanoic and ethanoic acids.
  • University of the West Indies at Mona. (n.d.). Experiment 22. Determination of enthalpy changes by calorimetry.
  • Surface Measurement Systems. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method.
  • National Institute of Standards and Technology. (n.d.). This compound, methyl ester. NIST Chemistry WebBook.
  • Fiveable. (n.d.). Computational Thermodynamic Properties. Computational Chemistry Class Notes.
  • Wadsö, I. (1970). Enthalpies of Vaporization of Organic Compounds. VII. Some Carboxylic Acids. Acta Chemica Scandinavica, 24, 2641-2645.
  • Science.gov. (n.d.). enthalpy of formation: Topics.
  • Maribel, M. (2018, November 13).
  • Allery, C. (2014, May 11). 5.2.
  • Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids.
  • Cheméo. (n.d.). Chemical Properties of 3-Chloropentanoic acid, methyl ester (CAS 819-92-1).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75493038, S-2-chlorovaleric acid.

Sources

An In-depth Technical Guide to the Discovery and History of 2-Chloroalkanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Chloroalkanoic acids, a class of halogenated carboxylic acids characterized by a chlorine atom at the alpha (α) position, represent a cornerstone of modern organic synthesis. Their unique chemical reactivity, stemming from the electron-withdrawing nature of both the chlorine and carboxyl groups, renders them highly valuable as versatile intermediates in the agrochemical, pharmaceutical, and chemical industries. The presence of a chiral center at the α-carbon in most derivatives introduces a critical element of stereochemistry, the control of which has been a driving force in the evolution of their synthesis. This guide provides an in-depth exploration of the historical discovery, the evolution of synthetic methodologies from classical α-halogenation to modern stereoselective routes, and the pivotal applications of these compounds, offering researchers, scientists, and drug development professionals a comprehensive understanding of this important chemical class.

The Genesis of α-Halogenation: Early Discoveries and the Hell-Volhard-Zelinsky Reaction

The history of 2-chloroalkanoic acids is intrinsically linked to the broader development of methods for the selective halogenation of carboxylic acids. Early attempts at direct chlorination were often plagued by a lack of selectivity and harsh reaction conditions. A monumental breakthrough came with the development of the Hell-Volhard-Zelinsky (HVZ) reaction, a transformation that provided a reliable method for the α-bromination of carboxylic acids.[1] Named after chemists Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky, this reaction laid the fundamental groundwork for the selective α-halogenation of carboxylic acids.[2][3]

The principles of the HVZ reaction are directly applicable to chlorination. The reaction is typically initiated by converting the carboxylic acid into an acyl halide intermediate using a phosphorus trihalide, such as phosphorus trichloride (PCl₃) or phosphorus tribromide (PBr₃).[1][3][4] This step is crucial because the carboxylic acid itself does not readily enolize. The resulting acyl halide, however, can tautomerize to its enol form. This enol then reacts with the halogen (Cl₂ or Br₂) to selectively halogenate the α-position.[1][4] Subsequent hydrolysis of the α-halo acyl halide yields the final 2-haloalkanoic acid.[1][2][4]

The Hell-Volhard-Zelinsky Reaction Mechanism

The causality behind the HVZ reaction's success is its clever manipulation of keto-enol tautomerism. The process can be dissected into four key stages:

  • Acyl Halide Formation: The phosphorus trihalide converts the carboxylic acid's hydroxyl group into a good leaving group, facilitating substitution by a halide ion to form an acyl halide.[4]

  • Enolization: The acyl halide, unlike the parent carboxylic acid, undergoes keto-enol tautomerization to a significant extent, forming an enol intermediate.[1][4]

  • α-Halogenation: The electron-rich double bond of the enol acts as a nucleophile, attacking the diatomic halogen (e.g., Cl₂), which results in the formation of an α-halogenated acyl halide.[1][4]

  • Hydrolysis: Finally, the reaction mixture is worked up with water to hydrolyze the α-halo acyl halide back to the desired α-halo carboxylic acid.[1][2]

HVZ_Mechanism Figure 1: Hell-Volhard-Zelinsky Reaction Mechanism cluster_0 Step 1: Acyl Halide Formation cluster_1 Step 2: Enolization cluster_2 Step 3: α-Chlorination cluster_3 Step 4: Hydrolysis R-CH2-COOH Carboxylic Acid R-CH2-COCl Acyl Chloride R-CH2-COOH->R-CH2-COCl + PCl₃ PCl3 PCl₃ AcylChloride_Keto Acyl Chloride (Keto) AcylChloride_Enol Enol Intermediate AcylChloride_Keto->AcylChloride_Enol Tautomerization Enol Enol Intermediate AlphaChloroAcyl α-Chloro Acyl Chloride Enol->AlphaChloroAcyl + Cl₂ Cl2 Cl₂ AlphaChloroAcyl_hydro α-Chloro Acyl Chloride FinalProduct 2-Chloroalkanoic Acid AlphaChloroAcyl_hydro->FinalProduct + H₂O H2O H₂O Diazotization_Workflow Figure 2: Workflow for Stereoselective Synthesis cluster_Setup Reaction Setup cluster_Reaction Diazotization cluster_Workup Workup & Extraction cluster_Purification Purification A (S)-Alanine in 5N HCl B Cool to 0°C A->B Dissolve C Slowly add NaNO₂(aq) D Maintain T < 5°C C->D Dropwise E Stir overnight at RT D->E Age F Remove NOx (vacuum) G Neutralize with Na₂CO₃ F->G H Extract with Diethyl Ether G->H I Dry organic phase (CaCl₂) H->I J Remove Ether (distillation) K Fractional Distillation (vacuum) J->K L (S)-2-Chloropropanoic Acid K->L

Caption: Figure 2: Workflow for Stereoselective Synthesis

Other methods for obtaining enantiopure 2-chloroalkanoic acids include the enzymatic resolution of racemic esters and the use of chiral auxiliaries. [5][6]

Applications in Industry and Research

The utility of 2-chloroalkanoic acids stems from their ability to act as bifunctional synthons. The carboxylic acid moiety can undergo esterification, amidation, or reduction, while the chlorine atom at the α-position is a good leaving group, susceptible to nucleophilic substitution.

Agrochemicals

A significant industrial application of 2-chloroalkanoic acids is in the synthesis of phenoxypropionate herbicides. [7]Herbicides like Mecoprop (MCPP) and Dichlorprop (2,4-DP) are synthesized from 2-chloropropionic acid. [8][9]These compounds are crucial for controlling broadleaf weeds in cereal crops. The unique chemical structure of 2-chloroalkanoic acids allows for precise reactions, leading to active ingredients with targeted efficacy. [10]

Applications Figure 3: Key Applications of 2-Chloroalkanoic Acids cluster_Agro Agrochemicals cluster_Pharma Pharmaceuticals 2CPA 2-Chloroalkanoic Acids Herbicides Herbicides 2CPA->Herbicides Precursor NSAIDs NSAIDs 2CPA->NSAIDs Precursor Hypolipidemic Hypolipidemic Agents 2CPA->Hypolipidemic Precursor Mecoprop Mecoprop (MCPP) Herbicides->Mecoprop Dichlorprop Dichlorprop (2,4-DP) Herbicides->Dichlorprop Ibuprofen Ibuprofen NSAIDs->Ibuprofen Arylpropionic_Acids 2-Arylpropionic Acids NSAIDs->Arylpropionic_Acids

Caption: Figure 3: Key Applications of 2-Chloroalkanoic Acids

Pharmaceuticals

In the pharmaceutical industry, chiral 2-chloroalkanoic acids are invaluable building blocks. [11]Their most famous application is in the synthesis of profens, a class of NSAIDs. For example, 2-chloropropionyl chloride is a key intermediate in the synthesis of Ibuprofen. [12]Furthermore, derivatives of 2-chloro-3-arylpropionic acids have been investigated and shown to possess significant hypolipidemic (lipid-lowering) activity, highlighting their potential in developing treatments for cardiovascular diseases. [13]The incorporation of a chlorine atom is a common strategy in drug design to modulate a compound's metabolic stability and binding affinity. [14]

Quantitative Data Summary

The following table summarizes key physical properties and synthetic yields for 2-chloropropanoic acid, a representative member of this class.

PropertyValueSource
Chemical Formula C₃H₅ClO₂[11][15]
Molar Mass 108.52 g/mol [12][11][16]
Appearance Colorless Liquid[12][11]
Boiling Point 170-190 °C[11][16]
Melting Point -12 to -14 °C[11][16]
Synthesis Yield (from Alanine) 58-65%[17]
Enantiomeric Excess (from Alanine) >95.6%[17]

Toxicological Profile and Safety

As a class, α-halocarboxylic acids are reactive alkylating agents and must be handled with appropriate care. [12]2-Chloropropionic acid is classified as toxic and corrosive. [16][18]It can cause severe skin burns and eye damage upon contact. [16][18]Inhalation of vapors can lead to severe irritation of the respiratory tract. [18][19]Notably, 2-chloropropionic acid has been identified as a neurotoxin, with studies showing it can produce selective necrosis in the cerebellum of rats. [12][20]Therefore, all handling of these compounds must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [18]

Conclusion and Future Outlook

From their foundational discovery through the landmark Hell-Volhard-Zelinsky reaction to the development of sophisticated stereoselective syntheses, 2-chloroalkanoic acids have secured a vital role in the landscape of chemical synthesis. Their journey reflects the broader evolution of organic chemistry towards greater precision, efficiency, and stereochemical control. Today, they are indispensable intermediates in the production of life-improving pharmaceuticals and crop-protecting agrochemicals.

Looking ahead, research will likely focus on developing greener and more catalytic synthetic methods to access these building blocks, reducing reliance on stoichiometric reagents like phosphorus halides. Furthermore, the unique reactivity profile of 2-chloroalkanoic acids will continue to be exploited in the discovery of novel bioactive molecules, ensuring their relevance for researchers, scientists, and drug development professionals for years to come.

References

  • BYJU'S.Hell Volhard Zelinsky Reaction Mechanism.[Link]
  • Wikipedia.
  • Master Organic Chemistry.The Hell–Volhard–Zelinsky Reaction. (2025-05-14). [Link]
  • NROChemistry.Hell-Volhard-Zelinsky Reaction.[Link]
  • Organic Syntheses.2-chloroalkanoic acids of high enantiomeric purity from (s) - Organic Syntheses Procedure.[Link]
  • ASHS Journals.PRACTICAL APPLICATIONS OF (2-CHL0R0ETHYL)PH0SPH0NIC ACID IN AGRICULTURAL PRODUCTION.[Link]
  • Scilit.New Synthesis of Known Herbicides Based on Aryloxyalkanoic Acids.[Link]
  • Ningbo Inno Pharmchem Co.,Ltd.
  • Google Patents.
  • Wikipedia.2-Chloropropionic acid.[Link]
  • Ningbo Inno Pharmchem Co.,Ltd.Optimizing Agrochemicals: The Role of 2-Chloropropionic Acid in Pesticide Synthesis.[Link]
  • ResearchGate.Practical Applications of (2-Chloroethyl)Phosphonic Acid in Agricultural Production. (2025-10-18). [Link]
  • Google Patents.
  • ResearchGate.New Synthesis of Known Herbicides Based on Aryloxyalkanoic Acids. (2025-08-09). [Link]
  • PubMed.
  • Google Patents.
  • Google Patents.EP0165540B1 - Process for preparing 2-chloropropionic acid.
  • Google Patents.CN107879925B - Synthesis method of high-purity high-yield L-2-chloropropionic acid.
  • International Labour Organization.ICSC 0644 - 2-CHLOROPROPIONIC ACID.[Link]
  • PubMed.Studies on antihyperlipidemic agents. II. Synthesis and biological activities of 2-chloro-3-arylpropionic acids.[Link]
  • chemeurope.com.2-Chloropropionic acid.[Link]
  • Google Patents.Process for the preparation of optically active 2-chloropropionic acid esters.
  • Google Patents.CN1868997A - Method of preparing (S)-(-)
  • NIST WebBook.Propanoic acid, 2-chloro-.[Link]
  • PubMed.
  • Ottokemi.2-Chloropropionic acid, 96%.[Link]
  • PubMed Central.Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.[Link]
  • Patsnap Eureka.How Carboxylic Acid Advances Sustainable Agricultural Practices? (2025-07-31). [Link]
  • ResearchGate.
  • MDPI.

Sources

A Guide to the Theoretical Calculation of 2-Chloropentanoic Acid Properties for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated organic molecules are of paramount importance in the pharmaceutical industry, with a significant number of approved drugs containing at least one halogen atom. The introduction of a halogen can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 2-Chloropentanoic acid, a chiral carboxylic acid, represents a key structural motif and a versatile building block in the synthesis of more complex pharmaceutical compounds.[1][2] Understanding its conformational landscape, spectroscopic signatures, and reactivity is crucial for its effective utilization in drug design and development.[3]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the theoretical methodologies used to calculate the properties of this compound. By leveraging computational chemistry, we can gain deep insights into the molecule's behavior at an atomic level, complementing and guiding experimental studies. This in-silico approach allows for the prediction of various properties before synthesis, saving valuable time and resources.

This document will detail the theoretical framework for these calculations, including conformational analysis, the prediction of spectroscopic data (IR, Raman, and NMR), and the evaluation of thermochemical properties and reactivity descriptors. Each section will provide not only the "how" but also the "why," offering a rationale for the chosen computational methods and a step-by-step protocol for their implementation. The aim is to equip the reader with the knowledge to perform and interpret high-quality theoretical calculations on this compound and similar halogenated carboxylic acids.

Part 1: Theoretical Methodology

The selection of an appropriate theoretical method and basis set is critical for obtaining accurate and reliable computational results. For halogenated organic compounds like this compound, Density Functional Theory (DFT) has been shown to provide a good balance between computational cost and accuracy.[4]

The B3LYP/6-311++G(d,p) Model Chemistry

For the calculations outlined in this guide, we recommend the use of the B3LYP functional combined with the 6-311++G(d,p) basis set.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation. It is widely used and has a proven track record for providing reliable geometries and energies for a broad range of organic molecules.

  • 6-311++G(d,p) Basis Set: This is a triple-zeta basis set that offers a flexible description of the electron distribution.

    • Diffuse functions (+): These are important for accurately describing the electron density far from the nucleus, which is crucial for anions and molecules with lone pairs, such as the oxygen and chlorine atoms in this compound.

    • Polarization functions (d,p): These allow for the distortion of atomic orbitals, which is necessary to accurately model bonding in molecules.

This model chemistry has been successfully applied to the study of vibrational spectra of other halogenated and carboxylic acid-containing molecules.[5]

Solvation Effects

To model the behavior of this compound in a relevant biological or experimental environment, it is often necessary to account for the effects of a solvent. The Polarizable Continuum Model (PCM) is an efficient and widely used implicit solvation model that can be incorporated into DFT calculations. In this model, the solvent is treated as a continuous medium with a specific dielectric constant.

Computational Workflow

The general workflow for the theoretical calculations described in this guide is as follows:

Computational Workflow cluster_0 Computational Protocol Input Define Molecular Structure (this compound) Conformational_Analysis Conformational Search and Optimization Input->Conformational_Analysis Initial Geometries Frequency_Calculation Vibrational Frequency Calculation Conformational_Analysis->Frequency_Calculation Optimized Conformers NMR_Calculation NMR Chemical Shift Calculation Frequency_Calculation->NMR_Calculation Verified Minima Output Analyze and Interpret Results NMR_Calculation->Output Calculated Properties

Caption: A general workflow for the theoretical calculation of molecular properties.

Part 2: Conformational Analysis

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional structure. This compound possesses several rotatable bonds, leading to a number of possible conformers. A thorough conformational analysis is therefore the first and most crucial step in its theoretical investigation.

Identifying Potential Conformers

The primary sources of conformational isomerism in this compound are the rotations around the C-C single bonds of the pentyl chain and the C-O bond of the carboxylic acid group. A systematic search of the potential energy surface can be performed by rotating these bonds in discrete steps and performing a geometry optimization for each starting structure.

Protocol for Conformational Analysis
  • Initial Structure Generation: Build the this compound molecule in a molecular modeling program.

  • Systematic Conformational Search:

    • Define the rotatable bonds to be explored.

    • Perform a systematic rotation of these bonds (e.g., in 30° increments).

    • For each generated conformer, perform an initial geometry optimization using a less computationally expensive method (e.g., a semi-empirical method or a smaller basis set).

  • DFT Geometry Optimization:

    • Take the unique, low-energy conformers from the initial search.

    • Perform a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory.

  • Frequency Calculation:

    • For each optimized conformer, perform a vibrational frequency calculation at the same level of theory. This serves two purposes:

      • To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

      • To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Relative Energy Calculation:

    • Calculate the relative energies of all stable conformers, including ZPVE corrections.

    • The Boltzmann distribution can then be used to estimate the relative populations of each conformer at a given temperature.

Expected Results

Based on studies of similar molecules like 2-chlorobutane, it is expected that the conformational landscape will be governed by a balance of steric and electronic effects.[6] The relative orientation of the chlorine atom and the carboxylic acid group, as well as the conformation of the propyl chain, will determine the stability of the different conformers.

Part 3: Spectroscopic Properties

Theoretical calculations can provide valuable predictions of a molecule's spectroscopic properties, which can be used to interpret experimental spectra and confirm the identity and structure of a compound.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the structure of a molecule. Theoretical frequency calculations can provide a complete vibrational spectrum, including the intensity of each mode, which can be compared with experimental FT-IR and Raman spectra.[7]

  • Optimized Geometry: Start with the optimized geometry of the most stable conformer(s) of this compound obtained from the conformational analysis.

  • Frequency Calculation: Perform a frequency calculation at the B3LYP/6-311++G(d,p) level of theory. This will provide the harmonic vibrational frequencies and their corresponding IR and Raman intensities.

  • Scaling Factors: It is a common practice to scale the calculated harmonic frequencies to account for anharmonicity and other systematic errors in the theoretical method. A scaling factor of ~0.967 is often used for B3LYP/6-311++G(d,p).

  • Spectral Visualization: The calculated frequencies and intensities can be used to generate a theoretical spectrum that can be directly compared with experimental data.

The calculated vibrational spectrum of this compound is expected to show characteristic peaks for the following functional groups:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching~3500 (monomer), ~3000 (dimer)
C-H (Alkyl)Stretching2850-3000
C=O (Carboxylic Acid)Stretching~1760 (monomer), ~1710 (dimer)
C-O (Carboxylic Acid)Stretching1210-1320
C-ClStretching600-800

Note: The exact positions of the peaks will be influenced by the conformation of the molecule and intermolecular interactions.

A comparison with the available experimental vapor-phase IR spectrum on PubChem would be a crucial validation step.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.

  • Optimized Geometry: Use the optimized geometries of the stable conformers of this compound.

  • GIAO Calculation: Perform a GIAO NMR calculation at the B3LYP/6-311++G(d,p) level of theory. This will yield the absolute shielding tensors for each nucleus.

  • Chemical Shift Calculation: The calculated chemical shifts are obtained by referencing the calculated absolute shielding values to the absolute shielding of a reference compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

    • δcalc = σTMS - σcalc

  • Boltzmann Averaging: If multiple conformers are significantly populated at room temperature, the final predicted chemical shifts should be a Boltzmann-weighted average of the chemical shifts of the individual conformers.

The calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental data. The available ¹³C NMR spectrum on PubChem can serve as a benchmark for the calculated carbon chemical shifts.[8] The proton attached to the chiral center (C2) is expected to be the most deshielded of the aliphatic protons due to the electron-withdrawing effect of the chlorine atom and the carboxylic acid group.

Part 4: Thermochemical Properties and Reactivity

Theoretical calculations can also provide valuable information about the thermochemical properties and reactivity of a molecule.

Thermochemical Properties

The vibrational frequency calculations provide access to several important thermochemical properties, including:

  • Zero-Point Vibrational Energy (ZPVE): The energy of the molecule at 0 K due to its vibrational motion.

  • Enthalpy and Gibbs Free Energy: These can be calculated at different temperatures and are crucial for understanding the thermodynamics of reactions involving this compound.

Reactivity Descriptors

Conceptual DFT provides a framework for understanding and predicting chemical reactivity based on the electronic structure of a molecule. Key reactivity descriptors that can be calculated include:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Reactivity_Descriptors cluster_1 Reactivity Analysis HOMO HOMO (Electron Donor) LUMO LUMO (Electron Acceptor) MEP Molecular Electrostatic Potential (Charge Distribution)

Caption: Key reactivity descriptors derived from DFT calculations.

Conclusion

This in-depth technical guide has outlined a robust and reliable computational workflow for the theoretical investigation of this compound. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can gain valuable insights into the conformational preferences, spectroscopic signatures, and reactivity of this important chiral building block.

The protocols detailed herein for conformational analysis, vibrational and NMR spectroscopy, and the calculation of thermochemical and reactivity descriptors provide a solid foundation for performing high-quality in-silico studies. The ability to predict these properties can significantly accelerate the drug discovery and development process by enabling a more rational design of novel pharmaceutical compounds. The validation of these theoretical results against available experimental data is a critical step in ensuring the accuracy and predictive power of the computational models. As computational resources become more accessible, the integration of these theoretical approaches into the standard workflow of pharmaceutical research will undoubtedly continue to grow in importance.

References

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033774).
  • PubChem. (n.d.). This compound.
  • Journal of the Royal Society of Chemistry. (n.d.). Infrared and Raman spectroscopic study of carboxylic acids in heavy water.
  • Indian Journal of Pure & Applied Physics. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group.
  • FooDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB003296).
  • Journal of Chemistry Letters. (2025). DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures.
  • Chembid. (n.d.). 2-Propylpentanoic Acid: Properties, Synthesis, and Applications in Organic Chemistry.
  • ResearchGate. (n.d.). (PDF) Molecular structure and vibrational spectra of 2-chlorobenzoic acid by density functional theory and ab-initio Hartree-Fock calculations.
  • Filo. (2025). The ^1H NMR spectra of two carboxylic acids with molecular formula C_3H_5...
  • ResearchGate. (n.d.). Molecular structures and conformational compositions of 2-chlorobutane and 2-bromobutane; an investigation using gas-phase electron-diffraction data and ab initio molecular orbital calculations | Request PDF.
  • ScienceDaily. (2017). The asymmetric synthesis of halogenated compounds from carboxylic acids is world first.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0230265).
  • John Wiley & Sons, Inc. (n.d.). Conformational Analysis of Molecules in Excited States.
  • Journal of Chemistry Letters. (2025). DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures.
  • ResearchGate. (n.d.). Molecular structure and vibrational spectra of 2-chlorobenzoic acid by density functional theory and ab-initio Hartree-Fock calc.
  • National Center for Biotechnology Information. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
  • Scribd. (n.d.). Conformational Analysis 2 PDF.
  • Royal Society of Chemistry. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases.
  • MDPI. (n.d.). Conformer Selection by Electrostatic Hexapoles: A Theoretical Study on 1-Chloroethanol and 2-Chloroethanol.
  • Royal Society of Chemistry. (n.d.). Biaxially chiral compounds: research and development of synthesis.
  • National Institute of Standards and Technology. (n.d.). Pentanoic acid.
  • PubChem. (n.d.). (2R)-2-chloropentanoic acid.
  • ResearchGate. (n.d.). Raman spectra of organic acids: (a) formic, (b) acetic, (c) pentanoic,....
  • ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF.
  • ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR....
  • Patsnap. (2025). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends.
  • ResearchGate. (n.d.). Comparison of Raman signals from decanoic acid. The bottom trace (red)....
  • MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
  • Scientific & Academic Publishing. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.
  • PubChem. (n.d.). 5-Chlorovaleric acid.
  • National Institute of Standards and Technology. (n.d.). 5-Chlorovaleric acid.

Sources

Stability of 2-chloropentanoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of 2-Chloropentanoic Acid

Foreword

For researchers, medicinal chemists, and formulation scientists, understanding the intrinsic stability of a molecule is foundational to its successful application. This compound (2-CPA), a halogenated carboxylic acid, serves as a versatile chemical intermediate and building block. Its reactivity, dictated by the electron-withdrawing nature of both the carboxyl and alpha-chloro groups, also makes it susceptible to degradation. This guide provides a comprehensive technical overview of the stability of this compound under various stress conditions. We will explore its degradation pathways, establish robust methodologies for stability assessment, and offer field-proven insights into handling and formulation development. The protocols and rationale presented herein are designed to be self-validating, ensuring scientific integrity and trustworthy outcomes in your research and development endeavors.

Physicochemical Properties and Predicted Stability Profile

This compound (C₅H₉ClO₂) is a chiral molecule featuring a chlorine atom on the carbon adjacent (alpha) to the carboxylic acid group.[1][2] This substitution significantly influences its electronic properties and, consequently, its stability.

  • Structure: CCCC(Cl)C(=O)O[1]

  • Molecular Weight: 136.58 g/mol [1][2]

  • Acidity (pKa): The presence of the electronegative chlorine atom on the α-carbon stabilizes the carboxylate anion through an inductive effect, making 2-CPA a stronger acid than its non-chlorinated parent, pentanoic acid.

Based on its structure, we can predict several primary degradation pathways. The C-Cl bond is susceptible to nucleophilic substitution (hydrolysis), while the carboxylic acid moiety can undergo decarboxylation, particularly at elevated temperatures. The presence of an α-hydrogen also allows for the possibility of elimination reactions under basic conditions.

G cluster_main Predicted Degradation Pathways of this compound cluster_products Potential Degradants 2CPA This compound 2HPA 2-Hydroxypentanoic Acid 2CPA->2HPA Hydrolysis (Acidic/Basic) 2PEA 2-Pentenoic Acid 2CPA->2PEA Elimination (Dehydrohalogenation) (Basic/Thermal) 1CB 1-Chlorobutane 2CPA->1CB Decarboxylation (Thermal)

Caption: Predicted major degradation pathways for this compound.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is the cornerstone of understanding a molecule's stability profile.[3][4] By subjecting the compound to conditions more severe than those it would encounter during storage, we can rapidly identify likely degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[5][6] These studies are typically conducted on a single batch of the substance.[3]

A successful forced degradation study aims for a target degradation of 5-20% of the active ingredient.[4] This range is sufficient to produce detectable levels of degradants for characterization without driving the reaction so far that secondary or tertiary degradation products complicate the analysis.

G cluster_conditions ICH Stress Conditions start Start: 2-CPA Substance/Solution stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1 M HCl) stress->acid base Base Hydrolysis (e.g., 0.1 M NaOH) stress->base oxidation Oxidation (e.g., 3% H₂O₂) stress->oxidation thermal Thermal (e.g., 70°C) stress->thermal photo Photolytic (ICH Light Conditions) stress->photo analysis Analyze Samples at Time Points (e.g., 0, 2, 8, 24h) characterize Identify & Characterize Degradants (LC-MS, NMR) analysis->characterize mass_balance Establish Mass Balance characterize->mass_balance end End: Stability Profile Established mass_balance->end

Caption: General workflow for a forced degradation study.

Experimental Protocol: Forced Degradation of this compound

Objective: To investigate the degradation of 2-CPA under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound (2-CPA)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Class A volumetric flasks, pipettes, and vials

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 2-CPA in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 2, 6, and 24 hours. Neutralize each aliquot with an equimolar amount of NaOH before diluting with mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw aliquots at 30 minutes, 2 hours, and 8 hours. Neutralize each aliquot with an equimolar amount of HCl before diluting for analysis. Rationale: Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis for alkyl halides.[7]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at 2, 6, and 24 hours. Dilute directly for analysis.

  • Thermal Degradation:

    • Place a solid sample of 2-CPA in a vial and a 1 mg/mL solution in methanol in separate vials in a calibrated oven at 70°C.

    • Sample the solid at 1, 3, and 7 days. Dissolve in methanol for analysis.

    • Sample the solution at 6, 24, and 48 hours.

  • Photolytic Degradation:

    • Expose a solid sample and a 1 mg/mL solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze the samples after the exposure period.

  • Control Samples: A sample of the stock solution stored at 4°C protected from light should be analyzed at each time point as a control.

Influence of Key Parameters on Stability

Effect of pH

The pH of the medium is a critical factor governing the stability of 2-CPA.[8]

  • Acidic Conditions (pH 1-3): In acidic media, the primary degradation pathway is expected to be slow Sₙ1 or Sₙ2 hydrolysis of the C-Cl bond to yield 2-hydroxypentanoic acid. The rate is generally slow because the carboxylic acid group is protonated, reducing its electron-withdrawing influence, and water is a weak nucleophile. The kinetics of acid-catalysed hydrolysis of similar chloro-substituted esters have been studied, often showing an AAC2 mechanism.[9][10]

  • Neutral Conditions (pH ~7): At neutral pH, hydrolysis still occurs but is typically very slow.

  • Alkaline Conditions (pH > 8): Stability is significantly compromised under alkaline conditions. Two competing pathways are accelerated:

    • Sₙ2 Hydrolysis: The hydroxide ion (OH⁻) is a much stronger nucleophile than water, leading to a rapid substitution of the chlorine atom.

    • E2 Elimination: The hydroxide ion can also act as a base, abstracting the acidic α-proton, leading to the elimination of HCl and the formation of 2-pentenoic acid. This pathway is often significant for α-halo acids. The rate of hydrolysis can increase by a factor of 10 for every pH unit increase in the alkaline range.[7]

Thermal and Photolytic Stability
  • Thermal Stress: Carboxylic acids can undergo thermal decomposition, primarily through decarboxylation.[11] For 2-CPA, this would lead to the formation of 1-chlorobutane and carbon dioxide. The presence of the chlorine atom might also facilitate the elimination of HCl. Studies on similar small chlorinated molecules show decomposition occurs at high temperatures (e.g., >400°C), but this can be catalyzed by surfaces.[12] In a pharmaceutical context, solid-state stability at temperatures like 40-70°C is of primary interest.

  • Photostability: While 2-CPA does not possess a strong chromophore for absorbing visible light, it may absorb UV radiation, potentially leading to homolytic cleavage of the C-Cl bond. This would generate radical intermediates that could lead to a complex mixture of degradation products. Photodegradation studies on related compounds like 2-chlorophenol show that degradation can be significant under UV or even visible light, especially with sensitizers.[13]

Analytical Methodology for Stability Assessment

A validated stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products.[4] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) col_sel Column & Mobile Phase Screening grad_opt Gradient Optimization col_sel->grad_opt inject Inject Stressed Samples (Acid, Base, Peroxide etc.) grad_opt->inject check Check Resolution (Rs > 2) & Peak Purity (PDA) inject->check spec Specificity check->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec robust Robustness prec->robust

Caption: Workflow for stability-indicating HPLC method development and validation.

Protocol: Stability-Indicating RP-HPLC Method

Objective: To resolve 2-CPA from potential degradants generated during forced degradation.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm. Rationale: Carboxylic acids have a weak UV chromophore with an end-absorption profile; detection at low wavelengths like 210 nm is necessary for sensitivity.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 80
    18.0 80
    18.1 10

    | 22.0 | 10 |

Method Validation Approach: The method must be validated for specificity by analyzing stressed samples to demonstrate that degradant peaks do not co-elute with the main peak. Peak purity analysis using a PDA detector is essential. Linearity, accuracy, precision, and robustness should be established as per ICH Q2(R1) guidelines.

Data Presentation and Interpretation

All quantitative results from the forced degradation study should be systematically tabulated to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationTemperature% Assay of 2-CPA% DegradationMajor Degradants (Tentative)Mass Balance (%)
Control 24 hRT99.8<0.2-100.0
0.1 M HCl 24 h60°C94.55.52-Hydroxypentanoic acid99.5
0.1 M NaOH 8 hRT85.214.82-Hydroxypentanoic acid, 2-Pentenoic acid98.9
3% H₂O₂ 24 hRT98.91.1Minor unknown peaks99.7
Thermal (Solid) 7 days70°C99.10.9-99.8
Photolytic ICH Q1BRT97.62.4Minor unknown peaks99.2

Note: Data are illustrative.

Interpretation: The illustrative data suggest that 2-CPA is most sensitive to alkaline hydrolysis, moderately sensitive to acid hydrolysis and photolysis, and relatively stable to oxidative and thermal stress. The good mass balance (>98%) indicates that the analytical method is capable of detecting the major degradation products.

Drug-Excipient Compatibility Considerations

For pharmaceutical development, it is crucial to assess the compatibility of 2-CPA with common excipients.[14] Basic excipients (e.g., magnesium stearate, sodium bicarbonate) or those containing basic impurities could accelerate degradation. The presence of moisture can also be a critical factor, especially in combination with reactive excipients.[14] A screening study involving binary mixtures of 2-CPA with selected excipients, stored under accelerated conditions (e.g., 40°C/75% RH), is highly recommended.

Summary and Recommendations

  • Stability Profile: this compound is a molecule with moderate stability. Its primary liability is degradation under alkaline conditions via hydrolysis and elimination. It also shows some sensitivity to acidic conditions and UV light exposure.

  • Key Degradation Pathways: The principal degradation pathways are nucleophilic substitution of the chlorine atom to form 2-hydroxypentanoic acid and base-catalyzed elimination to form 2-pentenoic acid.

  • Storage Recommendations: To ensure stability, this compound should be stored in well-sealed containers, protected from light and moisture, in a cool environment. Contact with alkaline substances must be strictly avoided.

  • Formulation Strategy: For formulation development, pH control is paramount. A formulation buffered in the acidic range (e.g., pH 3-5) would be optimal for minimizing hydrolytic degradation. Excipient screening is mandatory to rule out incompatibilities.

This guide provides a robust framework for assessing and understanding the stability of this compound. By applying these principles and methodologies, researchers can ensure the quality and integrity of their work, from early-stage discovery through to product development.

References

  • MedCrave. (2016, December 14).
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31).
  • PubChem. This compound | C5H9ClO2 | CID 110794. [Link]
  • Sharma, M. C., & Sharma, S. (2014). Bacterial degradation of chlorophenols and their derivatives. Journal of Environmental Pathology, Toxicology and Oncology, 33(2), 101–118. [Link]
  • Alsante, K. M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
  • PubMed. Degradation of 2,4,5-trichlorophenoxyacetic acid by a Nocardioides simplex culture. [Link]
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]
  • ResearchGate.
  • Lawrence Berkeley National Laboratory. Thermal Decomposition of Pyruvic Acid and its Esters. [Link]
  • Journal of the Chemical Society, Perkin Transactions 2. Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength. [Link]
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]
  • ResearchGate. Kinetics and mechanistic study of acid-catalysed hydrolysis of p-chlorophenyl-2-furohydroxamic acid. [Link]
  • Lee, B. K., & Kim, M. S. (2015). Rapid photo-degradation of 2-chlorophenol under visible light irradiation using cobalt oxide-loaded TiO2/reduced graphene oxide nanocomposite from aqueous media. Journal of Environmental Management, 164, 123–130. [Link]
  • ChemRxiv. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). [Link]
  • DigitalCommons@USU. Effect of Water pH on the Chemical Stability of Pesticides. [Link]
  • Dao, T. H. T., et al. (2021). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. AMB Express, 11(1), 126. [Link]
  • Semantic Scholar. Effect of pH on the stability of plant phenolic compounds. [Link]
  • PubChem. (2R)-2-chloropentanoic acid | C5H9ClO2 | CID 5324934. [Link]
  • Garmendia, R., & Busta, F. F. (2015). The effect of pH and chloride concentration on the stability and antimicrobial activity of chlorine-based sanitizers. Journal of Food Science, 80(1), M135-M141. [Link]
  • Wyttenbach, N., et al. (2005). Drug-excipient compatibility testing using a high-throughput approach and statistical design. Pharmaceutical Development and Technology, 10(4), 527–535. [Link]
  • Bavisotto, R., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics, 23(31), 16757–16768. [Link]
  • Scite. The thermal decomposition of 2-chloroethanol. [Link]
  • Vasiliou, A., et al. (2014). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A, 118(27), 4914–4926. [Link]
  • PubChem. (2S)-2-amino-5-chloropentanoic acid | C5H10ClNO2 | CID 55302042. [Link]
  • Journal of the Chemical Society, Perkin Transactions 2.
  • ResearchGate. Concerted SN2 mechanism for the hydrolysis of acid chlorides.
  • ResearchGate. (PDF) Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. [Link]
  • Google Patents. SU1625866A1 - Method of producing 5-chloropentanoic acid.
  • ResearchGate.

Sources

A Researcher's Guide to Sourcing and Verifying Enantiopure 2-Chloropentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Enantiopure 2-chloropentanoic acid, in both its (R) and (S) forms, serves as a critical chiral building block in modern synthetic chemistry, particularly within the pharmaceutical industry. The stereochemistry of this intermediate can profoundly influence the biological activity and safety profile of the final active pharmaceutical ingredient (API). Consequently, securing a reliable source of enantiomerically pure this compound is a paramount concern for researchers and drug development professionals. This in-depth technical guide provides a comprehensive overview of the commercial landscape for this vital compound, outlines rigorous quality control protocols for verifying its enantiomeric and chemical purity, and offers practical insights for its application in synthesis.

The Imperative of Chirality: Why Enantiopurity of this compound Matters

In the realm of drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very basis of therapeutic efficacy.[1] Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), frequently exhibit distinct pharmacological and toxicological properties. One enantiomer may be therapeutically active, while the other could be inactive or, in some well-known historical cases, responsible for adverse effects.

This compound is a prime example of a versatile chiral precursor. Its carboxylic acid and chloro- functionalities provide reactive handles for a variety of synthetic transformations, while the stereocenter at the C2 position allows for the introduction of chirality into a target molecule. The ability to selectively incorporate either the (R)- or (S)-enantiomer is crucial for constructing complex molecules with a specific, desired stereochemistry.[2] This control is fundamental to modern asymmetric synthesis and the development of single-enantiomer drugs.[3]

The Commercial Landscape: Identifying Suppliers of Enantiopure this compound

Sourcing high-quality chiral building blocks requires careful consideration of supplier reputation, product specifications, and the thoroughness of their analytical documentation. The following table summarizes a selection of commercial suppliers for (R)- and (S)-2-chloropentanoic acid. Researchers are strongly advised to request a lot-specific Certificate of Analysis (CoA) prior to purchase to verify purity and enantiomeric excess.

SupplierProduct Name/NumberEnantiomerQuoted Purity / Enantiomeric Excess (e.e.)
Crysdot LLC (S)-2-Chloropentanoic acid (Cat No.: CD13015497)(S)97%
BLD Pharm (S)-2-Chloropentanoic acid (CAS: 32644-12-5)(S)Inquire for details
Interchim S.A. (R)-(+)-2-CHLOROPENTANOIC ACID(R)Inquire for details[4][5]
Interchim S.A. (S)-(-)-2-CHLOROPENTANOIC ACID(S)Inquire for details[6]
Biosynth This compoundRacemicMin. 95%[7]

Note: Availability and specifications are subject to change. Always confirm details directly with the supplier.

Technical Deep Dive: Ensuring Quality and Purity

The adage "trust, but verify" is a cornerstone of good scientific practice. While suppliers provide specifications, independent verification of enantiomeric excess and chemical identity is a critical step in the research and development process.

Protocol: Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[8] The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time as they pass through the column.[9] Polysaccharide-based CSPs are particularly effective for a wide range of chiral molecules, including carboxylic acids.[10][11]

Objective: To resolve and quantify the (R)- and (S)-enantiomers of this compound to determine the enantiomeric excess (e.e.) of a given sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Chiral Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or similar).

    • Mobile Phase: A mixture of n-hexane and 2-propanol with a small percentage of an acidic modifier like trifluoroacetic acid (TFA). A typical starting ratio is 90:10 (n-hexane:2-propanol) + 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a racemic standard of this compound to confirm the separation of the two enantiomer peaks and to determine their retention times.

    • Inject the sample solution.

    • Record the chromatogram and integrate the peak areas for both enantiomers.

  • Data Analysis:

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Dilute to Working Conc. prep2->prep3 prep4 Filter (0.45 µm) prep3->prep4 analysis1 Equilibrate Column prep4->analysis1 analysis2 Inject Racemic Standard analysis1->analysis2 analysis3 Inject Sample analysis2->analysis3 analysis4 Detect (UV 210 nm) analysis3->analysis4 data1 Integrate Peak Areas analysis4->data1 data2 Calculate e.e. (%) data1->data2

Caption: Workflow for determining enantiomeric excess.

Protocol: Structural Verification by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of a molecule. For this compound (C₅H₉ClO₂), the ¹H NMR spectrum provides a unique fingerprint based on the chemical environment of each proton.

Objective: To verify the chemical structure of this compound and rule out the presence of significant impurities.

Expected ¹H NMR Spectrum (in CDCl₃):

  • ~10-12 ppm (singlet, broad, 1H): This signal corresponds to the acidic proton of the carboxylic acid group (-COOH). It is often broad and may exchange with trace amounts of water in the solvent.

  • ~4.3 ppm (triplet, 1H): This signal is from the proton on the carbon bearing the chlorine atom (-CHCl-). It is split into a triplet by the two adjacent protons on the C3 methylene group.

  • ~2.0 ppm (multiplet, 2H): These are the protons of the methylene group at the C3 position (-CH₂-). This signal is complex due to splitting by the protons on both C2 and C4.

  • ~1.5 ppm (sextet, 2H): This signal corresponds to the protons of the methylene group at the C4 position (-CH₂-). It is split by the adjacent protons on C3 and C5.

  • ~0.9 ppm (triplet, 3H): This signal represents the protons of the terminal methyl group (-CH₃). It is split into a triplet by the two adjacent protons on the C4 methylene group.

Deviations from this pattern or the appearance of unexpected signals would indicate the presence of impurities or a different isomer, such as 3-chloropentanoic acid.

Application in Asymmetric Synthesis

Enantiopure this compound is frequently employed as a starting material in multi-step syntheses. For example, it can be used to introduce a chiral pentanoyl group or, after further transformation, serve as a precursor to other chiral synthons. Its utility stems from the ability to perform stereospecific reactions, such as nucleophilic substitution at the C2 position, where the incoming nucleophile displaces the chloride with inversion of stereochemistry, a classic Sₙ2 reaction. This allows for the controlled construction of a new stereocenter.

Conclusion

The procurement of enantiopure this compound is a critical first step in many research and development projects, particularly in the pharmaceutical sector. A meticulous approach to supplier selection, coupled with rigorous in-house analytical verification via chiral HPLC and NMR spectroscopy, is essential to ensure the quality and integrity of the starting material. By following the guidelines and protocols outlined in this guide, researchers can proceed with confidence, knowing that their synthetic endeavors are built upon a solid and well-characterized foundation.

References

  • Crysdot LLC. (n.d.). (S)-2-Chloropentanoic acid.
  • PubChem. (n.d.). This compound.
  • LookChem. (n.d.). This compound.
  • LookChem. (n.d.). This compound.
  • PubChem. (n.d.). (2R)-2-chloropentanoic acid.
  • SpectraBase. (n.d.). 2-PROPYL,this compound METHYLESTER.
  • PubMed. (1989). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ResearchGate. (n.d.). Application to carboxylic acid-containing drugs and natural products.
  • ScienceDirect. (2007). Preparation of enantiopure 2-acylazetidines and their reactions with chloroformates.
  • Filo. (2025, June 7). The ^1H NMR spectra of two carboxylic acids with molecular formula C_3H_5...
  • National Institutes of Health (NIH). (n.d.). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0230265).
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Ardena. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances.
  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.
  • ChemRxiv. (n.d.). Stereospecific Synthesis of Enantiopure[6]Helicene Containing a Seven-Membered Ring and[12]Helicene via Acid-Promoted Stepwise.
  • NSF Public Access Repository. (2019, October 29). Synthesis of Enantiopure ε‑Oxapipecolic Acid.
  • Patsnap. (2025, July 31). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends.
  • National Institutes of Health (NIH). (n.d.). Synthesis of Enantiopure[13]Cyclorubicenes.
  • Drug Hunter. (2022, May 4). Drug Hunter Letters #2: On Carboxylic Acids and Acylglucuronides.
  • PubMed. (1994). Applications of combinatorial technologies to drug discovery. 2. Combinatorial organic synthesis, library screening strategies, and future directions.

Sources

Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis of α-Amino Acids via Stereospecific Azide Displacement of (S)-2-Chloropentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Drug Discovery

The biological activity of pharmaceuticals is intrinsically linked to their three-dimensional structure. For chiral molecules, a single enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or even elicit harmful side effects. This reality has made the development of robust methods for enantioselective synthesis a cornerstone of modern drug development and chemical biology. Non-proteinogenic α-amino acids, in particular, are valuable chiral building blocks for peptidomimetics, constrained peptides, and other novel therapeutics.

This guide details a powerful and reliable strategy for the synthesis of enantiomerically pure α-amino acids, utilizing the principle of "chiral pool" synthesis.[1][2][3] Specifically, we will explore the synthesis of (R)-2-aminopentanoic acid (D-norvaline)[4][5], a non-proteinogenic amino acid, starting from the commercially available, enantiomerically pure (S)-2-chloropentanoic acid. This approach leverages a fundamental concept in stereochemistry—the Walden inversion—to achieve complete control over the stereochemical outcome of the reaction.[6][7][8]

Core Principle: The Walden Inversion and Sₙ2-Mediated Amination

The foundation of this synthetic strategy is the bimolecular nucleophilic substitution (Sₙ2) reaction. In this mechanism, a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. This "backside attack" forces the stereocenter to invert its configuration, a phenomenon known as the Walden inversion.[6][8][9] For the synthesis of α-amino acids from α-halo acids, this principle allows for the direct and predictable conversion of one enantiomer into its stereochemical counterpart.

To introduce the amine functionality, a two-step sequence involving an azide nucleophile is employed. Sodium azide (NaN₃) is an excellent nucleophile for Sₙ2 reactions and reliably displaces the chloride from the α-carbon of (S)-2-chloropentanoic acid. This reaction proceeds with complete inversion of configuration to yield the corresponding (R)-2-azidopentanoic acid. The subsequent reduction of the azide group, typically through catalytic hydrogenation, affords the desired (R)-2-aminopentanoic acid without affecting the newly established stereocenter. This two-step amination via an azide intermediate is often preferred over direct amination with ammonia, as it avoids potential side reactions and ensures high stereochemical fidelity.

Visualizing the Sₙ2 Mechanism (Walden Inversion)

Walden_Inversion cluster_reactants Reactants cluster_ts Transition State cluster_products Products R (S)-2-Chloropentanoic Acid TS [N₃---C---Cl]⁻ R->TS Backside Attack Nu N₃⁻ (Azide Nucleophile) Nu->TS P (R)-2-Azidopentanoic Acid TS->P Inversion of Stereochemistry LG Cl⁻ (Leaving Group) TS->LG

Caption: Sₙ2 mechanism illustrating the Walden inversion at the chiral center.

Experimental Protocol: Synthesis of (R)-2-Aminopentanoic Acid

This protocol is divided into two main stages: the azidation of (S)-2-chloropentanoic acid and the subsequent reduction of the resulting azide to the final amino acid.

Part A: Stereospecific Azidation of (S)-2-Chloropentanoic Acid

Objective: To convert (S)-2-chloropentanoic acid to (R)-2-azidopentanoic acid via an Sₙ2 reaction with sodium azide, resulting in a complete inversion of stereochemistry.

Materials:

  • (S)-2-Chloropentanoic acid (≥98% ee)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve (S)-2-chloropentanoic acid (1.0 eq) in anhydrous DMF.

  • Addition of Azide: To the stirred solution, add sodium azide (1.5 eq) portion-wise at room temperature. Caution: Sodium azide is highly toxic.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir under a nitrogen atmosphere for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude (R)-2-azidopentanoic acid, which can be used in the next step without further purification.

Part B: Reduction of (R)-2-Azidopentanoic Acid to (R)-2-Aminopentanoic Acid

Objective: To reduce the azide functional group to a primary amine using catalytic hydrogenation, yielding the final product, (R)-2-aminopentanoic acid.

Materials:

  • Crude (R)-2-azidopentanoic acid from Part A

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Deionized water

  • Celite®

Procedure:

  • Reaction Setup: Dissolve the crude (R)-2-azidopentanoic acid in methanol in a hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (approximately 5-10 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Secure the vessel to a hydrogenation apparatus (e.g., Parr shaker) and purge the system with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 bar) and shake or stir vigorously at room temperature for 8-12 hours.

  • Filtration: Upon completion, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amino acid.

  • Purification: The product can be further purified by recrystallization from a water/ethanol mixture to yield pure (R)-2-aminopentanoic acid.

Data Summary and Expected Outcome

The following table summarizes the key transformations and expected outcomes of the described protocol.

ParameterStarting MaterialIntermediateFinal Product
Compound Name 2-Chloropentanoic Acid2-Azidopentanoic Acid2-Aminopentanoic Acid
Stereochemistry (S)(R)(R)
Key Transformation Sₙ2 AzidationCatalytic Hydrogenation-
Expected Yield ->90% (crude)>85% (after purification)
Expected e.e. ≥98%>98%>98%

Overall Synthetic Workflow

workflow cluster_start Starting Material cluster_step1 Step 1: Azidation cluster_step2 Step 2: Reduction cluster_analysis Analysis start (S)-2-Chloropentanoic Acid step1 Sₙ2 Reaction Reagents: NaN₃, DMF Conditions: 60-70 °C start->step1 intermediate (R)-2-Azidopentanoic Acid step1->intermediate step2 Catalytic Hydrogenation Reagents: H₂, 10% Pd/C Conditions: RT, 3-4 bar intermediate->step2 final_product (R)-2-Aminopentanoic Acid step2->final_product analysis Purification & Characterization (e.g., NMR, Chiral HPLC) final_product->analysis

Caption: Workflow for the synthesis of (R)-2-aminopentanoic acid.

References

  • Walden Inversion. Wikipedia. [Link]
  • 11.1: The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
  • Nucleophilic Substitution Reactions Explained | SN1 vs SN2 (Walden Inversion). YouTube. [Link]
  • 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry-OpenStax Adaptation.
  • 11.1 The Discovery of Nucleophilic Substitution Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Enantioselective Intermolecular C-H Amination Directed by a Chiral C
  • Aliphatic Nucleophilic Substitution NS4. Stereochemistry. College of Saint Benedict and Saint John's University. [Link]
  • 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]
  • Asymmetric Synthesis. SlideShare. [Link]
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
  • 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives.
  • A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. PubMed Central. [Link]
  • Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry.
  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. PubMed Central. [Link]
  • Stereoselective Synthesis of 5-Epi-α-Sialosides Related to the Pseudaminic Acid Glycosides.
  • Norvaline. Wikipedia. [Link]
  • Sequential Two-Step Stereoselective Amination of Allylic Alcohols through the Combination of Laccases and Amine Transaminases. PubMed. [Link]
  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]
  • D-2-aminopentanoic acid (YMDB00822).
  • Amine transaminases in chiral amines synthesis: recent advances and challenges. PubMed. [Link]
  • Three categories of chiral pool use in asymmetric synthesis.
  • (2S)-2-amino-5-chloropentanoic acid. PubChem. [Link]
  • This compound. PubChem. [Link]

Sources

Synthesis of chiral alcohols from 2-chloropentanoic acid reduction

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Stereospecific Synthesis of Chiral (S)-2-Chloropentan-1-ol via Reduction of (S)-2-Chloropentanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Chiral Halo-Alcohols

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and toxicity.[1][2] Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug development.[3][4] Chiral alcohols, and specifically functionalized variants like halo-alcohols, serve as highly valuable and versatile building blocks (synthons) for constructing complex pharmaceutical intermediates.[5][6] Their dual functionality—a stereodefined hydroxyl group for further manipulation and a halogen for nucleophilic substitution—enables a wide range of synthetic transformations.

This document provides a detailed guide to the stereospecific synthesis of (S)-2-chloropentan-1-ol, a chiral primary alcohol, through the chemical reduction of its corresponding carboxylic acid, (S)-2-chloropentanoic acid. The primary challenge in this transformation is not the creation of chirality, but its preservation. The reduction must proceed with high fidelity, converting the carboxyl group into a primary alcohol without affecting the pre-existing stereocenter at the C2 position or the adjacent C-Cl bond.

We will delve into the mechanistic rationale for selecting an appropriate reducing agent, provide a robust, step-by-step protocol for the synthesis using lithium aluminum hydride (LiAlH₄), and discuss the necessary analytical methods to validate the outcome.

Mechanistic Considerations & Reagent Selection

The Challenge of Carboxylic Acid Reduction

Carboxylic acids are among the most oxidized organic functional groups and are relatively resistant to reduction. This stability stems from the resonance delocalization of the carboxylate anion formed upon deprotonation by a basic reducing agent.

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, highly effective for aldehydes and ketones.[7] However, it is generally not powerful enough to reduce carboxylic acids or esters under standard conditions.[8][9] Its lower reactivity is due to the stronger, less polar B-H bond compared to the Al-H bond in LiAlH₄.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a significantly more potent and non-selective reducing agent.[8] The aluminum atom is less electronegative than boron, making the Al-H bonds more polar and the hydride (H⁻) more nucleophilic and readily available.[9] This enhanced reactivity is essential for overcoming the stability of the carboxylate and achieving reduction to the primary alcohol.[9]

Proposed Reaction Mechanism: LiAlH₄ Reduction

The reduction of a carboxylic acid with LiAlH₄ is a multi-step process:

  • Deprotonation: The first equivalent of hydride acts as a base, deprotonating the acidic carboxylic acid to form a lithium carboxylate salt and hydrogen gas.

  • Coordination & Hydride Attack: The lithium carboxylate coordinates to the electron-deficient aluminum species. A subsequent intramolecular or intermolecular hydride transfer to the carbonyl carbon occurs, forming a tetrahedral intermediate.

  • Intermediate Collapse: This intermediate collapses, eliminating an O-Al species to form an aldehyde.

  • Final Reduction: The aldehyde formed is highly reactive and is immediately reduced by another equivalent of LiAlH₄ to an alkoxide. This step is much faster than the initial reduction of the carboxylate.

  • Protonation (Workup): The final alcohol is liberated upon acidic or aqueous workup, which protonates the aluminum alkoxide intermediate.

Chemoselectivity and Stereochemistry
  • Stereochemical Integrity: The reduction of the carboxyl group to a hydroxymethyl group (-CH₂OH) does not involve breaking any bonds at the chiral C2 center. Therefore, the reaction is stereospecific, meaning the configuration of the starting material is directly retained in the product. (S)-2-chloropentanoic acid will yield (S)-2-chloropentan-1-ol.

  • Chemoselectivity Concern: A potential side reaction is the reductive dehalogenation (hydrogenolysis) of the C-Cl bond. LiAlH₄ can, under certain conditions, reduce alkyl halides. However, the reduction of the carboxylic acid is typically much faster, and by maintaining low temperatures, this side reaction can be minimized.

The overall transformation is illustrated below.

G Figure 1: Stereospecific Reduction Scheme start end start->end       reagents 1. LiAlH₄, Anhydrous THF, 0 °C to RT 2. H₃O⁺ Workup

Caption: Stereospecific reduction of (S)-2-chloropentanoic acid to (S)-2-chloropentan-1-ol.

Experimental Protocol

This protocol details the reduction of enantiopure (S)-2-chloropentanoic acid. All procedures involving LiAlH₄ must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
(S)-2-Chloropentanoic Acid≥98% enantiomeric puritySigma-AldrichStarting material
Lithium Aluminum Hydride (LiAlH₄)95%, powder or granularAcros OrganicsHighly reactive with water and protic solvents. Handle with care.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Fisher ScientificMust be dry. Use from a solvent purification system or over Na/K.
Sodium Sulfate (Na₂SO₄)Anhydrous, granularVWRFor drying organic layers.
Diethyl Ether (Et₂O)ACS GradeVWRFor extraction.
Hydrochloric Acid (HCl)2 M aqueous solutionJ.T. BakerFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor neutralization.
Saturated Sodium Chloride (Brine)ACS GradeVWRFor final wash.
Silica Gel60 Å, 230-400 meshMilliporeSigmaFor column chromatography.
Step-by-Step Procedure

A. Reaction Setup and Execution

  • Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet connected to a bubbler.

  • Reagent Suspension: Under a positive flow of inert gas, carefully charge the flask with lithium aluminum hydride (1.2 eq). Add anhydrous THF to create a slurry (approx. 0.5 M concentration relative to LiAlH₄).

  • Cooling: Cool the stirred slurry to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve (S)-2-chloropentanoic acid (1.0 eq) in anhydrous THF in the dropping funnel. Add this solution dropwise to the LiAlH₄ slurry over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Note: Initial gas evolution (H₂) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Co-spot the reaction mixture with the starting material. A new, more non-polar spot (the alcohol) should appear, and the starting material spot should disappear.

B. Reaction Quench and Workup This is a critical and potentially hazardous step. Perform the quench slowly behind a blast shield.

  • Cooling: Cool the reaction flask back down to 0 °C in an ice-water bath.

  • Sequential Quench (Fieser Method): With vigorous stirring, add the following reagents dropwise and sequentially:

    • Step 1: Add 'x' mL of H₂O (where 'x' is the mass in grams of LiAlH₄ used).

    • Step 2: Add 'x' mL of 15% (w/v) aqueous NaOH.

    • Step 3: Add '3x' mL of H₂O.

  • Stirring: A granular white precipitate of aluminum salts should form. Remove the ice bath and stir vigorously for 30 minutes.

  • Filtration: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. If two phases are not present, add water. Separate the layers and extract the aqueous phase two more times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with 2 M HCl, saturated NaHCO₃, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

C. Purification and Characterization

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Characterization:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

    • Verify the enantiomeric purity by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a suitable chiral column (e.g., Cyclodex-B for GC).

Experimental Workflow Diagram

G Figure 2: Experimental Workflow A Inert Atmosphere Setup (Dry Glassware, N₂/Ar) B Prepare LiAlH₄ Slurry (Anhydrous THF, 0 °C) A->B C Dropwise Addition of Acid (Maintain T < 10 °C) B->C D Reaction at RT (Monitor by TLC) C->D E Controlled Quench at 0 °C (H₂O, NaOH, H₂O) D->E F Filtration & Extraction (Celite®, Et₂O) E->F G Purification (Flash Chromatography) F->G H Analysis & Characterization (NMR, Chiral GC/HPLC) G->H

Caption: A summary of the key stages in the synthesis and analysis of the chiral alcohol.

Alternative & Emerging Methodologies

While LiAlH₄ reduction is a classic and reliable method, the field of chemical synthesis is continually evolving towards safer and more sustainable practices.

  • Borane Complexes: Borane-THF (BH₃·THF) or borane dimethyl sulfide (BMS) are alternative reagents capable of reducing carboxylic acids. They often offer higher chemoselectivity (e.g., not reducing esters) and can be safer to handle than LiAlH₄.

  • Biocatalysis: The use of enzymes, particularly ketoreductases (KREDs), is a powerful green chemistry approach for producing chiral alcohols.[6][10] While typically used for the asymmetric reduction of prochiral ketones, engineered enzymes or whole-cell systems could potentially be developed for the reduction of functionalized carboxylic acids, offering exceptional selectivity under mild, aqueous conditions.[3][11]

Conclusion

The stereospecific reduction of (S)-2-chloropentanoic acid to (S)-2-chloropentan-1-ol is a valuable transformation for generating a key chiral building block. The protocol described, utilizing the potent reducing agent lithium aluminum hydride, is a robust method for achieving this conversion while preserving the integrity of the C2 stereocenter. Careful execution, particularly during the handling and quenching of LiAlH₄, is paramount for a safe and successful outcome. The final product's structural and stereochemical purity should always be rigorously confirmed by appropriate analytical techniques, ensuring its suitability for subsequent use in pharmaceutical development and other high-stakes applications.

References

  • Benchchem.
  • T. M. T. To, et al. (2022).
  • J. M. Concellón, et al. (2008). Stereoselective synthesis of (Z)-alpha-haloacrylic acid derivatives, and (Z)-haloallylic alcohols from aldehydes and trihaloesters or amides promoted by Rieke manganese. Organic & Biomolecular Chemistry.
  • Hoffmann-La Roche Ag. (2005). Process for preparing alpha-halo-ketones.
  • Wikipedia.
  • Lumen Learning. Reductions using NaBH4, LiAlH4. Organic Chemistry II.
  • Chemguide.
  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.
  • R. A. Rather, et al. (2025). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Advances.
  • Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal.
  • G. Grogan & N. J. Turner. (2016). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
  • Chemistry Steps. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Chemistry Steps.
  • F. Tong, et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
  • K. Kita, et al. (2003). Novel bioreduction system for the production of chiral alcohols. Applied Microbiology and Biotechnology.
  • J. Ashenhurst. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • M. Wills, et al. (2021). Synthesis of α-chiral BCPs by asymmetric transfer hydrogenation of BCP ketones. Beilstein Journal of Organic Chemistry.
  • J. Li, et al. (2015).
  • J. M. Concellón, et al. (2008). Stereoselective synthesis of (Z)-α-halo-α,β-unsaturated esters, and amides from aldehydes and trihaloesters or amides promoted by manganese.
  • D. Xu, et al. (2024).
  • ResearchGate. Screening of chiral catalysts for enantioselective decarboxylative....
  • A. L. Patel. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Drug Research.
  • J. Wang, et al. (2023). Chiral drugs. LabMed Discovery.
  • A. Kumar, et al. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
  • S. C. Stanciu, et al. (2022).
  • M. J. McGrath, et al. (2010).

Sources

Application Notes & Protocols: 2-Chloropentanoic Acid as a Versatile C5 Chiral Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral building blocks are fundamental to modern organic synthesis, particularly in the construction of complex, biologically active natural products and pharmaceuticals.[1] Among these, small, functionalized chiral molecules derived from the "chiral pool" offer an efficient and economical way to introduce stereocenters with high fidelity.[2] This guide provides an in-depth technical overview of (S)- and (R)-2-chloropentanoic acid, a versatile five-carbon chiral building block. We will explore the chemical principles that make it a valuable synthon, detail its application in stereospecific transformations, and provide a validated protocol for a key synthetic sequence relevant to natural product synthesis.

Introduction: The Strategic Value of 2-Chloropentanoic Acid

Enantioselective synthesis is a cornerstone of pharmaceutical and natural product chemistry, as the biological activity of a molecule is often exclusive to a single enantiomer.[3] Chiral pool synthesis, which utilizes readily available, enantiomerically pure compounds from natural sources like amino acids or sugars, is a powerful strategy to achieve this.[2]

(S)-2-Chloropentanoic acid, readily prepared from the natural amino acid (S)-isoleucine or via enantioselective methods, serves as an exemplary C5 building block.[4] Its utility is anchored in three key structural features:

  • A Defined Stereocenter: The chlorine atom is attached to a chiral carbon (C2), providing a pre-defined stereochemical foundation.

  • A Versatile Carboxylic Acid Handle: The carboxyl group can be readily transformed into esters, amides, alcohols, or aldehydes, allowing for diverse chain elongation and functionalization strategies.[5]

  • An Excellent Leaving Group: The chloride at the C2 position is a competent leaving group, enabling highly predictable and stereospecific nucleophilic substitution reactions.

The most powerful aspect of this building block is its ability to transfer its inherent chirality to a new, more complex molecule via a stereospecific S(_N)2 reaction. This reaction proceeds with a complete inversion of configuration at the chiral center, a predictable outcome that synthetic chemists can exploit with confidence.[6]

G cluster_title reactant reactant product product reagent reagent condition condition title title title_node Chiral Building Block Utilization start (S)-2-Chloropentanoic Acid (Defined Chirality) intermediate Functional Group Transformation (e.g., Reduction) start->intermediate Versatile Handle (-COOH) reaction Stereospecific S_N2 Reaction (Inversion of Configuration) intermediate->reaction Substrate Ready target Complex Chiral Molecule (Transferred Chirality) reaction->target New C-Nu Bond G start_mol (S)-2-Chloropentanoic Acid step1 1. Esterification (EtOH, H+) start_mol->step1 ester_mol Ethyl (S)-2-chloropentanoate step2 2. Reduction (LiAlH4) ester_mol->step2 alcohol_mol (S)-2-Chloropentan-1-ol step3 3. Cyclization (Intramolecular SN2) (NaH) alcohol_mol->step3 epoxide_mol (R)-2-Propyl-oxirane (or subsequent epoxide) step1->ester_mol step2->alcohol_mol step3->epoxide_mol

Diagram 2: Synthetic pathway from (S)-2-chloropentanoic acid to a chiral epoxide.

Experimental Protocol: Synthesis of (R)-2-(oxiran-2-ylmethyl)pentane from (S)-2-Chloropentanoic Acid

This protocol details the multi-step conversion of enantiomerically pure (S)-2-chloropentanoic acid into its corresponding chiral epoxide.

Causality Behind Experimental Choices:

  • Esterification: An acid-catalyzed Fischer esterification is a simple and cost-effective method to protect the carboxylic acid. Using ethanol as both reagent and solvent drives the equilibrium towards the product.

  • Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent necessary to convert the ester to a primary alcohol. It is unselective, so the ester must be the only reducible group. The reaction is run at low temperature to control its high reactivity.

  • Cyclization: Sodium hydride (NaH) is a strong, non-nucleophilic base, which is ideal for deprotonating the alcohol without competing in an intermolecular S(_N)2 reaction. The resulting alkoxide is a potent intramolecular nucleophile that readily displaces the adjacent chloride to form the strained epoxide ring.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)
(S)-2-Chloropentanoic AcidC₅H₉ClO₂136.585.00 g36.6
Ethanol (Absolute)C₂H₅OH46.0750 mL-
Sulfuric Acid (Conc.)H₂SO₄98.080.5 mL-
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.12200 mL-
Lithium Aluminum HydrideLiAlH₄37.951.53 g40.3
Sodium Hydride (60% disp.)NaH24.001.61 g40.3
Tetrahydrofuran (Anhydrous)C₄H₈O72.11100 mL-
Sodium Bicarbonate (Sat. aq.)NaHCO₃84.0150 mL-
Brine (Sat. aq. NaCl)NaCl58.4450 mL-
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-
Step-by-Step Procedure

Step A: Esterification - Synthesis of Ethyl (S)-2-chloropentanoate

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (S)-2-chloropentanoic acid (5.00 g, 36.6 mmol) and absolute ethanol (50 mL).

  • Slowly add concentrated sulfuric acid (0.5 mL) to the stirring solution.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).

  • Cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ethyl ester as a colorless oil. The product is often pure enough for the next step, but can be purified by distillation if necessary.

Step B: Reduction - Synthesis of (S)-2-Chloropentan-1-ol

  • CAUTION: LiAlH₄ reacts violently with water. Perform under an inert atmosphere (Nitrogen or Argon).

  • To a 250 mL three-neck flask under N₂, add anhydrous diethyl ether (80 mL) and lithium aluminum hydride (1.53 g, 40.3 mmol). Cool the slurry to 0 °C in an ice bath.

  • Dissolve the crude ethyl (S)-2-chloropentanoate from Step A in anhydrous diethyl ether (20 mL) and add it dropwise to the stirring LiAlH₄ slurry over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.

  • Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water (1.5 mL), 15% aq. NaOH (1.5 mL), and finally water (4.5 mL). A white granular precipitate should form.

  • Stir vigorously for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield (S)-2-chloropentan-1-ol as a colorless oil.

Step C: Cyclization - Synthesis of (R)-2-Propyl-oxirane

  • CAUTION: NaH is flammable and reacts violently with water. Perform under an inert atmosphere.

  • To a 250 mL flask under N₂, add sodium hydride (1.61 g of a 60% dispersion in mineral oil, 40.3 mmol) and wash with anhydrous hexanes (2 x 10 mL) to remove the oil. Carefully decant the hexanes.

  • Add anhydrous THF (80 mL) to the flask and cool to 0 °C.

  • Dissolve the (S)-2-chloropentan-1-ol from Step B in anhydrous THF (20 mL) and add it dropwise to the stirring NaH suspension. (Note: Hydrogen gas evolution will be observed).

  • After the addition is complete, remove the ice bath and stir at room temperature for 2 hours, or until gas evolution ceases.

  • Carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and carefully concentrate using a rotary evaporator (the product is volatile). Purification by distillation yields the final (R)-2-propyl-oxirane.

Summary of Expected Results

The following table summarizes the anticipated outcomes for the described three-step synthesis. Enantiomeric excess (e.e.) is expected to remain high as the key transformation is a stereospecific intramolecular S(_N)2 reaction.

StepProductExpected YieldEnantiomeric Excess (e.e.)Key Analytical Data
AEthyl (S)-2-chloropentanoate>90%>99%¹H NMR: Characteristic ethyl ester signals. IR: C=O stretch ~1740 cm⁻¹.
B(S)-2-Chloropentan-1-ol>85%>99%IR: Broad O-H stretch ~3350 cm⁻¹. ¹H NMR: Disappearance of ester signals.
C(R)-2-Propyl-oxirane>80%>99%¹H NMR: Characteristic epoxide proton signals ~2.5-3.0 ppm. IR: C-O-C stretch ~1250 cm⁻¹.

Broader Applications and Conclusion

The transformation of this compound into a chiral epoxide is just one example of its utility. The fundamental principle of stereospecific substitution allows this building block to be a precursor for a wide range of chiral structures. For instance, displacement of the chloride with azide (N₃⁻) followed by reduction provides access to chiral 1,2-amino alcohols, a common motif in alkaloids and other bioactive natural products. [7]Similarly, its use in carbon-carbon bond-forming reactions can build complex molecular skeletons with a defined stereocenter. [8] In conclusion, this compound is a powerful and reliable chiral building block for asymmetric synthesis. Its value lies in the predictable, high-fidelity transfer of chirality through stereospecific S(_N)2 reactions. The protocols and principles outlined in this guide demonstrate its straightforward application in creating valuable chiral intermediates, thereby streamlining the synthesis of complex natural products and pharmaceutical agents.

References

  • Organic Syntheses. Procedure for the preparation of 2-chloroalkanoic acids from α-amino acids.
  • Chad's Prep. (2021). 13.5 Synthesis of Epoxides | Organic Chemistry. YouTube.
  • Wikipedia. Enantioselective synthesis.
  • Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions.
  • Khan Academy. Preparation of epoxides: Stereochemistry.
  • ResearchGate. Natural product syntheses based on various chiral carboxylic acids....
  • PubChem. This compound. National Center for Biotechnology Information.
  • Chiralpedia. (2025). Part 5: Stereoselective and Stereospecific Synthesis.
  • ResearchGate. Asymmetric Synthesis of (+)-Tanikolide and the β-Methyl-Substituted Analogues of (+)-Tanikolide and (–)-Malyngolide.
  • PubMed. [Synthesis and its application to the synthesis of biologically active natural products of new and versatile chiral building blocks].
  • OCR. Synthetic routes (A Level) - reaction pathways Aliphatic compounds.

Sources

Stereospecific nucleophilic substitution reactions of (R)-2-chloropentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Stereospecific Nucleophilic Substitution Reactions of (R)-2-chloropentanoic Acid

Introduction: The Imperative of Stereochemical Control

In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the precise three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. One enantiomer may be a potent therapeutic agent, while its counterpart could be inactive or, in some cases, dangerously toxic. (R)-2-chloropentanoic acid is a valuable chiral building block, and controlling the stereochemical outcome of its reactions is a critical task for the synthetic chemist.

This guide provides a comprehensive exploration of stereospecific nucleophilic substitution reactions involving (R)-2-chloropentanoic acid. We will dissect the mechanistic dichotomy between bimolecular (Sₙ2) and unimolecular (Sₙ1) pathways, detailing how experimental conditions can be manipulated to selectively favor one over the other. This document moves beyond mere procedural lists, offering causal explanations for experimental choices, thereby empowering researchers to design and execute reactions with predictable and desired stereochemical outcomes.

Theoretical Framework: The Mechanistic Crossroads of Sₙ1 and Sₙ2

Nucleophilic substitution at a chiral sp³-hybridized carbon, such as the C2 position of (R)-2-chloropentanoic acid, can proceed via two distinct mechanisms, each with a unique stereochemical consequence.

The Sₙ2 Pathway: A Concerted Inversion

The Sₙ2 (Substitution, Nucleophilic, Bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at precisely the same time as the leaving group departs.[1][2] A defining feature of this mechanism is the trajectory of the incoming nucleophile; it attacks from the side opposite to the leaving group, a pathway referred to as "backside attack."[1][3]

This enforced geometry leads to a predictable and stereospecific outcome: a complete inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion.[4][5][6] Therefore, if (R)-2-chloropentanoic acid reacts via a pure Sₙ2 mechanism, the product will exclusively be the (S)-enantiomer. The reaction rate is dependent on the concentration of both the substrate and the nucleophile, exhibiting second-order kinetics.[1][7]

The Sₙ1 Pathway: The Racemization Route

In stark contrast, the Sₙ1 (Substitution, Nucleophilic, Unimolecular) reaction occurs in two discrete steps.[1][4][7] The first and rate-determining step involves the spontaneous departure of the leaving group to form a carbocation intermediate.[1][4][8] This carbocation is trigonal planar and achiral.

In the second step, the nucleophile can attack this planar intermediate from either face with nearly equal probability.[4][5] This results in the formation of a nearly 50:50 mixture of both retention and inversion products, a process known as racemization.[1][9] While complete racemization is the theoretical outcome, a slight excess of the inversion product is often observed because the departing leaving group may momentarily shield one face of the carbocation.[9] The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate, making it a first-order process.[7][9]

Steering the Reaction: Key Factors Influencing the Mechanistic Pathway

For a secondary halide like (R)-2-chloropentanoic acid, which can undergo both Sₙ1 and Sₙ2 reactions, the choice of experimental conditions is the critical determinant of the stereochemical outcome.

  • The Nucleophile: The strength of the nucleophile is a primary deciding factor.

    • Sₙ2 reactions are favored by strong nucleophiles (typically species with a negative charge or high polarizability), such as the azide ion (N₃⁻), hydroxide (OH⁻), or iodide (I⁻).[10][11][12] These nucleophiles are reactive enough to attack the substrate directly without waiting for a carbocation to form.

    • Sₙ1 reactions are favored by weak, neutral nucleophiles like water (H₂O), alcohols (ROH), or carboxylic acids (RCOOH).[10][11][12] These nucleophiles are not strong enough to initiate a backside attack and will only react once the highly electrophilic carbocation has formed. Often, the solvent itself acts as the nucleophile in a process called solvolysis.[13]

  • The Solvent: The solvent plays a crucial role in stabilizing or destabilizing key species in the reaction.

    • Sₙ2 reactions proceed most efficiently in polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[4][14][15] These solvents can dissolve the ionic nucleophile but do not engage in strong hydrogen bonding. This leaves the anionic nucleophile "naked" and highly reactive, promoting the bimolecular pathway.

    • Sₙ1 reactions are strongly favored by polar protic solvents like water, alcohols, and formic acid.[4][10][14][16] These solvents excel at stabilizing both the departing leaving group and the carbocation intermediate through hydrogen bonding, thereby lowering the activation energy for the initial, rate-determining ionization step.[10][14]

  • The Leaving Group: The facility with which the leaving group departs influences the reaction rate, though it has less impact on the choice between Sₙ1 and Sₙ2 than the nucleophile or solvent. A good leaving group is the conjugate base of a strong acid (i.e., a weak base).[11][17] Chloride (Cl⁻) is a competent leaving group, making (R)-2-chloropentanoic acid a suitable substrate for both reaction types.[17][18]

The interplay of these factors can be visualized as a decision-making flowchart.

G sub (R)-2-chloropentanoic acid cond1 Choice of Nucleophile & Solvent sub->cond1 sn2_path Strong Nucleophile (e.g., NaN₃) Polar Aprotic Solvent (e.g., DMF) cond1->sn2_path  Sₙ2 Conditions sn1_path Weak Nucleophile (e.g., H₂O, EtOH) Polar Protic Solvent (e.g., H₂O, EtOH) cond1->sn1_path  Sₙ1 Conditions mech2 Sₙ2 Mechanism sn2_path->mech2 mech1 Sₙ1 Mechanism sn1_path->mech1 outcome2 Stereospecific Inversion (Walden Inversion) mech2->outcome2 outcome1 Loss of Stereospecificity (Racemization) mech1->outcome1 prod2 Product: (S)-enantiomer outcome2->prod2 prod1 Product: (R,S)-racemic mixture outcome1->prod1

Decision flowchart for Sₙ1 vs. Sₙ2 pathways.

Experimental Protocols

The following protocols provide step-by-step methodologies for achieving either complete stereochemical inversion (Sₙ2) or racemization (Sₙ1) starting from (R)-2-chloropentanoic acid.

Protocol 1: Stereospecific Synthesis of (S)-2-azidopentanoic acid via Sₙ2 Inversion

Objective: To synthesize (S)-2-azidopentanoic acid with high stereochemical purity through a Walden inversion.

Causality: This protocol utilizes sodium azide, a strong nucleophile, in dimethylformamide (DMF), a polar aprotic solvent.[4][14] These conditions are explicitly chosen to maximize the rate of the Sₙ2 reaction and suppress any competing Sₙ1 pathway, thus ensuring a stereospecific inversion of the chiral center. The resulting α-azido acid is a highly versatile intermediate for the synthesis of unnatural amino acids and complex peptides.[19][20]

Materials:

  • (R)-2-chloropentanoic acid (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.5 eq) in anhydrous DMF.

  • Substrate Addition: Add (R)-2-chloropentanoic acid (1.0 eq) to the stirred solution at room temperature.

  • Reaction: Heat the mixture to 60-70 °C using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing an equal volume of water.

  • Extraction: Extract the aqueous layer three times with diethyl ether. The carboxylic acid product may require acidification to pH ~2 with 1 M HCl to ensure it is fully protonated and partitions into the organic layer.

  • Washing: Combine the organic extracts and wash with water, followed by saturated brine to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude (S)-2-azidopentanoic acid.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Self-Validation:

  • Structural Confirmation: Obtain ¹H NMR, ¹³C NMR, and IR spectra. The IR spectrum should show a strong, characteristic azide stretch around 2100 cm⁻¹.

  • Stereochemical Confirmation: Measure the specific optical rotation of the purified product using a polarimeter. A distinct change in the sign and/or magnitude of rotation compared to the starting material confirms a change in the stereocenter. The expected product, (S)-2-azidopentanoic acid, will have an optical rotation opposite to that of the starting (R)-chloro acid.

Protocol 2: Racemization via Sₙ1 Solvolysis to (R,S)-2-ethoxypentanoic acid

Objective: To generate a racemic mixture of 2-ethoxypentanoic acid, demonstrating a loss of stereochemical integrity via an Sₙ1 mechanism.

Causality: This protocol employs ethanol as both the weak nucleophile and the polar protic solvent.[10] These conditions are designed to promote the formation of a secondary carbocation intermediate by stabilizing it through hydrogen bonding.[14][15] The subsequent non-stereospecific attack by ethanol leads to racemization.

Materials:

  • (R)-2-chloropentanoic acid (1.0 eq)

  • Anhydrous Ethanol (large excess, as solvent)

  • Sodium bicarbonate

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (R)-2-chloropentanoic acid (1.0 eq) in a large excess of anhydrous ethanol.

  • Reaction: Attach a reflux condenser and heat the solution to reflux. The reaction is significantly slower than the Sₙ2 pathway and may require 24-48 hours. The progress can be monitored by TLC or by periodically taking aliquots and analyzing by GC-MS.

  • Neutralization and Concentration: Cool the reaction mixture. Carefully neutralize the HCl byproduct by adding solid sodium bicarbonate until effervescence ceases. Remove the majority of the ethanol under reduced pressure.

  • Workup: Add water to the residue and acidify to pH ~2 with 1 M HCl.

  • Extraction: Extract the product into diethyl ether (3x volume).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify by column chromatography or distillation under reduced pressure.

Self-Validation:

  • Structural Confirmation: Confirm the structure of (R,S)-2-ethoxypentanoic acid using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Stereochemical Confirmation: Measure the optical rotation of the purified product. An observed specific rotation at or near zero ([α] ≈ 0°) is the primary indicator that racemization has occurred and the product is optically inactive.

Summary of Expected Outcomes

ParameterProtocol 1 (Sₙ2)Protocol 2 (Sₙ1)
Substrate (R)-2-chloropentanoic acid(R)-2-chloropentanoic acid
Nucleophile Sodium Azide (NaN₃) - Strong Ethanol (CH₃CH₂OH) - Weak
Solvent DMF - Polar Aprotic Ethanol - Polar Protic
Mechanism Sₙ2Sₙ1
Stereochemistry Inversion (Stereospecific)Racemization (Non-specific)
Major Product (S)-2-azidopentanoic acid(R,S)-2-ethoxypentanoic acid
Optical Activity Optically Active (Inverted)Optically Inactive (or near-zero)

General Experimental Workflow Visualization

G start Start: Select Sₙ1 or Sₙ2 Conditions setup 1. Reaction Setup - Add solvent and reagents - Assemble glassware start->setup reaction 2. Reaction - Apply heat (if required) - Monitor by TLC/GC setup->reaction workup 3. Workup & Quenching - Cool reaction - Pour into water/acid reaction->workup extract 4. Extraction - Partition product into an organic solvent workup->extract purify 5. Purification - Dry and concentrate solvent - Column chromatography extract->purify analyze 6. Analysis & Validation - NMR, IR, MS (Structure) - Polarimetry (Stereochemistry) purify->analyze end End: Pure, Characterized Product analyze->end

General workflow for nucleophilic substitution.

References

  • Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. Source
  • Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects. Source
  • Allen Institute. (n.d.). The correct order of leaving group ability in a nucleophilic substitution reaction is. Source
  • Chemistry LibreTexts. (2021). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Source
  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Source
  • University of Illinois Springfield. (2020). i. nucleophilic substitution. Source
  • The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Source
  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?Source
  • Wikipedia. (n.d.). Leaving group. Source
  • BCPMED. (2024). Nucleophile Strength and Leaving Group Ability. Source
  • Chemistry Stack Exchange. (2019).
  • Quora. (2020). What is the stereo chemistry of SN1 and SN2?Source
  • Reddit. (2021). What are the differences between SN1 and SN2 reactions?Source
  • Iris Biotech GmbH. (n.d.). ALPHA AZIDO. Source
  • ResearchGate. (2015).
  • Chemistry university. (2021). Stereochemistry of SN1 and SN2 reactions. Source
  • ResearchGate. (2006). Reactivity Trends and Stereospecificity in Nucleophilic Substitution Reactions. Source
  • Chemistry LibreTexts. (2020). 14.
  • Slideshare. (n.d.).
  • National Institutes of Health (NIH). (n.d.). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Source
  • BYJU'S. (n.d.). SN1 and SN2 Reaction of Haloalkanes. Source
  • YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Source
  • YouTube. (2020). SN2 Competition Experiments, Part 2: Carrying Out the SN2 Reactions. Source
  • J-Stage. (n.d.). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Source
  • YouTube. (2020). SN2 Competition Experiments, Part 1: Prelab Lecture. Source
  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Source
  • ResearchGate. (2018). α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs. Source
  • Professor Dave Explains. (2020). Stereospecificity vs. Stereoselectivity and Regiospecificity vs. Regioselectivity. Source
  • Reddit. (2019). Mechanism suggestions? Alpha halo ketone Sn2 with tertBuNH2 yields imino instead of amino compound. Source
  • Filo. (2025). What product results from the SN2 reaction between (R)-2-chloropentane an..Source
  • University of Pretoria. (n.d.).
  • Master Organic Chemistry. (2024). The SN1 Reaction Mechanism. Source
  • The Organic Chemistry Tutor. (2023). Solvolysis Reactions With Stereochemistry - SN1 Mechanism. Source
  • OrganicChemistryTutor.com. (2022). SN1 Reactions Explained With Easy Steps!Source
  • BenchChem. (2025). Application Notes and Protocols: Stereochemistry of the SN2 Reaction of (R)-2-chloro-4-methylpentane. Source
  • Chemistry Steps. (2024). The SN1 Reaction Mechanism and SN1 Practice Problems. Source
  • Chemistry LibreTexts. (2022). 11.4: The SN1 Reaction. Source
  • Studylib. (n.d.). Nucleophilic Substitution (SN2) Reactions. Source
  • Pearson+. (2024). For each reaction, give the expected substitution product, and predict the mechanism. Source
  • Chemistry LibreTexts. (2021). 7.5: The Sₙ2 Reaction. Source
  • National Institutes of Health (NIH). (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Source
  • National Institutes of Health (NIH). (2023). The isocyanide SN2 reaction. Source
  • White Rose Research Online. (n.d.).
  • Homework.Study.com. (n.d.). What product results from the SN2 reaction between (R)-2-chloropentane and hydroxide?Source

Sources

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 2-aminopentanoic acid, also known as norvaline, through the amination of 2-chloropentanoic acid. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document elucidates the underlying chemical principles, provides a step-by-step experimental procedure, outlines necessary safety precautions, and details methods for purification and characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Introduction

2-Aminopentanoic acid (norvaline) is a non-proteinogenic α-amino acid that serves as a valuable building block in the synthesis of various pharmaceuticals and bioactive molecules.[1][2] It is an isomer of the more common amino acid, valine.[3] The controlled synthesis of norvaline and its derivatives is of significant interest in medicinal chemistry and drug development.

This document details a robust and reliable method for the preparation of 2-aminopentanoic acid via the nucleophilic substitution of this compound with ammonia. The protocol is designed to be accessible to researchers with a foundational knowledge of organic synthesis techniques.

Chemical Principles and Mechanism

The synthesis of 2-aminopentanoic acid from this compound is a classic example of a nucleophilic substitution reaction.[4] In this reaction, the lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic α-carbon of this compound. The chlorine atom, being a good leaving group, is displaced, forming the desired amino acid.

The reaction is typically carried out using a large excess of concentrated aqueous ammonia.[5] This excess serves two primary purposes:

  • To drive the reaction to completion: By Le Chatelier's principle, a high concentration of the ammonia nucleophile pushes the equilibrium towards the formation of the product.

  • To act as a base: The initial substitution reaction produces an ammonium salt of the amino acid. The excess ammonia acts as a base to neutralize the newly formed ammonium ion and the hydrogen chloride byproduct, liberating the free amino acid.[5]

The overall reaction can be represented as follows:

CH₃CH₂CH₂CHClCOOH + 2NH₃ → CH₃CH₂CH₂CH(NH₂)COOH + NH₄Cl

It is important to note that the primary amine product is also nucleophilic and could potentially react with another molecule of this compound. However, the use of a large excess of ammonia minimizes this side reaction by ensuring that the concentration of ammonia is significantly higher than that of the newly formed amino acid.[6]

Experimental Protocol

This protocol is divided into three main stages: Synthesis, Work-up and Purification, and Characterization.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
This compound≥98%e.g., Sigma-Aldrich6155-96-0Corrosive, handle with care.
Ammonium hydroxide28-30% solution in watere.g., Fisher Scientific1336-21-6Toxic and corrosive, use in a fume hood.
Hydrochloric acidConcentrated (37%)e.g., VWR7647-01-0Corrosive, handle with care.
Sodium hydroxidePellets, ≥97%e.g., VWR1310-73-2Corrosive, handle with care.
EthanolReagent gradee.g., Fisher Scientific64-17-5Flammable.
Deionized waterHigh purityIn-house7732-18-5
Strong acid cation exchange resine.g., Dowex 50W X8Sigma-AldrichFor purification.
Synthesis of 2-Aminopentanoic Acid

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A 1. Charge reactor with this compound and excess aqueous ammonia. B 2. Heat the reaction mixture at 50-60 °C for 24-48 hours in a sealed vessel. A->B C 3. Monitor reaction progress by TLC or LC-MS. B->C D 4. Cool the reaction mixture and remove excess ammonia under reduced pressure. C->D E 5. Acidify the residue with concentrated HCl to precipitate ammonium chloride. D->E F 6. Filter to remove inorganic salts. E->F G 7. Apply the filtrate to a strong acid cation exchange column. F->G H 8. Wash the column with deionized water. G->H I 9. Elute the amino acid with dilute aqueous ammonia. H->I J 10. Concentrate the eluate to obtain crude 2-aminopentanoic acid. I->J K 11. Recrystallize from a water/ethanol mixture. J->K L 12. Obtain melting point. K->L M 13. Acquire 1H NMR, 13C NMR, and FTIR spectra. L->M N 14. Confirm purity by HPLC. M->N

Sources

Application Notes & Protocols: A Comprehensive Guide to the Esterification of 2-Chloropentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the reaction conditions for the esterification of 2-chloropentanoic acid. Esters of this compound are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This guide focuses primarily on the robust and widely applicable Fischer-Speier esterification method, detailing the underlying chemical principles, key reaction parameters, and a comprehensive, step-by-step laboratory protocol. Additionally, alternative methodologies are briefly discussed, and protocols for product purification and characterization are provided to ensure a self-validating experimental workflow.

Introduction: The Significance of 2-Chloropentanoate Esters

This compound is a halogenated carboxylic acid. The presence of a chlorine atom on the alpha-carbon (the carbon adjacent to the carboxyl group) makes it a versatile building block in organic synthesis. Conversion of the carboxylic acid moiety into an ester group, yielding a 2-chloropentanoate ester, is a critical transformation. This modification protects the acidic proton, enhances solubility in organic solvents, and modulates the reactivity of the molecule for subsequent reactions, such as nucleophilic substitution at the chloro-substituted carbon. These esters serve as key precursors in the synthesis of more complex molecules, including active pharmaceutical ingredients and specialized polymers.

The most direct and economical method for this conversion is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. This guide will dissect this pivotal reaction, offering both the theoretical foundation and practical steps to achieve high yields and purity.

The Fischer-Speier Esterification: Principles and Mechanism

Fischer esterification is an equilibrium-controlled reaction where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst to form an ester and water.

Reaction Scheme: R-COOH + R'-OH ⇌[H⁺] R-COOR' + H₂O

The reaction is reversible, meaning the forward reaction (esterification) and the reverse reaction (hydrolysis) occur simultaneously. To achieve a high yield of the desired ester, the equilibrium must be shifted to the product side. This is accomplished by adhering to Le Châtelier's Principle in two primary ways:

  • Using an Excess of a Reactant: Typically, the alcohol is used in a large excess, often serving as the solvent for the reaction. This high concentration of a reactant drives the equilibrium towards the products.

  • Removing a Product as it Forms: Water, the byproduct, can be removed from the reaction mixture using a Dean-Stark apparatus or by employing a dehydrating agent.

The Reaction Mechanism (PADPED)

The mechanism of Fischer esterification is a sequence of protonation and deprotonation steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).

  • Protonation: The acid catalyst protonates the carbonyl oxygen of this compound, making the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Addition: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Deprotonation/Protonation (Proton Transfer): A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a base (like water or the alcohol) to yield the final ester product and regenerate the acid catalyst.

Fischer_Esterification_Mechanism Fischer Esterification Mechanism for this compound cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination & Regeneration Acid This compound ProtonatedAcid Protonated Acid (Enhanced Electrophile) Acid->ProtonatedAcid + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate Alcohol Alcohol (R'-OH) Alcohol->TetrahedralIntermediate ProtonatedIntermediate Protonated Intermediate (H₂O is now a good leaving group) TetrahedralIntermediate->ProtonatedIntermediate H⁺ transfer ProtonatedEster Protonated Ester ProtonatedIntermediate->ProtonatedEster - H₂O Water Water (H₂O) FinalEster Final Ester Product ProtonatedEster->FinalEster - H⁺ (Catalyst Regenerated)

Caption: The PADPED mechanism of Fischer Esterification.

Optimizing Reaction Conditions

The success of the esterification of this compound hinges on the careful selection and control of several key parameters. The presence of the alpha-chloro substituent does not generally interfere with the standard Fischer conditions, as the reaction primarily involves the carboxylic acid functional group.

ParameterTypical ConditionsRationale & Expert Insights
Alcohol Methanol, Ethanol, n-Propanol, n-ButanolPrimary and secondary alcohols are most effective. The alcohol is typically used as the solvent in large excess (5-20 equivalents or more) to drive the equilibrium forward. The choice of alcohol determines the resulting ester (e.g., methanol yields the methyl ester).
Catalyst Concentrated Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH)Strong Brønsted acids are required to protonate the carboxylic acid effectively. H₂SO₄ is highly effective and also acts as a dehydrating agent, but can sometimes cause charring with sensitive substrates. p-TsOH is a solid, making it easier to handle, and is generally milder. Catalyst loading is typically 1-5 mol%.
Temperature RefluxThe reaction is generally slow at room temperature, so heating is necessary to achieve a reasonable reaction rate. Refluxing the mixture (heating to the boiling point of the alcohol solvent) is the standard condition. This ensures a consistent and sufficiently high temperature.
Reaction Time 2 - 24 hoursReaction progress should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine when the starting material has been consumed.
Water Removal Not always necessary with large excess of alcoholWhile a Dean-Stark trap can be used to remove water azeotropically (especially with higher boiling alcohols like butanol), using the alcohol as the solvent in large excess is often sufficient to achieve high conversion.

Detailed Experimental Protocol: Synthesis of Methyl 2-Chloropentanoate

This protocol provides a self-validating workflow for the synthesis, purification, and confirmation of methyl 2-chloropentanoate.

Materials and Equipment
  • Reagents: this compound, Methanol (anhydrous), Sulfuric acid (concentrated, 98%), Sodium bicarbonate (saturated aqueous solution), Sodium chloride (saturated aqueous solution, brine), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), Diethyl ether or Ethyl acetate.

  • Equipment: Round-bottom flask, Reflux condenser, Heating mantle with magnetic stirrer, Separatory funnel, Rotary evaporator, Glassware for distillation (optional), TLC plates, GC-MS for analysis.

Experimental Workflow Diagram

Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Extraction cluster_purification Purification & Analysis start Combine this compound and excess methanol in RBF add_catalyst Slowly add conc. H₂SO₄ catalyst start->add_catalyst reflux Heat to reflux with stirring (e.g., 65°C for methanol) add_catalyst->reflux monitor Monitor reaction by TLC/GC until completion (2-8h) reflux->monitor cool Cool reaction to room temp. monitor->cool remove_solvent Remove excess methanol via rotary evaporation cool->remove_solvent dissolve Dissolve residue in diethyl ether/ethyl acetate remove_solvent->dissolve wash_bicarb Wash with sat. NaHCO₃ soln. to neutralize acid dissolve->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry organic layer over anhydrous MgSO₄/Na₂SO₄ wash_brine->dry filter_dry Filter drying agent dry->filter_dry concentrate Concentrate via rotary evaporation filter_dry->concentrate purify Purify by vacuum distillation (optional, for high purity) concentrate->purify analyze Characterize product (NMR, IR, GC-MS) purify->analyze

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 1.0 eq). Add anhydrous methanol (100 mL, large excess).

  • Catalyst Addition: While stirring the mixture in an ice bath, slowly and cautiously add concentrated sulfuric acid (0.5 mL). Caution: This addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Allow the reaction to proceed for 4-8 hours.

  • Monitoring: Periodically take a small aliquot from the reaction mixture, dilute it with diethyl ether, and spot it on a TLC plate against the starting material to monitor the disappearance of the carboxylic acid.

  • Cooling and Concentration: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the remaining oily residue in diethyl ether (100 mL). Transfer the solution to a separatory funnel.

  • Washing:

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the sulfuric acid and any unreacted carboxylic acid. Caution: CO₂ evolution will occur; vent the funnel frequently.

    • Wash the organic layer with saturated aqueous sodium chloride (brine) (1 x 50 mL) to remove residual water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes.

  • Isolation: Filter the drying agent and wash it with a small amount of fresh diethyl ether. Combine the filtrates and concentrate the solution using a rotary evaporator to yield the crude methyl 2-chloropentanoate.

  • Purification (Optional): For higher purity, the crude ester can be purified by fractional distillation under reduced pressure.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS.

Alternative Esterification Strategies

While Fischer esterification is highly effective, certain substrates may be sensitive to strong acids and high temperatures. In such cases, alternative methods can be employed.

  • Acyl Chloride Formation followed by Alcoholysis: this compound can be converted to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts rapidly with an alcohol at or below room temperature, often in the presence of a non-nucleophilic base like pyridine, to form the ester. This method avoids strong acids and high heat but involves handling corrosive reagents.

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to form esters under mild, neutral conditions. It is particularly useful for acid-sensitive substrates but generates a dicyclohexylurea (DCU) byproduct that must be filtered off.

Safety Precautions

  • This compound: Corrosive and may cause skin and eye irritation. Handle with appropriate gloves and safety glasses.

  • Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Causes severe burns upon contact. Always add acid to the solvent slowly and with cooling. Work in a chemical fume hood and wear acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Solvents: Methanol is toxic and flammable. Diethyl ether is extremely flammable. All operations should be performed in a well-ventilated chemical fume hood, away from ignition sources.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory throughout the procedure.

References

  • Google Patents. (n.d.). Process for the preparation of halo-aliphatic esters of carboxylic acids.
  • University Laboratory Procedure. (n.d.). Fischer Esterification. Retrieved from a generic university chemistry lab manual source.
  • University Laboratory Procedure. (n.d.). The Fischer Esterification. Retrieved from a generic university chemistry lab manual source.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Google Patents. (n.d.). Method for producing carboxylic acid ester and esterification catalyst.
  • Al-Khwarizmi Engineering Journal. (2010). Kinetic Study of Esterification Reaction.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • MDPI. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids.
  • ResearchGate. (n.d.). Conversion of Carboxylic Acids into Esters without Use of Alcohols.
  • PubMed. (1991). Catalytic action of L-2-halo acid dehalogenase on long-chain L-2-haloalkanoic acids in organic solvents.
  • LookChem. (n.d.). General procedures for the purification of Esters.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Google Patents. (n.d.). Process for the purification of esters.
  • ResearchGate. (2010). Kinetic Study of Esterification Reaction.
  • RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism.
  • Google Patents. (n.d.). Method for the preparation of 5-chloro-pentan-2-one.
  • ResearchGate. (2020). Continuous Flow Synthesis of α‐Chloroketones from Esters.
  • CORE. (n.d.). Kinetics of the Esterification Reaction between Pentanoic Acid and Methanol Catalyzed by Noncorrosive Cation Exchange Resin.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2016). How to purify esterification product?.

Application Note & Protocols: Strategic Use of 2-Chloropentanoic Acid in the Synthesis of β-Hydroxy Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of 2-chloropentanoic acid as a key starting material for the synthesis of β-hydroxy acids. β-Hydroxy acids are valuable structural motifs in pharmaceuticals, natural products, and specialty polymers. While direct conversion is not feasible, this guide details a robust, two-stage synthetic strategy: the initial esterification of this compound followed by a metal-mediated carbon-carbon bond formation via the Reformatsky reaction. We will delve into the underlying reaction mechanisms, provide detailed, step-by-step laboratory protocols, and offer expert insights into experimental design and troubleshooting to ensure reliable and reproducible outcomes.

Theoretical Framework: The Rationale for a Two-Stage Approach

The synthesis of β-hydroxy acids from α-halo acids necessitates the formation of a new carbon-carbon bond between the α-carbon of the halo acid and a carbonyl carbon of an aldehyde or ketone. The most effective method for this transformation using an α-halo carbonyl compound is the Reformatsky reaction .[1][2]

However, a critical prerequisite for the Reformatsky reaction is the absence of acidic protons that can quench the organometallic intermediate. The carboxylic acid moiety of this compound is highly acidic and would readily react with and destroy the organozinc reagent (the Reformatsky enolate) before it can add to the target carbonyl.

Therefore, a preliminary protection step is mandatory. The most straightforward and common approach is the conversion of the carboxylic acid into an ester, such as an ethyl or methyl ester.[3][4] This transformation renders the α-carbon susceptible to forming the required organozinc intermediate without undesired side reactions.

Mechanism of the Reformatsky Reaction

The core of this synthetic strategy is the Reformatsky reaction, which proceeds through several distinct mechanistic steps:[5]

  • Oxidative Addition: Zinc metal inserts into the carbon-chlorine bond of the α-chloro ester (e.g., ethyl 2-chloropentanoate). This oxidative addition forms an organozinc reagent known as a Reformatsky enolate.[6] These enolates are generally less reactive and more stable than their lithium or magnesium (Grignard) counterparts, which prevents undesired self-condensation or reaction with the ester group.[1][5]

  • Coordination and Transition State: The carbonyl oxygen of the target aldehyde or ketone coordinates to the zinc atom of the enolate. The reaction then proceeds through a six-membered, chair-like transition state, often referred to as a Zimmerman-Traxler model.[7][8] This ordered transition state is key to understanding the stereoselectivity of the reaction.

  • C-C Bond Formation: A rearrangement occurs within the transition state, leading to the formation of a new carbon-carbon bond and a zinc alkoxide intermediate.[5]

  • Acidic Workup: The final step involves an acidic workup (e.g., with dilute HCl or NH₄Cl) to protonate the alkoxide, breaking the zinc-oxygen bond and yielding the final β-hydroxy ester product and zinc(II) salts.[9]

Overall Experimental Workflow

The conversion of this compound to a target β-hydroxy acid is achieved through a sequential, two-part workflow. This process ensures the starting material is properly activated for the key carbon-carbon bond-forming step.

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Reformatsky Reaction cluster_2 Stage 3: Hydrolysis (Optional) A This compound B Ethyl 2-Chloropentanoate A->B Ethanol (Excess) H₂SO₄ (cat.) Reflux D Ethyl 3-Hydroxy-2-propylhexanoate (β-Hydroxy Ester) B->D 1. Activated Zn, THF 2. H₃O⁺ Workup C Aldehyde/Ketone (e.g., Propanal) C->D E 3-Hydroxy-2-propylhexanoic Acid (β-Hydroxy Acid) D->E 1. NaOH (aq) 2. H₃O⁺

Caption: General workflow for the synthesis of β-hydroxy acids from this compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Thionyl chloride and concentrated sulfuric acid are highly corrosive.

Protocol 1: Fischer Esterification of this compound

This protocol describes the conversion of this compound to its ethyl ester, a necessary precursor for the Reformatsky reaction.[10][11]

Materials:

  • This compound

  • Ethanol (200 proof, absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel

Procedure:

  • To a 250 mL round-bottom flask, add this compound (e.g., 13.65 g, 0.1 mol).

  • Add an excess of absolute ethanol (e.g., 100 mL). The large excess of alcohol helps to drive the equilibrium towards the ester product.[3]

  • While stirring, slowly and carefully add concentrated sulfuric acid (1-2 mL) as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. The reaction can be monitored by TLC (thin-layer chromatography) if desired.

  • After cooling to room temperature, remove the bulk of the excess ethanol using a rotary evaporator.

  • Transfer the residue to a 250 mL separatory funnel and dilute with 100 mL of diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with:

    • 50 mL of water.

    • 50 mL of saturated NaHCO₃ solution (Caution: CO₂ evolution!). Continue until the effervescence ceases to neutralize the remaining acid.

    • 50 mL of brine to aid in the separation of layers.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ethyl 2-chloropentanoate.

  • The product can be purified further by vacuum distillation if necessary.

Protocol 2: Synthesis of Ethyl 3-Hydroxy-2-propylhexanoate

This protocol details the Reformatsky reaction between ethyl 2-chloropentanoate and propanal to form a β-hydroxy ester.

Materials:

  • Ethyl 2-chloropentanoate (from Protocol 1)

  • Zinc dust (<10 micron, activated)

  • Propanal

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Saturated Ammonium Chloride (NH₄Cl) solution or 1 M Hydrochloric Acid (HCl)

  • Diethyl Ether or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck flask, dropping funnel, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Zinc Activation (Expert Tip): To ensure high reactivity, the zinc dust should be activated.[9] Stir the required amount of zinc dust (e.g., 7.8 g, 0.12 mol) vigorously in 1 M HCl for 2-3 minutes, then decant the acid. Wash the zinc sequentially with deionized water, ethanol, and finally diethyl ether. Dry thoroughly under vacuum. This process removes the passivating oxide layer.

  • Set up a three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, all under an inert atmosphere of nitrogen or argon. All glassware must be flame- or oven-dried to ensure anhydrous conditions.

  • Add the activated zinc dust and 50 mL of anhydrous THF to the flask.

  • In the dropping funnel, prepare a solution of ethyl 2-chloropentanoate (e.g., 16.45 g, 0.1 mol) and propanal (e.g., 5.81 g, 0.1 mol) in 50 mL of anhydrous THF.

  • Add a small portion (~5-10 mL) of the solution from the dropping funnel to the stirring zinc suspension. The reaction should initiate, often indicated by a gentle exotherm or bubbling. A small crystal of iodine can be added to help initiate the reaction if it is sluggish.

  • Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours until the consumption of the starting materials is confirmed (e.g., by TLC or GC-MS).

  • Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution or 1 M HCl while stirring.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude β-hydroxy ester can be purified by column chromatography on silica gel.

Data Summary and Characterization

The following table provides an example of the quantitative data associated with the described protocols. Actual yields may vary based on reaction scale and purity of reagents.

ParameterProtocol 1: EsterificationProtocol 2: Reformatsky Reaction
Key Starting Material This compoundEthyl 2-Chloropentanoate
Key Reagent EthanolPropanal, Activated Zinc
Solvent None (Ethanol is reagent)Anhydrous THF
Catalyst/Mediator Conc. H₂SO₄Activated Zinc
Temperature Reflux (~78 °C)Reflux (~66 °C)
Typical Reaction Time 4-6 hours2-3 hours
Typical Molar Ratio Acid:Alcohol (1 : large excess)Ester:Aldehyde:Zn (1 : 1 : 1.2)
Expected Product Ethyl 2-ChloropentanoateEthyl 3-Hydroxy-2-propylhexanoate
Typical Yield 80-95%65-85%

Product Characterization: The identity and purity of the final β-hydroxy ester should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH stretch ~3400 cm⁻¹) and ester carbonyl (C=O stretch ~1730 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Expert Insights and Troubleshooting

  • Why Esterify? As detailed in Section 1, the acidic proton of the carboxylic acid is incompatible with the formation of the organozinc intermediate. Esterification is a robust and high-yielding method to protect this group.[3]

  • Importance of Anhydrous Conditions: Reformatsky enolates are sensitive to moisture and will be readily protonated by water, halting the desired reaction.[7] The use of dried glassware and anhydrous solvents is critical for success.

  • Zinc Activation is Key: Commercial zinc dust is often coated with a layer of zinc oxide, which renders it unreactive. The acid wash activation step is crucial for exposing a fresh metal surface and ensuring the oxidative addition proceeds efficiently.[9]

  • Initiation Issues: If the Reformatsky reaction fails to start, a small iodine crystal can be added, or the flask can be gently warmed with a heat gun. Sonication can also be an effective method for initiating the reaction.

  • Choice of Carbonyl: The protocol uses an aldehyde (propanal). Ketones can also be used as electrophiles, although they are generally less reactive than aldehydes, potentially requiring longer reaction times or higher temperatures.[2]

  • Stereoselectivity: The Reformatsky reaction often exhibits diastereoselectivity, which can be explained by the Zimmerman-Traxler model.[12] The relative stereochemistry of the product (syn vs. anti) can be influenced by the solvent, temperature, and the specific structure of the reactants.

References

  • Ivanov reaction - Wikipedia. URL: https://en.wikipedia.org/wiki/Ivanov_reaction
  • Ivanov reaction - chemeurope.com. URL: https://www.chemeurope.com/en/encyclopedia/Ivanov_reaction.html
  • 2-chloroalkanoic acids of high enantiomeric purity from (s) - Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=cv7p0108
  • Alpha hydroxycarboxylic acid - Wikipedia. URL: https://en.wikipedia.org/wiki/Alpha_hydroxycarboxylic_acid
  • Reformatsky reaction - Wikipedia. URL: https://en.wikipedia.
  • Iwanow Reaction (Ivanov Reaction) - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/ivanov-reaction.shtm
  • Synthesis of β-hydroxy carboxylic acids, esters and amides - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/synthesis/C3O3/hydroxycarboxylicacids.shtm
  • Analytical and preparative‐scale synthesis of β‐hydroxy‐α‐amino acids... - ResearchGate. URL: https://www.researchgate.net/figure/Analytical-and-preparative-scale-synthesis-of-b-hydroxy-a-amino-acids-by-ObiH_fig2_359341490
  • Reformatsky Reaction - J&K Scientific LLC. URL: https://www.jk-scientific.
  • REFORMATSKY REACTION | EXPLANATION - AdiChemistry. URL: https://www.adichemistry.
  • Chemistry Reformatsky Reaction - SATHEE. URL: https://www.sathee.gov.
  • The synthesis of -hydroxy acids can be done starting with amino ... - Pearson. URL: https://www.pearson.com/en-us/bartleby-plus/solutions/9780134042282/chapter-24/problem-40p/the-synthesis-of-hydroxy-acids-can-be-done-starting-with-amino-acids-propose-a-synthesis-of/d0b98a00-333e-4621-a399-522108b64e6b
  • Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/24765979/
  • Reformatsky Reaction - Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/23%3A_Synthesis_and_Reactions_of_b-Dicarbonyl_Compounds/23.
  • Preparation of Esters - Chemistry Steps. URL: https://www.chemistrysteps.
  • Preparation of Esters - Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry(McMurry)/21%3A_Carboxylic_Acid_Derivatives_-_Nucleophilic_Acyl_Substitution/21.
  • Acid to Ester - Common Conditions. URL: https://www.synarchive.com/named-reactions/Acid_to_Ester
  • Making esters from alcohols and acids | Class experiment - RSC Education. URL: https://edu.rsc.

Sources

Grignard Reactions with 2-Chloropentanoic Acid Derivatives: A Comprehensive Guide to Synthesis and Protocol Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of Grignard reactions involving derivatives of 2-chloropentanoic acid. These substrates are uniquely challenging due to the presence of two distinct electrophilic centers: the carbonyl carbon and the α-carbon bearing a chlorine atom. This duality creates a landscape of competing reaction pathways, including nucleophilic addition, substitution, and elimination. This document offers a detailed analysis of these mechanistic considerations, providing field-proven protocols to selectively favor the desired carbonyl addition. We present step-by-step methodologies for the necessary esterification of the parent acid, the execution of the Grignard reaction under optimized conditions, and robust troubleshooting strategies. This guide is intended for researchers in organic synthesis and drug development, offering the technical accuracy and practical insights required to successfully navigate this versatile yet complex reaction class.

Introduction: The Synthetic Challenge and Opportunity

The Grignard reaction is a cornerstone of organic synthesis, celebrated for its efficacy in forming new carbon-carbon bonds.[1] The reaction's fundamental mechanism involves the nucleophilic addition of an organomagnesium halide to an electrophilic carbonyl carbon.[2] While reactions with simple aldehydes and ketones are straightforward, substrates bearing additional reactive functionalities introduce significant complexity.

Derivatives of this compound, particularly its esters, represent a synthetically valuable class of substrates that epitomize this challenge. The molecule presents a Grignard reagent with two potential sites for attack: the ester carbonyl and the C2 carbon bonded to chlorine. Furthermore, the acidic nature of the α-proton introduces the possibility of elimination side reactions. The parent carboxylic acid is itself incompatible with Grignard reagents, as its acidic proton will readily quench the reagent in a simple acid-base reaction, precluding any desired C-C bond formation.[3][4]

Therefore, successful execution requires careful substrate preparation—specifically, protection of the carboxylic acid as an ester—and precise control of reaction conditions to navigate the competing pathways. When controlled, this reaction offers a powerful route to a variety of functionalized tertiary alcohols, which are valuable intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients.

Mechanistic Considerations: Navigating Competing Pathways

The reaction of a Grignard reagent (R'-MgX) with an ester of this compound is governed by a delicate balance between several competing mechanistic pathways. Understanding these pathways is critical for designing a successful experiment.

  • Pathway A (Desired): Nucleophilic Carbonyl Addition. The primary desired pathway is the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the ester. This occurs twice: the first addition forms a ketone intermediate, which is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent.[2][5][6] After an acidic workup, this pathway yields a tertiary alcohol.

  • Pathway B (Side Reaction): SN2 Substitution. The carbon-chlorine bond at the α-position is a potential site for nucleophilic substitution. The Grignard reagent can displace the chloride ion, leading to the formation of a 2-alkylpentanoic acid ester.

  • Pathway C (Side Reaction): Elimination. Grignard reagents are strong bases.[7] If the reagent is sterically hindered, it may preferentially act as a base, abstracting the acidic α-proton to form an enolate. This can lead to elimination or simply recovery of starting material after workup.

The choice of reaction conditions, particularly temperature, is the primary tool for directing the reaction toward the desired carbonyl addition. Low temperatures (-78 °C to 0 °C) generally favor the kinetically controlled carbonyl addition over the higher activation energy substitution and elimination pathways.

Competing_Pathways sub Ethyl 2-Chloropentanoate + R'-MgX add1 Tetrahedral Intermediate sub->add1 Pathway A (Carbonyl Addition) Low Temp Favored prodB Side Product: 2-Alkylpentanoate Ester sub->prodB Pathway B (SN2 Substitution) prodC Side Product: Enolate Intermediate sub->prodC Pathway C (Elimination/Deprotonation) ket Ketone Intermediate add1->ket Elimination of EtO⁻ add2 Alkoxide Intermediate ket->add2 + R'-MgX prodA Desired Product: Tertiary Alcohol add2->prodA Acidic Workup Experimental_Workflow cluster_prep System Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification p1 Flame-dry glassware p2 Assemble under N2/Ar p1->p2 r1 Dissolve Ester in Anhydrous Ether p2->r1 r2 Cool to -78 °C r1->r2 r3 Slow, Dropwise Addition of Grignard Reagent (2.2 eq) r2->r3 r4 Stir at -78 °C for 2-3h r3->r4 w1 Quench with sat. NH4Cl at -78 °C r4->w1 w2 Warm to RT, Extract with Ether w1->w2 w3 Wash, Dry (MgSO4), and Concentrate w2->w3 w4 Purify via Column Chromatography w3->w4 end end w4->end Final Product: Tertiary Alcohol

Sources

Application Notes & Protocols: The Strategic Use of 2-Chloropentanoic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloropentanoic acid (2-CPA) is a halogenated carboxylic acid that serves as a highly versatile and valuable building block in modern medicinal chemistry.[1][2] Its bifunctional nature—possessing both a reactive chlorine atom at the alpha-position and a carboxylic acid moiety—allows for a diverse range of chemical transformations. This makes it an essential precursor for constructing complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs). A primary application of 2-CPA and its derivatives is in the synthesis of anticonvulsant drugs, most notably as a key intermediate for Valproic Acid and its analogues.[3][4] This guide provides an in-depth exploration of the strategic applications of this compound, detailing the underlying chemical principles, step-by-step synthesis protocols, and critical process considerations for researchers and drug development professionals.

Physicochemical Properties and Safety Profile

A thorough understanding of the reagent's properties is fundamental to its effective and safe application in any synthetic protocol.

Table 1: Physicochemical Data for this compound

PropertyValueReference
IUPAC Name This compound[5]
Molecular Formula C₅H₉ClO₂[1][5]
Molecular Weight 136.58 g/mol [6]
CAS Number 94347-45-2 (racemic)[1]
6155-96-0 ((R)-enantiomer)[6]
Appearance Colorless to light yellow liquid
Boiling Point Approx. 215-220 °C
Solubility Soluble in organic solvents (e.g., ether, ethanol, chloroform)

Safety and Handling: this compound is classified as a corrosive substance. It can cause severe skin burns and eye damage and may cause respiratory irritation.[5] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Core Application: Synthesis of Valproic Acid Analogues

The most prominent application of this compound derivatives in pharmaceuticals is in the synthesis of Valproic Acid (2-propylpentanoic acid), a cornerstone antiepileptic drug.[3][4][7] The synthetic strategy hinges on the substitution of the alpha-chlorine atom with an alkyl group, effectively building the characteristic branched-chain structure of the final API.

Key Mechanism: Grignard Reaction for Carbon Skeleton Construction

The Grignard reaction is a powerful tool for forming carbon-carbon bonds, making it ideal for this transformation.[8][9] However, Grignard reagents are potent bases and will react destructively with the acidic proton of the carboxylic acid.[10] Therefore, the carboxylic acid must first be converted to a non-acidic derivative, typically an ester, to ensure the Grignard reagent performs its intended role as a nucleophile.

The causality is clear: esterification of this compound protects the acidic proton and transforms the carbonyl carbon into a suitable electrophile for nucleophilic attack. The subsequent reaction with a Grignard reagent, such as propylmagnesium bromide, introduces the required propyl group.

G cluster_0 Step 1: Esterification (Protection) cluster_1 Step 2: Grignard Reaction cluster_2 Step 3 (Alternative): Hydrolysis 2_CPA This compound Ester Methyl 2-chloropentanoate 2_CPA->Ester  MeOH, H+ cat. Intermediate Ketone Intermediate (3-Propyl-2-pentanone) Ester->Intermediate  Nucleophilic Acyl  Substitution Grignard Propylmagnesium Bromide (CH3CH2CH2MgBr) Final_Product Valproic Acid Intermediate->Final_Product  Further reaction steps  (e.g., oxidation or hydrolysis  of a different precursor)

Caption: Workflow for Valproic Acid backbone synthesis.

Protocol 1: Synthesis of a Valproic Acid Precursor

This protocol outlines the esterification of 2-CPA followed by a Grignard reaction.

Part A: Esterification of this compound

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Reagents: Add a large excess of methanol (MeOH, ~20 eq), which acts as both reactant and solvent.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.05 eq). The use of an acid catalyst is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by the alcohol.[11]

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude methyl 2-chloropentanoate.

  • Purification: Purify the crude ester via vacuum distillation.

Part B: Grignard Reaction with Methyl 2-Chloropentanoate

  • Critical Prerequisite: This reaction must be conducted under strictly anhydrous (water-free) conditions, as even trace amounts of water will quench the Grignard reagent.[8] All glassware must be flame-dried under vacuum or oven-dried, and anhydrous solvents must be used.

  • Setup: In a flame-dried, three-neck flask under a nitrogen or argon atmosphere, place the purified methyl 2-chloropentanoate (1.0 eq) and dissolve it in anhydrous diethyl ether or tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • Grignard Addition: Slowly add propylmagnesium bromide (CH₃CH₂CH₂MgBr, ~2.2 eq, solution in ether) dropwise via an addition funnel, maintaining the temperature below 5 °C. The Grignard reagent adds twice to the ester: the first addition forms a ketone intermediate after eliminating the methoxide, and the second addition attacks the newly formed ketone.[10]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This step protonates the resulting alkoxide and neutralizes any unreacted Grignard reagent.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. The resulting tertiary alcohol can be purified by column chromatography. This alcohol is a direct precursor that can be further processed to yield Valproic Acid.

Application in Chiral Synthesis

The synthesis of enantiomerically pure pharmaceuticals is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles. Chiral (R)- or (S)-2-chloropentanoic acid serves as an invaluable chiral pool starting material.[6][12] These enantiopure building blocks are often synthesized from natural amino acids, such as D-norvaline, via diazotization reactions that proceed with a high degree of stereochemical retention.[1][12]

Key Mechanism: Nucleophilic Substitution (Amination)

A cornerstone reaction for these chiral building blocks is the nucleophilic substitution of the alpha-chlorine with an amine. This Sₙ2 reaction typically proceeds with an inversion of stereochemistry, allowing for the controlled synthesis of chiral α-amino acid derivatives, which are central intermediates for a wide range of APIs, including antiepileptics like Levetiracetam.[13][14][15]

G cluster_0 SN2 Reaction Pathway Start (S)-2-Chloropentanoyl Derivative (e.g., Ester) Product (R)-2-Amino-pentanoic Acid Derivative Start->Product  Inversion of  Stereochemistry Amine Nucleophilic Amine (R'-NH2) Base Non-nucleophilic Base (e.g., DIPEA) Base->Product  Scavenges HCl byproduct

Caption: Stereospecific amination of a 2-CPA derivative.

Protocol 2: General Protocol for Amination of a 2-Chloropentanoyl Derivative

This protocol describes the reaction of an activated 2-CPA derivative (an acid chloride) with an amine.

  • Activation: Convert enantiopure this compound (1.0 eq) to its more reactive acid chloride. In a fume hood, add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at 0 °C. Warm to room temperature and then heat gently to reflux for 1-2 hours. Remove excess SOCl₂ under reduced pressure. This step is a common method for activating carboxylic acids towards nucleophilic attack.[16]

  • Setup: Dissolve the resulting crude 2-chloropentanoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane, DCM) in a flask under a nitrogen atmosphere and cool to 0 °C.

  • Amine Addition: In a separate flask, dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.2 eq) in anhydrous DCM. The base is crucial to neutralize the HCl generated during the reaction.

  • Reaction: Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting amide can be purified by silica gel column chromatography or recrystallization.

Summary and Outlook

This compound stands out as a strategic and adaptable intermediate in pharmaceutical synthesis. Its utility is demonstrated in the construction of both simple and complex APIs. The protocols detailed herein for Grignard-mediated alkylation and stereospecific amination represent foundational workflows that can be adapted and optimized for various synthetic targets. Future trends will likely focus on developing more sustainable and efficient catalytic methods for these transformations, further enhancing the value of this compound in the drug development pipeline.[2]

References

  • Continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis active pharmaceutical ingredients. PubMed.
  • Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega.
  • Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. E3S Web of Conferences.
  • Method for synthesizing medicine for treating epilepsy by using L-2-aminobutanamide hydrochloride. Patsnap Eureka.
  • Synthesis of valproic acid for medicinal chemistry practical classes. ResearchGate.
  • This compound. LookChem.
  • Formation of a free acyl adenylate during the activation of 2-propylpentanoic acid. Valproyl-AMP: a novel cellular metabolite of valproic acid. PubMed.
  • Diverse Mechanisms of Antiepileptic Drugs in the Development Pipeline. PubMed Central.
  • Valproic acid. American Chemical Society.
  • Optimizing synthesis and applications of sodium valproate: Towards efficiency, affordability, and sustainability.
  • US5856569A - Process for producing valproic acid. Google Patents.
  • This compound | C5H9ClO2 | CID 110794. PubChem.
  • (2R)-2-chloropentanoic acid | C5H9ClO2 | CID 5324934. PubChem.
  • Esterification and its impact on the pharmaceutical industry. QSAR ANALYTICS.
  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
  • Grignard Reaction Reagents: A Toolbox for Chemists.
  • 2-chloroalkanoic acids of high enantiomeric purity from (s). Organic Syntheses Procedure.
  • Pharmaceutical syntheses featuring the Grignard reaction. ResearchGate.
  • Acid to Ester - Common Conditions.
  • Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies.
  • WO2009068923A2 - Process for the preparation of pharmaceutical intermediates. Google Patents.
  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC.
  • Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. Patsnap Eureka.
  • esterification - alcohols and carboxylic acids. Chemguide.
  • SU1625866A1 - Method of producing 5-chloropentanoic acid. Google Patents.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. PMC.
  • Deep Eutectic Solvents as Catalysts in the Synthesis of Active Pharmaceutical Ingredients and Precursors. MDPI.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Ester synthesis by esterification. Organic Chemistry Portal.

Sources

Stereoselective Alkylation of Chiral Synthons with 2-Chloropentanoic Acid: A Modular Approach to α,α'-Disubstituted Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for the stereoselective synthesis of α,α'-disubstituted carboxylic acids, utilizing 2-chloropentanoic acid as a versatile bifunctional synthon. The methodology hinges on the robust and predictable stereocontrol exerted by Evans' oxazolidinone chiral auxiliaries.[1][2][3] We present a modular, two-stage protocol encompassing the initial acylation of the chiral auxiliary with 2-chloropentanoyl chloride, followed by a highly diastereoselective alkylation of the resultant N-acyl oxazolidinone. This guide is tailored for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also in-depth explanations of the underlying mechanistic principles to ensure both reproducibility and a foundational understanding of the experimental design.

Introduction: The Strategic Importance of Chiral α-Alkylated Scaffolds

Chiral carboxylic acids bearing substituents at the α-position are privileged structural motifs in a vast array of biologically active molecules and pharmaceutical agents.[1] The precise three-dimensional arrangement of these substituents is often critical for target engagement and biological efficacy. Consequently, the development of synthetic methodologies that afford enantiomerically pure α-substituted carboxylic acids is of paramount importance in medicinal chemistry and natural product synthesis.

Chiral auxiliary-mediated synthesis represents a powerful and reliable strategy for achieving high levels of stereocontrol in the construction of these vital building blocks.[4] Among the various auxiliaries developed, the oxazolidinones introduced by David A. Evans have proven to be exceptionally effective, offering high diastereoselectivity, predictable stereochemical outcomes, and operational simplicity.[5][6]

This application note details a strategic use of this compound, a readily available starting material, as a linchpin for the synthesis of more complex chiral acids. By converting it to its acid chloride and coupling it with an Evans auxiliary, we create a chiral synthon that already possesses one level of substitution and a reactive handle (the α-chloro group) for the introduction of a second, distinct substituent. This approach provides a modular and efficient route to α,α'-disubstituted carboxylic acids with excellent stereochemical control.

Core Principles: Mechanistic Underpinnings of Stereoselectivity

The remarkable stereoselectivity of the Evans' oxazolidinone system is rooted in the formation of a rigid, chelated enolate intermediate. The general workflow and the key stereodetermining step are outlined below.

workflow cluster_acylation Stage 1: Acylation cluster_alkylation Stage 2: Diastereoselective Alkylation cluster_cleavage Stage 3: Auxiliary Cleavage Aux Chiral Auxiliary ((S)-4-benzyloxazolidin-2-one) Acyl_Synthon N-Acyl Chiral Synthon Aux->Acyl_Synthon Acyl_Cl 2-Chloropentanoyl Chloride Acyl_Cl->Acyl_Synthon Et3N, DMAP (cat.) DCM, 0°C to rt Base Strong Base (LDA or NaHMDS) Alkylated_Synthon Alkylated Synthon Acyl_Synthon->Alkylated_Synthon Base->Alkylated_Synthon THF, -78°C Electrophile Electrophile (R-X) Electrophile->Alkylated_Synthon Cleavage_Reagent Cleavage Reagent (LiOH/H2O2) Final_Product Chiral α,α'-Disubstituted Carboxylic Acid Alkylated_Synthon->Final_Product Cleavage_Reagent->Final_Product THF/H2O, 0°C

Figure 1: Overall workflow for the synthesis of chiral α,α'-disubstituted carboxylic acids.

The key to the high diastereoselectivity lies in the alkylation step. Upon deprotonation with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), the N-acyl oxazolidinone forms a Z-enolate. The lithium or sodium cation then forms a rigid chelate between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.[6] This chelation, combined with the steric bulk of the substituent at the C4 position of the auxiliary (e.g., a benzyl group), effectively shields one face of the enolate. Consequently, the incoming electrophile is directed to the less sterically hindered face, leading to the formation of one diastereomer in high excess.

mechanism cluster_mech Mechanism of Diastereoselective Alkylation Start N-Acyl Synthon Enolate Rigid Chelated Z-Enolate (Top face blocked by benzyl group) Start->Enolate LDA, THF, -78°C Transition_State Transition State Enolate->Transition_State Electrophile (R-X) approaches from the less hindered bottom face Product Alkylated Product (Single Diastereomer) Transition_State->Product

Sources

Synthesis of non-proteinogenic amino acids from 2-chloropentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Non-Proteinogenic Amino Acids from 2-Chloropentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-proteinogenic amino acids (NPAAs) are critical building blocks in modern drug discovery, offering novel side-chain functionalities that can enhance the pharmacological properties of peptide-based therapeutics. This guide provides a detailed technical overview and actionable protocols for the synthesis of various NPAAs using this compound as a versatile and accessible starting material. The primary synthetic strategy focuses on the nucleophilic substitution of the α-chloro group, a robust and scalable method for generating a library of structurally diverse amino acids. We present two detailed protocols: the direct amination to synthesize norvaline and a method for creating N-substituted derivatives, complete with mechanistic insights, experimental workflows, and characterization data.

Introduction: The Value of NPAAs in Chemical Biology

While the 22 proteinogenic amino acids form the fundamental basis of life, the structural and functional diversity of NPAAs provides chemists with a vastly expanded toolbox. These unique molecular scaffolds are instrumental in:

  • Modulating Pharmacokinetics: Introducing non-natural side chains can improve metabolic stability, increase half-life, and enhance bioavailability.

  • Enhancing Potency and Selectivity: NPAAs can introduce novel interactions with biological targets, leading to improved binding affinity and specificity.

  • Constraining Peptide Conformation: Cyclization or the introduction of bulky groups can lock a peptide into its bioactive conformation, a key strategy in peptidomimetic design.

This compound is an ideal precursor for the synthesis of a subset of these valuable compounds. Its α-chloro group is sufficiently reactive for nucleophilic displacement, while the pentanoic acid backbone provides the core structure for derivatives of norvaline, a naturally occurring non-proteinogenic amino acid.

Core Synthetic Strategy: Nucleophilic Substitution at the α-Carbon

The primary route for converting this compound into an amino acid is through a direct nucleophilic substitution reaction, typically following an SN2 mechanism. In this reaction, a nitrogen-containing nucleophile attacks the electrophilic α-carbon (the carbon bonded to the chlorine atom), displacing the chloride ion.

The success of this synthesis hinges on several key factors:

  • Nucleophile Choice: The identity of the nucleophile determines the final amino acid structure. Ammonia yields the parent α-amino acid, while primary and secondary amines produce N-substituted derivatives.

  • Reaction Conditions: Solvent, temperature, and stoichiometry are critical for maximizing yield and minimizing side reactions.

  • Preventing Over-alkylation: The newly formed amine product is itself a nucleophile and can react with another molecule of this compound. This is a common issue in amination reactions and is typically suppressed by using a large excess of the initial nucleophile.

Diagram: General Mechanism of α-Amino Acid Synthesis

Application Notes and Protocols: The Role of 2-Chloropentanoic Acid in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Chemical Intermediate

In the dynamic landscape of agrochemical research and development, the exploration of novel molecular scaffolds is paramount to addressing the ever-evolving challenges of crop protection and enhancement. 2-Chloropentanoic acid, a halogenated carboxylic acid, presents itself as a compelling, yet underexplored, building block for the synthesis of a new generation of herbicides, fungicides, and plant growth regulators. Its chemical structure, featuring a reactive chlorine atom at the alpha-position to a carboxylic acid group, offers a versatile handle for a variety of chemical transformations. This allows for the introduction of diverse functionalities and the creation of molecules with tailored biological activities.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed, field-proven insights into the potential applications of this compound in agrochemical synthesis but also robust, step-by-step protocols to facilitate the exploration of its derivatives. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for the synthesis of potential agrochemical candidates.

PART 1: Herbicidal Applications: Crafting Novel 2-Aryloxypentanoic Acid Derivatives

The phenoxyalkanoic acid class of herbicides, which includes well-known compounds like 2,4-D, represents a cornerstone of modern weed management. These compounds act as synthetic auxins, disrupting normal plant growth processes and leading to selective control of broadleaf weeds.[1][2] The fundamental synthetic route to these herbicides often involves the Williamson ether synthesis, where a phenol is reacted with a chloroalkanoic acid in the presence of a base.[3][4][5]

By substituting the commonly used 2-chloropropionic acid or 2-chloroacetic acid with this compound, researchers can synthesize novel 2-aryloxypentanoic acid derivatives. The longer pentanoic acid chain may influence the molecule's lipophilicity, potentially affecting its uptake, translocation, and spectrum of activity within target plant species.

Workflow for the Synthesis of 2-(4-chlorophenoxy)pentanoic Acid

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2_Chloropentanoic_Acid This compound Reaction_Vessel Reaction at Elevated Temperature 2_Chloropentanoic_Acid->Reaction_Vessel 4_Chlorophenol 4-Chlorophenol 4_Chlorophenol->Reaction_Vessel Base Base (e.g., NaOH, K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction_Vessel Acidification Acidification (e.g., HCl) Reaction_Vessel->Acidification Reaction Mixture Extraction Extraction with Organic Solvent Acidification->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization or Chromatography Evaporation->Purification Crude Product Final_Product 2-(4-chlorophenoxy)pentanoic Acid Purification->Final_Product

Caption: Synthetic workflow for 2-(4-chlorophenoxy)pentanoic acid.

Experimental Protocol: Synthesis of 2-(4-chlorophenoxy)pentanoic Acid

This protocol details the synthesis of a model 2-aryloxypentanoic acid herbicide candidate.

Materials:

  • This compound (C₅H₉ClO₂)[6]

  • 4-Chlorophenol (C₆H₅ClO)

  • Sodium Hydroxide (NaOH)

  • Acetone (CH₃COCH₃)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate (CH₃COOC₂H₅)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 12.8 g (0.1 mol) of 4-chlorophenol in 100 mL of acetone.

  • Base Addition: Slowly add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 20 mL of water to the flask with stirring. The addition of a slight excess of base ensures the complete formation of the sodium phenoxide salt.

  • Addition of this compound: To the resulting solution, add 13.7 g (0.1 mol) of this compound dropwise over 15 minutes. The reaction is exothermic; maintain the temperature below 50°C during the addition.

  • Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

  • Acidification: Dissolve the residue in 100 mL of water and transfer to a separatory funnel. Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid. The product will precipitate as an oil or solid.

  • Extraction: Extract the product with three 50 mL portions of ethyl acetate. Combine the organic layers.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude 2-(4-chlorophenoxy)pentanoic acid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)
2-(4-chlorophenoxy)pentanoic AcidC₁₁H₁₃ClO₃228.6722.87

PART 2: Fungicidal Potential: Exploring N-Substituted-2-chloropentanamides

Carboxylic acid amides (CAAs) are a significant class of fungicides known for their efficacy against oomycete pathogens.[7][8] The mode of action for many CAAs involves the inhibition of cellulose synthase, a crucial enzyme for cell wall biosynthesis in oomycetes. By converting the carboxylic acid moiety of this compound into an amide, a diverse library of potential fungicidal compounds can be generated. The nature of the N-substituent can be varied to fine-tune the biological activity and spectrum of the resulting compounds.

Workflow for the Synthesis of N-benzyl-2-chloropentanamide

SynthesisWorkflowFungicide cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2_Chloropentanoic_Acid This compound Acid_Chloride_Formation Formation of 2-Chloropentanoyl Chloride 2_Chloropentanoic_Acid->Acid_Chloride_Formation Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Acid_Chloride_Formation Benzylamine Benzylamine Amidation Amidation Reaction Benzylamine->Amidation Base Base (e.g., Triethylamine) Base->Amidation Solvent Solvent (e.g., Dichloromethane) Solvent->Amidation Acid_Chloride_Formation->Amidation 2-Chloropentanoyl Chloride Washing Washing with aq. HCl, NaHCO3, and brine Amidation->Washing Reaction Mixture Drying Drying of Organic Layer Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization or Chromatography Evaporation->Purification Crude Product Final_Product N-benzyl-2-chloropentanamide Purification->Final_Product

Caption: Synthetic workflow for N-benzyl-2-chloropentanamide.

Experimental Protocol: Synthesis of N-benzyl-2-chloropentanamide

This protocol outlines the synthesis of a model N-substituted-2-chloropentanamide for fungicidal screening.

Materials:

  • This compound (C₅H₉ClO₂)[6]

  • Thionyl Chloride (SOCl₂)

  • Benzylamine (C₇H₉N)

  • Triethylamine (N(C₂H₅)₃)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 6.8 g (0.05 mol) of this compound to 30 mL of dichloromethane. Cool the solution in an ice bath. Slowly add 7.1 g (0.06 mol) of thionyl chloride dropwise. Allow the reaction to stir at room temperature for 2 hours. The completion of the reaction can be monitored by the cessation of gas evolution.

  • Removal of Excess Thionyl Chloride: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-chloropentanoyl chloride is used in the next step without further purification.

  • Amidation: Dissolve the crude acid chloride in 50 mL of fresh dichloromethane and cool the solution in an ice bath. In a separate flask, prepare a solution of 5.4 g (0.05 mol) of benzylamine and 5.1 g (0.05 mol) of triethylamine in 20 mL of dichloromethane.

  • Reaction: Add the benzylamine solution dropwise to the stirred acid chloride solution. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash successively with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-benzyl-2-chloropentanamide by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)
N-benzyl-2-chloropentanamideC₁₂H₁₆ClNO225.7111.29

PART 3: Plant Growth Regulation: A Frontier for this compound Derivatives

Plant growth regulators (PGRs) are organic compounds that, in small amounts, modify plant physiological processes.[9] They can influence a wide range of developmental aspects, from seed germination to fruit ripening. While specific applications of this compound in this area are not well-documented in publicly available literature, its structural features suggest potential for derivatization into novel PGRs. For instance, esterification of the carboxylic acid group or substitution of the chlorine atom with other functional groups could lead to compounds with interesting plant growth-regulating properties. Further research in this area is highly encouraged.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be robust and reproducible. The causality behind each step is explained to allow for adaptation and troubleshooting. For instance, the use of a slight excess of base in the herbicide synthesis ensures complete deprotonation of the phenol, driving the reaction to completion. In the fungicide synthesis, the conversion to the acid chloride activates the carboxylic acid for efficient amidation.

To ensure the integrity of the results, it is crucial to characterize the synthesized compounds thoroughly using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • Melting Point Analysis: To assess the purity of solid compounds.

References

  • Agents for regulating plant growth containing 2-chloro-ethanephosphonic acid derivatives their preparation and certain new such derivatives.
  • This compound | C5H9ClO2. PubChem. [Link]
  • New Synthesis of Known Herbicides Based on Aryloxyalkanoic Acids.
  • Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors.
  • Agrochemical compositions.
  • Use of a carboxylic acid or an aldehyde.
  • Stable agrochemical composition.
  • Pesticides.
  • Design, synthesis and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Design, synthesis and fungicidal activity of novel 2-substituted aminocycloalkylsulfonamides.
  • Differential Activity of Carboxylic Acid Amide Fungicides Against Various Developmental Stages of Phytophthora infestans.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Plant growth regulator formulations and associated methods.
  • Synergistic plant growth regulator compositions.
  • Plant growth regulation composition.
  • Design, synthesis and fungicidal activity of novel 2-substituted aminocycloalkylsulfonamides | Request PDF.
  • Process for the preparation of 2-chlorophenol.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]
  • Plant Growth Regulators Discovery, Biosynthesis and Physiological roles of Auxins. GCW Gandhi Nagar Jammu. [Link]
  • Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents.
  • Synthesis of phenyl (chlorophenyl) oxyacetic acid.
  • Decarboxylative Phenol Synthesis from Carboxylic Acids.
  • Synthesis method of chlorophenoxyacetic acid or chlorophenol.
  • An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Jour.Chem.Soc.Pak. [Link]
  • The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.

Sources

Application Notes and Protocols for the Hell-Volhard-Zelinsky Chlorination of Pentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of α-Chloropentanoic Acid

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone of organic synthesis, providing a reliable method for the α-halogenation of carboxylic acids that possess at least one α-hydrogen.[1][2][3] This reaction is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, as the resulting α-halo acids are versatile synthetic intermediates. For instance, they can be readily converted into α-amino acids, α-hydroxy acids, and other valuable compounds through nucleophilic substitution reactions.[1][4][5]

This application note provides a detailed experimental setup and protocol for the α-chlorination of pentanoic acid to yield 2-chloropentanoic acid. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step guide for its execution, and discuss the critical parameters that ensure a successful and safe synthesis.

The Scientific Foundation: Mechanism of the Hell-Volhard-Zelinsky Reaction

The HVZ reaction proceeds through a multi-step mechanism that begins with the conversion of the carboxylic acid into a more reactive acyl halide intermediate.[1][6][7] This is a critical activation step, as the direct halogenation of a carboxylic acid is not feasible.

Step 1: Formation of the Acyl Chloride

The reaction is initiated by the addition of a catalytic amount of a phosphorus trihalide, in this case, phosphorus trichloride (PCl₃).[1][3] The PCl₃ reacts with pentanoic acid to form pentanoyl chloride. This conversion is crucial because the subsequent enolization step is much more favorable for acyl halides than for carboxylic acids.[1][6]

Step 2: Enolization

The pentanoyl chloride, which possesses α-hydrogens, undergoes tautomerization to its enol form. This keto-enol tautomerism is a key step, as it generates the nucleophilic species that will react with the halogen.[1][3][8]

Step 3: α-Chlorination

The enol form of the pentanoyl chloride then reacts with molecular chlorine (Cl₂). The electron-rich double bond of the enol attacks the chlorine molecule, leading to the formation of a chlorinated intermediate and the regeneration of the carbonyl group.[1]

Step 4: Hydrolysis

The final step of the reaction is the hydrolysis of the α-chloro acyl chloride.[6][8] This is typically achieved by adding water during the workup, which converts the acyl chloride back into a carboxylic acid, yielding the final product, this compound.[3][6]

Below is a diagram illustrating the mechanistic pathway of the Hell-Volhard-Zelinsky chlorination.

HVZ_Mechanism PentanoicAcid Pentanoic Acid PentanoylChloride Pentanoyl Chloride PentanoicAcid->PentanoylChloride Acyl Chloride Formation PCl3 PCl3 (catalyst) Enol Enol Intermediate PentanoylChloride->Enol Tautomerization AlphaChloroAcylChloride α-Chloro Acyl Chloride Enol->AlphaChloroAcylChloride α-Chlorination Cl2 Cl2 FinalProduct This compound AlphaChloroAcylChloride->FinalProduct Hydrolysis H2O H2O (Workup)

Caption: Mechanistic pathway of the Hell-Volhard-Zelinsky chlorination.

Experimental Protocol: Synthesis of this compound

This protocol details the laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityPurity
Pentanoic AcidC₅H₁₀O₂102.1351.1 g (0.5 mol)≥99%
Phosphorus TrichloridePCl₃137.332.3 g (0.017 mol)≥98%
Chlorine GasCl₂70.9039.0 g (0.55 mol)≥99.5%
DichloromethaneCH₂Cl₂84.93250 mLAnhydrous
Deionized WaterH₂O18.02As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Gas inlet tube

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Step-by-Step Procedure:

  • Reaction Setup: Assemble the 500 mL three-necked flask with the reflux condenser, dropping funnel, and a gas inlet tube. Ensure all glassware is dry. Place the flask in a heating mantle on a magnetic stirrer.

  • Initial Charging: Charge the flask with pentanoic acid (51.1 g, 0.5 mol) and anhydrous dichloromethane (150 mL). Begin stirring the mixture.

  • Catalyst Addition: Slowly add phosphorus trichloride (2.3 g, 0.017 mol) to the stirred solution at room temperature.

  • Chlorination: Gently heat the mixture to a reflux (approximately 40-45°C). Once refluxing, begin bubbling chlorine gas (39.0 g, 0.55 mol) through the gas inlet tube into the reaction mixture. The rate of addition should be controlled to maintain a steady reflux. The reaction is exothermic, so careful monitoring of the temperature is essential.

  • Reaction Monitoring: Continue the chlorination for 4-6 hours. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy on aliquots taken from the reaction mixture.

  • Workup: After the reaction is complete, cool the flask to room temperature. Slowly and carefully add deionized water (100 mL) through the dropping funnel to quench the reaction and hydrolyze the acyl chloride. This step is exothermic and will generate HCl gas, which should be directed to the scrubber.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with deionized water (2 x 100 mL) and then with a saturated sodium chloride solution (100 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the dichloromethane using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation.

The following diagram outlines the experimental workflow.

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Setup 1. Assemble Dry Glassware Charge 2. Add Pentanoic Acid & DCM Setup->Charge Catalyst 3. Add PCl3 Charge->Catalyst Chlorinate 4. Heat to Reflux & Add Cl2 Catalyst->Chlorinate Monitor 5. Monitor Reaction (4-6h) Chlorinate->Monitor Quench 6. Cool & Quench with H2O Monitor->Quench Reaction Complete Extract 7. Separate & Wash Organic Layer Quench->Extract Dry 8. Dry with Na2SO4 & Evaporate Solvent Extract->Dry Purify 9. Purify by Vacuum Distillation Dry->Purify FinalProduct Pure this compound Purify->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by several key factors:

  • Catalytic Activation: The use of PCl₃ is a well-established method to generate the reactive acyl chloride intermediate, a critical step for the reaction to proceed efficiently.[1][9]

  • Stoichiometric Control: The use of a slight excess of chlorine ensures the complete conversion of the starting material.

  • In-Process Monitoring: Regular analysis of the reaction mixture by GC or NMR allows for the determination of the reaction endpoint, preventing the formation of byproducts from over-reaction.

  • Purification: The final purification by vacuum distillation is essential for removing any unreacted starting material, the catalyst byproducts, and any di-chlorinated species, ensuring a high-purity final product.

Safety Considerations

The Hell-Volhard-Zelinsky reaction involves several hazardous materials and requires strict adherence to safety protocols.

  • Phosphorus Trichloride (PCl₃): Highly corrosive and reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Chlorine Gas (Cl₂): Toxic and a strong oxidizing agent. Use in a well-ventilated fume hood and have a scrubber ready to neutralize any excess gas.

  • Hydrogen Chloride (HCl): A corrosive gas is generated during the reaction and workup. The reaction setup must be equipped with a gas outlet connected to a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize the HCl.

  • Exothermic Reaction: The reaction is exothermic, particularly during the addition of chlorine and the quenching with water. Maintain good temperature control and add reagents slowly.

References

  • Organic Syntheses, Coll. Vol. 2, p.133 (1943); Vol. 13, p.24 (1933). [Link to a general organic synthesis resource, as a direct link to this specific synthesis might not be stable]
  • OrgoSolver.
  • askIITians. Short notes on the following: HVZ-reaction. [Link]
  • Chemistry LibreTexts. 21.3: Reactions of Carboxylic Acids. [Link]
  • ResearchGate. How to achieve chlorination of carboxylic acid to convert into acid chloride? [Link]
  • BYJU'S. Hell Volhard Zelinsky Reaction Mechanism. [Link]
  • YouTube. Hell–Volhard–Zelinsky Reaction. [Link]
  • Organic Chemistry Portal. Synthesis of alkyl chlorides. [Link]
  • NROChemistry. Hell-Volhard-Zelinsky Reaction. [Link]
  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
  • sathee jee. Hell Volhard Zelinsky Reaction Mechanism. [Link]
  • Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. [Link]
  • Google Patents. US6727384B1 - Method for purifying acid chlorides.
  • Google Patents.
  • Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. [Link]
  • YouTube. Hell-Volhard-Zelinsky Reaction. [Link]
  • ResearchGate. α‐Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid. [Link]
  • Chempedia - LookChem.
  • YouTube. HVZ Reaction ll Hell-Volhard-Zelinsky Reaction ll Propanoic acid to 2 chloro propanoic acid Organic. [Link]
  • YouTube. Lec7 - The Hell-Volhard-Zelinsky Reaction. [Link]
  • Chad's Prep®. The HVZ Reaction. [Link]
  • Pearson. Amino Acid Synthesis: HVZ Method: Videos & Practice Problems. [Link]
  • Organic Chemistry Portal.

Sources

Application Note: Enzymatic Kinetic Resolution of Racemic 2-Chloropentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the enzymatic kinetic resolution of racemic 2-chloropentanoic acid. Chiral this compound and its derivatives are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. This document explores two primary enzymatic strategies: enantioselective esterification catalyzed by lipases and enantioselective hydrolysis catalyzed by dehalogenases. The protocols are designed for researchers, scientists, and drug development professionals, offering a robust starting point for achieving high enantiomeric purity. This guide emphasizes the rationale behind experimental choices and includes methodologies for the analysis of enantiomeric excess and conversion.

Introduction: The Significance of Chiral this compound

Chirality plays a pivotal role in the biological activity of many molecules. For active pharmaceutical ingredients (APIs), the desired therapeutic effect is often associated with a single enantiomer, while the other may be inactive or even responsible for adverse effects. Consequently, the production of enantiomerically pure compounds is a critical aspect of modern drug development. This compound possesses a chiral center at the C2 position, and its individual enantiomers serve as key intermediates in the synthesis of various bioactive molecules.

Enzymatic kinetic resolution has emerged as a powerful and environmentally sustainable alternative to traditional chemical methods for separating racemates.[1] Biocatalysts, such as lipases and dehalogenases, operate under mild reaction conditions and exhibit high enantioselectivity, making them ideal for the synthesis of optically pure compounds.[2][3]

This application note details two effective enzymatic approaches for the resolution of racemic this compound:

  • Lipase-Catalyzed Enantioselective Esterification: In this approach, a lipase selectively esterifies one enantiomer of the racemic acid, allowing for the separation of the resulting ester from the unreacted acid enantiomer.

  • Dehalogenase-Catalyzed Enantioselective Hydrolysis: This method utilizes the ability of dehalogenases to stereoselectively cleave the carbon-halogen bond of one enantiomer, converting it to 2-hydroxypentanoic acid, while leaving the other enantiomer of this compound untouched.[4]

Foundational Principles: Understanding Enzymatic Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantiomerically enriched product. The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the relative rates of reaction of the two enantiomers. For a successful resolution, a high E-value is desirable.

The success of the resolution is determined by two key metrics:

  • Enantiomeric Excess (ee): This value represents the purity of a chiral sample. It is calculated for both the remaining substrate (ee_s) and the formed product (ee_p).

  • Conversion (c): This is the percentage of the starting material that has been converted into the product. For an ideal kinetic resolution, a conversion of 50% results in the highest possible enantiomeric excess for both the remaining substrate and the product.

Lipase-Catalyzed Kinetic Resolution via Esterification

Lipases are a versatile class of enzymes that catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters in non-aqueous media.[5] In the context of kinetic resolution, their ability to enantioselectively catalyze the esterification of a racemic carboxylic acid with an alcohol is widely exploited.[2] Candida rugosa lipase (CRL) has demonstrated effectiveness in the resolution of structurally similar compounds, such as 2-chloropropionic acid, making it a prime candidate for this application.[1][6]

Causality of Experimental Choices
  • Enzyme Selection: Candida rugosa lipase is selected due to its documented enantioselectivity towards small, substituted carboxylic acids.[1][7] Immobilized lipases are often preferred as they offer enhanced stability and facilitate easier separation from the reaction mixture, allowing for enzyme recycling.[8]

  • Solvent: A non-polar organic solvent like hexane or toluene is chosen to shift the enzymatic equilibrium towards esterification rather than hydrolysis. The solvent also plays a crucial role in modulating the enzyme's activity and enantioselectivity.[1]

  • Acyl Acceptor: A simple primary alcohol, such as butanol, is used as the acyl acceptor. Its concentration can influence the reaction rate.

  • Temperature: A moderate temperature, typically between 30-40°C, is maintained to ensure a good balance between reaction rate and enzyme stability.[1]

Experimental Workflow: Lipase-Catalyzed Resolution

Lipase_Workflow Racemate Racemic this compound (R/S) Reaction Reaction Vessel - Candida rugosa Lipase - Butanol - Hexane - 40°C Racemate->Reaction Add Substrates Quench Reaction Quenching & Enzyme Removal Reaction->Quench Monitor to ~50% conversion Extraction Liquid-Liquid Extraction (Aq. NaHCO3) Quench->Extraction Aqueous Aqueous Phase: (S)-2-Chloropentanoic Acid Salt Extraction->Aqueous Organic Organic Phase: (R)-Butyl-2-chloropentanoate Extraction->Organic Acidification Acidification (HCl) Aqueous->Acidification Hydrolysis Ester Hydrolysis (NaOH) Organic->Hydrolysis PurifiedS (S)-2-Chloropentanoic Acid Acidification->PurifiedS Analysis Chiral HPLC Analysis (ee determination) PurifiedS->Analysis PurifiedR (R)-2-Chloropentanoic Acid Hydrolysis->PurifiedR PurifiedR->Analysis

Caption: Workflow for lipase-catalyzed kinetic resolution.

Protocol: Lipase-Catalyzed Esterification

Materials:

  • Racemic this compound

  • Immobilized Candida rugosa lipase (CRL)

  • n-Butanol

  • Hexane (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Anhydrous sodium sulfate

  • Magnetic stirrer with temperature control

  • Reaction vessel (e.g., 50 mL round-bottom flask)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add racemic this compound (e.g., 10 mmol), hexane (20 mL), and n-butanol (12 mmol).

  • Enzyme Addition: Add immobilized Candida rugosa lipase (typically 50-100 mg per mmol of acid).

  • Incubation: Stir the mixture at a constant temperature of 40°C.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 4-6 hours). Analyze the aliquots using chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Reaction Termination: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse.

  • Work-up and Separation: a. Transfer the reaction mixture to a separatory funnel. b. Extract the unreacted (S)-2-chloropentanoic acid with a saturated sodium bicarbonate solution. c. Separate the aqueous and organic layers. The organic layer contains the (R)-butyl-2-chloropentanoate. d. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ester. e. Acidify the aqueous layer with 1 M HCl to pH ~2 and extract with a suitable organic solvent (e.g., diethyl ether). Dry the organic extracts over anhydrous sodium sulfate and evaporate the solvent to recover the (S)-2-chloropentanoic acid.

  • Hydrolysis of the Ester (Optional): To obtain (R)-2-chloropentanoic acid, the purified (R)-butyl-2-chloropentanoate can be hydrolyzed using a base such as sodium hydroxide, followed by acidification.

Dehalogenase-Catalyzed Kinetic Resolution via Hydrolysis

2-Haloacid dehalogenases are enzymes that catalyze the hydrolytic cleavage of the carbon-halogen bond in 2-haloalkanoic acids, yielding the corresponding 2-hydroxyalkanoic acid.[9] These enzymes can exhibit high enantioselectivity, making them excellent candidates for the kinetic resolution of racemic this compound.[4] Depending on the specific dehalogenase used (L- or D-specific), one enantiomer can be selectively converted, leaving the other enantiomer in high enantiomeric purity.[9]

Rationale for Experimental Design
  • Enzyme Selection: The choice between an L-2-haloacid dehalogenase (L-DEX) and a D-2-haloacid dehalogenase (D-DEX) will determine which enantiomer of this compound is consumed. This allows for targeted synthesis of either the (R)- or (S)-enantiomer of this compound.

  • Reaction Medium: The reaction is performed in an aqueous buffer (e.g., Tris-sulfate) to facilitate the hydrolytic activity of the enzyme. The pH of the buffer is critical for optimal enzyme activity and is typically maintained around 8.0.

  • Substrate Concentration: The initial concentration of the racemic acid should be optimized to avoid substrate inhibition while ensuring a practical reaction rate.

Experimental Workflow: Dehalogenase-Catalyzed Resolution

Dehalogenase_Workflow Racemate Racemic this compound (R/S) Reaction Reaction Vessel - L-2-Haloacid Dehalogenase - Tris-Sulfate Buffer (pH 8.0) - 30°C Racemate->Reaction Add Substrate Quench Reaction Quenching (Acidification) Reaction->Quench Monitor to ~50% conversion Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extraction Separation Chromatographic Separation Extraction->Separation ProductR (R)-2-Chloropentanoic Acid Separation->ProductR ProductSOH (S)-2-Hydroxypentanoic Acid Separation->ProductSOH Analysis Chiral HPLC/GC Analysis (ee determination) ProductR->Analysis

Caption: Workflow for dehalogenase-catalyzed kinetic resolution.

Protocol: Dehalogenase-Catalyzed Hydrolysis

Materials:

  • Racemic this compound

  • L- or D-2-haloacid dehalogenase

  • Tris-sulfate buffer (50 mM, pH 8.0)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Shaking incubator

  • Reaction vessels (e.g., 50 mL flasks)

  • Centrifuge (for cell-free extract preparation if needed)

Procedure:

  • Enzyme Preparation: Use either a commercially available purified dehalogenase or prepare a cell-free extract from a recombinant microorganism expressing the enzyme.

  • Reaction Setup: In a 50 mL flask, dissolve racemic this compound in 20 mL of 50 mM Tris-sulfate buffer (pH 8.0) to a final concentration of 1-5 mM.

  • Enzyme Addition: Add the dehalogenase solution (purified enzyme or cell-free extract) to the reaction mixture.

  • Incubation: Incubate the reaction mixture in a shaking incubator at 30°C.

  • Reaction Monitoring: Periodically withdraw samples and analyze by chiral HPLC or GC to determine the concentrations of the this compound enantiomers and the 2-hydroxypentanoic acid product.

  • Reaction Termination: When the conversion is close to 50%, terminate the reaction by acidifying the mixture to pH ~2 with 1 M HCl. This will precipitate the protein and stop the enzymatic activity.

  • Work-up and Separation: a. Centrifuge the acidified mixture to remove the precipitated protein. b. Extract the supernatant with ethyl acetate. c. Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure. d. The resulting mixture of the unreacted this compound enantiomer and 2-hydroxypentanoic acid can be separated by column chromatography.

Analytical Methods for Chiral Analysis

Accurate determination of enantiomeric excess and conversion is paramount for evaluating the success of the kinetic resolution. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common and reliable techniques for this purpose.[3][10]

Chiral HPLC Method Development
  • Column Selection: A variety of chiral stationary phases are available. For carboxylic acids, polysaccharide-based columns (e.g., Chiralcel OD-H) or Pirkle-type columns (e.g., Whelk-O 1) are often effective.[3]

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and a polar alcohol modifier (e.g., isopropanol), with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape, is a good starting point.[3]

  • Derivatization: If direct separation of the acid is challenging, derivatization to an ester or amide can be performed to improve resolution on certain CSPs.

Sample Protocol: Chiral HPLC Analysis
ParameterRecommended Starting Conditions
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25°C
Injection Volume 10 µL

Note: This is a starting point, and method optimization will likely be required.

Data Interpretation and Presentation

The progress of the kinetic resolution should be carefully monitored and the data presented in a clear and concise manner.

Calculations
  • Enantiomeric Excess of Substrate (ee_s): ee_s (%) = [ |(S) - (R)| / |(S) + (R)| ] * 100 (Where (S) and (R) are the concentrations or peak areas of the S- and R-enantiomers of the substrate)

  • Enantiomeric Excess of Product (ee_p): Calculated similarly for the product enantiomers.

  • Conversion (c): c (%) = [ (moles of product) / (initial moles of racemic substrate) ] * 100

Sample Data Table
Time (h)Conversion (%)ee_s (%)ee_p (%)E-value
215.218.098.5>100
430.544.098.2>100
848.995.599.0>100
1255.199.290.8>100

Conclusion and Future Perspectives

This application note provides two robust enzymatic strategies for the kinetic resolution of racemic this compound. Both lipase-catalyzed esterification and dehalogenase-catalyzed hydrolysis offer effective means to access enantiomerically enriched forms of this valuable chiral building block. The choice of method will depend on the desired enantiomer, available resources, and downstream synthetic applications. The detailed protocols and analytical methods provided herein serve as a solid foundation for researchers to successfully implement and optimize these biocatalytic resolutions in their own laboratories. Future work in this area could involve the exploration of novel enzymes through protein engineering to further enhance enantioselectivity and process efficiency.

References

  • Yuryev, R., et al. (2011). Kinetic resolution of 2-chloro-3,3,3-trifluoropropanoic acid esters catalyzed by lipase from Candida rugosa. ResearchGate.
  • Basri, M., et al. (1996). The kinetic resolution of 2-(4-chlorophenoxy) propionic acid using Candida rugosa lipase. ResearchGate.
  • Soares, C. M. F., et al. (2001). Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads. PubMed.
  • Gupta, P., et al. (2022). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv.
  • Overbeeke, P. L. A., & Jongejan, J. A. (2003). Enantioselectivity of Candida rugosa lipase in the hydrolysis of 2-chloroproionic acid methyl ester. TU Delft Research Portal.
  • Prokop, Z., et al. (2012). Preparation of Optically Pure Haloalkanes and Alcohols by Kinetic Resolution using Haloalkane Dehalogenases. ResearchGate.
  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • Said, R. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Mancheño, J. M., et al. (2021). Versatile Lipases from the Candida rugosa-like Family: A Mechanistic Insight Using Computational Approaches. National Institutes of Health.
  • Wang, Y., et al. (2021). Mini Review: Advances in 2-Haloacid Dehalogenases. National Institutes of Health.
  • Fasan, R., et al. (2007). Enantioselective α-Hydroxylation of 2-Arylacetic Acid Derivatives and Buspirone Catalyzed by Engineered Cytochrome P450 BM-3. National Institutes of Health.
  • Garcia-Galan, C., et al. (2018). Biocatalysis at Extreme Temperatures: Enantioselective Synthesis of both Enantiomers of Mandelic Acid by Transesterification Catalyzed by a Thermophilic Lipase in Ionic Liquids at 120 °C. MDPI.
  • Oyewusi, O. D., et al. (2020). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. National Institutes of Health.
  • Szymański, W., et al. (2023). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.
  • Boeriu, C. G., et al. (2022). Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester. Reaction Chemistry & Engineering.
  • LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Westerbeek, A., et al. (2012). Kinetic Resolution of α-Bromoamides: Experimental and Theoretical Investigation of Highly Enantioselective Reactions Catalyzed by Haloalkane Dehalogenases. ResearchGate.
  • Wang, D., et al. (2022). Transesterification Synthesis of Chloramphenicol Esters with the Lipase from Bacillus amyloliquefaciens. MDPI.
  • Sharma, S., et al. (2001). Lipases and lipase-catalyzed esterification in non-aqueous media. ResearchGate.
  • Gangu, T., et al. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. PubMed Central.
  • Reddy, M. S., et al. (2005). A highly enantioselective hydrolysis of cis-3,5-diacetoxycyclopent-1-ene. : An enzymatic preparation of 3(R)-acetoxy-5(S). Semantic Scholar.

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 2-chloropentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloropentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles to help you optimize your reaction outcomes.

Troubleshooting Guide: Question & Answer

This section addresses specific problems you may face during the synthesis of this compound, which is typically achieved via the Hell-Volhard-Zelinsky (HVZ) reaction.

Question 1: I am experiencing a very low yield of this compound. What are the likely causes and how can I improve it?

Answer:

Low yield is a common issue in the Hell-Volhard-Zelinsky (HVZ) reaction and can stem from several factors, from reaction conditions to purification inefficiencies.

Underlying Causes:

  • Incomplete Reaction: The α-chlorination of carboxylic acids can be slow. The reaction relies on the formation of an acyl chloride intermediate, which then enolizes to allow for chlorination.[1][2] Insufficient reaction time or temperature will lead to a significant amount of unreacted pentanoic acid.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of reagents, particularly the chlorinating agent (e.g., Cl₂) and the phosphorus catalyst (e.g., PCl₃ or red phosphorus), can hinder the reaction. A catalytic amount of phosphorus trihalide is crucial for the reaction to proceed efficiently.[1][3]

  • Side Reactions: Competing side reactions, such as the formation of unsaturated acids at high temperatures, can consume your starting material and desired product.[3][4]

  • Purification Losses: this compound is typically purified by fractional distillation under reduced pressure.[5] Significant product loss can occur during this step if not performed carefully. Additionally, incomplete extraction during the work-up can also lead to lower yields.

Troubleshooting Protocol:

  • Verify Reagent Quality and Stoichiometry:

    • Ensure that the pentanoic acid is pure and dry.

    • Use a catalytic amount of PCl₃ (typically 0.1-0.2 equivalents). If using red phosphorus and chlorine, ensure the phosphorus is finely divided and reactive.

    • Use a slight excess of the chlorinating agent.

  • Optimize Reaction Conditions:

    • Temperature Control: Maintain the reaction temperature within the recommended range (typically 80-100 °C). Avoid excessive heating, which can lead to the formation of byproducts like α,β-unsaturated pentanoic acid.[4]

    • Reaction Time: The HVZ reaction can require several hours to reach completion. Monitor the reaction progress using techniques like GC-MS or NMR to determine the optimal reaction time.

  • Improve Work-up and Purification:

    • Hydrolysis: Ensure the complete hydrolysis of the intermediate 2-chloropentanoyl chloride to this compound by adding water at the end of the reaction.[6]

    • Extraction: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether) to ensure complete recovery of the product from the aqueous layer.[5]

    • Distillation: Use a well-insulated fractional distillation apparatus and a stable vacuum source to minimize product loss. Collect the fraction boiling at the correct temperature and pressure (e.g., 75-77°C at 10 mmHg).[5]

Question 2: My final product is contaminated with an unsaturated acid. How can I prevent this and purify my product?

Answer:

The presence of an unsaturated acid, likely 2-pentenoic acid, is a clear indication of a specific side reaction.

Underlying Cause:

At elevated temperatures, this compound can undergo elimination of hydrogen chloride (HCl) to form the more thermodynamically stable α,β-unsaturated carboxylic acid.[3][4] This is a common side reaction in HVZ reactions if the temperature is not carefully controlled.

Prevention and Purification Strategy:

  • Strict Temperature Control:

    • Maintain the reaction temperature below 100 °C. Use a temperature-controlled heating mantle and monitor the internal reaction temperature closely.

  • Purification:

    • Fractional Distillation: Due to the difference in boiling points between this compound and 2-pentenoic acid, careful fractional distillation under reduced pressure is the most effective method for separation.

    • Column Chromatography: While less common for this scale of synthesis, silica gel chromatography could potentially separate the two acids.

CompoundBoiling Point (at 10 mmHg)
This compound~75-77 °C
2-Pentenoic Acid~85-87 °C
Question 3: My NMR analysis shows the presence of an acyl chloride. Why did this happen and how do I convert it to the desired carboxylic acid?

Answer:

The presence of 2-chloropentanoyl chloride indicates an incomplete final step of the HVZ reaction.

Underlying Cause:

The HVZ reaction proceeds through the formation of an α-halo acyl halide intermediate.[6][7] The final step of the reaction is the hydrolysis of this intermediate with water to yield the α-halo carboxylic acid.[6] If insufficient water is added or the hydrolysis is not allowed to go to completion, the acyl chloride will remain in the product mixture. Acyl chlorides are highly reactive and will readily react with moisture.[8]

Troubleshooting and Conversion:

  • Ensure Complete Hydrolysis:

    • After the chlorination step is complete, cool the reaction mixture and slowly add water with vigorous stirring. The hydrolysis of the acyl chloride is an exothermic reaction.

    • Allow the mixture to stir for a sufficient period (e.g., 1-2 hours) at room temperature to ensure complete conversion.

  • Post-Purification Hydrolysis:

    • If you have already isolated the product mixture containing the acyl chloride, you can dissolve it in an inert solvent like diethyl ether and carefully add it to water with stirring.

    • After hydrolysis, you will need to re-extract the this compound into an organic solvent, dry the organic layer, and remove the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the role of phosphorus trichloride (PCl₃) in the reaction?

A1: PCl₃ acts as a catalyst to convert the starting carboxylic acid (pentanoic acid) into its corresponding acyl chloride (pentanoyl chloride).[1] The acyl chloride is more readily enolized than the carboxylic acid, which facilitates the subsequent α-chlorination step.[2][9]

Q2: Can I use thionyl chloride (SOCl₂) instead of PCl₃?

A2: Yes, thionyl chloride can also be used to generate the acyl chloride in situ.[10][11] The overall reaction mechanism remains similar.

Q3: Is it possible to get dichlorinated products?

A3: While the HVZ reaction is generally selective for mono-halogenation at the α-position, prolonged reaction times or a large excess of the chlorinating agent could potentially lead to the formation of α,α-dichloropentanoic acid.[3] Careful control of stoichiometry and reaction time is key to avoiding this.

Q4: What are the safety precautions for this reaction?

A4: This reaction involves corrosive and hazardous materials.

  • PCl₃ and SOCl₂: Are corrosive and react violently with water. Handle in a well-ventilated fume hood.

  • Chlorine Gas: Is highly toxic and a respiratory irritant.

  • This compound: Is harmful if swallowed and causes severe skin burns and eye damage.[12] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizing the Reaction Pathways

The following diagrams illustrate the intended reaction pathway for the synthesis of this compound and a common side reaction.

HVZ_Reaction Pentanoic_Acid Pentanoic Acid Pentanoyl_Chloride Pentanoyl Chloride Pentanoic_Acid->Pentanoyl_Chloride PCl₃ Enol Enol Intermediate Pentanoyl_Chloride->Enol Tautomerization Alpha_Chloro_Acyl_Chloride 2-Chloropentanoyl Chloride Enol->Alpha_Chloro_Acyl_Chloride Cl₂ Product This compound Alpha_Chloro_Acyl_Chloride->Product H₂O (Hydrolysis)

Caption: The Hell-Volhard-Zelinsky (HVZ) reaction pathway.

Side_Reaction Product This compound Unsaturated_Acid 2-Pentenoic Acid Product->Unsaturated_Acid High Temp (-HCl)

Caption: Formation of unsaturated acid side product.

References

  • Carboxyl Reactivity. (n.d.). MSU Chemistry.
  • 21.5: Bromination of Acids: The HVZ Reaction. (2019). Chemistry LibreTexts.
  • α‐Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid. (n.d.). Request PDF.
  • 2-chloroalkanoic acids of high enantiomeric purity from (s). (n.d.). Organic Syntheses Procedure.
  • Hell-Volhard-Zelinsky Reaction. (n.d.). NROChemistry.
  • The Hell–Volhard–Zelinsky Reaction. (2025). Master Organic Chemistry.
  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps.
  • Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. (n.d.). OrgoSolver.
  • Lec7 - The Hell-Volhard-Zelinsky Reaction. (2024). YouTube.
  • Hell-Volhard-Zelinskii Reaction. (2023). Chemistry LibreTexts.
  • Conversion of carboxylic acids to acid chlorides. (2023). Chemistry LibreTexts.
  • (2R)-2-chloropentanoic acid. (n.d.). PubChem.
  • 21.S: Carboxylic Acid Derivatives (Summary). (2024). Chemistry LibreTexts.
  • SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. (n.d.).
  • How to purify and isolate required compound from a reaction mixture? (2015). ResearchGate.
  • Method of producing 5-chloropentanoic acid. (n.d.). Google Patents.
  • This compound. (n.d.). PubChem.

Sources

Preventing racemization during nucleophilic substitution of 2-chloropentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Racemization During Nucleophilic Substitution of 2-Chloropentanoic Acid

Welcome to the technical support center for stereocontrolled synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity at chiral centers adjacent to reactive functional groups. We will specifically address the challenges associated with the nucleophilic substitution of this compound, a common substrate where the stereocenter is prone to racemization. Our focus is on providing not just protocols, but the mechanistic reasoning behind them to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)
Q1: I performed a substitution on (S)-2-chloropentanoic acid and my product has almost no optical activity. What happened?

A1: The loss of optical activity indicates that you have formed a racemic mixture, a 1:1 ratio of the (S) and (R) enantiomers.[1] This is a classic sign that the reaction did not proceed exclusively through the desired S(_N)2 mechanism. Instead, a competing S(_N)1 pathway likely dominated.

  • S(_N)2 Mechanism: This pathway involves a backside attack by the nucleophile, leading to a single, concerted step where the leaving group departs as the new bond forms. This process forces an inversion of the stereocenter's configuration, a phenomenon known as Walden Inversion.[2][3][4][5] An S(_N)2 reaction on (S)-2-chloropentanoic acid should ideally yield the (R)-product exclusively.

  • S(_N)1 Mechanism: This pathway involves a two-step process. First, the leaving group departs, forming a planar, sp²-hybridized carbocation intermediate.[6][7] This intermediate is achiral. The nucleophile can then attack this planar intermediate from either face with roughly equal probability, leading to a mixture of both retention and inversion products, resulting in racemization.[1][6][7]

Your result suggests that reaction conditions favored the formation of that carbocation intermediate. This is common for secondary halides like your substrate, which are on the borderline between S(_N)1 and S(_N)2 reactivity.[8]

SN1_vs_SN2 cluster_0 SN2 Pathway (Stereospecific) cluster_1 SN1 Pathway (Leads to Racemization) sub_S (S)-2-Chloropentanoic Acid ts_sn2 SN2 Transition State (Backside Attack) sub_S->ts_sn2  Nu⁻ (Strong)  Aprotic Solvent carbocation Planar Carbocation (Achiral Intermediate) sub_S->carbocation  Slow Step  Protic Solvent prod_R (R)-Product (Inversion) ts_sn2->prod_R Inversion racemic Racemic Mixture (S) + (R) Products carbocation->prod_R Attack from top prod_S (S)-Product (Retention) carbocation->prod_S Attack from bottom invis1 invis2

Caption: S(_N)1 vs. S(_N)2 pathways for a chiral substrate.

Q2: How can I modify my experimental conditions to favor the S(_N)2 pathway and achieve stereochemical inversion?

A2: To ensure a stereospecific outcome via the S(_N)2 mechanism, you must select conditions that destabilize the carbocation intermediate of the S(_N)1 path and promote a concerted backside attack. The key factors to control are the solvent, nucleophile, and temperature.

  • Solvent Choice: This is arguably the most critical factor.

    • Use Polar Aprotic Solvents: Solvents like DMSO, DMF, or acetonitrile are ideal for S(N)2 reactions.[9] They are polar enough to dissolve the reactants but cannot form hydrogen bonds with the anionic nucleophile.[10] This leaves the nucleophile "naked" and highly reactive.[9]

    • Avoid Polar Protic Solvents: Solvents like water, methanol, or ethanol will solvate and stabilize the anionic nucleophile through hydrogen bonding, creating a "solvent cage" that drastically reduces its reactivity.[9][10] Furthermore, these solvents excel at stabilizing both the carbocation intermediate and the leaving group, actively promoting the S(_N)1 pathway.[11]

  • Nucleophile Choice: A strong, unhindered nucleophile is essential for an efficient S(_N)2 reaction. The rate of an S(_N)2 reaction is dependent on the concentration and strength of the nucleophile.[12] Good examples include azide (N₃⁻), cyanide (CN⁻), or thiolate (RS⁻). Weak nucleophiles (like H₂O or ROH) will not effectively initiate a backside attack and will instead wait for a carbocation to form, leading to an S(_N)1 reaction.

  • Temperature Control: Lowering the reaction temperature is crucial. Higher temperatures provide the activation energy for competing pathways, including S(_N)1 and E2 elimination.[8] By keeping the reaction cool (e.g., 0 °C to room temperature), you favor the pathway with the lower activation energy, which is typically S(_N)2, provided other conditions are met.[8]

Q3: My product shows retention of configuration. It's not inverted, but it's not racemic either. What mechanism is at play?

A3: This is a classic signature of Neighboring Group Participation (NGP) , also known as anchimeric assistance.[13][14] In the case of this compound, the adjacent carboxylate group is perfectly positioned to act as an internal nucleophile.

The mechanism involves two consecutive S(_N)2 inversions, resulting in a net retention of configuration:[12][15]

  • First Inversion (Intramolecular): The deprotonated carboxylate anion attacks the chiral center from the backside, displacing the chloride leaving group. This forms a strained, cyclic α-lactone intermediate. This first step is an intramolecular S(_N)2 reaction and causes an inversion of configuration.

  • Second Inversion (Intermolecular): The external nucleophile then attacks the α-lactone. This attack occurs at the same carbon, but from the opposite side of the internal oxygen bridge. This opens the ring and is the second S(_N)2 reaction, causing a second inversion.

The net result of two inversions is the retention of the original stereochemistry. NGP often leads to a significant rate enhancement compared to similar reactions without a participating group.[13][14]

NGP_Mechanism cluster_0 Neighboring Group Participation (Net Retention) start (S)-2-Chloropentanoate lactone α-Lactone Intermediate (Inverted Configuration) start->lactone  Intramolecular SN2  (1st Inversion) product (S)-Product (Net Retention) lactone->product  External Nu⁻ Attack  (2nd Inversion)

Caption: Mechanism of Neighboring Group Participation (NGP).

Troubleshooting Guide
Observed Problem Primary Cause Recommended Solution(s)
Significant Racemization Reaction is proceeding via an S(N)1 pathway .1. Change Solvent: Switch from a polar protic (e.g., ethanol, water) to a polar aprotic solvent (e.g., DMSO, acetone, DMF).[9][10] 2. Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to disfavor carbocation formation.[8] 3. Increase Nucleophile Strength: Use a stronger, more concentrated nucleophile to promote the bimolecular S(_N)2 pathway.
Product shows Retention of Configuration Neighboring Group Participation (NGP) by the carboxylate group.1. Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester). The ester carbonyl is much less nucleophilic and cannot participate in NGP, allowing the standard S(_N)2 inversion to occur. The ester can be hydrolyzed back to the acid in a subsequent step. 2. Use a Non-basic Nucleophile: If possible, use a nucleophile under neutral or acidic conditions where the carboxyl group remains protonated and thus non-nucleophilic.
Reaction is Slow & Incomplete Poor reaction conditions for S(_N)2 (weak nucleophile, poor leaving group, steric hindrance).1. Do NOT reflexively increase temperature: This will likely promote racemization.[8] 2. Improve the Leaving Group: Convert the chloride to a better leaving group like a tosylate (-OTs) or mesylate (-OMs) before the substitution step. 3. Re-evaluate Solvent and Nucleophile: Ensure you are using a strong nucleophile in a clean, dry, polar aprotic solvent.
Experimental Protocol: Stereoinvertive Synthesis of (R)-2-Azidopentanoic Acid

This protocol is designed to favor the S(_N)2 pathway for the substitution of (S)-2-chloropentanoic acid, leading to inversion of configuration.

Objective: To synthesize (R)-2-azidopentanoic acid from (S)-2-chloropentanoic acid with high enantiomeric excess (>95% ee).

Methodology:

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (S)-2-chloropentanoic acid (1.0 eq).

    • Dissolve the starting material in anhydrous dimethylformamide (DMF, 5 mL per 1 mmol of substrate).

    • Add sodium azide (NaN₃, 1.5 eq) to the solution. Caution: Sodium azide is highly toxic.

  • Reaction Execution:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed (typically 12-24 hours). Do not apply heat.[8]

  • Workup and Purification:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of diethyl ether.

    • Acidify the aqueous layer to pH ~2 with 1M HCl to ensure the product is protonated.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

  • Stereochemical Analysis:

    • Determine the enantiomeric excess (ee) of the final product using chiral HPLC or by converting the product to a diastereomeric derivative (e.g., an amide with a chiral amine) for NMR analysis.

References
  • Analysis of solvent effect on SN2 reactions by different theoretical models - ResearchG
  • SN2 Effect of Solvent | OpenOChem Learn
  • Preventing racemization in stereospecific SN2 reactions - Benchchem
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps
  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts
  • What are the effects of solvents on SN1 and SN2 reactions? - Quora
  • Walden inversion - Wikipedia
  • Walden inversion - Grokipedia
  • Inversion Of Configur
  • Neighbouring group particip
  • Walden Inversion Reaction - BYJU'S
  • Neighbouring group particip
  • Walden Inversion: Mechanism, Examples & Key Concepts Explained - Vedantu
  • Neighbouring Group Participation | Tricks and Tech | IIT-Jee Mains, Advance | BITS
  • The CX bond in alkyl halides is polar, withdrawal of electron pair towards halogen makes the carbon electron deficient, hence it becomes a good target for
  • The Neighbouring Group Mechanisms - Dalal Institute
  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles | Crystal Growth & Design - ACS Public
  • The SN1 Reaction Mechanism - Master Organic Chemistry
  • Why does racemization take place in an SN1 reaction? - Quora
  • The SN2 Reaction Mechanism - Master Organic Chemistry
  • Racemiz
  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster - MDPI

Sources

Technical Support Center: The Hell-Volhard-Zelinsky Reaction with Pentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hell-Volhard-Zelinsky (HVZ) reaction, with a specific focus on the α-bromination of pentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the necessary knowledge to navigate the complexities of this reaction, ensuring successful outcomes in your synthetic endeavors.

I. Understanding the Reaction Landscape

The Hell-Volhard-Zelinsky reaction is a powerful tool for the selective α-halogenation of carboxylic acids.[1] When pentanoic acid is subjected to HVZ conditions, the primary objective is the synthesis of 2-bromopentanoic acid, a valuable intermediate in various synthetic pathways. The reaction is typically carried out using bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[2][3] The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes to allow for electrophilic attack by bromine at the α-carbon.[3][4] A final hydrolysis step yields the desired α-bromo acid.[4]

While the reaction is robust, its success hinges on a nuanced understanding of the reaction mechanism and the potential for side reactions. This guide will delve into the common challenges encountered and provide practical, experience-driven solutions.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the HVZ reaction of pentanoic acid, presented in a question-and-answer format.

Question 1: My reaction is sluggish or fails to initiate. What are the likely causes and how can I resolve this?

Answer:

A sluggish or non-starting HVZ reaction is a common issue that can often be traced back to the quality of the reagents or the reaction setup.

  • Moisture Contamination: The HVZ reaction is highly sensitive to moisture. Phosphorus tribromide (PBr₃) reacts violently with water, and any moisture present will consume the catalyst, preventing the formation of the necessary pentanoyl bromide intermediate.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous pentanoic acid and a freshly opened or properly stored bottle of PBr₃.

  • Purity of Reagents: The purity of both pentanoic acid and the phosphorus source is critical.

    • Solution: Use high-purity pentanoic acid. If using red phosphorus, ensure it is of high quality.

  • Insufficient Activation: The reaction relies on the in situ formation of PBr₃ from red phosphorus and bromine, or the direct addition of PBr₃.

    • Solution: If using red phosphorus and bromine, ensure they are well-mixed. A gentle warming of the reaction mixture can sometimes be necessary to initiate the reaction, but this should be done with extreme caution due to the exothermic nature of the reaction.

Question 2: My yield of 2-bromopentanoic acid is low, and I have a significant amount of unreacted pentanoic acid. How can I improve the conversion?

Answer:

Low conversion is often a result of suboptimal reaction conditions or stoichiometry.

  • Inadequate Reaction Time or Temperature: The HVZ reaction can be slow and often requires elevated temperatures to proceed to completion.[3]

    • Solution: Ensure the reaction is heated to an appropriate temperature (typically reflux) and allowed to proceed for a sufficient duration. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.

  • Incorrect Stoichiometry: An insufficient amount of bromine or phosphorus tribromide will lead to incomplete conversion.

    • Solution: While PBr₃ is a catalyst, using a slight excess of bromine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided to minimize the formation of di-brominated byproducts.

Question 3: I'm observing a significant amount of a byproduct with a higher molecular weight than my desired product. I suspect it's 2,2-dibromopentanoic acid. How can I prevent its formation?

Answer:

The formation of 2,2-dibromopentanoic acid is a common side reaction in the HVZ process, arising from the over-bromination of the pentanoic acid.

  • Excess Bromine: The most common cause of di-bromination is the use of a large excess of bromine.

    • Solution: Carefully control the stoichiometry of bromine. A slight excess is often necessary for complete conversion, but this should be optimized for your specific reaction conditions.

  • Prolonged Reaction Times: Extended reaction times, even with the correct stoichiometry, can sometimes lead to the formation of di-brominated products.

    • Solution: Monitor the reaction progress and stop the reaction once the starting material has been consumed to an acceptable level.

Question 4: My workup procedure is difficult, and I'm having trouble separating my product from the reaction mixture. What is an effective workup and purification strategy?

Answer:

A proper workup is crucial for isolating the 2-bromopentanoic acid in high purity. The primary goals of the workup are to quench any unreacted bromine and PBr₃, and to hydrolyze the intermediate 2-bromopentanoyl bromide to the final product.

  • Ineffective Quenching: Unreacted bromine can complicate the purification process.

    • Solution: After the reaction is complete, cool the mixture and slowly add it to ice-cold water. To remove any remaining bromine, a reducing agent such as sodium bisulfite or sodium thiosulfate solution can be added until the characteristic bromine color disappears.

  • Incomplete Hydrolysis: The intermediate 2-bromopentanoyl bromide must be fully hydrolyzed to the carboxylic acid.

    • Solution: Stirring the reaction mixture with cold water for a sufficient period during the workup will ensure complete hydrolysis.

  • Purification Challenges: Separating 2-bromopentanoic acid from unreacted pentanoic acid and di-brominated byproducts can be challenging due to their similar polarities and boiling points.

    • Solution: Vacuum distillation is the most effective method for purifying 2-bromopentanoic acid.[5] The boiling point of 2-bromopentanoic acid is approximately 132-135 °C at 25 mmHg.[6] Unreacted pentanoic acid will have a lower boiling point, while 2,2-dibromopentanoic acid will have a higher boiling point. Careful fractional distillation under reduced pressure can effectively separate these components.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect in the Hell-Volhard-Zelinsky reaction of pentanoic acid?

A1: The main byproducts to anticipate are:

  • Unreacted Pentanoic Acid: Due to incomplete reaction.

  • 2,2-Dibromopentanoic Acid: From over-bromination of the product.

  • Pentanoyl Bromide and 2-Bromopentanoyl Bromide: If the hydrolysis step during workup is incomplete.

  • Phosphorous Acid (H₃PO₃): Formed from the reaction of PBr₃ with water during workup.

Q2: What is the mechanism that leads to the formation of 2,2-dibromopentanoic acid?

A2: The formation of 2,2-dibromopentanoic acid follows a similar mechanism to the mono-bromination. After the formation of 2-bromopentanoyl bromide, it can also enolize, although this is generally slower than the enolization of pentanoyl bromide. This enol can then react with another equivalent of bromine to form 2,2-dibromopentanoyl bromide, which is then hydrolyzed to 2,2-dibromopentanoic acid during workup.

Q3: How can I monitor the progress of my HVZ reaction?

A3: Several techniques can be used to monitor the reaction:

  • Thin Layer Chromatography (TLC): While not always ideal for these compounds, it can give a qualitative indication of the consumption of the starting material.

  • Gas Chromatography (GC): A more quantitative method. A small aliquot of the reaction mixture can be quenched, extracted, and analyzed by GC to determine the relative amounts of starting material, product, and byproducts.

  • ¹H NMR Spectroscopy: Taking a small sample from the reaction mixture (after quenching and a mini-workup) and analyzing it by ¹H NMR can show the disappearance of the α-protons of pentanoic acid and the appearance of the α-proton of 2-bromopentanoic acid.

Q4: What are the characteristic ¹H NMR signals for pentanoic acid, 2-bromopentanoic acid, and 2,2-dibromopentanoic acid that I should look for?

A4: The key diagnostic signals in ¹H NMR are at the α-position (C2):

  • Pentanoic Acid: The α-protons (at C2) typically appear as a triplet around δ 2.3 ppm.

  • 2-Bromopentanoic Acid: The single α-proton is shifted downfield due to the electron-withdrawing effect of the bromine and appears as a triplet around δ 4.2 ppm.

  • 2,2-Dibromopentanoic Acid: This compound has no α-proton, so the characteristic signal around δ 4.2 ppm will be absent. The protons at the β-position (C3) will be shifted downfield compared to the mono-bromo and non-brominated compounds.

IV. Data Summary and Visualization

Table 1: Common Byproducts and Their Characteristics

ByproductChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key ¹H NMR Signal (δ ppm)
Pentanoic AcidC₅H₁₀O₂102.13186-187~2.3 (t, 2H)
2-Bromopentanoic Acid C₅H₉BrO₂ 181.03 ~132-135 @ 25 mmHg ~4.2 (t, 1H)
2,2-Dibromopentanoic AcidC₅H₈Br₂O₂260.92> Boiling point of 2-bromopentanoic acidAbsence of α-proton signal
Pentanoyl BromideC₅H₉BrO165.03~144-146~2.9 (t, 2H)

Diagram 1: Reaction Pathway and Byproduct Formation

This diagram illustrates the main reaction pathway to 2-bromopentanoic acid and the key side reaction leading to the formation of 2,2-dibromopentanoic acid.

HVZ_Reaction Pentanoic_Acid Pentanoic Acid Pentanoyl_Bromide Pentanoyl Bromide Pentanoic_Acid->Pentanoyl_Bromide PBr₃ Enol_1 Enol Intermediate Pentanoyl_Bromide->Enol_1 Tautomerization Two_Bromo_Pentanoyl_Bromide 2-Bromopentanoyl Bromide Enol_1->Two_Bromo_Pentanoyl_Bromide Br₂ Two_Bromopentanoic_Acid 2-Bromopentanoic Acid (Product) Two_Bromo_Pentanoyl_Bromide->Two_Bromopentanoic_Acid H₂O (Workup) Enol_2 Enol of Bromo-intermediate Two_Bromo_Pentanoyl_Bromide->Enol_2 Tautomerization (Slower) Two_Two_Dibromo_Pentanoyl_Bromide 2,2-Dibromopentanoyl Bromide Enol_2->Two_Two_Dibromo_Pentanoyl_Bromide Br₂ (Excess) Two_Two_Dibromopentanoic_Acid 2,2-Dibromopentanoic Acid (Byproduct) Two_Two_Dibromo_Pentanoyl_Bromide->Two_Two_Dibromopentanoic_Acid H₂O (Workup)

Caption: HVZ reaction pathway and byproduct formation.

V. Experimental Protocol: Purification of 2-Bromopentanoic Acid by Vacuum Distillation

This protocol provides a step-by-step guide for the purification of 2-bromopentanoic acid from the crude reaction mixture after workup.

1. Preparation:

  • Ensure the crude 2-bromopentanoic acid has been thoroughly worked up to remove water-soluble impurities and quenching agents. The crude product should be dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and filtered.

2. Assembling the Distillation Apparatus:

  • Set up a fractional distillation apparatus equipped for vacuum distillation. This includes a round-bottom flask, a fractionating column (e.g., Vigreux column), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
  • Use appropriate joint grease for all ground-glass joints to ensure a good seal under vacuum.

3. Distillation Procedure:

  • Place the crude, dried 2-bromopentanoic acid into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
  • Slowly and carefully apply vacuum to the system.
  • Once a stable vacuum is achieved (e.g., ~25 mmHg), begin to gently heat the distillation flask using a heating mantle.
  • Monitor the temperature at the distillation head. Collect any low-boiling fractions, which may include residual solvents or unreacted pentanoic acid.
  • The desired product, 2-bromopentanoic acid, will begin to distill at its characteristic boiling point under the applied vacuum (approximately 132-135 °C at 25 mmHg).[6] Collect this fraction in a clean, pre-weighed receiving flask.
  • If a higher-boiling fraction is observed, this is likely the 2,2-dibromopentanoic acid byproduct. It is advisable to change the receiving flask to avoid contamination of the desired product.
  • Once the distillation of the desired product is complete, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

4. Product Analysis:

  • Analyze the purified product by ¹H NMR and other relevant techniques to confirm its identity and purity.

VI. References

  • OrgoSolver. (n.d.). Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 21.5: Bromination of Acids: The HVZ Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]

  • Master Organic Chemistry. (2025, May 14). A Guided Tour Through “Hell” : The Hell Volhard Zelinsky (HVZ) Reaction. Retrieved from [Link]

  • Aakash Institute. (n.d.). Hell Volhard Zelinsky Reaction - Mechanism, Uses, Enolization of acyl bromide and Bromination of Enol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 21.5: Bromination of Acids: The HVZ Reaction. Retrieved from [Link]

  • YouTube. (2025, March 14). 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. Retrieved from [Link]

Sources

Purification of 2-chloropentanoic acid from unreacted starting materials

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of drug development professionals, researchers, and scientists, this Technical Support Center provides a specialized guide for the purification of 2-chloropentanoic acid. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to help you navigate the common and complex challenges encountered during the purification of this important synthetic intermediate.

Technical Support Center: Purification of this compound

This guide is structured as a series of questions and answers, addressing the specific issues you are likely to encounter. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high purity.

Section 1: Foundational Knowledge & Initial Assessment

Q1: What is the primary challenge in separating this compound from its starting material, pentanoic acid?

A1: The primary challenge lies in the similar chemical nature but distinct physical properties of the two molecules. Both are carboxylic acids, meaning they exhibit similar acidic and polarity characteristics. This makes separation by techniques that rely on chemical reactivity, such as a simple acid-base extraction, ineffective for separating them from each other. However, the introduction of a chlorine atom at the alpha-position significantly alters the molecule's physical properties, most notably its boiling point and density. The purification strategy hinges on exploiting these differences.

Data Presentation: Key Physical Properties
CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Density (g/cm³)
Pentanoic Acid102.13185.4[1][2]0.94[1]
This compound 136.58219.3 [3]1.162 [3]
Thionyl Chloride (SOCl₂)118.97791.636

As the table indicates, the boiling point of this compound is approximately 34°C higher than that of pentanoic acid. This significant difference is the cornerstone of the most effective purification method: fractional distillation.[4][5]

Section 2: Post-Reaction Work-Up & Troubleshooting

The synthesis of this compound, often via a Hell-Volhard-Zelinsky (HVZ) reaction or a related variant, leaves a complex crude mixture.[6][7][8] Proper handling at this stage is critical.

Q2: My crude reaction mixture is fuming and highly acidic after using thionyl chloride (SOCl₂). What is causing this, and how should I proceed?

A2: This is a common and expected observation. The fuming is caused by hydrogen chloride (HCl) gas, a byproduct of the reaction between the carboxylic acid and thionyl chloride.[9][10] Additionally, any unreacted thionyl chloride will fume in moist air. The mixture may also contain the highly reactive intermediate, pentanoyl chloride.

Causality: The reaction of a carboxylic acid with SOCl₂ forms an acyl chloride, SO₂, and HCl.[11][12][13] The acyl chloride is the species that actually undergoes α-chlorination. A subsequent hydrolysis step is required to convert the resulting 2-chloropentanoyl chloride back to the desired carboxylic acid.

Troubleshooting Steps:

  • Removal of Volatiles: Before any aqueous work-up, it is crucial to remove the volatile byproducts. Gently bubble nitrogen through the reaction mixture or place it under reduced pressure (with an appropriate trap for acidic gases) to drive off residual SO₂ and HCl. Excess SOCl₂ can also be removed by rotary evaporation due to its low boiling point (79°C).

  • Controlled Quenching: After removing the bulk of the volatiles, the remaining reactive species (like 2-chloropentanoyl chloride) must be hydrolyzed. This is an exothermic reaction.[14][15][16] Add the crude mixture slowly to ice-cold water with vigorous stirring. This controlled addition prevents a dangerous buildup of heat and pressure. The acyl chloride will react with water to form the desired this compound and more HCl.[17]

Workflow for Post-Reaction Handling

crude Crude Reaction Mixture (Product, Starting Material, SOCl₂, HCl, SO₂) remove_volatiles Remove Volatiles (N₂ sparge or vacuum) crude->remove_volatiles Safety First quench Controlled Quenching (Add to ice-water) remove_volatiles->quench Hydrolyze Acyl Chloride extract Solvent Extraction (e.g., with Diethyl Ether) quench->extract Isolate Organics dry Dry Organic Layer (e.g., with MgSO₄) extract->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate distill Purify (Fractional Distillation) concentrate->distill

Caption: Post-synthesis work-up and purification workflow.

Section 3: Core Purification Techniques - FAQs & Protocols

Fractional Distillation
Q3: Fractional distillation seems ideal given the boiling point difference. Why is a simple distillation not sufficient?

A3: A simple distillation is only effective for separating liquids with very large boiling point differences (typically >70°C) or for separating a liquid from a non-volatile solid.[4] With a boiling point difference of ~34°C, a simple distillation will result in significant co-distillation, yielding fractions that are only partially enriched.

Expertise & Experience: Fractional distillation introduces a fractionating column between the boiling flask and the condenser.[5] This column provides a large surface area (e.g., glass beads, metal sponges, or Vigreux indentations) where repeated cycles of vaporization and condensation occur.[4] Each cycle acts like a mini-distillation, progressively enriching the vapor with the more volatile component (pentanoic acid). This allows for a much sharper separation between the two acids.

Q4: I'm performing a fractional distillation, but the separation is poor. What are the common pitfalls?

A4: Poor separation during fractional distillation is almost always due to incorrect technique. Here are the key parameters to check:

  • Heating Rate: The most common error is heating too quickly. The temperature gradient in the column needs to establish slowly and equilibrate. A slow, steady distillation rate (e.g., 1-2 drops per second into the collection flask) is optimal.

  • Column Insulation: The fractionating column must be well-insulated (e.g., with glass wool or aluminum foil) to maintain the temperature gradient. Exposure to cool air drafts will disrupt the equilibrium and ruin the separation.

  • Use of Vacuum: Both acids have relatively high boiling points. Distilling at atmospheric pressure can sometimes lead to decomposition or side reactions. Performing the distillation under reduced pressure (vacuum distillation) lowers the boiling points, allowing for a safer and cleaner separation at lower temperatures.

  • Column Efficiency: Ensure you are using a column with sufficient theoretical plates for the separation. For a ~34°C difference, a standard Vigreux column of adequate length should suffice.

Logical Troubleshooting for Distillation

node_ok Check vacuum stability and thermometer placement. node_action Reduce Heat Input. Aim for 1-2 drops/sec. start Poor Separation? heat_rate Heating Too Fast? start->heat_rate heat_rate->node_action Yes insulation Column Insulated? heat_rate->insulation No column_ok Column Packed Correctly? insulation->column_ok Yes node_action2 Wrap column with glass wool or foil. insulation->node_action2 No column_ok->node_ok Yes node_action3 Repack column to ensure no channels or flooding. column_ok->node_action3 No

Caption: Decision tree for troubleshooting fractional distillation.

Detailed Experimental Protocol 1: Purification by Fractional Vacuum Distillation

Objective: To separate this compound from unreacted pentanoic acid.

Methodology:

  • Apparatus Setup: Assemble a fractional vacuum distillation apparatus. Use a round-bottom flask of appropriate size (should be 1/2 to 2/3 full), a well-insulated fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Charging the Flask: Charge the concentrated crude product from the initial work-up into the distillation flask along with a magnetic stir bar or boiling chips.

  • Evacuation: Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the first fraction, which will be enriched in the lower-boiling pentanoic acid. The vapor temperature should plateau near the boiling point of pentanoic acid at the working pressure.

    • Intermediate Fraction: As the pentanoic acid is removed, the vapor temperature will rise. Collect an intermediate fraction until the temperature stabilizes again.

    • Product Fraction: Collect the main fraction of this compound as the vapor temperature holds steady at its boiling point at the working pressure.[18]

  • Completion: Stop the distillation when the temperature begins to rise again or when only a small residue remains in the flask. Release the vacuum before turning off the cooling water to the condenser.

Column Chromatography
Q5: When should I consider using column chromatography, and why does my acid streak on the TLC plate?

A5: Column chromatography should be considered when fractional distillation fails to provide adequate purity, which can happen if other impurities have boiling points very close to your product.

The streaking (or tailing) you observe on a standard silica gel TLC plate is a classic problem for carboxylic acids.[19]

Causality: Silica gel is slightly acidic. A carboxylic acid can engage in acid-base interactions with the silica surface, leading to a dynamic equilibrium between its protonated and deprotonated forms. This causes a portion of the compound to "stick" to the stationary phase, resulting in a streak rather than a tight spot.

Trustworthiness (The Solution): To ensure the compound moves as a single, protonated species, you must suppress this ionization. This is reliably achieved by adding a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (mobile phase).[19][20] This acidic modifier ensures the silica gel surface and your compound remain fully protonated, leading to sharp, well-defined spots on the TLC plate and better separation on the column.

Detailed Experimental Protocol 2: Purification by Silica Gel Chromatography

Objective: To purify this compound when distillation is ineffective.

Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). Crucially, add ~1% acetic acid to the solvent mixture to prevent streaking. Aim for an Rf value of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar mobile phase. Wet-pack the chromatography column, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Begin eluting with your mobile phase. You can use an isocratic elution (same solvent mixture throughout) or a gradient elution (gradually increasing the polarity of the mobile phase, e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis and Isolation: Analyze the collected fractions by TLC (using the same acidified eluent). Combine the fractions that contain the pure product and remove the solvent and acetic acid using a rotary evaporator to yield the purified this compound.[19]

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
  • PubChem. Pentanoic Acid.
  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]
  • Wikipedia. Valeric acid. [Link]
  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
  • Organic Chemistry Data. Acid to Acid Chloride - Common Conditions. [Link]
  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]
  • Doc Brown's Chemistry. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. [Link]
  • National Center for Biotechnology Inform
  • Teledyne ISCO. (2012, November 9).
  • Leah4sci. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism. YouTube. [Link]
  • ReactionWeb.io. Carboxylic Acid + SOCl2. [Link]
  • LookChem. This compound. [Link]
  • Chemguide.
  • ResearchGate. (2020, January 6).
  • University of Rochester, Department of Chemistry.
  • Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]
  • Wikipedia.
  • Organic Syntheses.
  • OrgoSolver.
  • Chemistry Steps.
  • Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. [Link]

Sources

Navigating the Nuances of Nucleophilic Substitution: A Technical Guide to Optimizing Reaction Temperature for 2-Chloropentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the reaction temperature in the nucleophilic substitution of 2-chloropentanoic acid. As Senior Application Scientists, we offer insights grounded in mechanistic principles and practical laboratory experience to help you navigate the complexities of this reaction and achieve your desired product with high yield and purity.

The Crucial Role of Temperature: A Double-Edged Sword

Temperature is a critical parameter in the substitution of this compound. It directly influences the reaction rate, but also dictates the competition between the desired substitution (S(_N)2) and the undesired elimination (E2) pathways. Understanding this delicate balance is key to successful synthesis.

The substitution reaction at the alpha-carbon of this compound is sterically accessible, favoring an S(_N)2 mechanism. This bimolecular reaction's rate is dependent on the concentration of both the substrate and the nucleophile.

Core Principles at Play:
  • Increased Temperature, Increased Rate: Generally, raising the temperature increases the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.

  • The Elimination Menace: Higher temperatures, however, disproportionately favor the E2 elimination pathway, leading to the formation of α,β-unsaturated carboxylic acid as a significant byproduct. This is because elimination reactions typically have a higher activation energy than substitution reactions.

Troubleshooting Guide & FAQs: Optimizing Your Reaction

This section addresses common challenges encountered when optimizing the reaction temperature for the substitution of this compound.

FAQ 1: My reaction to synthesize 2-hydroxypentanoic acid is sluggish at room temperature. Can I just heat it to speed it up?

While it's tempting to simply increase the temperature to accelerate a slow reaction, this approach requires careful consideration to avoid favoring the elimination byproduct.

Underlying Issue: At room temperature, the nucleophilic attack by hydroxide (from a base like NaOH or KOH) may be slow. Uncontrolled heating can lead to a significant increase in the E2 elimination product, 2-pentenoic acid.

Troubleshooting Steps:

  • Initial Acid-Base Neutralization: Remember that the first equivalent of a strong base will rapidly neutralize the carboxylic acid proton. The substitution reaction will only proceed if there is an excess of the base to act as a nucleophile.[1]

  • Moderate Temperature Increase: A modest increase in temperature is often beneficial. For the hydrolysis of similar chloroacetic acids, temperatures in the range of 45-50°C have been shown to produce the substitution product, though some byproduct formation is still possible.[2] For analogous reactions on aryl chlorides, temperatures upwards of 130°C may be required, but this is a different system.

  • Controlled Heating: Use a temperature-controlled oil bath or heating mantle to ensure a stable and uniform reaction temperature. A gradual increase in temperature (e.g., in 10°C increments) while monitoring the reaction by a suitable technique (TLC, GC, or NMR) is recommended to find the optimal balance between reaction rate and selectivity.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMSO or DMF can accelerate S(_N)2 reactions by effectively solvating the cation of the base, leaving a more "naked" and reactive nucleophile. However, for hydrolysis, water is often a necessary co-solvent.

Experimental Protocol: Synthesis of 2-Hydroxypentanoic Acid

  • Dissolve this compound in an appropriate solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).

  • Add a slight excess (e.g., 1.1 to 1.5 equivalents) of an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.

  • Gradually heat the reaction mixture to the desired temperature (start with a range of 50-70°C) and monitor the reaction progress.

  • Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to protonate the carboxylate and the newly formed alkoxide.

  • Extract the product with a suitable organic solvent, dry the organic layer, and purify the product (e.g., by distillation or chromatography).

G

FAQ 2: I am attempting to synthesize 2-aminopentanoic acid (norvaline) by reacting this compound with ammonia, but the yield is very low. What temperature should I be using?

The amination of this compound presents its own set of challenges, with temperature being a key factor in achieving a good yield.

Underlying Issue: Ammonia is a weaker nucleophile than hydroxide. Therefore, higher temperatures are generally required to achieve a reasonable reaction rate. However, excessive temperatures can lead to side reactions, including elimination and the formation of over-alkylated products (di- and tri-alkylamines).

Troubleshooting Steps:

  • Optimal Temperature Range: Based on protocols for the ammonolysis of the analogous α-bromo-n-pentanoic acid, a temperature range of 40 to 90°C is recommended.[3] It is advisable to start at the lower end of this range and gradually increase the temperature while monitoring the reaction.

  • Excess Ammonia: Use a significant excess of ammonia to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[4] This can be achieved by using a concentrated aqueous or ethanolic solution of ammonia in a sealed reaction vessel to prevent the escape of the volatile reactant.

  • Pressure: Conducting the reaction in a sealed tube or an autoclave will maintain a high concentration of ammonia and allow for heating above its boiling point, which can significantly increase the reaction rate.

  • Reaction Time: The reaction time can be lengthy, ranging from several hours to overnight. Monitor the reaction progress to determine the optimal reaction time for your specific conditions.

Experimental Protocol: Synthesis of 2-Aminopentanoic Acid (Norvaline)

  • Place this compound in a pressure-rated sealed tube or an autoclave.

  • Add a concentrated solution of ammonia in a suitable solvent (e.g., ethanol or water) in large excess.

  • Seal the vessel and heat it to the desired temperature (e.g., starting at 60°C) with stirring for several hours.

  • After cooling the vessel to room temperature, carefully vent any excess pressure.

  • The resulting product mixture can be purified by techniques such as ion-exchange chromatography to isolate the desired amino acid.[3]

G

FAQ 3: My main impurity is an unsaturated carboxylic acid. How can I minimize its formation?

The presence of an unsaturated carboxylic acid, 2-pentenoic acid, is a clear indication that the E2 elimination reaction is competing with the desired S(_N)2 substitution.

Underlying Issue: Strong, bulky bases and high temperatures favor elimination. While hydroxide and ammonia are not particularly bulky, at elevated temperatures, their basicity can promote the abstraction of a proton from the β-carbon, leading to the formation of a double bond.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most direct way to disfavor the E2 pathway. As mentioned, elimination reactions have a higher activation energy and are therefore more sensitive to temperature changes.

  • Use a Less Basic Nucleophile (if possible): For some applications, a weaker, less basic nucleophile might be a viable alternative to hydroxide. For example, using sodium carbonate in an aqueous medium might provide a less basic environment, potentially reducing the amount of elimination.

  • Solvent Effects: Polar aprotic solvents can enhance the nucleophilicity of the attacking species without significantly increasing its basicity, which can favor the S(_N)2 pathway over E2.[5]

  • Reaction Time: At a lower temperature, the reaction will be slower. It is crucial to allow sufficient reaction time for the substitution to proceed to completion.

Data Summary: Temperature Effects on Substitution vs. Elimination

TemperatureRelative Rate of S(_N)2Relative Rate of E2Predominant Product
Low (e.g., RT)SlowVery SlowSubstitution
Moderate (e.g., 50-80°C)Moderate to FastSlow to ModerateSubstitution (with some elimination)
High (e.g., >100°C)FastFast to Very FastElimination may dominate

Concluding Remarks

The optimization of reaction temperature for the nucleophilic substitution of this compound is a multifaceted challenge that requires a solid understanding of reaction kinetics and mechanisms. By carefully controlling the temperature, choosing the appropriate solvent, and using a suitable excess of the nucleophile, researchers can significantly improve the yield and purity of their desired product. This guide serves as a starting point for troubleshooting and optimizing your experimental conditions. For further assistance, please consult the cited references or contact our technical support team.

References

  • Bimolecular base-induced 1,2-elimination (E2) is one of the most elementary reactions in organic chemistry. In principle, elimination reactions are in direct competition with bimolecular nucleophilic substitution (SN2). E2 elimination has been observed to be favored by stronger bases.
  • The acid-base reaction between a carboxylic acid and a strong base like KOH is significantly faster than a substitution or elimination reaction. The initial reaction will be the deprotonation of the carboxylic acid. Reddit. [Link]
  • The reaction of a halogenoalkane with ammonia is a nucleophilic substitution. The lone pair on the nitrogen atom in ammonia makes it a nucleophile. The reaction mechanism is typically SN2 for primary and secondary halogenoalkanes. Chemguide. [Link]
  • Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically to form an alkene. It is often promoted by strong bases. Wikipedia. [Link]
  • Polar aprotic solvents such as DMSO and DMF can promote substitution reactions. The less basic the nucleophile, the larger the proportion of substitution. University of Kentucky. [Link]
  • A detailed experimental procedure for the hydrolysis of a crude β-hydroxy ester using potassium hydroxide in a methanol/water mixture, with the reaction mixture warming to about 40°C. Organic Syntheses. [Link]
  • A detailed experimental procedure for the synthesis of (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid, including a hydrolysis step with potassium hydroxide in methanol/water where the mixture warms to about 40°C. Chempedia. [Link]
  • In an SN2 reaction, a neutral nucleophile like ammonia attacks the electrophilic carbon of a haloalkane, leading to the formation of a positively charged product and a halide anion. Chemistry LibreTexts. [Link]
  • The reaction between halogenoalkanes and ammonia produces primary amines. The halogenoalkane is heated with a concentrated solution of ammonia in ethanol in a sealed tube. An excess of ammonia is used to favor the formation of the primary amine. Chemguide. [Link]
  • The competition between substitution and elimination reactions is influenced by factors such as the strength of the base/nucleophile and the reaction temper
  • The SN2 reaction mechanism involves a backside attack of the nucleophile on the alkyl halide, and the reaction rate is fastest for smaller alkyl halides. Master Organic Chemistry. [Link]
  • A study on the temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in a temperature range
  • A discussion on troubleshooting a reductive amination reaction with low yield, with suggestions including he
  • A procedure for the preparation of (S)-2-chloroalkanoic acids from (S)
  • A patent describing the synthesis of D,L-norvaline from alpha-bromo-n-pentanoic acid via ammonolysis at a temperature of 40 to 90 °C.
  • Dehydrohalogenation is an E2 elimination reaction where a hydrogen and a halogen are removed from an alkyl halide, typically requiring a strong base. Pearson. [Link]
  • An overview of nucleophilic substitution reactions of haloalkanes, including SN1 and SN2 mechanisms. Neuman, Chapter 7. [Link]
  • An overview of substitution and elimination reactions, explaining the roles of nucleophiles, bases, and electrophiles. Chemistry Steps. [Link]
  • A summary of reaction patterns comparing substitution and elimination reactions, noting that strong, hindered bases favor elimin
  • A description of the Gabriel synthesis for preparing primary amines from alkyl halides, which avoids over-alkyl
  • An experimental procedure involving a reaction at 0°C to complete double deproton
  • A description of the amination of alpha-bromocarboxylic acids with ammonia as a method for synthesizing alpha-amino acids. OpenStax. [Link]
  • PubChem entry for L-Norvaline, also known as (2S)-2-aminopentanoic acid. PubChem. [Link]
  • Product information for 2-Hydroxypentanoic acid. Georganics. [Link]
  • A patent for the synthesis of chiral norvaline, involving a reaction at 80°C.
  • A patent for the synthesis of L-norvaline, with a reaction step at 78°C.
  • PubChem entry for this compound. PubChem. [Link]
  • A description of the SN2 substitution of an α-bromo acid with ammonia to yield an α-amino acid. Chemistry LibreTexts. [Link]
  • An explanation of dehydrohalogenation reactions, including E1 and E2 mechanisms. YouTube. [Link]
  • A study on the temperature dependence of the relative rates of chlorination and hydrolysis of N2O5, showing that the product yield decreases slightly with increasing temperature at lower chloride concentr
  • A study on the effect of temperature on the rate of alkaline hydrolysis of esters, noting that heat can accelerate the hydrolysis rate.
  • A discussion on troubleshooting a reductive amination reaction, with suggestions including the addition of a catalytic amount of acid.
  • The reaction of (S)-2-bromopropanoic acid with concentrated sodium hydroxide yields (R)
  • A description of the preparation of 2-chloropropanoic acid from propanoic acid and chlorine via a radical substitution reaction. Gauth. [Link]
  • A resource on the trend in the rates of hydrolysis of primary haloalkanes. Google Sites.
  • An explanation of dehydrohalogenation as a reaction where a hydrogen and a halogen are removed from adjacent atoms, often using a strong base. UCLA Chemistry. [Link]
  • A study on the kinetics of reversible chlorine hydrolysis, including its temper

Sources

Technical Support Center: Optimizing the Synthesis of 2-Chloropentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloropentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. We will focus on the most prevalent and robust method for this transformation: the Hell-Volhard-Zelinsky (HVZ) reaction. Our approach is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Section 1: The Hell-Volhard-Zelinsky (HVZ) Reaction at a Glance

The Hell-Volhard-Zelinsky (HVZ) reaction is the cornerstone method for the α-halogenation of carboxylic acids.[1][2] The reaction transforms an aliphatic carboxylic acid with at least one α-hydrogen into an α-halo carboxylic acid. For the synthesis of this compound, this involves the selective chlorination of pentanoic acid at the C-2 position.

The overall transformation is as follows:

Pentanoic Acid + Chlorinating Agent --(Catalyst)--> this compound

While seemingly straightforward, the reaction's success hinges on the careful control of reagents and conditions to favor the desired product and minimize side reactions. The reaction mechanism is not a direct chlorination of the carboxylic acid itself, which is unreactive. Instead, it proceeds through a more reactive acyl halide intermediate.[3][4][5]

Reaction Mechanism: The HVZ Pathway

The process involves several distinct stages, which are critical to understand for effective troubleshooting.[3][6]

  • Acyl Chloride Formation: A catalytic amount of a phosphorus trihalide, such as phosphorus trichloride (PCl₃), reacts with the pentanoic acid to form the corresponding pentanoyl chloride.[4][5] This is the key activation step.

  • Enolization: The pentanoyl chloride, unlike the parent carboxylic acid, readily tautomerizes to its enol form. This step is often catalyzed by trace amounts of acid (HX).[6][7]

  • α-Chlorination: The electron-rich enol acts as a nucleophile and attacks the electrophilic chlorine (from Cl₂ or another chlorinating source), installing a chlorine atom at the α-position.[5][7]

  • Hydrolysis/Exchange: The resulting 2-chloro pentanoyl chloride can then be hydrolyzed during aqueous workup to yield the final product, this compound.[3] Alternatively, it can exchange with unreacted pentanoic acid to regenerate the pentanoyl chloride intermediate, propagating the catalytic cycle.[4]

HVZ_Mechanism cluster_main HVZ Reaction Mechanism for this compound PA Pentanoic Acid PC Pentanoyl Chloride PA->PC + PCl₃ (cat.) Enol Acyl Chloride Enol PC->Enol Tautomerization (acid catalyzed) CPC 2-Chloro Pentanoyl Chloride Enol->CPC + Cl₂ CPC->PC + Pentanoic Acid (Catalytic Cycle) CPA This compound CPC->CPA + H₂O (Workup)

Caption: HVZ reaction mechanism for this compound synthesis.

Section 2: Optimized Experimental Protocol

This protocol provides a robust method for the synthesis of this compound. It is crucial to perform this reaction in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents.

Reagent and Condition Summary
Reagent/ParameterMolar Eq.Amount (for 0.5 mol scale)Notes
Pentanoic Acid1.051.0 g (0.5 mol)Ensure it is dry and free of impurities.[8]
Thionyl Chloride (SOCl₂)1.165.4 g (0.55 mol)Used to generate the acyl chloride. Handle with extreme care.
N-Chlorosuccinimide (NCS)1.0570.1 g (0.525 mol)A solid, easier-to-handle source of electrophilic chlorine.[2]
Hydrochloric Acid (conc.)catalytic~0.5 mLCatalyst for the chlorination of the acyl chloride with NCS.[3]
Reaction Temperature-60-70 °C, then 80-90 °CStaged temperature control is key to minimizing byproducts.
Reaction Time-4-8 hoursMonitor progress by GC or ¹H NMR.
Step-by-Step Methodology
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon).

  • Acyl Chloride Formation: Charge the flask with pentanoic acid (1.0 eq). Slowly add thionyl chloride (1.1 eq) via the dropping funnel over 30 minutes at room temperature. The mixture will evolve HCl and SO₂ gas.

  • Reaction Initiation: After the addition is complete, heat the mixture to 60-70 °C for 1-2 hours until gas evolution ceases. This ensures the complete conversion of pentanoic acid to pentanoyl chloride.

  • α-Chlorination: Cool the reaction mixture slightly. Add N-chlorosuccinimide (1.05 eq) and a catalytic amount of concentrated HCl (~0.5 mL).

  • Reaction: Slowly heat the reaction mixture to 80-90 °C. The reaction is exothermic. Maintain this temperature and stir vigorously.

  • Monitoring: Monitor the reaction's progress every 1-2 hours by taking a small aliquot, quenching it carefully with water, extracting with a small amount of ether, and analyzing by Gas Chromatography (GC) or ¹H NMR to check for the disappearance of pentanoyl chloride and the appearance of the product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add water to the reaction mixture to hydrolyze any remaining acyl chloride and quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like diethyl ether or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is typically purified by vacuum distillation to yield a colorless liquid.[10][11]

Experimental_Workflow cluster_workflow Synthesis & Purification Workflow Setup 1. Assemble Dry Glassware (Inert Atmosphere) Acyl_Chloride 2. Form Pentanoyl Chloride (Pentanoic Acid + SOCl₂) Setup->Acyl_Chloride Chlorination 3. Add NCS + HCl (cat.) Heat to 80-90 °C Acyl_Chloride->Chlorination Monitor 4. Monitor by GC/NMR Chlorination->Monitor Monitor->Chlorination Continue reaction Workup 5. Quench with H₂O Monitor->Workup Reaction Complete Extraction 6. Extract with Ether/DCM Workup->Extraction Purification 7. Purify by Vacuum Distillation Extraction->Purification Analysis 8. Characterize Product Purification->Analysis

Caption: A typical experimental workflow for synthesizing this compound.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues in a question-and-answer format.

Q1: My final yield is very low, and I recovered a lot of unreacted pentanoic acid. What went wrong?

A1: This is a classic problem of incomplete reaction, which can stem from several sources:

  • Inefficient Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride is the critical activation step.[2][12] If this step is incomplete, the unactivated acid will not undergo chlorination.

    • Solution: Ensure your thionyl chloride (or PCl₃) is fresh and of high purity. Using a slight excess (1.1-1.2 eq) and allowing sufficient time for the reaction (indicated by the cessation of gas evolution) is crucial.

  • Presence of Moisture: Water will readily react with and destroy both the phosphorus trihalide/thionyl chloride catalyst and the acyl chloride intermediate, halting the reaction.[13]

    • Solution: Use flame-dried glassware and anhydrous reagents and solvents. Ensure your starting pentanoic acid is dry.

  • Insufficient Temperature or Time: The HVZ reaction can be sluggish and often requires elevated temperatures to proceed at a reasonable rate.[10][14]

    • Solution: Ensure your reaction is maintained at the recommended temperature. Use reaction monitoring (GC, TLC, or NMR) to confirm the reaction has gone to completion before initiating workup.

Q2: My product is contaminated with a significant amount of 2,2-dichloropentanoic acid. How can I avoid this?

A2: The formation of dichlorinated byproducts is a result of over-chlorination.

  • Incorrect Stoichiometry: Using a large excess of the chlorinating agent (Cl₂ or NCS) is the most common cause. While the first chlorination deactivates the α-position towards further reaction, this selectivity is not absolute under harsh conditions.[5]

    • Solution: Carefully control the stoichiometry. Use no more than a 5-10% excess (1.05-1.10 eq) of your chlorinating agent. Adding the chlorinating agent portion-wise while monitoring the reaction can provide even greater control.

  • Excessively High Temperature or Prolonged Reaction Time: Pushing the reaction too hard after the mono-chlorination is complete can force the less favorable second chlorination to occur.

    • Solution: Once GC or NMR analysis shows that the majority of the starting material has been converted, proceed to the workup. Do not extend the reaction time unnecessarily.

Q3: The reaction mixture turned dark brown/black upon heating, and the final product was difficult to distill.

A3: Dark coloration and tar formation are typically signs of decomposition.

  • Thermal Decomposition: Carboxylic acids and their derivatives can decompose at excessively high temperatures, leading to charring.[14]

    • Solution: Maintain careful temperature control. Do not exceed the recommended temperature range. Ensure the heating mantle is connected to a temperature controller for stability.

  • Aggressive Reagents: Thionyl chloride and phosphorus halides are highly reactive and can cause side reactions if added too quickly or at too high a temperature.

    • Solution: Add reactive reagents slowly and with adequate cooling if necessary. Follow the staged temperature profile outlined in the protocol. For purification, if distillation proves difficult due to high-boiling tars, consider an initial purification via acid-base extraction to remove neutral impurities and tars before attempting distillation.[9]

Caption: A decision tree for troubleshooting common synthesis issues.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use red phosphorus and chlorine gas instead of PCl₃ or the SOCl₂/NCS system? A1: Yes, this is the classic Hell-Volhard-Zelinsky setup. Red phosphorus reacts in situ with the halogen (Cl₂) to form the catalytic phosphorus trihalide (PCl₃).[7][15] However, this method requires the direct handling of chlorine gas, which is highly toxic and difficult to manage safely in a standard laboratory setting. The SOCl₂/NCS method is generally preferred for its superior handling characteristics and comparable efficacy.

Q2: What are the primary safety hazards associated with this reaction? A2: The primary hazards are chemical burns and toxicity.

  • Corrosive Reagents: Pentanoic acid, this compound, thionyl chloride, PCl₃, and HCl are all highly corrosive to skin, eyes, and the respiratory tract.[16][17]

  • Toxic Gases: The reaction evolves toxic gases such as HCl and SO₂.

  • Safety Precautions: Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Have a base (like sodium bicarbonate) ready to neutralize any spills.

Q3: Are there any milder or "greener" alternatives to the HVZ reaction? A3: Research into α-chlorination is ongoing. Some methods aim to avoid the harsh reagents of the classic HVZ reaction. For example, methods using methyl chlorosulfate under basic conditions have been described for α-chlorination of carbonyl compounds, though their application to carboxylic acids may require derivatization.[18] Another approach involves the diazotization of α-amino acids, such as converting D-norvaline to (2R)-2-Chloropentanoic acid using sodium nitrite and HCl, which can be effective for producing chiral products.[19] However, for general-purpose synthesis of racemic this compound, the HVZ reaction or its modern modifications (like using NCS) remain the most common and reliable methods.

References

  • Collegedunia. (n.d.). Hell-Volhard Zelinsky Reaction: Mechanism and Applications. Collegedunia.
  • JoVE. (2023). α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. Journal of Visualized Experiments.
  • Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Wikipedia.
  • Ashenhurst, J. (2024). The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry.
  • JoVE. (n.d.). α-Halogenation of Carboxylic Acid Derivatives: Overview. Journal of Visualized Experiments.
  • Michigan State University Department of Chemistry. (n.d.). Carboxyl Reactivity.
  • OrgoSolver. (n.d.). Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. OrgoSolver.
  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction.
  • Koppenhoefer, B., & Schurig, V. (1988). 2-Chloroalkanoic acids of high enantiomeric purity from (s)-2-amino acids. Organic Syntheses, 66, 160.
  • Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Chemistry Steps.
  • LookChem. (n.d.). This compound. LookChem.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Chlorination.
  • BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. BYJU'S.
  • Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction.
  • Harpp, D. N., Bao, L. Q., Black, C. J., Gleason, J. G., & Smith, R. A. (1975). An improved .alpha.-chlorination of carboxylic acids. The Journal of Organic Chemistry, 40(23), 3420–3427.
  • ResearchGate. (n.d.). Efficient α-chlorination of carbonyl containing compounds under basic conditions using methyl chlorosulfate. Request PDF.
  • Google Patents. (n.d.). SU1625866A1 - Method of producing 5-chloropentanoic acid.
  • Google Patents. (n.d.). US5215671A - Purification method of 2-chloropropionic acid.
  • PubChem. (n.d.). Pentanoic Acid. National Center for Biotechnology Information.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN107879925B - Synthesis method of high-purity high-yield L-2-chloropropionic acid.
  • PubChem. (n.d.). (2R)-2-chloropentanoic acid. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (n.d.). The Chemistry of Disinfectants in Water: Reactions and Products.
  • Reddit. (2021). Help with carboxylic acid synthesis (explanation in comments). r/Chempros.
  • ResearchGate. (2017). (PDF) Mechanism of Chlorination Process: From Propanoic Acid to α -Chloropropanoic Acid and Byproducts Using Propanoic Anhydride as Catalyst.
  • Google Patents. (n.d.). CN102344355A - Method for preparing chiral (S)-2-propionic acid.

Sources

Troubleshooting low conversion rates in 2-chloropentanoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloropentanoic Acid Synthesis

Welcome to the technical support center for reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates during the α-chlorination of pentanoic acid. Our approach is rooted in first principles of organic chemistry to empower you not just to fix a reaction, but to understand it.

Troubleshooting Guide: A Systematic Approach to Low Conversion

Low conversion is a symptom, not a root cause. The following guide provides a logical workflow to diagnose the underlying issue in your experimental setup.

Initial Assessment: The First 48 Hours

When a reaction underperforms, a systematic check of the fundamentals is the most efficient path to a solution. The diagram below outlines the primary areas for investigation.

Troubleshooting_Workflow Start Symptom: Low Conversion Rate Check_Reagents 1. Reagent Integrity Check Start->Check_Reagents Check_Conditions 2. Reaction Condition Audit Start->Check_Conditions Check_Analysis 3. Work-up & Analysis Review Start->Check_Analysis Reagent_Purity Purity of Pentanoic Acid & Chlorinating Agent? Check_Reagents->Reagent_Purity Anhydrous_State Strictly Anhydrous? (Solvents, Reagents, Glassware) Check_Reagents->Anhydrous_State Catalyst_Activity Catalyst Activity (PCl3 / Red P Fresh?) Check_Reagents->Catalyst_Activity Temperature Temperature Control (Too low? Too high?) Check_Conditions->Temperature Stoichiometry Molar Ratios Correct? Check_Conditions->Stoichiometry Reaction_Time Sufficient Reaction Time? Check_Conditions->Reaction_Time Workup_Loss Product Loss During Work-up? Check_Analysis->Workup_Loss Monitoring_Method Is Reaction Monitoring Accurate? (TLC, GC, NMR) Check_Analysis->Monitoring_Method Side_Reactions Evidence of Side Reactions? Check_Analysis->Side_Reactions

Caption: Initial troubleshooting workflow for low conversion rates.

Frequently Asked Questions (FAQs)

This section provides in-depth answers to specific problems encountered during the synthesis of this compound, most commonly via the Hell-Volhard-Zelinsky (HVZ) reaction or its modifications.

Q1: My conversion to this compound is unexpectedly low after my first attempt. What are the most critical factors to check immediately?

A1: Focus on the "Big Three" for α-halogenation reactions:

  • Water Content: The reaction is extremely sensitive to moisture. The catalyst (e.g., PCl₃ or PBr₃) and the crucial acyl halide intermediate are readily hydrolyzed by water. This quenches the catalytic cycle before it can effectively proceed. Ensure all glassware is oven-dried, solvents are anhydrous, and reagents are handled under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Catalyst Activity: The role of the phosphorus halide catalyst is to convert the carboxylic acid into an acyl halide in situ.[2] This is the species that actually undergoes enolization and subsequent chlorination.[3][4] If your PCl₃ is old or has been improperly stored, it may be partially hydrolyzed and inactive. Using fresh or newly distilled PCl₃ is recommended.

  • Reagent Purity: The purity of your starting pentanoic acid and your chlorinating agent (e.g., thionyl chloride, sulfuryl chloride, or N-chlorosuccinimide) is paramount. Non-volatile impurities in the starting acid can interfere with the reaction, while a decomposed chlorinating agent will result in substoichiometric conditions.[1]

Q2: Can you explain the chemistry behind why anhydrous conditions are so essential?

A2: Certainly. The mechanism of the Hell-Volhard-Zelinsky reaction hinges on the formation of an acyl halide, which is much more prone to enolization than the parent carboxylic acid.[3][5] Water disrupts this in two primary ways:

  • Catalyst Quenching: Phosphorus trichloride (PCl₃) reacts violently with water to produce phosphorous acid and HCl, rendering it useless for converting pentanoic acid to pentanoyl chloride. PCl₃ + 3H₂O → H₃PO₃ + 3HCl

  • Intermediate Hydrolysis: The pentanoyl chloride intermediate, once formed, is the key to the reaction. However, it is highly electrophilic and will rapidly hydrolyze back to pentanoic acid if water is present, effectively halting the path to the desired product.

The diagram below illustrates the central role of the acyl halide and its vulnerability to water.

HVZ_Mechanism_Core CarboxylicAcid Pentanoic Acid (Does not enolize well) AcylHalide Pentanoyl Chloride (Key Intermediate) CarboxylicAcid->AcylHalide + PCl₃ PCl3 PCl₃ (Catalyst) Water H₂O (Contaminant) PCl3->Water Quenched By Enol Acyl Chloride Enol (Nucleophile) AcylHalide->Enol Tautomerization AcylHalide->Water Hydrolyzed By AlphaChloroAcylHalide α-Chloro Acyl Chloride Enol->AlphaChloroAcylHalide + Cl⁺ source ChlorinatingAgent Cl₂ or NCS Product This compound AlphaChloroAcylHalide->Product Hydrolysis (Work-up) or Acid Exchange

Caption: The central role of the acyl halide intermediate in the HVZ reaction.

Q3: I see multiple spots on my TLC plate/peaks in my crude GC spectrum. What are the likely side products?

A3: Besides unreacted starting material, the most common side products are:

  • 2,2-Dichloropentanoic Acid: This arises if more than one molar equivalent of the chlorinating agent is used or if the reaction is allowed to proceed for too long under forcing conditions.[5] The first chlorination makes the remaining α-hydrogen more acidic, increasing the rate of a second halogenation.[6]

  • Pent-2-enoic Acid: At the high temperatures often required for HVZ reactions, elimination of HCl from the product can occur, leading to an α,β-unsaturated carboxylic acid.[4][7]

  • Anhydride: Self-condensation of the carboxylic acid or reaction between the acyl chloride and the starting acid can form pentanoic anhydride, especially if the temperature is not well-controlled.

Q4: How can I properly monitor the reaction's progress to avoid low conversion or side reactions?

A4: Relying on time alone is insufficient. Active monitoring is key.

  • Gas Chromatography (GC): This is an excellent method. Take small aliquots from the reaction, quench them (e.g., with a small amount of methanol to convert acyl chlorides to stable methyl esters), and analyze. You can track the disappearance of the pentanoic acid peak and the appearance of the this compound peak.

  • ¹H NMR Spectroscopy: This provides structural information. The triplet corresponding to the α-CH₂ protons of pentanoic acid (around 2.3-2.4 ppm) will decrease, while a new doublet of doublets or triplet for the α-CH proton of the product will appear further downfield (around 4.2-4.4 ppm) due to the electron-withdrawing effect of the chlorine atom.

A combination of techniques, such as Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and NMR spectroscopy, can provide real-time monitoring of catalytic intermediates and product formation.[8]

Protocols for Success

Adherence to validated protocols is critical for reproducibility.

Protocol 1: General Synthesis of this compound via HVZ Reaction

This protocol is a standard laboratory-scale procedure.

Materials:

  • Pentanoic Acid (high purity)

  • Red Phosphorus (or catalytic PCl₃)

  • Chlorine Gas (or Sulfuryl Chloride, SO₂Cl₂)

  • Anhydrous Diethyl Ether or Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet/outlet. Maintain a positive pressure of nitrogen or argon.

  • Initial Charge: To the flask, add pentanoic acid (1.0 eq) and a catalytic amount of red phosphorus (approx. 0.1 eq) or PCl₃ (approx. 0.1 eq).

  • Chlorination: Heat the mixture to the recommended temperature (often reflux, but start lower, e.g., 60-80 °C, to optimize).[4][9] Slowly add your chlorinating agent (e.g., SO₂Cl₂) dropwise or bubble chlorine gas through the mixture at a controlled rate. Caution: The reaction is exothermic and releases HCl gas.

  • Monitoring: After the addition is complete, allow the reaction to stir at temperature. Monitor its progress every 1-2 hours using your chosen analytical method (GC or NMR).

  • Work-up: Once the reaction has reached completion (or stalled), cool the mixture to room temperature. Carefully add water to hydrolyze any remaining acyl chloride and quench the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like diethyl ether.

  • Washing: Wash the organic layer sequentially with water and then saturated sodium bicarbonate solution to remove unreacted acid and HCl.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation.[10]

Table 1: Typical Reaction Parameters
ParameterConditionRationale & Key Considerations
Chlorinating Agent Cl₂, SO₂Cl₂, NCSSO₂Cl₂ is often easier to handle than Cl₂ gas. NCS can be used with thionyl chloride for a milder approach.[5]
Catalyst Red P, PCl₃, PBr₃PCl₃ is often more reactive. Use catalytic amounts (0.1-0.2 eq) to prevent waste and side reactions.[4]
Temperature 80 - 140 °CHighly dependent on substrates. Start lower and gradually increase. Excessive heat can cause elimination.[4][7]
Reaction Time 4 - 24 hoursMust be determined by monitoring. Do not run for a fixed time without data.[9]
Solvent Neat or High-BoilingOften run neat (without solvent). If a solvent is used, it must be anhydrous and inert (e.g., CCl₄, though less common now).

References

  • Alpha Halogenation of Carboxylic Acids. (n.d.). Chemistry Steps.
  • Hell-Volhard-Zelinsky Reaction. (n.d.). NROChemistry.
  • Hell-Volhard-Zelinsky reaction. (2023). Chemistry LibreTexts.
  • Carboxyl Reactivity. (n.d.). MSU Chemistry.
  • Alpha Halogenation. (2023). Chemistry LibreTexts.
  • Hell Volhard Zelinsky Reaction Mechanism. (n.d.). BYJU'S.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UWSpace.
  • 2-chloroalkanoic acids of high enantiomeric purity from (s). (n.d.). Organic Syntheses Procedure.
  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.

Sources

Removal of phosphorus byproducts from HVZ reaction of pentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Effective Removal of Phosphorus Byproducts from the Hell-Volhard-Zelinsky (HVZ) Reaction of Pentanoic Acid.

Audience: Researchers, Scientists, and Drug Development Professionals.

Document ID: TSC-HVZ-PENTANOIC-001

Introduction

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone synthetic method for the α-halogenation of carboxylic acids, a critical transformation in the synthesis of pharmaceuticals and advanced materials.[1][2][3][4] When synthesizing 2-bromopentanoic acid from pentanoic acid using reagents like phosphorus tribromide (PBr₃) and bromine (Br₂), the reaction's success hinges not only on the primary transformation but also on the effective removal of phosphorus-containing byproducts.[5] These impurities, primarily derived from the hydrolysis of the phosphorus reagent, can interfere with downstream applications, compromise product stability, and introduce significant safety hazards during purification.

This guide provides a comprehensive, question-and-answer-based resource for troubleshooting and resolving common issues related to phosphorus byproduct removal during the workup of the HVZ reaction of pentanoic acid.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary phosphorus byproducts formed in the HVZ reaction using PBr₃?

The principal phosphorus-containing byproduct is phosphorous acid (H₃PO₃) . It is formed during the aqueous workup step when any unreacted PBr₃ or intermediate phosphorus species are hydrolyzed.[6][7][8] The reaction is as follows:

PBr₃ + 3 H₂O → H₃PO₃ + 3 HBr[6][7][8]

Additionally, residual, unreacted PBr₃ may be present in the crude reaction mixture before quenching.

Q2: Why is the complete removal of these phosphorus byproducts so critical?

Complete removal is essential for several reasons:

  • Product Purity and Stability: Residual acids can catalyze degradation or side reactions in the final product, affecting its shelf-life and purity.

  • Downstream Reactivity: Phosphorus compounds can act as poisons for many common catalysts (e.g., Palladium, Rhodium) used in subsequent synthetic steps.

  • Safety During Distillation: This is the most critical concern. Phosphorous acid (H₃PO₃) is thermally unstable and can decompose at temperatures above 160°C to produce phosphine gas (PH₃).[6][9][10] Phosphine is highly toxic and pyrophoric (ignites spontaneously in air), posing a severe explosion risk during vacuum distillation if the crude product is not properly purified.[6][9][10]

  • Analytical Interference: Phosphorus-containing impurities can complicate the interpretation of NMR spectra and other analytical data.

Q3: What is the standard workup procedure for removing phosphorus byproducts after the reaction is complete?

The standard procedure is a multi-step aqueous workup designed to hydrolyze and extract the water-soluble phosphorus compounds.[11][12] The core steps involve:

  • Quenching: Carefully adding the reaction mixture to ice-cold water to hydrolyze residual PBr₃.

  • Phase Separation: Separating the organic layer (containing the 2-bromopentanoic acid product) from the aqueous layer (containing H₃PO₃ and HBr).

  • Aqueous Extraction: Washing the organic layer multiple times with water and/or brine to thoroughly remove any remaining water-soluble impurities.

  • Drying: Treating the organic layer with an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) to remove dissolved water.

  • Purification: Purifying the final product, typically by vacuum distillation.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Q: After quenching my reaction in water, I have a dense, syrupy, and immiscible third layer at the bottom of my separatory funnel. What is it?

A: This viscous layer is almost certainly concentrated phosphorous acid (H₃PO₃). H₃PO₃ is highly soluble in water but can form a dense, syrupy solution that is slow to fully dissolve, especially if the initial quench was not sufficiently dilute or agitated.

  • Solution: Add more cold water to the separatory funnel and gently swirl or stir until the syrupy layer fully dissolves into the aqueous phase. Avoid vigorous shaking initially, as this can promote emulsion formation. Once dissolved, you can proceed with the standard separation and extraction.

Q: I am struggling with a persistent emulsion between the organic and aqueous layers during extraction. How can I break it?

A: Emulsions are common due to the presence of acidic species and the similar densities of the halogenated organic product and the aqueous phase.

  • Troubleshooting Steps:

    • Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Often, the layers will separate on their own.

    • Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion.

    • Gentle Agitation: Gently rock or swirl the separatory funnel instead of shaking it vigorously.

    • Filtration: As a last resort, pass the entire emulsified mixture through a pad of Celite® or glass wool. This can help to coalesce the dispersed droplets.

Q: My final, distilled 2-bromopentanoic acid is cloudy or has a yellow/brown tint. Does this indicate phosphorus contamination?

A: While it can indicate residual impurities, discoloration does not exclusively point to phosphorus. It could also be due to trace amounts of bromine or slight thermal decomposition during distillation.

  • Diagnostic Actions:

    • 31P NMR Spectroscopy: This is the most definitive method to confirm the presence or absence of phosphorus-containing impurities. A clean spectrum in the relevant regions indicates successful removal.

    • Re-distillation: If the discoloration is significant, careful re-distillation under high vacuum and at the lowest possible temperature may yield a purer, colorless fraction. Ensure the pre-distillation workup was thorough to avoid the decomposition hazard mentioned in FAQ #2.

Q: The distillation is proceeding poorly with significant bumping, charring, or pressure fluctuations. Should I be concerned?

A: YES. STOP THE DISTILLATION IMMEDIATELY AND SAFELY COOL THE APPARATUS. These are classic warning signs of thermal decomposition, likely due to residual phosphorous acid. Continuing to heat the flask could lead to the rapid evolution of pyrophoric phosphine gas and a potential explosion.[6][9][10]

  • Corrective Action:

    • Safely stop the heating and allow the distillation flask to cool completely to room temperature behind a blast shield.

    • Carefully vent the apparatus to an inert gas (Nitrogen or Argon) in a well-ventilated fume hood.

    • Dissolve the cooled residue in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

    • Transfer the solution back to a separatory funnel and repeat the aqueous wash steps (Protocol 1, Steps 3-4) to rigorously remove the remaining acidic impurities.

    • Thoroughly dry the organic layer before attempting a second, cautious distillation.

Part 3: Visualization & Data
Workflow for Purification

The following diagram outlines the logical flow from the crude reaction mixture to the purified product, incorporating key decision points from the troubleshooting guide.

HVZ_Purification_Workflow cluster_reaction Reaction Stage cluster_workup Aqueous Workup cluster_purification Final Purification crude_product Crude Reaction Mixture (2-Bromopentanoic Acid, PBr3, Br2) quench 1. Quench in Ice Water (Hydrolyzes PBr3 to H3PO3) crude_product->quench phase_sep 2. Phase Separation quench->phase_sep extract 3. Wash Organic Layer (with H2O, then Brine) phase_sep->extract aqueous_waste Aqueous Waste (H3PO3, HBr) To Neutralization phase_sep->aqueous_waste Aqueous Layer dry 4. Dry Organic Layer (e.g., MgSO4) extract->dry emulsion_check Emulsion? extract->emulsion_check extract->aqueous_waste filter_dry 5. Filter off Drying Agent dry->filter_dry distill 6. Vacuum Distillation filter_dry->distill solid_waste Solid Waste (Drying Agent) filter_dry->solid_waste Solid pure_product Pure 2-Bromopentanoic Acid distill->pure_product distill_check Distillation Issues? distill->distill_check emulsion_check->extract emulsion_check->dry No distill_check->quench Yes: STOP, Cool, Re-extract from Step 1 distill_check->pure_product No

Caption: Workflow for the purification of 2-bromopentanoic acid.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem Encountered During Workup/Purification p1 Syrupy Layer After Quench start->p1 p2 Persistent Emulsion start->p2 p3 Distillation Bumping / Charring start->p3 p4 Product Discolored / Cloudy start->p4 s1 Action: Dilute with more H2O. Gently swirl to dissolve. p1->s1 s2 Action: Add Brine. Allow to stand. Use gentle agitation. p2->s2 s3 DANGER: Potential Decomposition Action: STOP HEAT. Cool, vent, re-dissolve, and re-extract. p3->s3 s4 Action: Confirm purity (31P NMR). Consider careful re-distillation. p4->s4

Caption: Decision tree for common HVZ purification issues.

Data Summary: Key Phosphorus Species
SpeciesFormulaRole / OriginKey PropertiesRemoval Strategy
Phosphorus TribromidePBr₃ReagentColorless liquid, reacts violently with water.[6][9]Hydrolysis (Quenching): Convert to H₃PO₃ by carefully adding to ice water.
Phosphorous AcidH₃PO₃Hydrolysis ByproductWhite solid, highly soluble in water, forms dense solutions.[7][8]Aqueous Extraction: Partition into the aqueous phase by washing the organic layer multiple times with water and brine.
Part 4: Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup for Phosphorus Byproduct Removal

  • Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. The quenching step is exothermic and releases HBr gas.

  • Preparation: Prepare a large beaker or flask containing crushed ice and deionized water (approx. 5-10 mL of water per gram of the crude reaction mixture). Place this on a magnetic stir plate in the fume hood.

  • Quenching: Using a dropping funnel, add the crude reaction mixture dropwise to the stirring ice-water slurry. Maintain a slow addition rate to control the exotherm and the evolution of HBr gas.

  • Transfer and Separate: Once the addition is complete, transfer the entire mixture to a separatory funnel. Allow the layers to fully separate. Drain the lower aqueous layer, which contains the bulk of the H₃PO₃ and HBr.

  • Extraction:

    • Wash the remaining organic layer with an equal volume of deionized water. Gently swirl or invert the funnel a few times (do not shake vigorously). Allow the layers to separate and drain the aqueous layer.

    • Repeat the water wash one more time.

    • Wash the organic layer with an equal volume of saturated NaCl solution (brine). This helps to break any minor emulsions and remove dissolved water. Drain the brine layer.

  • Drying: Drain the organic layer (your crude 2-bromopentanoic acid) into an Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

  • Isolation: Filter the mixture through a fluted filter paper or a cotton plug to remove the drying agent. The resulting clear liquid is ready for purification by vacuum distillation.

Protocol 2: Neutralization and Disposal of Aqueous Waste

  • Combine: Combine all aqueous layers from the workup (Steps 3 and 4 from Protocol 1) in a large beaker in the fume hood.

  • Cooling: Place the beaker in an ice bath to manage the heat of neutralization.

  • Neutralization: Slowly and with constant stirring, add a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% solution of sodium hydroxide (NaOH) until the vigorous gas evolution (CO₂ if using bicarbonate) ceases and the pH of the solution is neutral (pH ~7), as checked with litmus paper or a pH meter.

  • Disposal: The resulting neutralized salt solution can now be disposed of according to your institution's hazardous waste guidelines.

References
  • Fiveable. (n.d.). Alpha Bromination of Carboxylic Acids. Organic Chemistry Class Notes.
  • OrgoSolver. (n.d.).
  • Vedantu. (n.d.). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Organic Chemistry Portal. (n.d.).
  • Sciencemadness Wiki. (2018). Phosphorus tribromide.
  • BYJU'S. (n.d.). PBr3 Reaction.
  • Chemistry Steps. (n.d.).
  • Wikipedia. (n.d.). Phosphorus tribromide.
  • Chemistry LibreTexts. (2024). 22.
  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction.
  • dlab @ EPFL. (n.d.). Phosphorus tribromide.
  • Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction.
  • Alfa Chemistry. (n.d.). Hell-Volhard-Zelinsky Reaction.
  • Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction.
  • Chemistry LibreTexts. (2019). 21.

Sources

Technical Support Center: Purifying 2-Chloropentanoic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the column chromatography of 2-chloropentanoic acid. The methodologies described are designed to be self-validating, ensuring reliable and reproducible results for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

For this compound, standard flash-grade silica gel (SiO₂) is the most common and cost-effective stationary phase. Because the analyte is acidic, interactions with the slightly acidic silanol groups (Si-OH) on the silica surface are a primary consideration in developing the purification method.[1]

Q2: How should I select a mobile phase (eluent) for this purification?

Mobile phase selection should begin with Thin-Layer Chromatography (TLC) analysis. A good starting point is a non-polar solvent mixture, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol. The key to success is the addition of a small amount of acid to the eluent system.[2][3]

Q3: Why is it critical to add acid to the mobile phase?

The carboxylic acid group in this compound can exist in both a protonated (R-COOH) and deprotonated (R-COO⁻) state. The deprotonated, anionic form is significantly more polar and will interact very strongly and erratically with the polar silica gel, leading to severe peak tailing.[1][2] By adding a small percentage (typically 0.1-1%) of a volatile acid like acetic acid or formic acid to the mobile phase, you suppress this deprotonation by Le Châtelier's principle.[2] This ensures the analyte remains in its less polar, protonated form, resulting in a symmetrical peak shape and predictable elution.

Q4: What is the ideal retention factor (Rf) on TLC for good column separation?

For optimal separation in flash column chromatography, aim for an Rf value of approximately 0.2 to 0.35 for your target compound, this compound, in the chosen solvent system.[3] A lower Rf provides a greater opportunity for separation from impurities over the length of the column.

Troubleshooting Guide

Problem: My compound is streaking badly on the TLC plate and tailing on the column.

  • Probable Cause: This is the classic sign of analyte ionization. The carboxylic acid is interacting unfavorably with the stationary phase because it is partially in its anionic (deprotonated) form.[1][2] Even high-purity silica gel has residual basic sites that can deprotonate your acid.

  • Solution: Add 0.5-1% acetic acid or formic acid to your mobile phase solvent mixture.[2] This will fully protonate the this compound, minimizing its interaction with the silica surface and eliminating tailing. Always ensure the acid is added to the pre-mixed eluent for consistency.

Problem: The separation between this compound and a non-polar impurity is very poor.

  • Probable Cause: Your mobile phase is likely too polar, causing both compounds to elute too quickly without sufficient interaction with the stationary phase.

  • Solution: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of hexane. This will increase the retention time of both compounds but should improve the resolution between them. If a single isocratic system doesn't work, a gradient elution can be highly effective.[3] Start with a low-polarity mobile phase to elute the non-polar impurity first, then gradually increase the polarity to elute your target compound.

Problem: My compound will not elute from the column.

  • Probable Cause: The mobile phase is not polar enough to move the highly retained this compound. This can happen if the compound is loaded in a solvent that is much stronger than the mobile phase.

  • Solution: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If that is insufficient, a stronger solvent like methanol can be added to the mobile phase (e.g., dichloromethane with 1-5% methanol). Remember to also include your acid modifier in the new, more polar mobile phase.

Problem: I loaded my sample dissolved in pure methanol, and the separation was terrible.

  • Probable Cause: Loading the sample in a solvent significantly more polar than the mobile phase (a practice known as "solvent effect") causes the initial band of the compound to spread widely and travel down the column before the separation can even begin.

  • Solution: Always dissolve your sample in the minimum amount of the mobile phase itself or a solvent of similar or lower polarity.[4] If your compound is poorly soluble in the mobile phase, use the "dry loading" technique described in the protocol below.[3][4] This involves adsorbing the compound onto a small amount of silica gel before adding it to the column, which results in a much sharper starting band and vastly improved separation.

Summary of Recommended Chromatographic Conditions
ParameterRecommendationRationale & Key Considerations
Stationary Phase Standard Flash Silica Gel (40-63 µm)Cost-effective and suitable for acidic compounds when the mobile phase is correctly modified.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolStart with TLC to find a ratio that gives an Rf of ~0.2-0.35. Hexane/EtOAc is a common first choice.
Mobile Phase Modifier 0.5-1% Acetic Acid or Formic AcidCrucial for success. Suppresses ionization of the carboxylic acid to prevent peak tailing.[2][5]
Sample Loading Dry Loading (adsorbed onto silica)Strongly recommended for polar compounds or those with low solubility in the mobile phase to ensure a narrow starting band and optimal resolution.[4]
Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Poor Chromatographic Performance sub_peak Peak Tailing / Streaking start->sub_peak sub_res Poor Resolution start->sub_res sub_elute No Elution start->sub_elute cause_peak Cause: Analyte Ionization sub_peak->cause_peak cause_res Cause: Mobile Phase Too Polar sub_res->cause_res cause_elute Cause: Mobile Phase Not Polar Enough sub_elute->cause_elute sol_peak Solution: Add 0.5-1% Acetic Acid to Mobile Phase cause_peak->sol_peak sol_res Solution: Decrease Eluent Polarity or Run a Gradient cause_res->sol_res sol_elute Solution: Gradually Increase Eluent Polarity cause_elute->sol_elute

Caption: Troubleshooting flowchart for common column chromatography issues.

Detailed Experimental Protocol: Flash Column Purification

This protocol outlines the purification of this compound using the dry loading method for optimal results.

1. Mobile Phase Selection via TLC:

  • Prepare several potential mobile phase systems (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate) in separate jars. To each system, add 0.5% acetic acid.

  • Spot your crude sample on a TLC plate and develop it in each solvent system.

  • Identify the system that provides an Rf value of 0.2-0.35 for this compound and shows good separation from impurities. This will be your column's mobile phase.

2. Column Packing (Slurry Method):

  • Choose a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample weight).

  • In a beaker, prepare a slurry by mixing the silica gel with your chosen low-polarity mobile phase (e.g., 9:1 Hexane/EtOAc) until it has a consistent, pourable texture.

  • With the column's stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the side of the column gently to ensure the silica packs down evenly without air bubbles.

  • Add a thin layer of sand on top of the packed silica bed to prevent disruption during solvent addition.

3. Sample Preparation (Dry Loading):

  • Dissolve your crude this compound sample in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (approximately 2-3 times the weight of your crude sample) to the solution.[4]

  • Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This is your dry-loaded sample.[4]

4. Column Loading and Elution:

  • Drain the solvent in the packed column until it is just level with the sand layer. Do not let the column run dry.[4]

  • Carefully add your dry-loaded sample powder onto the sand layer, forming an even layer.

  • Gently add another thin layer of sand on top of the sample.

  • Carefully fill the column with the mobile phase, using a pipette initially to avoid disturbing the packing.

  • Begin eluting the column, collecting fractions in test tubes. You can apply gentle positive pressure ("flash" chromatography) to speed up the process to an optimal flow rate.

  • Monitor the elution process by collecting small spots from the fractions for TLC analysis to identify which fractions contain your purified product.

5. Product Recovery:

  • Combine the pure fractions containing this compound.

  • Remove the solvent using a rotary evaporator. The added acetic or formic acid is volatile and should be removed under vacuum along with the mobile phase solvents.

References

  • Benchchem. (n.d.). Technical Support Center: Chromatography Troubleshooting.
  • Reddit. (2016). Column chromatography of carboxylic acids?. r/chemistry.
  • NIST. (n.d.). This compound, methyl ester. NIST Chemistry WebBook.
  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Google Patents. (n.d.). US5215671A - Purification method of 2-chloropropionic acid.
  • Chemistry LibreTexts. (2022). 2.5: High-Performance Liquid Chromatography.
  • Pharmaceutical Outsourcing. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • PubChem. (n.d.). This compound.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • PubChem. (n.d.). (2R)-2-chloropentanoic acid.
  • Google Patents. (n.d.). SU1625866A1 - Method of producing 5-chloropentanoic acid.
  • Research Journal of Pharmacy and Technology. (n.d.). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • LookChem. (n.d.). This compound.
  • LookChem. (n.d.). This compound.
  • PubChem. (n.d.). Ethyl 2-chloropentanoate.
  • Encyclopedia.pub. (2022). Selection of Stationary Phases in Supercritical Fluid Chromatography.
  • SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. (n.d.).
  • Science.gov. (n.d.). acidic mobile phase: Topics.
  • Darko, E., & B., K. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE.
  • Biotage. (2023). Purifying ionic compounds by flash column chromatography.

Sources

Technical Support Center: Troubleshooting Emulsion Formation in 2-Chloropentanoic Acid Workup

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, chemists, and process development professionals who are working with 2-chloropentanoic acid and encountering difficulties with emulsion formation during aqueous extractions. Emulsions are a common yet disruptive issue in liquid-liquid extractions, leading to significant challenges in phase separation, which can result in product loss, decreased purity, and increased processing times. This document provides a structured, question-and-answer-based approach to understanding, troubleshooting, and preventing this critical issue.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is causing the persistent emulsion during the workup of my this compound reaction?

Answer: The formation of a stable emulsion is primarily due to the amphiphilic, or surfactant-like, nature of this compound and its corresponding salt. The molecule has a polar, hydrophilic (water-loving) carboxylic acid head and a non-polar, lipophilic (oil-loving) five-carbon tail. At the interface between the organic and aqueous layers, these molecules align themselves to lower the interfacial tension, which stabilizes the dispersion of small droplets of one phase within the other, creating an emulsion.[1]

Several factors can significantly worsen this effect:

  • Elevated pH: During a basic wash (e.g., with sodium bicarbonate to neutralize excess acid), the this compound is deprotonated to form the sodium 2-chloropentanoate salt. This anionic carboxylate is a much more effective emulsifying agent than the neutral carboxylic acid, drastically increasing the stability of the emulsion.[2][3]

  • Vigorous Agitation: High shear forces from aggressive shaking of the separatory funnel break the two liquid phases into very fine droplets, increasing the total interfacial surface area and creating a more stable, stubborn emulsion.[1]

  • Presence of Particulates: Fine solid impurities from the reaction mixture can accumulate at the interface and physically stabilize the emulsion, a phenomenon known as a Pickering emulsion.[4]

Mechanism of Emulsion Formation

EmulsionFormation cluster_phases Immiscible Phases Aqueous Aqueous Phase Interface Reduces Interfacial Tension Aqueous->Interface Organic Organic Phase Organic->Interface Molecule This compound (Amphiphilic Molecule) Molecule->Interface Aligns at Interface Emulsion Stable Emulsion Formed Interface->Emulsion Leads to

Caption: Amphiphilic molecules stabilizing the interface between aqueous and organic phases.

Q2: An emulsion has already formed. What are the most effective methods to break it?

Answer: Breaking an emulsion involves disrupting the stabilizing layer around the droplets to allow them to coalesce. It is best to start with the simplest, least invasive methods first.

Troubleshooting Workflow: A Stepwise Guide to Breaking Emulsions

TroubleshootingWorkflow Start Persistent Emulsion Wait 1. Let Stand (15-30 min) Gravity Separation Start->Wait Brine 2. Add Saturated Brine (Salting Out) Wait->Brine No Separation Success Phases Separated Wait->Success Separated Swirl 3. Gentle Swirling/ Tapping Brine->Swirl Brine->Success Separated Filter 4. Filter through Glass Wool or Celite® Swirl->Filter Still Emulsified Swirl->Success Separated Filter->Success Separation Achieved

Caption: A decision tree for systematically breaking a stable emulsion during workup.

This is the most common and often most effective chemical method. Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase.[5] This makes the aqueous layer significantly more polar, which decreases the solubility of the organic components and disrupts the hydrogen bonding network, forcing the emulsifying agent and the dispersed organic droplets to separate into the organic layer.[6][7]

Experimental Protocol: Breaking an Emulsion with Brine

  • Preparation: Prepare a saturated solution of NaCl in water.

  • Addition: Add a volume of brine to the separatory funnel, typically 10-20% of the volume of the aqueous layer.

  • Mixing: Stopper the funnel and invert it gently 2-3 times. Do not shake vigorously , as this can re-form the emulsion.

  • Observation: Allow the funnel to stand undisturbed. The emulsion should begin to collapse, and a clear interface will form, usually within a few minutes.

  • Separation: Once a clean separation is observed, drain the aqueous layer as usual.

If the emulsion formed during a basic wash (pH > 7), the carboxylate salt is the primary culprit. Carefully add a dilute acid (e.g., 1M HCl) dropwise to the separatory funnel. This will protonate the carboxylate salt back to the less-emulsifying carboxylic acid, which should help break the emulsion.[8][9] Caution: If using a bicarbonate base, add acid slowly to control the resulting CO₂ gas evolution and vent the funnel frequently.

  • Patience: Simply allowing the separatory funnel to stand undisturbed for an extended period (15 minutes to an hour) can be effective for less stable emulsions.[10]

  • Filtration: Pass the entire emulsion through a plug of glass wool or a pad of Celite® in a funnel. The large surface area can physically disrupt the droplets and break the emulsion.[5]

  • Centrifugation: If the volume is manageable and equipment is available, centrifuging the emulsion is a highly effective method to force phase separation.[11]

Q3: How can I modify my workup procedure to prevent emulsions from forming in the first place?

Answer: Prevention is always more efficient than treatment. The following adjustments to your extraction protocol can significantly reduce the likelihood of emulsion formation.

  • Minimize Agitation: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel for mixing. This provides sufficient surface area for extraction to occur without the high shear that forms emulsions.[1]

  • Use Brine for Washes: Instead of using deionized water for aqueous washes, use brine. Proactively increasing the ionic strength of the aqueous phase makes the system inherently less susceptible to emulsification.[8][12]

  • Solvent Selection: The choice of organic solvent can influence emulsion stability. Solvents with a density significantly different from water facilitate easier gravitational separation.

Data Summary: Common Extraction Solvents & Emulsion Risk

Organic SolventDensity (g/mL at 20°C)Emulsion TendencyNotes
Dichloromethane1.33Moderate-HighDensity difference is good, but can be prone to emulsions.[4]
Ethyl Acetate0.902ModerateCommon solvent, emulsions can be broken with brine.
Diethyl Ether0.713HighLow density and some water miscibility increase risk.
Hexanes/Heptane~0.66-0.68LowGood for non-polar compounds; less prone to emulsions.

By implementing these preventative strategies and employing the systematic troubleshooting steps outlined above, you can effectively manage and overcome the challenges of emulsion formation in the workup of this compound, leading to improved recovery, purity, and efficiency in your synthetic workflow.

References

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • Snow, N. H. (2023, August 1). Enhancing Extractions by Salting Out. LCGC International.
  • Majors, R. E. (2020, November 1). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.
  • Chen, J., et al. (n.d.). A review of salting-out effect and sugaring-out effect: driving forces for novel liquid-liquid extraction of biofuels and biochemicals. Hep Journals.
  • MacMillan, D. S., et al. (2017, August 15). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development, ACS Publications.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Majors, R. E. (2010, April 1). Salting-out Liquid-Liquid Extraction (SALLE). LCGC International.
  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions.
  • Li, D., et al. (2015). Salting-out assisted liquid-liquid extraction for bioanalysis. PubMed.
  • Biotage. (2023, January 17). Tackling emulsions just got easier.
  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?.
  • Miadonye, A., & Amadu, M. (2023). Theoretical Interpretation of pH and Salinity Effect on Oil-in-Water Emulsion Stability Based on Interfacial Chemistry and Implications for Produced Water Demulsification. MDPI.
  • National Center for Biotechnology Information. (n.d.). (2R)-2-chloropentanoic acid. PubChem Compound Database.
  • ResearchGate. (n.d.). Role of pH and cations on emulsion formation and stability of crude oils.
  • ResearchGate. (n.d.). Distributions of phenolic acid antioxidants between the interfacial and aqueous regions of corn oil emulsions: effects of pH and emulsifier concentration.
  • Reddit. (2018, February 9). Breaking emulsions. r/chemistry.
  • Chen, Y., et al. (2024, August 2). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. RSC Publishing.
  • Science.gov. (n.d.). halogenated carboxylic acids: Topics.
  • Chemistry LibreTexts. (2020, August 11). 4.7: Reaction Work-Ups.
  • ChemSrc. (n.d.). This compound.
  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube.
  • Chemsino. (2025, February 28). The Effect of pH on Emulsifier Performance.

Sources

Technical Support Center: Minimizing Elimination Side Products in Reactions of 2-Chloropentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 2-chloropentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with elimination side products. Here, we will delve into the mechanistic underpinnings of substitution versus elimination pathways and provide actionable troubleshooting strategies to enhance the yield of your desired substitution products.

Frequently Asked Questions (FAQs)

Q1: What are the primary elimination side products I should expect when working with this compound?

When this compound undergoes elimination, two primary unsaturated carboxylic acid isomers can be formed: 2-pentenoic acid and 3-pentenoic acid. The formation of these byproducts occurs through the removal of a proton from either the adjacent (alpha) or the next-nearest (beta) carbon, along with the chloride leaving group.

Q2: What fundamental reaction pathways are competing in my experiment?

The two main competing reaction pathways are nucleophilic substitution (SN2) and elimination (E2). The SN2 pathway leads to the desired product where the chloride is replaced by a nucleophile, while the E2 pathway results in the formation of an alkene (the undesired elimination side product).[1]

Q3: How does the choice of nucleophile impact the formation of elimination products?

The nucleophile's character is a critical determinant of the reaction outcome. A species can act as both a nucleophile and a base.[2]

  • Nucleophilicity is the ability to attack an electron-deficient carbon, favoring the SN2 pathway.

  • Basicity is the ability to abstract a proton, favoring the E2 pathway.

Strong, sterically hindered bases, such as potassium tert-butoxide, will heavily favor elimination.[3] Conversely, good nucleophiles that are weak bases, like the iodide ion, will favor substitution.

Q4: Can the solvent I choose influence the ratio of substitution to elimination products?

Absolutely. The solvent plays a crucial role in stabilizing the transition states of both the SN2 and E2 pathways.

  • Polar protic solvents (e.g., water, ethanol) can solvate both the nucleophile and the leaving group through hydrogen bonding. This can stabilize the nucleophile, slightly reducing its reactivity and potentially favoring elimination to a small degree.[4] However, water is also known to encourage substitution.[5]

  • Polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred for SN2 reactions.[6] They solvate cations but leave the anionic nucleophile relatively "bare" and more reactive, thus favoring the substitution pathway over elimination.[4][6]

Q5: Is there a general rule of thumb regarding reaction temperature?

Yes, higher temperatures generally favor elimination over substitution.[5][7][8] Elimination reactions often have a higher activation energy than substitution reactions because they involve the breaking of two bonds.[3] Furthermore, elimination reactions often result in an increase in the number of molecules in the system, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) will make the -TΔS term more negative, thus favoring the elimination pathway.[7][8]

Troubleshooting Guide: Minimizing Unwanted Elimination

This section provides detailed strategies to address specific challenges encountered during the reaction of this compound.

Issue 1: High Levels of 2-Pentenoic Acid and/or 3-Pentenoic Acid Detected

This is the most common issue, indicating that the E2 pathway is significantly competing with the desired SN2 reaction.

Root Cause Analysis and Solutions:

  • Nucleophile/Base Strength: Your chosen nucleophile may be too basic.

    • Solution: If possible, switch to a nucleophile that is known to have a higher nucleophilicity-to-basicity ratio. For instance, if you are using sodium hydroxide, consider a milder base or a different nucleophile altogether if the desired product allows. Anions of larger atoms, which are more polarizable, tend to be better nucleophiles.[9]

  • Steric Hindrance: While this compound is a secondary halide, steric bulk around the reaction center can favor elimination.

    • Solution: Evaluate the steric bulk of your nucleophile. A large, bulky nucleophile will have a more difficult time accessing the electrophilic carbon for an SN2 attack and will be more likely to act as a base, abstracting a proton from the less hindered positions.[10][11] Using a smaller, less sterically hindered nucleophile can favor substitution.[3]

  • Reaction Temperature: As mentioned, elevated temperatures favor elimination.

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often beneficial to start at a lower temperature (e.g., 0 °C or room temperature) and only gently heat if the reaction is not proceeding.[12]

  • Solvent Choice: The solvent may be promoting the E2 pathway.

    • Solution: If you are using a polar protic solvent like ethanol, which is known to encourage elimination, consider switching to a polar aprotic solvent such as DMSO or DMF.[4][5] These solvents will enhance the nucleophilicity of your reagent, promoting the SN2 reaction.[6]

Issue 2: Low Yield of the Desired Substitution Product (e.g., 2-Hydroxypentanoic Acid)

Low yield of the substitution product, even in the absence of significant elimination, can be due to other factors.

Root Cause Analysis and Solutions:

  • Poor Nucleophile: The chosen nucleophile may not be strong enough to displace the chloride leaving group effectively.

    • Solution: Ensure your nucleophile is sufficiently reactive. Negatively charged nucleophiles are generally more potent than their neutral counterparts (e.g., OH- is a better nucleophile than H2O).[13]

  • Leaving Group Ability: While chloride is a reasonably good leaving group, its departure is a key step in the SN2 reaction.

    • Solution: While you cannot change the leaving group in this compound, ensuring the reaction conditions are optimal for its departure is key. The choice of a polar solvent is beneficial as it can help stabilize the departing chloride ion.[6]

  • Reaction Concentration: The concentration of your reactants can influence the reaction rate.

    • Solution: Higher concentrations of both the substrate and the nucleophile will generally favor the bimolecular SN2 and E2 reactions.[5] If the reaction is slow, consider increasing the concentration of the nucleophile.

Experimental Protocols: A Comparative Example

To illustrate the practical application of these principles, consider the synthesis of 2-hydroxypentanoic acid from this compound.

Protocol A: Conditions Favoring Elimination

  • Reactants: this compound and a concentrated solution of potassium hydroxide in ethanol.

  • Solvent: Ethanol.

  • Temperature: Reflux (approximately 78 °C).

  • Expected Outcome: A significant proportion of 2-pentenoic acid and 3-pentenoic acid will be formed.

Protocol B: Conditions Favoring Substitution

  • Reactants: this compound and a solution of sodium hydroxide in a mixture of water and a polar aprotic solvent like DMSO.

  • Solvent: Water/DMSO mixture. The water helps to dissolve the sodium hydroxide, while the DMSO enhances the nucleophilicity of the hydroxide ion.[6]

  • Temperature: Room temperature (approximately 20-25 °C), with gentle heating only if necessary.

  • Expected Outcome: A higher yield of 2-hydroxypentanoic acid with minimized formation of elimination byproducts.

Data Summary: Influencing Factors on Reaction Outcome

FactorCondition Favoring SN2 (Substitution)Condition Favoring E2 (Elimination)Rationale
Nucleophile Good nucleophile, weak base (e.g., I-, CN-)Strong, sterically hindered base (e.g., t-BuOK)Strong bases readily abstract protons, initiating elimination.[3]
Substrate Methyl > Primary > SecondaryTertiary > Secondary > PrimaryIncreased steric hindrance around the electrophilic carbon favors elimination.[11][14]
Solvent Polar aprotic (e.g., DMSO, acetone)Polar protic (e.g., ethanol) can sometimes favor elimination.[4][5]Aprotic solvents enhance nucleophilicity.[6]
Temperature Low to moderateHighElimination reactions have a higher activation energy and are favored by increased entropy at higher temperatures.[3][7]

Visualizing the Competing Pathways

The following diagram illustrates the competition between the SN2 and E2 pathways for the reaction of this compound with a nucleophile/base (Nu-).

G This compound This compound ts_sn2 SN2 Transition State This compound->ts_sn2 Nucleophilic Attack at Carbon ts_e2 E2 Transition State This compound->ts_e2 Proton Abstraction Nucleophile/Base (Nu-) Nucleophile/Base (Nu-) Nucleophile/Base (Nu-)->ts_sn2 Nucleophile/Base (Nu-)->ts_e2 prod_sn2 Substitution Product ts_sn2->prod_sn2 prod_e2 Elimination Products (2-pentenoic acid, 3-pentenoic acid) ts_e2->prod_e2 Formation of Double Bond

Sources

Technical Support Center: Catalyst Selection for Stereoselective 2-Chloropentanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for stereoselective synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of asymmetric α-chlorination of 2-pentanoic acid and its derivatives. Chiral α-chloro carboxylic acids are pivotal building blocks in medicinal chemistry, where stereochemistry dictates biological activity.[1][2][3] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high stereoselectivity and yield in your reactions.

Core Principles: Achieving Stereocontrol in α-Chlorination

The direct asymmetric α-chlorination of a simple carboxylic acid like 2-pentanoic acid is challenging because the carboxyl proton is far more acidic than the α-proton, preventing easy enolate formation.[4] Modern stereoselective methods circumvent this by first converting the carboxylic acid in situ into a more reactive intermediate, such as an acid chloride, an activated ester, or a ketene equivalent.[5][6][7] A chiral catalyst then complexes with this intermediate to form a diastereomeric, planar enolate. The catalyst's chiral environment sterically shields one face of the enolate, directing the attack of an electrophilic chlorine source (like N-chlorosuccinimide, NCS) to the other face, thus creating one enantiomer of the product preferentially.

The success of this process hinges on the precise interplay between the substrate, catalyst, chlorinating agent, and reaction conditions.

Catalytic Cycle for Asymmetric Chlorination sub Activated 2-Pentanoyl Derivative enolate Chiral C1 Ammonium Enolate Intermediate sub->enolate + Catalyst cat Chiral Catalyst (e.g., Isothiourea) product Enantioenriched α-Chloro Product enolate->product + NCS succinimide Succinimide ncs NCS (Cl+ Source) ncs->succinimide - Succinimide product->cat Release

Caption: General catalytic cycle for organocatalyzed α-chlorination.

Troubleshooting Guide

This section addresses common experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction is producing the 2-chloropentanoic acid derivative, but the enantiomeric excess (ee) is low or racemic. What's wrong?

Low enantioselectivity is the most common challenge. The root cause is often an insufficiently large energy difference between the two transition states leading to the (R) and (S) enantiomers. Several factors can contribute to this:

  • A1.1: Catalyst-Substrate Mismatch: The "lock and key" fit between your catalyst and substrate intermediate is suboptimal. The chiral environment of the catalyst is not effectively differentiating the two faces of the enolate.

    • Causality: Chiral induction relies on non-covalent interactions (e.g., hydrogen bonding, steric hindrance) to create a biased reaction space.[8][9] If these interactions are weak or improperly oriented, the energy barrier for the formation of both enantiomers becomes similar.

    • Solution: Screen a panel of catalysts. If you are using an isothiourea catalyst, try variants with different steric bulk (e.g., HyperBTM vs. standard benzotetramisole).[6] If using a Cinchona alkaloid, test both pseudoenantiomeric forms (quinine- vs. quinidine-derived) and modify the C9 hydroxyl group.[10][11]

  • A1.2: Reaction Temperature is Too High:

    • Causality: Higher temperatures provide more thermal energy (kT), which can overcome the small activation energy differences (ΔΔG‡) between the desired and undesired stereochemical pathways. Generally, lower temperatures enhance stereoselectivity.[1]

    • Solution: Lower the reaction temperature. Many highly selective chlorinations are performed at cryogenic temperatures (-60 °C to -80 °C).[6][12] Be aware that this will decrease the reaction rate, so you may need to increase the reaction time accordingly.

  • A1.3: Product or Intermediate Epimerization: The α-proton of your chlorinated product is now more acidic due to the electron-withdrawing chlorine atom. The product might be racemizing under the reaction conditions.

    • Causality: If there is a base present (even the catalyst itself can be basic), it can deprotonate the α-chloro product, forming a planar enolate that can be re-protonated non-stereoselectively. This erodes the enantiomeric excess over time. This is a known issue, especially with catalyst-bound intermediates.[6][12]

    • Solution:

      • Monitor ee over time: Take aliquots at different time points to see if the ee decreases after reaching a maximum.

      • Quench at low temperature: Once the reaction is complete, quench it at the reaction temperature before warming it up. This can be done by adding a nucleophile (like methanol) to rapidly convert the activated intermediate into a more stable, less easily epimerized ester.[6][12]

      • Use base-free conditions: Some modern protocols are designed to run under base-free conditions to circumvent this very problem.[6]

Q2: The reaction is sluggish, and I'm getting low conversion even after extended periods.

Poor reaction rates can render a protocol impractical. The issue usually lies with either catalyst activity or substrate reactivity.

  • A2.1: Inefficient In Situ Activation of the Carboxylic Acid:

    • Causality: The conversion of 2-pentanoic acid to a reactive species (like an acid chloride or anhydride) is the necessary first step for many catalytic cycles. If this activation is slow or incomplete, the entire process will stall. For example, using thionyl chloride or oxalyl chloride to form the acid chloride must be efficient.[4][13]

    • Solution: Ensure your reagents for activation are fresh and the conditions are appropriate (e.g., anhydrous solvent). Alternatively, consider using pre-activated substrates like an acid chloride or a highly activated aryl ester (e.g., a pentafluorophenyl ester), which can directly engage with the catalyst.[6][7]

  • A2.2: Low Catalyst Activity or Deactivation:

    • Causality: The catalyst may be inherently slow or could be inhibited or decomposed by impurities in the substrate, solvent, or reagents (especially water). Some catalysts are also sensitive to air.[14]

    • Solution:

      • Increase Catalyst Loading: A modest increase from 5 mol% to 10 mol% can sometimes improve rates, but be cautious as higher catalyst concentrations can sometimes negatively impact selectivity.[6]

      • Purify Reagents: Ensure all reagents and solvents are rigorously dried and purified.

      • Run under Inert Atmosphere: Conduct the reaction under nitrogen or argon to prevent oxidative decomposition of the catalyst.

Q3: I'm observing significant byproducts, such as dichlorinated pentanoic acid or products from side reactions.

Selectivity issues point to reactive intermediates being intercepted by undesired pathways.

  • A3.1: Dichlorination:

    • Causality: The α-proton of the monochlorinated product is highly acidic and can be deprotonated again to form another enolate, which is then chlorinated a second time. This is more common in base-promoted reactions.

    • Solution:

      • Control Stoichiometry: Use the chlorinating agent (e.g., NCS) as the limiting reagent (e.g., 1.0-1.1 equivalents).

      • Slow Addition: Add the chlorinating agent slowly over several hours. This keeps its instantaneous concentration low, favoring reaction with the more abundant starting material over the monochlorinated product.

  • A3.2: Catalyst Reacting with Chlorinating Agent:

    • Causality: Some catalysts, particularly those with nucleophilic sites like chiral amines or sulfides, can react directly with the electrophilic chlorine source, leading to catalyst deactivation and unwanted byproducts.

    • Solution: Change the order of addition. It is often best to first allow the substrate and catalyst to interact and form the chiral enolate before introducing the chlorinating agent.[15]

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the main classes of catalysts for this transformation? Organocatalysts are very common and include isothioureas, Cinchona alkaloids, and chiral ammonium salts (phase-transfer catalysts).[6][10][16] Chiral metal complexes , often Lewis acids based on Copper (Cu) or Zinc (Zn) with chiral ligands, are also effective, particularly for β-keto ester substrates which serve as models for activated carboxylic acids.[17][18]
How do I choose a chlorinating agent? N-chlorosuccinimide (NCS) is the most widely used, as it is a stable solid and generally provides good results.[6][16][17] For some systems, more reactive agents like polychlorinated quinones have been used, particularly in tandem chlorination/esterification reactions.[5][7] The choice can influence reactivity and side reactions.
What is the best way to determine the enantiomeric excess (ee) of my product? Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) are the gold standards.[8][18] You will need to derivatize the this compound product into an ester (e.g., methyl or benzyl ester) to make it suitable for analysis on common chiral stationary phases (e.g., Chiralcel OD-H, AD-H).
How critical are solvent and concentration? Extremely critical. Solvents can influence catalyst solubility, stability of intermediates, and the aggregation state of the catalyst, all of which affect stereoselectivity. Non-polar solvents like toluene or THF are common.[6][15] Concentration can also play a role; reactions are typically run at concentrations between 0.05 M and 0.2 M. Always re-optimize conditions if you change the solvent.

Troubleshooting Workflow

Troubleshooting_Stereoselectivity start Problem: Low Enantiomeric Excess (ee) q_temp Is reaction run at low temperature (e.g., -60°C or below)? start->q_temp s_temp Action: Lower temperature. Monitor reaction time. q_temp->s_temp No q_epimerization Have you checked for product/intermediate epimerization? q_temp->q_epimerization Yes a_temp_yes Yes a_temp_no No s_temp->q_epimerization s_epim Action: Run time course study. Quench reaction at low temp. q_epimerization->s_epim No q_catalyst Have you screened different catalysts? q_epimerization->q_catalyst Yes a_epim_yes Yes a_epim_no No s_epim->q_catalyst s_catalyst Action: Screen diverse catalysts (sterics, electronics, pseudoenantiomers). q_catalyst->s_catalyst No q_solvent Is the solvent optimized? q_catalyst->q_solvent Yes a_cat_yes Yes a_cat_no No s_catalyst->q_solvent s_solvent Action: Screen a range of solvents (e.g., Toluene, THF, CH2Cl2). q_solvent->s_solvent No end_node High ee Achieved q_solvent->end_node Yes s_solvent->end_node

Caption: A decision-making workflow for troubleshooting low stereoselectivity.

Validated Experimental Protocol: Isothiourea-Catalyzed Asymmetric α-Chlorination

This protocol is adapted from methodologies developed for the asymmetric α-chlorination of activated carboxylic acid esters, which serves as a reliable starting point for 2-pentanoic acid.[6][12]

Objective: To synthesize an enantioenriched α-chloro pentanoate ester.

Step 1: Preparation of Activated Ester (Pentafluorophenyl 2-pentanoate)

  • To a flame-dried round-bottom flask under an argon atmosphere, add 2-pentanoic acid (1.0 equiv), dichloromethane (DCM, 0.2 M), and oxalyl chloride (1.2 equiv) at 0 °C. Add one drop of DMF (catalytic).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2 hours. The formation of the acid chloride is typically complete at this stage.

  • In a separate flask, dissolve pentafluorophenol (1.1 equiv) and pyridine (1.2 equiv) in DCM.

  • Cool the phenol solution to 0 °C and add the freshly prepared 2-pentanoyl chloride solution dropwise.

  • Stir for 4 hours at room temperature.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (silica gel) to yield the activated ester.

Step 2: Asymmetric α-Chlorination

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral isothiourea catalyst (e.g., (S)-Benzotetramisole, ITU1, 10 mol%) and the pentafluorophenyl 2-pentanoate (1.0 equiv).

  • Add anhydrous tetrahydrofuran (THF, to 0.1 M) and cool the solution to -60 °C in a cryocool or a dry ice/acetone bath.

  • Add N-chlorosuccinimide (NCS, 1.1 equiv) in one portion.

  • Stir the reaction at -60 °C for the specified time (e.g., 40 hours, reaction progress should be monitored by TLC or LC-MS).

  • Crucial Step (Quenching): While the solution is still at -60 °C, add anhydrous methanol (5.0 equiv) to the reaction mixture. This transesterifies the highly reactive pentafluorophenyl ester to the more stable methyl ester, preventing epimerization upon workup.[6][12]

  • Allow the mixture to slowly warm to room temperature.

  • Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to isolate the methyl 2-chloro-pentanoate.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC.

References

  • Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Deriv
  • Chiral Sulfides as Catalysts for Asymmetric Electrophilic Olefin Chlorin
  • Highly Enantioselective Organocatalysis with Bident
  • Enantioselective Organocatalysis through Hydrogen Bond-Assisted Halogen (X) Bonding. ANR.
  • Enantioselective Protonation of Catalytically Generated Chiral Enolates as an Approach to the Synthesis of α-Chloroesters. Journal of the American Chemical Society.
  • Enantioselective synthesis of tertiary α-chloro esters by non-covalent c
  • Catalytic Asymmetric Chlorination of β-Ketoesters Using N-PFB-PyBidine-Zn(OAc)2. MDPI.
  • Organocatalyzed direct asymmetric α-halogenation of carbonyl compounds. Organic & Biomolecular Chemistry.
  • Catalyst Development For Stereoselectivity.
  • Stereoselective Halogenation in Natural Product Synthesis. PubMed Central (PMC).
  • Catalytic, Asymmetric α-Chlorin
  • Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Deriv
  • Enantioselective α-Fluorination and α-Chlorination of N-Acyl Pyrazoles Catalyzed by a Non-C2-Symmetric Chiral-at-Rhodium Catalyst.
  • Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Beilstein Journal of Organic Chemistry.
  • Enantioselective α-Chlorination Reactions of in Situ Generated C1 Ammonium Enolates under Base-Free Conditions. PubMed Central (PMC).
  • Stereoselective Halogenation in Natural Product Synthesis. Semantic Scholar.
  • Mechanistic investigation of the origin of low enantioselectivity in the α-chlorination.
  • Asymmetric Catalysis: Stereoselective Strategies in Pharmaceutical Synthesis.
  • The asymmetric synthesis of halogenated compounds from carboxylic acids is world first. EurekAlert!.
  • The asymmetric synthesis of halogenated compounds from carboxylic acids is world first. ScienceDaily.
  • Catalytic, Asymmetric α-Chlorination of Acid Halides.
  • Alpha Halogenation of Carboxylic Acids. Chemistry Steps.
  • Catalysis research could aid drug development. ScienceDaily.
  • Enantioselective α-Chlorination Reactions of in Situ Generated C1 Ammonium Enolates under Base-Free Conditions. Organic Letters.
  • 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts.
  • Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides. Journal of the American Chemical Society.
  • How to achieve chlorination of carboxylic acid to convert into acid chloride?
  • Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry.
  • (2R)-2-chloropentanoic acid. PubChem.
  • 10.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts.
  • Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia.
  • Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. Bioanalysis Zone.
  • Challenges in Catalysis Applied to Pharmaceutical Development. University of Pennsylvania.
  • Alpha Halogenation of Carboxylic Acids (HVZ Reaction). YouTube.
  • Alpha halogen
  • Stereoselective Electrophilic Chlorination of β,β-Disubstituted Enesulfinamides with Chloramine-T.
  • This compound. PubChem.
  • Catalyst-Free Regio- and Stereoselective C(sp2)
  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid. Semantic Scholar.
  • Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as C
  • From Bifunctional to Trifunctional (Tricomponent Nucleophile–Transition Metal–Lewis Acid) Catalysis: The Catalytic, Enantioselective α-Fluorination of Acid Chlorides. Journal of the American Chemical Society.
  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid.

Sources

Technical Support Center: Quenching Procedures for Reactions Involving 2-Chloropentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 2-chloropentanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for the critical quenching and work-up phases of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when quenching reactions involving this compound or its derivatives like 2-chloropentanoyl chloride?

A1: The primary safety concerns revolve around the reactivity of the compounds and the potential for exothermic reactions. This compound itself is a corrosive substance that can cause severe skin burns and eye damage[1]. When quenching reactions, especially those involving the more reactive acyl chloride derivative, the addition of a protic quenching agent like water or alcohol can be highly exothermic and may lead to a rapid increase in temperature and pressure.[2] It is crucial to perform the quench slowly, with efficient cooling (e.g., an ice bath), and in a well-ventilated fume hood to manage any fumes, such as hydrogen chloride (HCl) gas, that may evolve.[3][4]

Q2: I've completed a reaction to form an amide from 2-chloropentanoyl chloride. What is the standard quenching procedure?

A2: A standard and effective method is to slowly add the reaction mixture to a cold, stirred solution of a weak base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5][6] This accomplishes three critical objectives:

  • Neutralizes Excess Acid Chloride: Any unreacted 2-chloropentanoyl chloride is hydrolyzed to this compound, which is then deprotonated by the base to form the water-soluble sodium 2-chloropentanoate salt.

  • Neutralizes Acidic Byproducts: Reactions involving acyl chlorides often produce HCl, which will be neutralized by the base.

  • Facilitates Separation: The resulting salt is typically soluble in the aqueous layer, allowing for easy separation from your desired amide product, which is usually more soluble in an organic solvent during liquid-liquid extraction.[7][8]

The evolution of carbon dioxide gas is expected when using bicarbonate or carbonate bases, so the addition must be slow and controlled to prevent excessive frothing and potential overflow.[5][8]

Q3: Why is it generally recommended to use an aqueous solution for quenching instead of a solid quenching agent?

A3: Using an aqueous solution, such as saturated sodium bicarbonate, offers several advantages over adding a solid quenching agent directly to an organic reaction mixture.[6]

  • Heat Dissipation: Water has a high heat capacity, which helps to absorb and dissipate the heat generated during an exothermic quench.[6]

  • Improved Mixing and Reaction Rate: A solution allows for more efficient mixing of the quenching agent with the reaction mixture, leading to a more controlled and predictable neutralization. Solid reagents can be difficult to disperse, leading to localized, uncontrolled reactions.[6]

  • Ease of Separation: The use of an aqueous solution directly sets up the conditions for a liquid-liquid extraction to separate the aqueous-soluble byproducts from the organic-soluble product.[7][9]

Troubleshooting Guides

Problem 1: An uncontrollable exotherm occurred during the quench of my reaction.

Root Cause Analysis:

  • Quenching agent added too quickly: This is the most common cause. The reaction between the quenching agent and unreacted starting materials or reagents is often fast and exothermic.

  • Insufficient cooling: The reaction vessel was not adequately cooled to dissipate the heat generated.

  • Concentrated quenching solution: Using a highly concentrated quenching solution can lead to a very rapid reaction.

Solutions:

  • Control the Rate of Addition: Always add the quenching agent slowly and dropwise.[2] For larger scale reactions, consider adding the reaction mixture to the quenching solution rather than the other way around, as this maintains a larger heat sink.

  • Ensure Adequate Cooling: Use an ice-water bath and monitor the internal temperature of the reaction flask.[2]

  • Dilute the Quenching Agent: While saturated solutions are common, for particularly reactive mixtures, starting with a more dilute solution of the quenching agent can slow down the initial reaction rate.

Problem 2: After quenching with sodium bicarbonate and performing an extraction, my desired product (an ester of this compound) has a low yield, and I suspect it's in the aqueous layer.

Root Cause Analysis:

  • Hydrolysis of the ester: If the quenching and extraction are performed under basic conditions (high pH), the desired ester product may be susceptible to hydrolysis back to the carboxylate salt of this compound.[10] This salt would then be soluble in the aqueous layer.

  • Insufficient extraction: If the product has some water solubility, an insufficient number of extractions with the organic solvent will result in a low isolated yield.[9]

Solutions:

  • Use a Milder Base: Consider quenching with a saturated solution of ammonium chloride (NH₄Cl). This provides a mildly acidic quench that can neutralize strong bases without promoting the hydrolysis of an ester product.[11]

  • pH Adjustment: If a basic quench is necessary, carefully neutralize the aqueous layer with a dilute acid (e.g., 1M HCl) to a neutral or slightly acidic pH before performing the extractions. This will protonate any hydrolyzed carboxylate back to the carboxylic acid, which may be more soluble in the organic layer.

  • Thorough Extraction: Perform multiple extractions (at least 3) with an appropriate organic solvent to ensure complete removal of the product from the aqueous layer.[9]

Experimental Protocols

Protocol 1: General Quenching of a Reaction Mixture Containing this compound

This protocol is suitable for neutralizing a reaction where this compound is a byproduct or unreacted starting material.

  • Preparation: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cool the solution to 0-5 °C in an ice-water bath.

  • Cooling: Cool the reaction flask containing the this compound to 0-5 °C in a separate ice-water bath.

  • Slow Addition: With vigorous stirring, slowly add the saturated NaHCO₃ solution dropwise to the reaction mixture. Monitor for gas evolution (CO₂) and control the addition rate to prevent excessive foaming.[5]

  • pH Check: Continue adding the bicarbonate solution until the gas evolution ceases and the pH of the aqueous layer is between 8 and 9 (test with pH paper).[8]

  • Work-up: Proceed with the standard liquid-liquid extraction procedure using an appropriate organic solvent.[7]

Visualizing the Quenching Workflow

The following diagram illustrates the decision-making process for selecting a quenching procedure after a reaction involving a derivative of this compound.

Quenching_Workflow start Reaction Complete check_reagent Excess Reactive Reagent? start->check_reagent product_stability Product Stable to Base? check_reagent->product_stability Yes acid_byproduct Acidic Byproduct (e.g., HCl)? check_reagent->acid_byproduct No quench_bicarb Slowly add to cold sat. aq. NaHCO3 product_stability->quench_bicarb Yes quench_nh4cl Quench with sat. aq. NH4Cl product_stability->quench_nh4cl No (e.g., ester) acid_byproduct->quench_bicarb Yes quench_water Cautious quench with cold water acid_byproduct->quench_water No extraction Liquid-Liquid Extraction quench_bicarb->extraction quench_nh4cl->extraction quench_water->extraction end Isolated Product extraction->end

Caption: Decision workflow for quenching reactions.

Quantitative Data Summary

The choice of quenching agent can significantly impact the pH of the resulting aqueous layer, which in turn affects product stability and separation efficiency.

Quenching AgentTypical ConcentrationResulting pHSuitable ForPotential Issues
Water (H₂O)N/ANeutral to AcidicNeutralizing highly reactive reagents (e.g., acyl chlorides).[4]Can be highly exothermic; may not neutralize acidic byproducts effectively.
Sat. aq. NaHCO₃~1 M~8-9Neutralizing acids and unreacted acyl chlorides.[5]CO₂ evolution; potential for product hydrolysis if base-sensitive.[10]
Sat. aq. Na₂CO₃~1.9 M~11-12Stronger base for more acidic mixtures.Higher risk of base-mediated side reactions or product degradation.
Sat. aq. NH₄Cl~5.4 M~4.5-5.5Quenching organometallic reagents; protecting base-sensitive products.[11]Will not neutralize acidic byproducts.

References

  • KGROUP. (2006, October 27). Quenching Reactive Substances. Virginia Tech Chemistry Department.
  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.
  • Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry.
  • Unknown. QUENCHING OF LITHIUM ANHYDRIDE (LAH).
  • Frontier, A. (2026). How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry.
  • Unknown. Reaction Workup.
  • Unknown. Organic Reaction Workup Formulas for Specific Reagents.
  • Unknown. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts.
  • Wikipedia. Work-up.
  • Unknown. (2018, February 19). HYDROLYSIS REACTIONS.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Sarpong, R. (2016, November 22).
  • PubChem. This compound.
  • The Organic Chemistry Tutor. (2017, August 20).
  • Unknown. (2025, January 19). 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts.
  • Unknown. (2025, January 30). 8.
  • Reddit. (2024, April 9). Quenching guide. r/Chempros.
  • Reddit. (2025, January 21). Why are reactions quenched with aqueous solutions instead of solid analogs?.
  • Chemistry For Everyone. (2025, November 13). How Do Neutralization Reactions Work With Acids And Bases?.
  • ResearchGate. (2025, August 6). Concerted SN2 mechanism for the hydrolysis of acid chlorides.
  • GeeksforGeeks. (2025, July 24).
  • Britannica. Carboxylic acid - Synthesis, Reactions, Properties.
  • Professor Dave Explains. (2018, October 26).
  • Reddit. (2021, June 8). Reaction Quenching Question. r/chemhelp.
  • PubMed. (2024, August 15).
  • Unknown. (2024, September 30). 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts.
  • organic problems.
  • NIH.

Sources

Effect of solvent on the rate and selectivity of 2-chloropentanoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth insights and practical troubleshooting advice for experiments involving 2-chloropentanoic acid, focusing on the critical role of the solvent in determining reaction rate and selectivity. As chemists, we understand that the solvent is not merely an inert medium but an active participant that can dictate the outcome of a reaction. This resource is structured to help you navigate the complexities of solvent effects in your substitution and elimination reactions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound and related substrates. The question-and-answer format is intended to provide direct and actionable solutions.

Question 1: My substitution reaction with this compound is proceeding much slower than expected in methanol. What is causing this, and how can I increase the reaction rate?

Answer:

The slow reaction rate you are observing is likely due to the choice of methanol, a polar protic solvent . Polar protic solvents, which include water and alcohols, have acidic protons and are capable of hydrogen bonding.[1][2] In a substitution reaction, particularly an S(_N)2 reaction which is common for secondary halides like this compound, the nucleophile's strength is paramount.

  • The Problem with Protic Solvents: Methanol molecules will form a "cage" of hydrogen bonds around your nucleophile.[3][4] This solvation shell stabilizes the nucleophile, lowering its energy and making it less reactive.[1][5] For an S(_N)2 reaction to occur, the nucleophile must directly attack the electrophilic carbon, and this hydrogen-bonding cage creates a significant steric and energetic barrier.[3]

  • The Solution - Switch to a Polar Aprotic Solvent: To accelerate your reaction, you should switch to a polar aprotic solvent . These solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (MeCN), possess a dipole moment that allows them to dissolve charged nucleophiles, but they lack acidic protons and cannot form hydrogen bonds with the nucleophile.[2][3] In a polar aprotic solvent, the nucleophile is "naked" and much more reactive, leading to a dramatic increase in the S(_N)2 reaction rate.[3][6] For instance, the rate of an S(_N)2 reaction can be thousands of times faster in DMSO compared to methanol.[7]

Question 2: I am trying to favor the S(_N)1 pathway for a reaction with a derivative of this compound, but I am getting a mixture of products. How can I promote the S(_N)1 mechanism over S(_N)2 and elimination pathways?

Answer:

Promoting an S(_N)1 reaction requires creating conditions that stabilize the key intermediate: the carbocation. Since this compound is a secondary halide, it is at a crossroads between S(_N)1 and S(_N)2 mechanisms, and elimination is always a competing pathway.

  • Solvent Choice is Crucial for S(N)1: To favor the S(_N)1 mechanism, you should use a polar protic solvent like water, methanol, or ethanol.[1][3][8] These solvents excel at stabilizing the carbocation intermediate and the leaving group through hydrogen bonding and dipole-ion interactions.[1] This stabilization lowers the activation energy for the rate-determining step of the S(_N)1 reaction, which is the formation of the carbocation.[1][9]

  • Weak Nucleophile/Base: S(_N)1 reactions are favored by weak nucleophiles and weak bases.[9][10] Often, the polar protic solvent itself can act as the nucleophile in what is known as a solvolysis reaction.[3] Using a weak nucleophile disfavors the bimolecular S(_N)2 and E2 pathways, which require a strong nucleophile or base to proceed efficiently.[6][10]

  • Controlling Elimination: Elimination (E1) is a common side reaction to S(_N)1 because they share the same carbocation intermediate.[11][12] To minimize E1, it is often beneficial to run the reaction at a lower temperature, as elimination reactions are generally favored by heat.[13]

Question 3: My elimination reaction of this compound is giving a significant amount of substitution product. How can I improve the selectivity for the E2 pathway?

Answer:

Achieving high selectivity for the E2 pathway over the competing S(_N)2 reaction is a common challenge. The choice of base and solvent are the most critical factors to control this outcome.

  • Strong, Sterically Hindered Base: While a strong base is necessary for an E2 reaction, a base that is also a good nucleophile will lead to S(_N)2 products. To favor elimination, use a strong, sterically hindered base such as potassium tert-butoxide (KOtBu). The bulkiness of the tert-butoxide ion makes it a poor nucleophile, as it is difficult for it to attack the sterically hindered electrophilic carbon of the this compound. However, it can readily abstract a proton from the less hindered β-carbon, promoting the E2 pathway.

  • Solvent Considerations: While polar aprotic solvents are generally preferred for E2 reactions because they do not "cage" the base, the choice of solvent can be nuanced.[3] In some cases, using the conjugate acid of the base as the solvent (e.g., tert-butanol when using potassium tert-butoxide) can be effective. A less polar solvent can also favor E2 over S(_N)2 because the transition state for the E2 reaction has a more dispersed charge.[11]

Frequently Asked Questions (FAQs)

What is the fundamental difference between how polar protic and polar aprotic solvents affect substitution reactions?

The key difference lies in their ability to form hydrogen bonds.

  • Polar Protic Solvents (e.g., water, ethanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[2] They strongly solvate both cations and anions. While they are excellent for S(_N)1 reactions by stabilizing the carbocation intermediate and the leaving group, they significantly hinder S(_N)2 reactions by forming a stabilizing, but deactivating, hydrogen-bond "cage" around the nucleophile.[1][3][4]

  • Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents have a dipole moment but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[2] They are effective at solvating cations but leave anions (the nucleophiles) relatively "naked" and highly reactive.[6] This makes them ideal for promoting the high rates of S(N)2 reactions.[3][8]

How does the dielectric constant of a solvent influence reaction rates?

The dielectric constant is a measure of a solvent's ability to insulate opposite charges from each other. Solvents with a high dielectric constant are more effective at stabilizing charged species and are generally polar.

  • For S(_N)1 and E1 reactions , which proceed through charged intermediates (carbocations and leaving groups), an increase in the solvent's dielectric constant will increase the reaction rate.[14][15][16] The polar solvent helps to stabilize the charge separation in the transition state leading to the carbocation.[9]

  • For S(N)2 reactions , the effect of the dielectric constant is less straightforward and is often overshadowed by the protic/aprotic nature of the solvent. While a polar solvent is needed to dissolve the (often ionic) nucleophile, the hydrogen-bonding capability is a more dominant factor in determining the reaction rate.

Data Summary: Solvent Effects on this compound Reactions

Reaction PathwayFavored by Solvent TypeRationaleExpected Effect on RateExpected Effect on Selectivity
S(N)1 Polar Protic (e.g., H₂O, CH₃OH)Stabilizes the carbocation intermediate and the leaving group through hydrogen bonding.[1][3][9]IncreasesFavors S(_N)1 over S(_N)2. E1 is a common side reaction.[11]
S(_N)2 Polar Aprotic (e.g., DMSO, DMF)Solvates the cation but leaves the nucleophile "naked" and highly reactive.[3][6]Dramatically IncreasesFavors S(_N)2 over S(_N)1. E2 is a competing reaction.
E1 Polar Protic (e.g., H₂O, CH₃OH)Stabilizes the carbocation intermediate, which is shared with the S(_N)1 pathway.[12]IncreasesCompetes directly with S(_N)1. Favored by higher temperatures.
E2 Polar Aprotic (e.g., DMSO, Acetone)Does not solvate and deactivate the strong base required for the reaction.[3][10]IncreasesFavored over S(_N)2 by using a strong, sterically hindered base.

Experimental Protocol: Investigating Solvent Effects on the Reaction of this compound with Sodium Azide

This protocol provides a framework for systematically studying the effect of different solvents on the rate and selectivity of a nucleophilic substitution reaction.

Objective: To compare the rate of the S(_N)2 reaction between this compound and sodium azide in a polar protic solvent (methanol) and a polar aprotic solvent (DMSO).

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Methanol (reagent grade, anhydrous)

  • Dimethyl sulfoxide (DMSO, reagent grade, anhydrous)

  • Standard acid-base titration equipment (burette, flasks, indicator)

  • Constant temperature bath

  • Magnetic stirrers and stir bars

Procedure:

  • Reaction Setup:

    • Prepare two reaction flasks. To each flask, add a magnetic stir bar.

    • To Flask A, add 50 mL of methanol.

    • To Flask B, add 50 mL of DMSO.

    • Place both flasks in a constant temperature bath set to 50°C and allow them to equilibrate.

  • Initiation of Reaction:

    • Accurately weigh and add 0.1 mol of this compound to each flask.

    • Accurately weigh and add 0.15 mol of sodium azide to each flask simultaneously to start the reactions. Caution: Sodium azide is highly toxic.

  • Monitoring Reaction Progress:

    • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 2 mL aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing 20 mL of ice-cold distilled water.

    • Determine the concentration of the remaining this compound in the quenched aliquot by titration with a standardized solution of sodium hydroxide.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each solvent.

    • Determine the initial rate of reaction for both solvents by calculating the slope of the initial linear portion of the concentration vs. time plot.

    • Compare the rates to determine the relative effect of the two solvents on the reaction rate.

Visualizing Solvent Selection Logic

The following diagram illustrates a simplified decision-making process for selecting a solvent based on the desired reaction pathway for a secondary haloalkane like this compound.

Solvent_Selection_Logic start Desired Reaction Pathway? sub Substitution start->sub Substitution? elim Elimination start->elim Elimination? sn1 SN1 Pathway sub->sn1 Unimolecular? sn2 SN2 Pathway sub->sn2 Bimolecular? e1 E1 Pathway elim->e1 Unimolecular? e2 E2 Pathway elim->e2 Bimolecular? protic Use Polar Protic Solvent (e.g., H2O, EtOH) + Weak Nucleophile sn1->protic aprotic Use Polar Aprotic Solvent (e.g., DMSO, DMF) + Strong Nucleophile sn2->aprotic protic_elim Use Polar Protic Solvent (e.g., H2O, EtOH) + Weak Base, Heat e1->protic_elim aprotic_elim Use Polar Aprotic Solvent + Strong, Hindered Base e2->aprotic_elim

Caption: Decision tree for solvent selection in substitution and elimination reactions.

References

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved from [Link]

  • Quora. (2016). How does solvent affect elimination reaction?. Retrieved from [Link]

  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Poh, S., & Mayr, H. (2007). Inverse Solvent Effects in Carbocation Carbanion Combination Reactions: The Unique Behavior of Trifluoromethylsulfonyl Stabilized Carbanions. Journal of the American Chemical Society, 129(42), 12725–12735. [Link]

  • University of Wisconsin-Madison. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • Kurz, L. C., et al. (1998). Mechanism of the Reaction Catalyzed by dl-2-Haloacid Dehalogenase As Determined from Kinetic Isotope Effects. Biochemistry, 37(33), 11433–11444. [Link]

  • Quora. (2017). How does polar protic solvent stabilize a carbocation?. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Alkyl Halides: Solvent effects in substitution reactions. Retrieved from [Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions. Retrieved from [Link]

  • Rammohan College. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Reddit. (2017). [Organic] Polar protic vs polar aprotic solvent effect on nucleophilicity of Br- and Cl-. Retrieved from [Link]

  • LabXchange. (n.d.). Understanding E1 vs E2 Reactions. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Elimination Reactions of Alkyl Halides. Retrieved from [Link]

  • Quora. (2018). Why does the reactivity order of alkyl halides change with the use of a polar aprotic solvent?. Retrieved from [Link]

  • Mugberia Gangadhar Mahavidyalaya. (n.d.). SUBSTITUTION AND ELIMINATION REACTIONS. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Changes in the Dielectric Constant of Reaction Medium. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 9.5: Summary of Reactivity of Haloalkanes. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 7.9: Summary of Reactivity of Haloalkanes. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 8.3 E1/E2 Summary. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 7.5: SN1 vs SN2. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Substitution and Elimination Reactions. Retrieved from [Link]

  • TMP Chem. (2019). SN1 vs. SN2: Reaction Mechanisms & Solvent. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 7.18: Comparison of E1 and E2 Reactions. Retrieved from [Link]

  • Pakistan Journal of Scientific and Industrial Research. (1979). INFLUENCE OF DIELECTRIC CONSTANT OF THE MEDIUM ON THE SPECIFIC RATE CONSTANT OF IODIDE-PER SULPHATE REACTION. Retrieved from [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 7.18: 7-6 Structural and Solvent Effects in Sngcontent-ng-c4006390337="" _nghost-ng-c2871243347="" class="inline ng-star-inserted">

    
     Reactions. Retrieved from [Link]
    
  • Master Organic Chemistry. (2012). E1 vs E2: Comparing the E1 and E2 Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Identifying Where Substitution and Elimination Reactions Happen. Retrieved from [Link]

  • MDPI. (2022). Spontaneous Transition of Alkyl Carbocations to Unsaturated Vinyl-Type Carbocations in Organic Solutions. Retrieved from [Link]

  • Chemguide. (n.d.). elimination v nucleophilic substitution in halogenoalkanes. Retrieved from [Link]

  • PubMed Central. (2021). Mini Review: Advances in 2-Haloacid Dehalogenases. Retrieved from [Link]

  • Wikipedia. (n.d.). Reactivity–selectivity principle. Retrieved from [Link]

  • Henry Rzepa's Blog. (2010). Chemical intimacy: Ion pairs in carbocations. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Save My Exams. (2023). Reactivity of Halogenoalkanes. Retrieved from [Link]

  • PubMed Central. (2019). Selectivity in multiple multicomponent reactions: types and synthetic applications. Retrieved from [Link]

  • Energy & Environmental Science. (2020). Universal kinetic solvent effects in acid-catalyzed reactions of biomass-derived oxygenates. Retrieved from [Link]

Sources

Validation & Comparative

Chiral HPLC analysis for the enantiomeric excess of 2-chloropentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Chiral HPLC Analysis for the Enantiomeric Excess of 2-Chloropentanoic Acid

For researchers and professionals in drug development and chemical synthesis, the accurate determination of enantiomeric excess (e.e.) is a critical quality attribute. The differential pharmacological and toxicological profiles of enantiomers demand robust analytical methods for their separation and quantification.[1] This guide provides a comprehensive comparison of two primary strategies for determining the enantiomeric excess of this compound using High-Performance Liquid Chromatography (HPLC): direct separation on a chiral stationary phase and indirect separation following chiral derivatization.

The Challenge of Separating Enantiomers of this compound

This compound is a small chiral carboxylic acid. Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by conventional HPLC methods impossible.[2] To achieve separation, a chiral environment must be introduced into the chromatographic system. This is typically accomplished in one of two ways: by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, or by reacting the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which have different physical properties and can be separated on a standard achiral column.[3]

This guide will compare these two powerful approaches, providing the theoretical basis, practical considerations, and detailed experimental protocols to enable you to select and implement the optimal method for your application.

Strategy 1: Direct Enantioseparation using a Chiral Stationary Phase (CSP)

Direct chiral HPLC is often the preferred method due to its simplicity, as it avoids the need for derivatization. The success of this approach hinges on selecting an appropriate CSP that can form transient diastereomeric complexes with the analyte enantiomers, leading to different retention times.[4]

Selecting the Right Chiral Stationary Phase

For chiral carboxylic acids, polysaccharide-based and macrocyclic glycopeptide CSPs have demonstrated broad applicability.[2] Polysaccharide-based columns, particularly those with cellulose or amylose derivatives coated or immobilized on silica, are a robust starting point. The Chiralcel OD-H, which utilizes cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, is a well-established column for resolving a wide range of chiral compounds, including those containing carboxylic acid moieties.[5][6][7]

The chiral recognition mechanism on polysaccharide-based CSPs is complex and can involve a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance. The carbamate groups on the polysaccharide backbone provide sites for hydrogen bonding and dipole-dipole interactions with the carboxylic acid group of the analyte. The chiral grooves and cavities of the polysaccharide structure create a steric environment that allows for differential fitting of the two enantiomers.

Experimental Protocol: Direct Chiral HPLC

This protocol provides a starting point for the direct chiral separation of this compound. Optimization of the mobile phase composition may be necessary to achieve baseline resolution.

Instrumentation and Conditions:

ParameterValue
Instrument Standard HPLC system with UV detector
Column Chiralcel OD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Prep Dissolve sample in mobile phase at ~1 mg/mL

Rationale for Experimental Choices:

  • Mobile Phase: A normal-phase mobile phase consisting of hexane and an alcohol modifier is a common starting point for polysaccharide-based CSPs.[8] The addition of a small amount of a strong acid like trifluoroacetic acid (TFA) is crucial when analyzing acidic compounds.[4] It serves to suppress the ionization of the carboxylic acid, leading to improved peak shape and preventing excessive peak tailing.[1]

  • Detection: this compound lacks a strong chromophore, so detection at a low UV wavelength (e.g., 220 nm) is necessary to achieve adequate sensitivity.

Workflow for Direct Chiral HPLC Analysis:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve this compound in mobile phase inject Inject sample onto Chiralcel OD-H column prep->inject separate Isocratic elution with Hexane/IPA/TFA inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate peak areas of enantiomers detect->integrate calculate Calculate Enantiomeric Excess (e.e.%) integrate->calculate

Caption: Workflow for direct chiral analysis.

Strategy 2: Indirect Enantioseparation via Chiral Derivatization

The indirect approach involves converting the enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA).[9] Diastereomers have different physical properties and can be separated on a conventional achiral HPLC column, such as a C18 column.[3] This strategy is particularly useful when direct methods fail or when enhanced detection sensitivity is required.

Selecting a Chiral Derivatizing Agent (CDA)

For carboxylic acids, enantiomerically pure chiral amines are excellent CDAs. They react to form stable diastereomeric amides. A prime example is the use of 1-naphthylamine for the derivatization of the structurally similar 2-chloropropionic acid, which was successfully resolved on a Chiralcel OD-H column.[10] However, for an indirect approach, a standard C18 column would be used after derivatization. Chiral amines like (S)-(-)-α-methylbenzylamine are commercially available and commonly used for this purpose.[11]

The derivatization reaction typically requires an activating agent, such as a carbodiimide (e.g., DCC or EDC), to facilitate amide bond formation.

Experimental Protocol: Indirect Chiral HPLC

This protocol is divided into two parts: the derivatization reaction and the subsequent HPLC analysis of the resulting diastereomers.

Part A: Derivatization Protocol

  • Dissolve Analyte: In a vial, dissolve approximately 5 mg of racemic this compound in 1 mL of a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Add Reagents: Add 1.2 equivalents of an enantiomerically pure chiral amine (e.g., (S)-(-)-α-methylbenzylamine) and 1.5 equivalents of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or a preliminary HPLC run).

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The filtrate, containing the diastereomeric amides, can then be diluted with the HPLC mobile phase for analysis.

Part B: HPLC Analysis of Diastereomers

Instrumentation and Conditions:

ParameterValue
Instrument Standard HPLC system with UV detector
Column Standard C18 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / Water (gradient or isocratic, e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (if using a CDA with a chromophore)
Injection Volume 10 µL

Rationale for Experimental Choices:

  • Derivatization: The formation of amides is a reliable and well-established reaction. The use of a CDA with a strong chromophore (like a naphthyl or phenyl group) significantly enhances UV detectability, allowing for more sensitive quantification.[12]

  • HPLC Analysis: A standard C18 column is sufficient for separating the diastereomers. A reversed-phase mobile phase of acetonitrile and water is typically effective. Gradient elution may be necessary to optimize the separation and reduce run time.

Workflow for Indirect Chiral HPLC Analysis:

cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis react React this compound with chiral amine (CDA) and coupling agent form Formation of diastereomeric amides react->form workup Filter and dilute sample form->workup inject Inject diastereomers onto achiral C18 column workup->inject separate Reversed-phase elution (Acetonitrile/Water) inject->separate detect UV Detection separate->detect integrate Integrate peak areas of diastereomers detect->integrate calculate Calculate Enantiomeric Excess (e.e.%) integrate->calculate

Caption: Workflow for indirect chiral analysis.

Comparison of Direct and Indirect Methods

FeatureStrategy 1: Direct Chiral HPLCStrategy 2: Indirect Chiral HPLC
Principle Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).Separation of diastereomers (formed by derivatization) on an achiral column.
Column Chiral column (e.g., Chiralcel OD-H).Standard achiral column (e.g., C18).
Sample Prep Simple dissolution in mobile phase.Chemical derivatization reaction required.
Method Dev. Screening of expensive chiral columns and mobile phases may be needed.Optimization of derivatization reaction and standard HPLC method.
Pros - Faster sample preparation.- No risk of racemization during derivatization.- Direct measurement of enantiomers.- Uses less expensive, common HPLC columns.- Can significantly improve detection sensitivity.- Method development can be more predictable.
Cons - Chiral columns are expensive.- Method development can be empirical.- Poor peak shape for acidic compounds without modifiers.- Derivatization adds time and complexity.- Potential for kinetic resolution or racemization.- CDA must be enantiomerically pure.

Conclusion and Recommendations

Both direct and indirect HPLC methods offer viable pathways for determining the enantiomeric excess of this compound.

  • For routine analysis and high-throughput screening, the direct method (Strategy 1) is generally preferable due to its speed and simplicity, provided a suitable chiral stationary phase is identified that gives adequate resolution. The initial investment in a chiral column can be justified by the time saved in sample preparation.

  • The indirect method (Strategy 2) is a powerful alternative, particularly when direct separation is challenging, or when higher sensitivity is required. It is also a valuable tool for absolute configuration assignment when using a CDA of known configuration. The derivatization step, while adding complexity, allows the use of standard, robust C18 columns.

Ultimately, the choice of method will depend on the specific requirements of the analysis, available instrumentation, and the expertise of the analyst. It is recommended to screen both approaches during method development to identify the most robust, reliable, and efficient method for your specific needs.

References

  • Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC.
  • Fluorescent Chiral Derivatization Reagents for Carboxylic Acid Enantiomers in High-performance Liquid Chrom
  • Accurate measurement of optical purity of 2-chloropropionic acid by precolumn derivatization-high performance liquid chromatography and its application.
  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
  • Chiral deriv
  • Daicel Coated CHIRALCEL OD, OD-H Columns. UVISON Technologies. [Link]
  • 14394 - HPLC Column CHIRALCEL® OD-H, 150 x 2,1 mm, 5 µm. Analytics-Shop. [Link]
  • CHIRALCEL OD-H - Daicel - Normal-Phase. HPLC-MART. [Link]
  • CHIRALCEL® OD-H 4.6x250 mm | Coated Polysaccharide phase. Daicel Chiral Technologies. [Link]
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. Daicel. [Link]
  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Enantioselective sensing of chiral carboxylic acids. PubMed. [Link]
  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]
  • Liquid chromatography of short chain carboxylic acids using a glutamic acid surfactant coated C18 stationary phase.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]
  • HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. SIELC Technologies. [Link]
  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
  • Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. ChemRxiv. [Link]
  • Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry.

Sources

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chloropentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-chloropentanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data presentation. It delves into the causal relationships between molecular structure and spectral output, compares the subject molecule to a relevant analogue to highlight key spectral effects, and outlines the experimental protocols necessary for robust data acquisition.

The Foundational Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

  • ¹H NMR Spectroscopy reveals the number of chemically distinct protons, their relative ratios (integration), their electronic environment (chemical shift), and the number of neighboring protons (splitting pattern or multiplicity).

  • ¹³C NMR Spectroscopy identifies the number of chemically non-equivalent carbon atoms and provides insights into their hybridization and electronic environment.[2]

For a molecule like this compound, NMR is essential for confirming the position of the chloro-substituent and verifying the overall integrity of the carbon skeleton.

Structural Analysis and Spectral Prediction for this compound

The first step in any spectral analysis is a thorough examination of the molecule's structure to predict the expected NMR signals.

Caption: Molecular structure of this compound with non-equivalent carbons labeled.

¹H NMR Predictions:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often between 10-13 ppm.[3][4][5] Its broadness is due to hydrogen bonding and chemical exchange.

  • Alpha-Proton (H-2): This single proton is attached to the same carbon as the electronegative chlorine atom and the carbonyl group. This dual deshielding effect will shift its signal significantly downfield. It is adjacent to the two protons on C-3, so its signal should be split into a triplet (n+1 = 2+1 = 3).

  • Methylene Protons (H-3): These two protons are adjacent to the C-2 methine (1H) and the C-4 methylene (2H). Due to this complex coupling environment, the signal is expected to be a multiplet.

  • Methylene Protons (H-4): These two protons are adjacent to the C-3 methylene (2H) and the C-5 methyl (3H) groups. This signal will also appear as a multiplet.

  • Methyl Protons (H-5): These three terminal protons are adjacent to the C-4 methylene group (2H) and will therefore appear as a triplet (n+1 = 2+1 = 3).

¹³C NMR Predictions: this compound has five chemically distinct carbon atoms, and thus five signals are expected in the proton-decoupled ¹³C NMR spectrum.

  • Carbonyl Carbon (C-1): Carboxylic acid carbonyl carbons are characteristically found in the 165-185 ppm region.[4][6]

  • Alpha-Carbon (C-2): This carbon is directly attached to the electronegative chlorine atom, causing a significant downfield shift.

  • Alkyl Carbons (C-3, C-4, C-5): These sp³ hybridized carbons will appear in the typical alkane region (approx. 10-40 ppm). Their chemical shifts will be influenced by their distance from the electron-withdrawing groups.

Comparative Analysis: this compound vs. Pentanoic Acid

To truly appreciate the influence of the chlorine substituent, it is instructive to compare the expected spectrum of this compound with that of its non-halogenated parent compound, pentanoic acid. The primary difference is the powerful electron-withdrawing inductive effect of the chlorine atom, which deshields nearby nuclei, causing their signals to appear at a higher chemical shift (further downfield).

Table 1: Predicted ¹H and ¹³C NMR Data Comparison

Assignment This compound (Predicted) Pentanoic Acid (Reference/Predicted) Rationale for Difference
¹H NMR
-COOH~11-12 ppm (broad s)~11-12 ppm (broad s)Minimal change; dominated by acidic proton environment.
H-2~4.2-4.4 ppm (t) ~2.3 ppm (t)Strong deshielding by the adjacent chlorine atom.
H-3~1.9-2.1 ppm (m)~1.6 ppm (sextet)Moderate deshielding effect from the chlorine at C-2.
H-4~1.5-1.7 ppm (m)~1.4 ppm (sextet)Minor deshielding effect.
H-5~0.9-1.0 ppm (t)~0.9 ppm (t)Negligible effect from the distant chlorine atom.
¹³C NMR
C-1 (-COOH)~175 ppm~180 ppmThe alpha-substituent can have a minor shielding/deshielding effect.
C-2~55-60 ppm ~34 ppmStrong deshielding due to the directly bonded chlorine atom.[2]
C-3~30-35 ppm~27 ppmModerate deshielding (beta-effect).
C-4~18-22 ppm~22 ppmMinor effect.
C-5~12-14 ppm~14 ppmNegligible effect.

Note: Predicted values are based on established substituent effects and data from similar compounds.[7][8] s=singlet, t=triplet, m=multiplet.

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data requires a standardized protocol. The following represents a robust methodology for the analysis of this compound.

Objective: To acquire quantitative ¹H and proton-decoupled ¹³C NMR spectra for structural verification.

Materials:

  • This compound sample (~10-20 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR Tube

  • Pasteur pipette

  • Vortex mixer

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 15 mg of this compound and transfer it into a clean, dry vial.

  • Solvation: Add approximately 0.7 mL of CDCl₃ with TMS to the vial. The deuterated solvent is used to avoid a large solvent signal in the ¹H spectrum, and TMS serves as the internal standard (δ = 0.00 ppm).[9]

  • Dissolution: Cap the vial and gently vortex until the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

  • Instrumentation Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • ¹H Spectrum Acquisition:

    • Set the spectral width to cover the expected range (e.g., -1 to 14 ppm).

    • Use a standard 30° or 45° pulse angle.

    • Set the relaxation delay (d1) to at least 2 seconds to allow for adequate T1 relaxation, ensuring accurate integration.

    • Acquire a suitable number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition:

    • Switch the nucleus to ¹³C.

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width to cover the full range of carbon signals (e.g., 0 to 200 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to both spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Advanced Structural Confirmation with 2D NMR

While 1D NMR provides substantial information, complex molecules or those with overlapping signals benefit from 2D NMR analysis for unambiguous assignment. Two of the most powerful experiments are HSQC and HMBC.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlations).[10][11] An HSQC spectrum would show a cross-peak connecting the ¹H signal at ~4.3 ppm to the ¹³C signal at ~58 ppm, definitively assigning both to the C-2 position.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart.[11][12][13] This is exceptionally useful for connecting molecular fragments and assigning quaternary (non-protonated) carbons, like the carbonyl group.

Caption: Key expected HMBC (²JCH and ³JCH) correlations for this compound.

Key HMBC Correlations for this compound:

  • The proton at H-2 would show a correlation to the carbonyl carbon C-1 (a two-bond correlation, ²JCH) and to C-3 (²JCH) and C-4 (³JCH). The correlation to the carbonyl carbon is particularly diagnostic, as it unambiguously places the carbonyl group adjacent to the C-2 methine.

  • The terminal methyl protons at H-5 would show correlations to C-4 (²JCH) and C-3 (³JCH), confirming the end of the alkyl chain.

By systematically analyzing these 1D and 2D NMR datasets, a complete and confident structural assignment of this compound can be achieved, providing a self-validating system of interconnected evidence.

References

  • PubChem. This compound.
  • PubChem. (2R)-2-chloropentanoic acid.
  • SpectraBase. 2-PROPYL,this compound METHYLESTER - Optional[13C NMR]. Wiley-VCH GmbH. [Link][16]
  • University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. [Link][3]
  • Filo. The ^1H NMR spectra of two carboxylic acids with molecular formula C_3H_5.. [Link][7]
  • YouTube. 2D NMR- Worked Example 2 (HSQC and HMBC). [Link][17]
  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link][6]
  • Columbia University. HSQC and HMBC | NMR Core Facility. [Link][10]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031580). [Link][18]
  • NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0230265). [Link][19]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). [Link][20]
  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link][12]
  • Emery Pharma.
  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link][11]
  • Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link][13]
  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link][4]
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link][5]
  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link][22]
  • JEOL.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link][8]
  • ChemConnections. 13C NMR Spectroscopy. [Link][2]
  • PubChem. 5-Chloropentanoic acid, cyclopentyl ester.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloropentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-chloropentanoic acid. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the fragmentation pathways, a comparative analysis with its structural isomer, and a practical experimental protocol for its characterization. Our approach is grounded in established chemical principles to provide a robust and reliable resource for structural elucidation.

Introduction: The Significance of this compound Analysis

This compound (C₅H₉ClO₂) is a halogenated carboxylic acid.[1] Halogenated organic acids are of interest in various fields, including environmental monitoring as disinfection byproducts, and in synthetic chemistry as building blocks. Mass spectrometry is an indispensable tool for the structural confirmation of such molecules due to its high sensitivity and the detailed structural information that can be derived from fragmentation patterns.[2] Understanding the specific fragmentation pathways of this compound is crucial for its unambiguous identification in complex matrices and for distinguishing it from its isomers.

This guide will focus on the fragmentation behavior under electron ionization (EI), a common and highly informative technique for the analysis of volatile and semi-volatile small molecules.

Foundational Principles of Fragmentation in EI-MS

When a molecule like this compound is introduced into an EI source, it is bombarded with high-energy electrons. This process ejects an electron from the molecule, forming an energetically unstable radical cation known as the molecular ion (M⁺•).[2] This excess energy causes the molecular ion to break apart into smaller, more stable charged fragments and neutral radicals. Only the charged fragments are detected by the mass spectrometer.

For a molecule containing both a carboxylic acid and a chlorine atom, several fragmentation routes are predictable:

  • Isotopic Pattern of Chlorine: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in characteristic M⁺• and M+2 peaks for any chlorine-containing fragment, providing a clear marker for the presence of chlorine.

  • Alpha (α)-Cleavage: This is a common fragmentation pathway for compounds containing carbonyl groups or heteroatoms.[2][3] Bonds adjacent to the functional group (the α-carbon) are prone to cleavage.

  • McLafferty Rearrangement: Carboxylic acids with a sufficiently long alkyl chain can undergo this characteristic rearrangement, which involves the transfer of a gamma (γ)-hydrogen to the carbonyl oxygen, followed by cleavage of the α,β-carbon bond.[2][4]

  • Loss of Neutral Molecules: The elimination of small, stable neutral molecules like HCl, H₂O, and CO₂ is a common fragmentation process.

The Predicted Fragmentation Pattern of this compound

While a publicly available spectrum for this compound is not readily found, its fragmentation can be confidently predicted based on the known behavior of α-chloro carboxylic acids, such as its lower homologue, 2-chlorobutanoic acid.[5][6][7]

The molecular weight of this compound is 136.58 g/mol .[1] The mass spectrum will exhibit a molecular ion peak (M⁺•) at m/z 136 (for the ³⁵Cl isotope) and a smaller M+2 peak at m/z 138 (for the ³⁷Cl isotope). However, the molecular ion peak for straight-chain carboxylic acids is often weak or absent.[4]

The major fragmentation pathways are detailed below and summarized in Table 1.

Key Fragmentation Pathways:
  • Loss of the Carboxyl Group (α-Cleavage): The bond between the α-carbon (C2) and the carbonyl carbon (C1) can break, leading to the loss of the •COOH radical (45 u). This is a prominent fragmentation for short-chain carboxylic acids.[3]

    • C₅H₉ClO₂⁺• → [C₄H₈Cl]⁺ + •COOH

    • This results in a key fragment ion at m/z 91 (and m/z 93). This ion is the 2-chlorobutyl cation.

  • Loss of Chlorine Radical (α-Cleavage): Cleavage of the C-Cl bond at the α-position is a primary fragmentation event.

    • C₅H₉ClO₂⁺• → [C₅H₉O₂]⁺ + •Cl

    • This generates a fragment at m/z 101 . The stability of the resulting secondary carbocation favors this pathway.

  • Loss of HCl: A common fragmentation for chloroalkanes is the elimination of a neutral hydrogen chloride molecule (36.5 u).

    • C₅H₉ClO₂⁺• → [C₅H₈O₂]⁺• + HCl

    • This leads to a fragment at m/z 100 .

  • McLafferty Rearrangement: this compound has γ-hydrogens (on C4), making a McLafferty rearrangement possible. This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the C2-C3 bond.

    • C₅H₉ClO₂⁺• → [C₂H₃ClO₂]⁺• + C₃H₆

    • The resulting fragment would have an m/z of 94 (and 96).

  • Cleavage of the Alkyl Chain: Fragmentation of the propyl side chain can occur. Loss of an ethyl radical (•CH₂CH₃, 29 u) from the molecular ion would lead to a fragment at m/z 107 (and 109).

The following Graphviz diagram illustrates these primary fragmentation pathways.

Fragmentation_Pattern cluster_frags Primary Fragments M [C₅H₉ClO₂]⁺• m/z 136/138 (Molecular Ion) F1 [C₄H₈Cl]⁺ m/z 91/93 M->F1 - •COOH F2 [C₅H₉O₂]⁺ m/z 101 M->F2 - •Cl F3 [C₅H₈O₂]⁺• m/z 100 M->F3 - HCl F4 [C₂H₃ClO₂]⁺• m/z 94/96 M->F4 McLafferty Rearrangement

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Key Fragments:
m/z (³⁵Cl)Proposed Ion StructureFragmentation Pathway
136[CH₃(CH₂)₂CH(Cl)COOH]⁺•Molecular Ion
101[CH₃(CH₂)₂CHCOOH]⁺Loss of •Cl radical
100[C₅H₈O₂]⁺•Loss of neutral HCl
94[CH(Cl)COOH]⁺•McLafferty Rearrangement
91[CH₃(CH₂)₂CH(Cl)]⁺α-cleavage, loss of •COOH
45[COOH]⁺Carboxyl fragment

Comparative Analysis: this compound vs. 5-Chloropentanoic Acid

Distinguishing between structural isomers is a key strength of mass spectrometry. Let's compare the expected fragmentation of this compound with its isomer, 5-chloropentanoic acid. The mass spectrum for 5-chloropentanoic acid (also known as 5-chlorovaleric acid) is available in the NIST database.[8][9][10]

For 5-chloropentanoic acid , the chlorine atom is at the end of the alkyl chain, distant from the carboxylic acid group. This leads to a different set of dominant fragmentation pathways:

  • Loss of HCl: This is a very prominent fragmentation for 5-chloropentanoic acid, leading to a significant peak at m/z 100 . This fragment corresponds to cyclopentanone-2-carboxylic acid lactone, a stable cyclic structure.

  • Alpha-Cleavage: Cleavage next to the carbonyl group would result in the loss of the •CH₂CH₂CH₂Cl group, which is not as favorable as the loss of the simple propyl group in the 2-chloro isomer.

  • Fragments containing Chlorine: We would expect to see fragments arising from cleavage along the alkyl chain, such as [ClCH₂CH₂]⁺ at m/z 63/65 .

The key difference lies in the initial, most facile fragmentations. The spectrum of this compound will be dominated by fragments resulting from cleavage around the C2 position (loss of •Cl and •COOH). In contrast, the spectrum of 5-chloropentanoic acid will be characterized by the facile loss of HCl and fragments retaining the chlorine on a smaller part of the alkyl chain.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing this compound. The gas chromatograph separates the compound from the sample matrix, and the mass spectrometer provides structural identification.

Note: Carboxylic acids can exhibit poor peak shape in GC due to their polarity. Derivatization to a more volatile ester (e.g., a methyl or silyl ester) is common practice to improve chromatography.[11][12] However, derivatization-free methods are also available.[13]

Step-by-Step Derivatization-Free GC-MS Method

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in a suitable organic solvent (e.g., methanol or a mixture of ethanol and water).

    • If analyzing from a complex matrix (e.g., biological fluid), perform a liquid-liquid or solid-phase extraction to isolate the acidic components.

    • Acidify the final sample extract with a non-volatile acid like succinic acid to ensure the carboxylic acid is in its protonated, more volatile form.[13]

    • Add an appropriate internal standard (e.g., a deuterated analogue) for quantification.

  • GC-MS Instrumentation and Conditions:

    • System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

    • Column: A polar capillary column, such as a DB-WAX or FFAP, is recommended for carboxylic acids. (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injection: 1 µL splitless injection at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp: Increase temperature at 10°C/min to 240°C.

      • Hold: Hold at 240°C for 5 minutes.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-200.

The following diagram outlines the general workflow for this analysis.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample & Add Internal Std. B Extract (if needed) A->B C Acidify Extract B->C D Inject into GC C->D E Chromatographic Separation D->E F EI Ionization & Fragmentation E->F G Mass Analysis (Quadrupole) F->G H Acquire Spectrum G->H I Identify Fragments & Compare to Library/Prediction H->I

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrum of this compound under electron ionization is predicted to be rich in structural information. The key diagnostic fragments arise from the loss of the chlorine radical (m/z 101), the loss of the carboxyl radical (m/z 91/93), and the neutral loss of HCl (m/z 100). These fragmentation patterns, particularly when compared with those of its isomers like 5-chloropentanoic acid, allow for confident structural confirmation. The provided GC-MS protocol offers a reliable starting point for researchers needing to identify and quantify this compound in their work.

References

  • Tivendale, N. D., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B, 1028, 165-174.
  • ResearchGate. (n.d.). Extraction, purification, methylation and GC–MS analysis of short-chain carboxylic acids for metabolic flux analysis. Request PDF.
  • Zheng, X., et al. (2019). GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. In Metabolomics. Humana, New York, NY.
  • Weir, T. L., et al. (2020). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Methods and Protocols, 3(1), 16.
  • Agilent Technologies. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Application Note.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NIST. (n.d.). Butanoic acid, 2-chloro-. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). Pentanoic acid 2-chloroethyl ester. Wiley.
  • NIST. (n.d.). Butanoic acid, 2-chloro-. NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives.
  • NIST. (n.d.). Butanoic acid, 2-chloro-. NIST Chemistry WebBook.
  • NIST. (n.d.). Butanoic acid, 2-chloro-. NIST Chemistry WebBook.
  • NIST. (n.d.). Methyl 5-chloropentanoate. NIST Chemistry WebBook.
  • NIST. (n.d.). Methyl 5-chloropentanoate. NIST Chemistry WebBook.
  • PubMed. (2014). Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • NIST. (n.d.). (S)-(-)-2-Chloropropionic acid. NIST Chemistry WebBook.
  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Problems in Chemistry.
  • NIST. (n.d.). 5-Chlorovaleric acid. NIST Chemistry WebBook.
  • NIST. (n.d.). 5-Chlorovaleric acid. NIST Chemistry WebBook.
  • NIST. (n.d.). 5-Chlorovaleric acid. NIST Chemistry WebBook.

Sources

A Comparative Guide to Determining the Absolute Configuration of 2-Chloropentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous determination of a molecule's absolute configuration is a critical, non-negotiable step. The spatial arrangement of atoms at a chiral center can profoundly influence a compound's pharmacological and toxicological properties. This guide provides an in-depth, objective comparison of the primary analytical techniques for assigning the absolute configuration of 2-chloropentanoic acid and its derivatives, a class of molecules with relevance in synthetic chemistry and as building blocks for more complex structures. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to empower you to select the most appropriate method for your research needs.

The Challenge of α-Halo Carboxylic Acids

Determining the absolute configuration of small, flexible molecules like this compound presents unique challenges. Their conformational lability can complicate spectroscopic analysis, and the carboxylic acid moiety is prone to intermolecular hydrogen bonding, which can further obscure chiroptical signatures. This guide will address these challenges and present strategies to overcome them.

Comparative Analysis of Key Methodologies

The choice of method for determining absolute configuration is a balance of sample availability, the presence of specific functional groups, and access to instrumentation. Here, we compare the three most powerful techniques: Vibrational Circular Dichroism (VCD), Nuclear Magnetic Resonance (NMR) with chiral derivatizing agents, and the "gold standard," X-ray Crystallography.

FeatureVibrational Circular Dichroism (VCD)NMR Spectroscopy (Mosher's Method)X-ray Crystallography
Principle Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1]Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry.[2]Measures the diffraction pattern of X-rays by a single crystal, allowing for the direct determination of the three-dimensional structure.[3]
Sample Requirement Solution (typically mg scale), no crystallization needed.[4]Solution (mg scale), requires derivatization.High-quality single crystal (µg to mg scale).[3]
Key Advantage Applicable to a wide range of molecules in their native solution state, including oils and non-crystalline solids.[4]Widely accessible instrumentation (NMR), well-established and reliable for many functional groups.[5]Provides an unambiguous, direct visualization of the absolute configuration.[3]
Key Limitation Requires quantum mechanical calculations (DFT) for interpretation; can be sensitive to conformational flexibility and solvent effects.[4][6]Requires chemical modification, which may not be straightforward for all substrates; interpretation can be complex.[5]The absolute requirement for a high-quality single crystal can be a significant bottleneck.[3]
Applicability to this compound High. The presence of the chiral center and various vibrational modes make it a good candidate. Derivatization to the methyl ester is recommended to avoid complications from hydrogen bonding.[7]High. The carboxylic acid can be derivatized, though the method is more commonly applied to chiral alcohols and amines.[8]Moderate to Low. Dependent on the ability to form a suitable crystalline derivative.

In-Depth Methodological Workflows

Vibrational Circular Dichroism (VCD): A Non-Invasive Approach

VCD has emerged as a powerful technique for determining the absolute configuration of molecules in solution, obviating the need for crystallization.[9] The methodology hinges on a comparison between an experimentally measured VCD spectrum and a theoretically predicted spectrum for a known enantiomer, typically calculated using Density Functional Theory (DFT).[4]

Logical Workflow for VCD Analysis

Caption: Workflow for absolute configuration determination using VCD.

Experimental Protocol: VCD of Methyl 2-Chloropentanoate

Causality: The carboxylic acid of this compound can form intermolecular hydrogen-bonded dimers in nonpolar solvents, which complicates the VCD spectrum. Conversion to the methyl ester eliminates this issue, leading to a spectrum that is more readily and accurately comparable to computational models of a single molecule.[7]

  • Esterification: Convert this compound to its methyl ester using a standard method such as Fischer esterification.

  • Sample Preparation: Prepare a solution of the methyl 2-chloropentanoate derivative in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • Data Acquisition: Record the VCD and IR spectra in the mid-IR region (e.g., 2000-900 cm⁻¹) using a VCD spectrometer.[7] A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.[1]

Computational Protocol: DFT Calculation of VCD Spectra

  • Conformational Search: Perform a thorough conformational search for one enantiomer (e.g., (R)-methyl 2-chloropentanoate) to identify all low-energy conformers.

  • DFT Optimization: Optimize the geometry and calculate the harmonic vibrational frequencies and VCD intensities for each stable conformer using DFT, for example, with the B3LYP functional and a 6-31G* basis set.[4][7]

  • Spectral Simulation: Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

  • Comparison: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the calculated enantiomer. If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration.

NMR Spectroscopy with Mosher's Method: A Diastereomeric Approach

Mosher's method is a classic and reliable NMR-based technique for determining the absolute configuration of chiral alcohols and amines.[2][8] While less common for carboxylic acids directly, a modified approach can be employed by first converting the carboxylic acid to a chiral alcohol.

Logical Workflow for Mosher's Method

Mosher_Workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis Start Chiral this compound Reduce Reduction to 2-Chloropentan-1-ol Start->Reduce React_R React with (R)-MTPA-Cl Reduce->React_R React_S React with (S)-MTPA-Cl Reduce->React_S Ester_R (R)-MTPA Ester React_R->Ester_R Ester_S (S)-MTPA Ester React_S->Ester_S NMR_R Acquire ¹H NMR of (R)-MTPA Ester Ester_R->NMR_R NMR_S Acquire ¹H NMR of (S)-MTPA Ester Ester_S->NMR_S Compare Compare Chemical Shifts (Δδ = δS - δR) NMR_R->Compare NMR_S->Compare Assign_AC Assign Absolute Configuration Compare->Assign_AC

Sources

A Comparative Guide to 2-Bromopentanoic Acid and 2-Chloropentanoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, yield, and viability of a synthetic route. Among the versatile building blocks in organic synthesis, α-halo acids play a pivotal role as precursors to a wide array of functionalized molecules. This guide provides an in-depth technical comparison of two prominent α-halo acids: 2-bromopentanoic acid and 2-chloropentanoic acid. By examining their synthesis, physical properties, and, most importantly, their reactivity in key synthetic transformations, this document aims to equip the reader with the necessary insights to make informed decisions in their synthetic endeavors.

Synthesis of 2-Halopentanoic Acids: A Tale of Two Halogens

The synthetic routes to 2-bromopentanoic acid and this compound are distinct, each with its own set of advantages and considerations.

1.1. 2-Bromopentanoic Acid via the Hell-Volhard-Zelinsky Reaction

The classic and most common method for the synthesis of 2-bromopentanoic acid is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the treatment of pentanoic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃).[1]

The mechanism proceeds through the in situ formation of the acyl bromide, which readily enolizes. This enol intermediate then undergoes electrophilic attack by bromine at the α-position. Subsequent hydrolysis of the α-bromo acyl bromide yields the desired 2-bromopentanoic acid.[2]

Experimental Protocol: Hell-Volhard-Zelinsky Bromination of Pentanoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place pentanoic acid (1.0 eq).

  • Catalyst Addition: Add a catalytic amount of red phosphorus or phosphorus tribromide (0.1 eq).

  • Bromination: Slowly add bromine (1.1 eq) from the dropping funnel. The reaction is exothermic and will likely require cooling to maintain control.

  • Reaction: After the addition is complete, heat the mixture to 80-90 °C for several hours until the evolution of HBr gas ceases.

  • Workup: Cool the reaction mixture and slowly add water to hydrolyze the acyl bromide.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with a saturated sodium bisulfite solution to remove any unreacted bromine, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromopentanoic acid. Further purification can be achieved by distillation.

1.2. This compound via Diazotization of Amino Acids

While the direct chlorination of pentanoic acid is possible, a more common and stereospecific method for the synthesis of chiral this compound involves the diazotization of the corresponding amino acid, in this case, norvaline. This reaction proceeds with the treatment of the amino acid with sodium nitrite in the presence of hydrochloric acid.[3] This method is particularly valuable for producing enantiomerically enriched α-chloro acids.

Physical Properties: A Subtle but Significant Difference

The physical properties of 2-bromopentanoic acid and this compound are quite similar, as expected from their structural analogy. However, the difference in the halogen atom does impart slight variations in their molecular weight, density, and boiling point.

Property2-Bromopentanoic AcidThis compound
Molecular Formula C₅H₉BrO₂[4]C₅H₉ClO₂[5]
Molecular Weight 181.03 g/mol [4]136.58 g/mol [5]
Boiling Point 132-135 °C[6]Not readily available
Density 1.381 g/mL[7]Not readily available

Reactivity in Nucleophilic Substitution: The Decisive Factor

The most significant difference between 2-bromopentanoic acid and this compound lies in their reactivity, particularly in nucleophilic substitution reactions. This difference is primarily governed by the leaving group ability of the halide.

3.1. The Superior Leaving Group: Bromide vs. Chloride

In both Sₙ1 and Sₙ2 reactions, the rate-determining step involves the departure of the leaving group. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure. When comparing bromide and chloride, bromide is the superior leaving group.[8] This is due to two main factors:

  • Basicity: Bromide is a weaker base than chloride.

  • Polarizability: Bromide is larger and more polarizable than chloride, allowing it to better stabilize the developing negative charge in the transition state.[8]

This fundamental difference in leaving group ability has profound implications for the synthetic utility of these two compounds.

3.2. Comparative Performance in Key Synthetic Transformations

Esterification: A Case Study in Reaction Rates

Esterification of α-halo acids is a common transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a standard method. However, for α-halo acids, the reaction can also be viewed as an O-alkylation of the alcohol by the α-halo acid, where the halogen acts as the leaving group. In this context, the superior leaving group ability of bromide would be expected to lead to a faster reaction rate and potentially higher yields under identical conditions.

Experimental Protocol: Comparative Esterification with Ethanol

  • Reaction Setup: In two separate round-bottom flasks, place 2-bromopentanoic acid (1.0 eq) and this compound (1.0 eq), respectively.

  • Reagent Addition: To each flask, add absolute ethanol (10 eq) and a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Reaction: Heat both reaction mixtures to reflux (approximately 78 °C) for 4 hours.

  • Workup and Analysis: Cool the reaction mixtures, neutralize the acid catalyst with a saturated sodium bicarbonate solution, and extract the ester product with diethyl ether. Dry the organic layers, concentrate, and analyze the crude product by GC-MS to determine the yield of ethyl 2-bromopentanoate and ethyl 2-chloropentanoate.

Illustrative Comparative Data: Esterification

SubstrateExpected Reaction TimeExpected Yield
2-Bromopentanoic Acid ShorterHigher
This compound LongerLower

This expected outcome is a direct consequence of the C-Br bond being weaker and bromide being a better leaving group than chloride.

Amidation: Implications for Drug Development

The synthesis of amides from α-halo acids is a crucial transformation in the development of new pharmaceutical agents. The reaction typically proceeds via nucleophilic substitution of the halogen by an amine.

Experimental Protocol: Comparative Amidation with Benzylamine

  • Reaction Setup: In two separate round-bottom flasks, dissolve 2-bromopentanoic acid (1.0 eq) and this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile.

  • Reagent Addition: Add benzylamine (2.2 eq) to each flask. The excess amine also acts as a base to neutralize the HBr or HCl formed.

  • Reaction: Stir the reaction mixtures at room temperature for 24 hours.

  • Workup and Analysis: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl to remove excess benzylamine, followed by a saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the amide product by column chromatography.

Illustrative Comparative Data: Amidation

SubstrateExpected Reaction TimeExpected Yield
2-Bromopentanoic Acid ShorterHigher
This compound LongerLower

The higher reactivity of 2-bromopentanoic acid would likely lead to a more efficient amidation, which is a significant advantage in multi-step drug synthesis where overall yield is critical.

Applications in Drug Development and Beyond

Both 2-bromopentanoic acid and this compound serve as valuable intermediates in the synthesis of more complex molecules.

  • 2-Bromopentanoic acid (also known as 2-bromovaleric acid) is a known intermediate in the synthesis of the hypnotic sedative bromoisovalerate and the agrochemical fluvalinate. It is also used in the preparation of amino acid and peptide conjugates.[2] Its application is crucial for creating specific chiral centers and introducing functional groups in pharmaceutical compounds.

  • This compound and its derivatives are useful starting materials for the synthesis of chiral alcohols of high enantiomeric purity. For instance, they can be used to produce chiral 2-chloro-1-alkanols, which are precursors to enantiomerically pure alkyloxiranes. These chiral building blocks are highly valuable in the synthesis of complex natural products and pharmaceuticals.

Conclusion: Choosing the Right Tool for the Job

The choice between 2-bromopentanoic acid and this compound in a synthetic strategy is a decision that should be guided by a clear understanding of their respective reactivities and the specific requirements of the target molecule.

2-Bromopentanoic acid is the more reactive of the two, making it the preferred choice for reactions where a high rate of nucleophilic substitution is desired. This increased reactivity often translates to shorter reaction times, milder conditions, and higher yields, which are significant advantages in both research and industrial settings.

This compound , while less reactive, can be a more cost-effective option and may be preferred in situations where a more controlled, slower reaction is desired to minimize side reactions. Its utility in the synthesis of chiral building blocks from amino acids also provides a distinct advantage in specific applications.

Ultimately, the optimal choice will depend on a careful consideration of factors such as desired reaction rate, yield, cost, and the specific synthetic transformation being undertaken.

Diagrams

Hell_Volhard_Zelinsky Pentanoic Acid Pentanoic Acid Acyl Bromide Acyl Bromide Pentanoic Acid->Acyl Bromide PBr3 Enol Enol Acyl Bromide->Enol Tautomerization α-Bromo Acyl Bromide α-Bromo Acyl Bromide Enol->α-Bromo Acyl Bromide Br2 2-Bromopentanoic Acid 2-Bromopentanoic Acid α-Bromo Acyl Bromide->2-Bromopentanoic Acid H2O

Caption: Hell-Volhard-Zelinsky Reaction Workflow.

Esterification_Workflow cluster_bromo 2-Bromopentanoic Acid cluster_chloro This compound b_start 2-Bromopentanoic Acid + Ethanol b_reflux Reflux (4h) b_start->b_reflux b_workup Workup b_reflux->b_workup b_product Ethyl 2-Bromopentanoate (Higher Yield) b_workup->b_product c_start This compound + Ethanol c_reflux Reflux (4h) c_start->c_reflux c_workup Workup c_reflux->c_workup c_product Ethyl 2-Chloropentanoate (Lower Yield) c_workup->c_product

Caption: Comparative Esterification Workflow.

References

  • CAS Common Chemistry. (n.d.). 2-Bromopentanoic acid. Retrieved from https://commonchemistry.cas.org/detail?cas_rn=584-93-0
  • ECHEMI. (n.d.). 2-Bromopentanoic acid Formula. Retrieved from https://www.echemi.com/products/584-93-0.html
  • PubChem. (n.d.). (2S)-2-bromopentanoic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/641255
  • ChemicalBook. (2023). 2-Bromovaleric acid. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8232924.htm
  • PubChem. (n.d.). This compound. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/110794
  • LookChem. (n.d.). This compound. Retrieved from https://www.lookchem.com/2-chloropentanoic-acid/
  • Chemistry LibreTexts. (2023). 21.5: Bromination of Acids: The HVZ Reaction. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.
  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. Retrieved from https://kpu.pressbooks.
  • Master Organic Chemistry. (2024). What Makes A Good Leaving Group. Retrieved from https://www.masterorganicchemistry.
  • Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1. Retrieved from https://www.khanacademy.org/science/organic-chemistry/substitution-elimination-reactions/sn2-reactions-tutorial/v/factors-affecting-sn2-reactions-leaving-group-part-1
  • Stenutz. (n.d.). 2-bromopentanoic acid. Retrieved from https://www.stenutz.eu/chem/solv22b.php?name=2-bromopentanoic+acid&submit=Search
  • BenchChem. (2024). A Comparative Guide to the SN2 Reactivity of 2-(Chloromethyl)benzoic Acid and 2-(Bromomethyl)benzoic Acid. Retrieved from https://www.benchchem.com/blog/a-comparative-guide-to-the-sn2-reactivity-of-2-chloromethylbenzoic-acid-and-2-bromomethylbenzoic-acid-in-synthesis/
  • Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s)-2-aminoalkanoic acids. Retrieved from http://www.orgsyn.org/demo.aspx?prep=cv8p0116
  • PubChem. (n.d.). Pentanoic acid, 2-bromo-. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/11446
  • LookChem. (n.d.). This compound. Retrieved from https://www.lookchem.com/cas-943/94347-45-2.html
  • Sigma-Aldrich. (n.d.). 2-BROMO-PENTANOIC ACID (2-(2-BROMO-PENTANOYLAMINO)-ETHYL)-AMIDE. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000030
  • BenchChem. (2024). Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers. Retrieved from https://www.benchchem.com/blog/fischer-esterification-of-carboxylic-acids-a-detailed-protocol-for-researchers/
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from https://www.fishersci.com/us/en/technical-support/applications-and-techniques/chemistry-and-biochemistry-reagents-and-applications/organic-synthesis/amide-synthesis.html
  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523.
  • Master Organic Chemistry. (2024). The Hell–Volhard–Zelinsky Reaction. Retrieved from https://www.masterorganicchemistry.com/2018/10/01/the-hell-volhard-zelinsky-reaction/
  • Alfa Chemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from https://www.alfa-chemistry.com/named-reactions/hell-volhard-zelinsky-reaction.html
  • OrgoSolver. (n.d.). Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. Retrieved from https://orgosolver.com/problems/hell-volhard-zelinsky-hvz-reaction-mechanism-examples/
  • Chemguide. (n.d.). the preparation of amides. Retrieved from https://www.chemguide.co.
  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from https://www.chemguide.co.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from https://www.chemistrysteps.com/steric-hindrance-in-sn2-and-sn1-reactions/
  • Chemistry Hall. (2019). SN1 vs SN2 Reactions: What Is Steric Hindrance?. Retrieved from https://chemistryhall.com/sn1-vs-sn2-reactions-steric-hindrance/
  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/10%3A_Substitution_and_Elimination_Reactions_of_Alkyl_Halides/10.04%3A_Effect_of_sterics_on_Sn2_reactions
  • PubChem. (n.d.). (2S)-2-amino-5-chloropentanoic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/55302042
  • Google Patents. (n.d.). Method of producing 5-chloropentanoic acid. Retrieved from https://patents.google.
  • Allen. (n.d.). Which one of the following is strongest acid. Retrieved from https://www.allen.ac.in/solution-expert/previous-year-question-paper/jee-main-2021-25-jul-shift-1/which-one-of-the-following-is-strongest-acid-2-chloropentanoic-acid-3-chloropentanoic-acid-4-chloropentanoic-acid-5-chloropentanoic-acid_113061
  • Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s)-2-aminoalkanoic acids. Retrieved from http://www.orgsyn.org/demo.aspx?prep=cv8p0116
  • Ketone Pharma. (n.d.). Pharmaceutical Synthesis: The Critical Role of 2-Bromovaleric Acid. Retrieved from https://ketonepharma.com/pharmaceutical-synthesis-the-critical-role-of-2-bromovaleric-acid/
  • PubChem. (n.d.). This compound. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/110794

Sources

A Comparative Guide to Alternative Chiral Synthons for the Asymmetric Synthesis of α-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

The precise stereochemical control required in the synthesis of non-proteinogenic α-amino acids is a cornerstone of modern drug discovery and development.[1][2] These chiral building blocks are integral to creating novel therapeutics, peptidomimetics, and chemical probes, where biological activity is critically dependent on absolute stereochemistry.[1][3] This guide provides a comparative analysis of leading alternative chiral synthons and methodologies, designed to aid researchers in selecting the optimal strategy for their specific synthetic challenges. We will delve into the mechanistic underpinnings, performance data, and practical considerations of chiral auxiliary-mediated methods, catalytic asymmetric approaches, and enzymatic syntheses.

Chiral Auxiliary-Mediated Synthesis: The Stoichiometric Approach

This classical and robust strategy involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral glycine or alanine equivalent.[1][4] The auxiliary then directs the stereochemical outcome of a subsequent C-C bond-forming reaction, typically an alkylation, before being cleaved to reveal the enantioenriched α-amino acid.[5][6]

Developed by Ulrich Schöllkopf in 1981, this method utilizes a chiral bis-lactim ether, typically derived from the cyclization of glycine and L-valine, as a chiral glycine synthon.[7][8]

Mechanism of Stereocontrol: The dipeptide from glycine and (R)-valine is cyclized to a 2,5-diketopiperazine, which is then O-methylated to form the bis-lactim ether.[7] Deprotonation at the prochiral glycine unit with a strong base (e.g., n-BuLi) creates a planar carbanion. The bulky isopropyl group from the valine auxiliary effectively shields one face of this anion.[7][8] Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered opposite face, leading to a highly diastereoselective alkylation.[7][9] Mild acidic hydrolysis then cleaves the auxiliary, yielding the desired α-amino acid methyl ester with high enantiopurity.[7][10]

Caption: Simplified cycle of asymmetric phase-transfer catalysis.

Performance & Considerations: Cinchona alkaloid-derived catalysts have enabled the synthesis of a wide range of α-amino acids with high yields and enantiomeric excesses, often exceeding 90% e.e. [3][11]The operational simplicity of PTC makes it highly attractive for both academic and industrial applications. [12][13]Optimization of reaction conditions, such as solvent systems and temperature, can further enhance selectivity. [11]A key advantage is the ability to generate the catalysts in situ from commercially available chiral amines, allowing for rapid screening of catalyst libraries. [11][14]

  • Asymmetric Hydrogenation: This is one of the most important industrial methods, involving the hydrogenation of prochiral enamide or dehydroamino acid precursors using chiral transition metal complexes (e.g., Rh or Ru with chiral phosphine ligands). [1][3]It offers excellent enantioselectivity and is highly efficient. [3][15]* Asymmetric Strecker Reaction: This classic multicomponent reaction combines an aldehyde, an amine, and a cyanide source to form an α-aminonitrile, which is then hydrolyzed. [16][17]The asymmetric variant uses either a chiral amine auxiliary or, more modernly, a chiral catalyst to control the stereoselective addition of cyanide to an imine. [18][19]This method provides direct and economical access to a diverse array of α-amino acids. [18][20]* Nickel-Catalyzed Cross-Coupling: Emerging methods utilize earth-abundant nickel catalysts for the enantioconvergent coupling of racemic alkyl electrophiles with organozinc reagents. [21]This approach is notable for its mild conditions and tolerance of a broad range of functional groups. [21]

Enzymatic Synthesis: Nature's Approach to Chirality

Biocatalysis offers an environmentally friendly and highly selective alternative for producing chiral α-amino acids. [1][22]Enzymes operate under mild conditions (aqueous media, ambient temperature) and can exhibit near-perfect enantio- and regioselectivity. [23] Key Enzymatic Approaches:

  • Reductive Amination of α-Keto Acids: Enzymes like amino acid dehydrogenases catalyze the stereoselective conversion of prochiral α-keto acids into L- or D-amino acids, using cofactors such as NADH or NADPH. [1][24]* Transamination: Transaminases (aminotransferases) transfer an amino group from a donor molecule to an α-keto acid acceptor, enabling the synthesis of both L- and D-amino acids with high enantiopurity. [1][25]* Enantioselective Hydrolysis/Resolution: Hydrolases or acylases can selectively hydrolyze one enantiomer from a racemic mixture of N-acyl-amino acids, allowing for the separation of the desired enantiomer.

Performance & Considerations: Enzymatic methods are prized for their high efficiency and selectivity, often achieving >99% e.e. [22][23]They are particularly well-suited for the large-scale production of proteinogenic amino acids. [1]However, the substrate scope can be limited by the enzyme's natural specificity. [22]Ongoing research in enzyme engineering and directed evolution is continuously expanding the range of unnatural amino acids that can be synthesized via biocatalysis.

Experimental Protocols

Protocol 1: Asymmetric Alkylation via Schöllkopf Auxiliary

This protocol is a representative example for the synthesis of an (R)-α-amino acid ester.

  • Preparation of the Lithiated Bis-Lactim Ether: In a flame-dried, three-neck flask under an argon atmosphere, dissolve the (R)-valine-derived bis-lactim ether (1.0 eq) in anhydrous THF at -78 °C.

  • Slowly add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (R-X, 1.1 eq) dropwise to the anion solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification and Cleavage: Purify the crude diastereomeric product by flash column chromatography.

  • Dissolve the purified product in 0.1 M HCl and stir at room temperature for 48 hours.

  • Neutralize the solution and extract the desired (R)-α-amino acid ester. The L-valine methyl ester auxiliary can be recovered from the aqueous layer.

Protocol 2: Asymmetric Alkylation via Phase-Transfer Catalysis

This protocol describes a general procedure for the benzylation of a glycine imine ester.

  • Reaction Setup: To a round-bottom flask, add the N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq), benzyl bromide (1.2 eq), and the chiral Cinchona alkaloid-derived quaternary ammonium salt catalyst (0.01-0.05 eq).

  • Add toluene as the solvent.

  • Reaction Execution: Cool the mixture to 0 °C and add finely powdered potassium hydroxide (5.0 eq) with vigorous stirring.

  • Maintain the reaction at 0 °C and monitor its progress by TLC.

  • Workup: Upon completion, add water and diethyl ether. Separate the layers and extract the aqueous phase with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Analysis and Deprotection: Purify the product by flash chromatography. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis. The resulting product can be hydrolyzed under acidic conditions to yield the free amino acid.

References

  • Fu, G. C., & Dai, X. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC - NIH. [Link]
  • Lygo, B., & Andrews, B. I. (2004). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Accounts of Chemical Research, 37(7), 518-525. [Link]
  • Wikipedia contributors. (2023). Schöllkopf method. Wikipedia. [Link]
  • Tao, R., & Wang, Y. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(4), 1516-1561. [Link]
  • Merck & Co. (n.d.). Schöllkopf Bis-Lactim Amino Acid Synthesis. The Merck Index. [Link]
  • Alonso, F., & Moglie, Y. (2013). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 113(10), 7673-7725. [Link]
  • Wang, J., Liu, X., & Feng, X. (2011). Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947-6983. [Link]
  • Nakoji, M., Kanayama, T., Okino, T., & Takemoto, Y. (2002). Pd-catalyzed asymmetric allylic alkylation of glycine imino ester using a chiral phase-transfer catalyst. The Journal of Organic Chemistry, 67(21), 7418-7423. [Link]
  • Kouznetsov, V. V. (2019). Recent advances on asymmetric Strecker reactions. Tetrahedron, 75(33), 4375-4403. [Link]
  • Nakoji, M., Kanayama, T., Okino, T., & Takemoto, Y. (2002). Pd-Catalyzed Asymmetric Allylic Alkylation of Glycine Imino Ester Using a Chiral Phase-Transfer Catalyst. The Journal of Organic Chemistry, 67(21), 7418-7423. [Link]
  • Bräse, S., & Collet, F. (2012). Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill. Beilstein Journal of Organic Chemistry, 8, 440-445. [Link]
  • Tao, R., & Wang, Y. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Semantic Scholar. [Link]
  • Soloshonok, V. A., & Izawa, K. (Eds.). (2008). Asymmetric Synthesis and Application of alpha-Amino Acids. American Chemical Society. [Link]
  • Glorius, F., & Ravelli, D. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 15(16), 5894-5900. [Link]
  • Tao, R., & Wang, Y. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(4), 1516-1561. [Link]
  • Patel, R. N. (2008). Microbial/enzymatic synthesis of chiral drug intermediates. Current Organic Chemistry, 12(13), 1117-1145. [Link]
  • Petasis, N. A., & Nudelman, A. (2019). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 24(1), 153. [Link]
  • Perdih, A., & Šolner-Dovenc, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 15(18), 3255-3294. [Link]
  • Lygo, B., & Andrews, B. I. (2004). Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts. Tetrahedron Letters, 45(24), 4641-4643. [Link]
  • Maruoka, K., & Ooi, T. (2003). Catalytic asymmetric synthesis of .ALPHA.-amino acid derivatives and peptides using chiral phase-transfer catalysts. Chemical Reviews, 103(8), 3013-3028. [Link]
  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
  • Wikipedia contributors. (2024). Strecker amino acid synthesis. Wikipedia. [Link]
  • Schöllkopf, U. (1983). Enantioselective synthesis of non-proteinogenic amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines. Tetrahedron, 39(12), 2085-2091. [Link]
  • Soloshonok, V. A., & Izawa, K. (Eds.). (2017). Asymmetric synthesis of non-proteinogenic amino acids. John Wiley & Sons. [Link]
  • Hruby, V. J., & Qian, X. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptides and Mimics, CNS Agents (pp. 249-289). Humana Press. [Link]
  • Bolarinwa, O., & Akintayo, C. O. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Future Medicinal Chemistry, 13(16), 1485-1502. [Link]
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2012). 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries. In Comprehensive Chirality (pp. 1-25). Elsevier. [Link]
  • Evans, D. A. (n.d.). Evans Enolate Alkylation-Hydrolysis. Harvard University. [Link]
  • Evans, D. A., & Wu, J. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory.
  • Soloshonok, V. A., & Liu, H. (2017). Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. Amino Acids, 49(10), 1637-1645. [Link]
  • Wikipedia contributors. (2024). Chiral auxiliary. Wikipedia. [Link]
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
  • Zhou, Y. G. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13414-13531. [Link]
  • Myers, A. G. (n.d.).
  • Habibi, D., & Marashi, S. M. (2014). Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. Journal of Chemical and Pharmaceutical Research, 6(5), 1011-1014. [Link]
  • Scheerer, J. R., et al. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry, 89(23), 17635–17642. [Link]
  • Scheerer, J. R., et al. (2018). Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion. The Journal of Organic Chemistry, 83(15), 8345-8354. [Link]
  • Scheerer, J. R., et al. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed - NIH. [Link]

Sources

The Strategic Advantage of 2-Chloropentanoic Acid in Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical development, the choice of starting materials and intermediates is paramount to the efficiency, scalability, and economic viability of a process. Among the versatile class of α-halo acids, 2-chloropentanoic acid emerges as a strategic building block, often presenting a nuanced yet significant advantage over its bromo and iodo counterparts. This guide provides an in-depth technical comparison, grounded in established chemical principles and supported by physicochemical data, to elucidate the practical benefits of employing this compound in your synthetic endeavors.

Introduction to α-Halo Acids: A Gateway to Molecular Complexity

α-Halo acids are carboxylic acids halogenated at the carbon atom adjacent to the carboxyl group. This structural feature renders them highly valuable as bifunctional synthons, capable of undergoing a variety of chemical transformations.[1] The presence of the halogen atom significantly increases the acidity of the α-proton and provides an electrophilic center for nucleophilic substitution, making them key intermediates in the synthesis of α-amino acids, α-hydroxy acids, and other complex molecules.[1]

The reactivity of α-halo acids in nucleophilic substitution reactions is a cornerstone of their utility. These reactions typically proceed via an S(_N)2 mechanism, where a nucleophile attacks the α-carbon, displacing the halide leaving group.[2] The efficiency of this process is intrinsically linked to the nature of the halogen atom.

The Halogen Effect: A Comparative Analysis of Reactivity and Stability

The choice of the halogen (F, Cl, Br, I) at the α-position profoundly influences the reactivity, stability, and even the economic feasibility of using an α-halo acid. A fundamental principle governing their reactivity in S(_N)2 reactions is the leaving group ability of the halide, which is inversely proportional to the carbon-halogen (C-X) bond strength.

Reactivity Profile: A Balancing Act

The established trend for leaving group ability in nucleophilic substitution is I > Br > Cl > F. This is a direct consequence of the C-X bond strength, which decreases down the group.[3]

Halogen (X)C-X Bond Strength (kJ/mol)Relative Reactivity in S(_N)2
I~240Highest
Br~276High
Cl~328Moderate
F~485Low
_Table 1: Comparison of Carbon-Halogen Bond Strengths and Expected Relative Reactivity in S(N)2 Reactions.[3]

This trend suggests that 2-iodopentanoic acid would be the most reactive, followed by 2-bromopentanoic acid, and then this compound. While high reactivity can be advantageous for rapid conversions, it often comes at the cost of reduced stability and selectivity, and increased potential for side reactions.

The advantage of this compound lies in its moderate and more controllable reactivity . This allows for a wider operational window in terms of reaction conditions (temperature, reaction time) and often leads to cleaner reaction profiles with higher yields of the desired product. The stronger C-Cl bond makes the compound less susceptible to premature degradation or unwanted side reactions that can be prevalent with the more labile bromo and iodo analogs.

Stability and Handling: A Practical Consideration

In an industrial or drug development setting, the stability of a chemical intermediate is a critical factor. 2-Bromopentanoic and 2-iodopentanoic acids are more prone to decomposition, particularly in the presence of light or trace impurities, leading to discoloration and the formation of byproducts. This necessitates more stringent storage and handling protocols.

This compound, with its more robust C-Cl bond, exhibits greater thermal and photochemical stability. This translates to a longer shelf-life, easier handling, and more consistent performance in large-scale synthetic processes, ultimately contributing to process robustness and reproducibility.

Physicochemical Properties: A Data-Driven Comparison

A comparison of the physicochemical properties of 2-chloro-, 2-bromo-, and 2-iodopentanoic acids reveals subtle but important differences that can impact their application.

PropertyThis compound2-Bromopentanoic Acid2-Iodopentanoic Acid
Molecular Weight ( g/mol ) 136.58[4]181.03[5][6]228.03
Density (g/cm³) ~1.16~1.475[6]~1.7
Boiling Point (°C) ~219~230-232~250
Calculated LogP 1.7[4][7]1.9[5]2.4

Table 2: Comparative Physicochemical Properties of 2-Halopentanoic Acids.

The lower molecular weight of this compound can be advantageous in terms of atom economy and cost per mole. Its lower density and boiling point may also offer practical benefits in terms of solvent selection and purification processes like distillation.

Economic and Industrial Viability: The Decisive Advantage

For researchers and professionals in drug development and industrial chemistry, the cost and availability of starting materials are often the deciding factors. In this regard, this compound holds a significant and often insurmountable advantage over its bromo and iodo counterparts.

  • Cost of Halogenating Agents: Chlorine gas and other chlorinating agents (e.g., thionyl chloride, sulfuryl chloride) are large-scale industrial commodities that are significantly cheaper than bromine, iodine, and their respective halogenating reagents.

  • Availability: The widespread use of chlorine in various industrial processes ensures a robust and stable supply chain for chlorinating agents, which translates to the ready availability of this compound.

  • Process Simplicity: The synthesis of this compound can be achieved through well-established and scalable chlorination methods.[8]

This economic advantage makes this compound the preferred choice for large-scale manufacturing campaigns where cost-of-goods is a critical parameter.

Application in Stereoselective Synthesis

The α-carbon of 2-halopentanoic acids is a stereocenter, making them valuable precursors for the synthesis of enantiomerically pure compounds, a crucial aspect of modern drug design. Nucleophilic substitution via the S(_N)2 mechanism proceeds with an inversion of stereochemistry at the chiral center.[2][9]

Figure 1: S(_N)2 mechanism at the chiral center of an α-halo acid.

The controlled reactivity of this compound can be particularly advantageous in stereoselective synthesis. The higher activation energy required for the S(_N)2 reaction (compared to bromo and iodo analogs) can sometimes be exploited to achieve higher selectivity with certain nucleophiles and chiral catalysts. The greater stability of the starting material also minimizes the risk of racemization through competing S(_N)1 pathways, which can be a concern with the more reactive α-halo acids under certain conditions.

Experimental Protocols: A Representative Workflow

The following protocol outlines a general procedure for the nucleophilic substitution of this compound, which can be adapted for various nucleophiles.

Protocol: Synthesis of 2-Substituted Pentanoic Acid via Nucleophilic Substitution
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Addition of Reagents: Add the desired nucleophile (1.1 - 1.5 eq.) and a non-nucleophilic base (e.g., K₂CO₃, NaH, if required to deprotonate the nucleophile or scavenge the acid) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

experimental_workflow cluster_workflow Experimental Workflow A 1. Dissolve this compound in polar aprotic solvent B 2. Add nucleophile and base A->B Reagent Addition C 3. Heat and monitor reaction progress B->C Reaction D 4. Quench with water and perform extraction C->D Work-up E 5. Dry, concentrate, and purify D->E Purification

Figure 2: General experimental workflow for nucleophilic substitution.

Conclusion: Making an Informed Choice

While 2-bromo- and 2-iodopentanoic acids offer higher reactivity, the advantages of this compound in terms of cost-effectiveness, stability, and controlled reactivity often make it the superior choice for practical, large-scale synthesis, and in many instances, for achieving high selectivity in complex molecular construction. The prevalence of chlorinated compounds in marketed pharmaceuticals is a testament to the utility and reliability of chloro-intermediates in drug discovery and development pipelines.[10][11]

For researchers and drug development professionals, a thorough evaluation of the project's specific needs—including scale, budget, and desired reaction kinetics—will ultimately guide the selection of the most appropriate α-halo acid. However, the compelling practical and economic benefits of this compound warrant its serious consideration as a primary building block in a wide array of synthetic applications.

References

  • PubChem. This compound.
  • Fang, W.-Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117-153. [Link]
  • Fiveable. Synthesis of alpha-halo acids. [Link]
  • Davies A-level Chemistry. (2020, May 4). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. YouTube. [Link]
  • Google Patents.
  • Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. [Link]
  • Google Patents. 2-Aminopentanoic acid compounds and their use as immunosuppressants.
  • PubChem. (2R)-2-chloropentanoic acid.
  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
  • Master Organic Chemistry. The SN2 Reaction Mechanism. [Link]
  • Google Patents. Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds.
  • PubChem. (2S)-2-bromopentanoic acid.
  • PubChem. 2-Bromo-3-chlorovaleric acid.
  • YouTube. (2020, April 13). 7 SN1 vs SN2 Reactions. Chad's Prep. [Link]
  • CAS Common Chemistry. 2-Bromopentanoic acid. [Link]

Sources

A Researcher's Guide to the Structural Elucidation of 2-Chloropentanoic Acid Derivatives: A Comparative Analysis Centered on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise three-dimensional atomic arrangement of a molecule is a cornerstone of its biological activity, efficacy, and safety profile. For derivatives of 2-chloropentanoic acid, a class of compounds with significant potential in medicinal chemistry, understanding their stereochemistry and intermolecular interactions is paramount. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of these derivatives, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present self-validating protocols, and objectively compare this powerful technique with viable alternatives.

The Unambiguous Power of X-ray Crystallography

X-ray crystallography stands as the most definitive method for determining the absolute structure of a crystalline compound.[1] It provides a high-resolution, three-dimensional map of electron density within a crystal, from which the precise positions of atoms, bond lengths, bond angles, and stereochemistry can be determined.[2][3] This level of detail is often unattainable with other analytical techniques.

The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice.[2] When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered waves interfere with each other, leading to a unique diffraction pattern of spots of varying intensities. By analyzing the geometry and intensity of this diffraction pattern, the crystal structure can be elucidated.

The Crystallographic Workflow: From Molecule to Model

The journey from a synthesized this compound derivative to a refined crystal structure is a multi-step process that demands both careful technique and a deep understanding of the underlying principles.

X-ray Crystallography Workflow Figure 1: The Experimental Workflow of Single-Crystal X-ray Crystallography cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination & Refinement Synthesis Synthesis of this compound Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization CrystalSelection Crystal Selection & Mounting Crystallization->CrystalSelection Diffraction X-ray Diffraction CrystalSelection->Diffraction DataProcessing Data Processing Diffraction->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation StructureRefinement->Validation FinalModel Final Structural Model Validation->FinalModel Final Crystal Structure

Figure 1: The Experimental Workflow of Single-Crystal X-ray Crystallography.

A Case Study: The Crystallography of a Halogenated Carboxylic Acid

While a crystal structure for a this compound derivative is not publicly available at the time of writing, we can draw valuable insights from the published crystal structure of a closely related compound, 3-chloropropionic acid. This serves as an excellent proxy to understand the type of data and the level of structural detail that can be obtained.

Table 1: Representative Crystallographic Data for a Halogenated Carboxylic Acid (3-Chloropropionic Acid)

ParameterValueSignificance
Chemical FormulaC₃H₅ClO₂Confirms the elemental composition of the crystallized molecule.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa = 5.2011(4) Å, b = 7.4362(4) Å, c = 24.1175(15) Å, β = 94.594(3)°The dimensions of the repeating unit of the crystal lattice.
Volume929.78(10) ųThe volume of the unit cell.
Z8The number of molecules in the unit cell.
R-factor (R1)0.0333A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.[4]
wR20.0795A weighted R-factor based on squared structure factors, providing another measure of the goodness of fit.[5]

This data provides an unambiguous and highly detailed picture of the solid-state structure, which is invaluable for understanding the compound's properties and for computational modeling.

Experimental Protocol: X-ray Crystallography of a this compound Derivative

This protocol is a self-validating system, where the success of each step is a prerequisite for the next, ensuring the final data is of high quality and the resulting structure is trustworthy.

Part 1: Synthesis and Purification

  • Synthesis: Synthesize the desired this compound derivative using an appropriate synthetic route. For instance, α-chlorination of pentanoic acid can be achieved via the Hell-Volhard-Zelinsky reaction.

  • Purification: The purity of the compound is critical for successful crystallization. Purify the synthesized derivative using techniques such as column chromatography, recrystallization from a bulk solvent, or distillation to remove any impurities that could inhibit crystal growth. The purity should be assessed by NMR and mass spectrometry.

Part 2: Crystallization

The goal is to create a supersaturated solution from which single crystals can slowly form. The flexibility of the pentyl chain can make crystallization challenging, often requiring screening of various conditions.

  • Solvent Screening: In small vials, test the solubility of a few milligrams of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.[6]

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[6]

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or freezer.

Part 3: Data Collection

  • Crystal Mounting: Carefully select a single, well-formed crystal with sharp edges and no visible defects under a microscope. Mount the crystal on a goniometer head.

  • Diffractometer Setup: Place the mounted crystal on the X-ray diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to cool the crystal, which minimizes thermal vibrations and radiation damage.

  • Data Collection Strategy: The diffractometer software is used to determine the unit cell and to devise a strategy for collecting a complete dataset. This involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.[7][8]

Part 4: Structure Solution and Refinement

  • Data Processing: The collected diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, this is typically achieved using direct methods.

  • Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares method to improve the agreement between the calculated and observed diffraction data.[5][9] The quality of the final model is assessed by the R-factor.[4]

  • Validation: The final structure is validated to ensure that it is chemically reasonable and accurately represents the experimental data.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the most detailed structural information, other techniques offer complementary or, in some cases, more practical alternatives.

Table 2: Comparison of Analytical Techniques for the Structural Elucidation of this compound Derivatives

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle X-ray diffraction from a single crystalNuclear spin transitions in a magnetic fieldMass-to-charge ratio of ionized molecules
Sample Phase Solid (single crystal)SolutionGas/Solution
Information Provided 3D atomic structure, bond lengths/angles, stereochemistry, packingConnectivity, stereochemistry (relative), conformation in solution, dynamicsMolecular weight, elemental composition, fragmentation pattern
Strengths Unambiguous determination of absolute stereochemistry; High resolutionProvides information about the molecule's structure and dynamics in solution; Non-destructiveHigh sensitivity; Can analyze complex mixtures
Weaknesses Requires a high-quality single crystal (can be a major bottleneck); Provides a static picture of the molecule in the solid stateCan be difficult to interpret complex spectra; Determination of absolute stereochemistry is not straightforwardDoes not provide 3D structural information; Isomers can be difficult to distinguish
Best For... Definitive proof of structure; Understanding solid-state propertiesDetermining the structure of molecules in their native solution state; Studying dynamic processesRapidly confirming molecular weight and formula; Identifying known compounds in a mixture
The Synergy of Techniques

The choice of analytical technique is not always a matter of "either/or". Often, a combination of techniques provides the most comprehensive understanding of a molecule.

Technique Selection Logic Figure 2: A Logic Diagram for Selecting the Appropriate Analytical Technique cluster_decision Primary Structural Question cluster_pathways Analytical Pathways Start Start: Synthesized Compound Purity Purity Check (NMR, MS) Start->Purity AbsoluteStereo Absolute Stereochemistry Needed? Purity->AbsoluteStereo Xray X-ray Crystallography AbsoluteStereo->Xray Yes NMR_MS NMR & Mass Spectrometry AbsoluteStereo->NMR_MS No FinalStructure Confirmed Structure Xray->FinalStructure NMR_Chiral NMR with Chiral Derivatizing Agents NMR_MS->NMR_Chiral Relative Stereochemistry Sufficient NMR_Chiral->FinalStructure

Figure 2: A Logic Diagram for Selecting the Appropriate Analytical Technique.

For this compound derivatives, NMR and mass spectrometry are indispensable for routine characterization and for confirming the success of a synthesis. However, when the absolute configuration at the chiral center is unknown or needs to be unequivocally confirmed, X-ray crystallography is the ultimate arbiter.

Conclusion

The structural elucidation of this compound derivatives is a critical step in their development as potential therapeutic agents. While NMR and mass spectrometry provide essential information, single-crystal X-ray crystallography offers an unparalleled level of detail, providing a definitive and unambiguous three-dimensional structure. The challenges associated with obtaining suitable crystals are often outweighed by the wealth of information that a successful crystallographic analysis provides. By understanding the principles, protocols, and comparative strengths of these techniques, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

  • Wlodawer, A., & Minor, W. (2014). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 281(16), 3584-3601. [Link]
  • Wikipedia. (2024). X-ray crystallography. [Link]
  • Crystallization of small molecules. (n.d.).
  • Yetnet. (n.d.). X-Ray Crystallography - Refinement. [Link]
  • University of Glasgow. (n.d.). Introduction to Refinement. [Link]
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Groom, C. R., & Allen, F. H. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography. Royal Society of Chemistry. [Link]
  • McCusker, L. B., & von Dreele, R. B. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1739-1753. [Link]
  • Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
  • Chemistry Stack Exchange. (2017).
  • Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]
  • University of Colorado Boulder. (n.d.).
  • University of Florida. (2006).
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]
  • PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]
  • Colgate University. (n.d.).
  • University of Saskatchewan. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. [Link]
  • Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Data Collection for Crystallographic Structure Determination. Methods in molecular biology (Clifton, N.J.), 364, 145–157. [Link]
  • News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. [Link]
  • University of Düsseldorf. (n.d.).
  • Macromolecular Crystallography Core Facility. (n.d.).
  • Quora. (2020). What are the advantages and disadvantages of x-rays and electrons to study crystal structures?[Link]
  • Cambridge Crystallographic Data Centre. (2011).
  • Excillum. (n.d.). Small molecule crystallography. [Link]
  • Quora. (2014). Besides resolution, what are the advantages and disadvantages of using X-ray crystallography over NMR to determine protein structure?[Link]
  • International Union of Crystallography. (2023).
  • Diamond Light Source. (n.d.). Small Molecule X-ray Crystallography. [Link]
  • LookChem. (n.d.). This compound. [Link]
  • YouTube. (2015). Mass Spectrometry and X-Ray Crystallography. [Link]
  • Barrera, N. P., et al. (2017). Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. Frontiers in Molecular Biosciences, 4, 73. [Link]
  • Atlantis Press. (2017).
  • PubChem. (n.d.). This compound. [Link]
  • Google Patents. (n.d.). Method of producing 5-chloropentanoic acid.
  • Chemistry LibreTexts. (2014).

Sources

A Comparative Guide to Catalysts for the Asymmetric Synthesis of 2-Chloropentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral α-Chloroalkanoic Acids

Chiral α-chloroalkanoic acids, such as 2-chloropentanoic acid, are pivotal building blocks in the pharmaceutical and agrochemical industries. Their importance lies in the stereospecific introduction of a chlorine atom at the α-position, a feature that can significantly influence the biological activity and metabolic stability of a molecule. The C-Cl bond serves as a versatile synthetic handle for further transformations, including nucleophilic substitutions and cross-coupling reactions, enabling the construction of complex chiral molecules. Consequently, the development of efficient and highly enantioselective methods for their synthesis is a critical area of research, driving innovation in drug discovery and development.

This guide provides an in-depth comparative analysis of prominent catalytic systems for the asymmetric α-chlorination of derivatives of pentanoic acid. We will explore the mechanistic nuances, experimental protocols, and performance metrics of different catalyst classes, offering researchers and process chemists the insights needed to select the optimal synthetic strategy.

Catalytic Approach 1: Isothiourea Organocatalysis

Isothiourea-based organocatalysts, such as Homobenzotetramisole (HBTM), have emerged as powerful tools for a variety of asymmetric transformations.[1] Their mode of action in the α-chlorination of carboxylic acid derivatives involves the formation of a chiral C1 ammonium enolate, a highly reactive intermediate that can be trapped by an electrophilic chlorine source with high stereocontrol.[2]

Mechanistic Rationale

The catalytic cycle begins with the reaction of the isothiourea catalyst with an activated carboxylic acid, typically an acid chloride or anhydride, to form a covalent acyl-ammonium intermediate. In the presence of a non-nucleophilic base, this intermediate is deprotonated to generate the key C1 ammonium enolate. The chiral scaffold of the catalyst creates a sterically defined environment, directing the approach of the electrophilic chlorinating agent (e.g., N-chlorosuccinimide, NCS) to one face of the enolate. This facial bias is the origin of the high enantioselectivity. Subsequent reaction with a nucleophile, such as an alcohol, releases the α-chloro ester product and regenerates the catalyst. The need for cryogenic temperatures is often a critical factor to prevent background reactions and suppress epimerization of the reactive catalyst-bound intermediates, thereby preserving the enantiomeric purity of the product.[2]

Experimental Protocol: Asymmetric α-Chlorination of Pentanoyl Chloride

This protocol is a representative example adapted from methodologies for activated carboxylic acids.[2]

  • Preparation: A flame-dried Schlenk flask is charged with the isothiourea catalyst (e.g., (S)-HBTM, 5 mol%) under an inert atmosphere of argon.

  • Solvent and Substrate Addition: Anhydrous dichloromethane (CH₂Cl₂) is added, and the solution is cooled to -78 °C in a dry ice/acetone bath. Pentanoyl chloride (1.0 equiv.) is then added dropwise.

  • Enolate Formation: A non-nucleophilic base, such as 2,6-lutidine (1.1 equiv.), is added to the stirred solution, and the mixture is allowed to stir for 15 minutes to facilitate the formation of the chiral ammonium enolate.

  • Chlorination: A solution of N-chlorosuccinimide (NCS) (1.2 equiv.) in anhydrous CH₂Cl₂ is added slowly over 20 minutes. The reaction is monitored by thin-layer chromatography (TLC).

  • Quenching and Product Formation: Upon completion, pre-cooled methanol (5.0 equiv.) is added to quench the reaction and form the methyl 2-chloropentanoate ester.

  • Work-up and Purification: The reaction mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched product.

  • Analysis: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Workflow for Isothiourea-Catalyzed α-Chlorination

G cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Work-up & Analysis A Catalyst + Solvent B Cool to -78 °C A->B C Add Pentanoyl Chloride B->C D Add Base (Enolate Formation) C->D E Add NCS (Chlorination) D->E F Monitor by TLC E->F G Quench with Methanol F->G H Purification (Chromatography) G->H I Analysis (Chiral HPLC) H->I J J I->J Final Product: Methyl 2-Chloropentanoate

Caption: General experimental workflow for the asymmetric α-chlorination of pentanoyl chloride.

Catalytic Approach 2: Cinchona Alkaloid Catalysis

Cinchona alkaloids and their derivatives are cornerstone catalysts in asymmetric synthesis, prized for their rigid chiral framework, commercial availability, and tunable properties.[3] In the context of α-chlorination, they operate through a distinct mechanism involving the formation of a ketene intermediate from an acid halide, which is then trapped by the catalyst.

Mechanistic Rationale

This methodology involves a tandem process where the Cinchona alkaloid derivative acts as both a nucleophilic catalyst and a chiral base.[3] The tertiary amine of the alkaloid reacts with the acid halide (e.g., propanoyl chloride) to form an acyl-ammonium salt. A base, which can be the catalyst itself or an added shuttle base like NaH, abstracts the α-proton to generate a chiral ketene. The catalyst remains associated with the ketene through non-covalent interactions. An electrophilic chlorine source, often a polychlorinated quinone, then reacts with this catalyst-ketene complex. The stereochemistry is dictated by the chiral environment provided by the alkaloid, which shields one face of the ketene. Finally, a nucleophile (e.g., an alcohol) adds to the chlorinated intermediate to furnish the α-chloro ester product and regenerate the catalyst. This approach cleverly avoids the need for strong, non-nucleophilic bases and can often be performed under milder conditions than those requiring pre-formed enolates.[3]

Experimental Protocol: Asymmetric α-Chlorination of Propanoyl Chloride

This protocol is based on the tandem chlorination/esterification process developed by Lectka and co-workers, adapted for a similar substrate.[3]

  • Catalyst and Reagent Preparation: In a glovebox, a vial is charged with a modified Cinchona alkaloid catalyst (e.g., a benzoylquinine derivative, 10 mol%), the chlorinating agent (tetrachloro-1,4-benzoquinone, 1.1 equiv.), and a shuttle base (e.g., NaH, 1.1 equiv.).

  • Solvent and Substrate Addition: The vial is removed from the glovebox, and anhydrous toluene is added. The mixture is cooled to -78 °C. A solution of propanoyl chloride (1.0 equiv.) in toluene is added dropwise over 30 minutes via syringe pump.

  • Reaction: The reaction is stirred at -78 °C for the specified time (e.g., 6-12 hours), with progress monitored by TLC or ¹H NMR.

  • Esterification: Once the acid chloride is consumed, benzyl alcohol (1.5 equiv.) is added to the cold reaction mixture.

  • Work-up and Purification: The mixture is allowed to warm to room temperature and filtered through a pad of silica gel to remove solids. The filtrate is concentrated, and the crude product is purified by flash column chromatography.

  • Analysis: The enantiomeric excess of the resulting benzyl 2-chloropropanoate is determined by chiral HPLC or GC.

Comparative Analysis of Catalytic Systems

The selection of a catalyst for the asymmetric synthesis of this compound depends on several factors, including desired efficiency, operational cost, and scalability. Below is a comparative summary of the discussed organocatalytic approaches.

Parameter Isothiourea Catalyst (e.g., HBTM) Cinchona Alkaloid Catalyst
Substrate Activated Carboxylic Acids (e.g., Acid Chlorides)Acid Halides
Mechanism Chiral C1 Ammonium Enolate Formation[2]Catalyst-Controlled Ketene Formation[3]
Chlorine Source N-Chlorosuccinimide (NCS)Polychlorinated Quinones
Typical Temp. Cryogenic (-78 °C)[2]Cryogenic (-78 °C)
Typical Yield Good to ExcellentGood to Excellent
Enantioselectivity (ee%) Up to 99:1 e.r. reported for related esters[2]High (often >90% ee)[3]
Key Advantages Well-defined mechanism, high reactivity.Avoids strong external bases, uses inexpensive acid halides.
Key Challenges Potential for epimerization requires careful optimization[2], catalyst can be expensive.Substrate scope can be limited, shuttle base system may add complexity.
Comparison of Proposed Catalytic Intermediates

G cluster_isothiourea Isothiourea Pathway cluster_cinchona Cinchona Alkaloid Pathway A Acyl-Ammonium Intermediate B Chiral C1 Ammonium Enolate (Key Intermediate) A->B Deprotonation C Chlorinated Adduct B->C + NCS (Face-selective attack) D Acyl-Quinuclidinium Intermediate E Catalyst-Associated Ketene (Key Intermediate) D->E Deprotonation F Chlorinated Intermediate E->F + Chloroquinone (Face-selective attack)

Caption: Comparison of key reactive intermediates in the two organocatalytic pathways.

Conclusion and Future Outlook

Both isothiourea and Cinchona alkaloid-based organocatalysts provide highly effective and enantioselective routes to α-chloroalkanoic acid derivatives. The isothiourea-catalyzed reaction proceeds through a well-defined chiral ammonium enolate, offering high reactivity but requiring careful control to prevent racemization.[2] The Cinchona alkaloid approach utilizes a tandem chlorination of an in-situ generated ketene, showcasing an elegant and often highly selective alternative.[3]

The choice between these systems will be dictated by the specific requirements of the synthesis. For researchers prioritizing mechanistic clarity and high turnover, the isothiourea system may be preferable. For those seeking to avoid strong bases and leverage readily available starting materials, the Cinchona alkaloid method presents a compelling option. Future research will likely focus on developing catalysts that operate at higher temperatures, broadening the substrate scope to include less activated carboxylic acids, and designing more sustainable and recyclable catalytic systems. The continued evolution of asymmetric organocatalysis promises even more efficient and practical solutions for the synthesis of vital chiral building blocks like this compound.

References

  • ResearchGate. (n.d.). Enantioselective synthesis of α‐chloroesters and carboxylic acids from...
  • Gamm, A., et al. (2021). Enantioselective α-Chlorination Reactions of in Situ Generated C1 Ammonium Enolates under Base-Free Conditions. National Center for Biotechnology Information.
  • Pla, D., et al. (2023). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. JKU ePUB.
  • Wang, L., et al. (2010). Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst. Organic Chemistry Portal.
  • Wheatley, E., et al. (2023). A Catalytic Method for the Enantioselective Synthesis of alpha-Quaternary Ketones, alpha-Ketoesters and Aldehydes. UNC Chemistry Department.
  • Synthesis Workshop. (2021). Introduction to Asymmetric Organocatalysis. YouTube.
  • MDPI. (n.d.). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI.
  • PubMed. (2024). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. PubMed.
  • National Institutes of Health. (n.d.). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. National Institutes of Health.
  • ResearchGate. (2012). Low-Loading Asymmetric Organocatalysis. ResearchGate.
  • PubMed Central. (n.d.). Metal Stereogenicity in Asymmetric Transition Metal Catalysis. National Center for Biotechnology Information.
  • Moodle@Units. (2008). Asymmetric Organocatalysis: From Infancy to Adolescence. Moodle@Units.
  • ResearchGate. (n.d.). Asymmetric Synthesis of α-Chloro-α-halo Ketones by Decarboxylative Chlorination of α-Halo-β-ketocarboxylic Acids. ResearchGate.
  • France, S., et al. (2004). Catalytic, asymmetric alpha-chlorination of acid halides. PubMed.

Sources

A Senior Scientist's Comparative Guide to Certificates of Analysis for 2-Chloropentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Label—Why the CoA is a Researcher's Most Critical Document

In the realms of pharmaceutical research and fine chemical synthesis, the starting materials are the foundation upon which innovation is built. 2-Chloropentanoic acid, a chiral building block, is a prime example where seemingly minor impurities can lead to significant deviations in reaction pathways, yield, and the stereochemical purity of the final compound. The Certificate of Analysis (CoA) is more than a mere formality; it is a detailed report card of the chemical's quality and purity.[1][2] For the discerning scientist, understanding how to interpret and compare CoAs from various commercial suppliers is a fundamental skill that ensures reproducibility, minimizes troubleshooting, and upholds the integrity of their research.

This guide provides an in-depth comparison of typical analytical specifications for commercial-grade this compound. It is structured to empower researchers to look beyond the headline purity percentage and make informed decisions based on a comprehensive understanding of the analytical data presented.

Comparative Analysis of Commercial this compound Specifications

The following table summarizes typical specifications for this compound from major chemical suppliers. Note that these are representative values and can vary between batches. Always refer to the lot-specific CoA for the material you purchase.

Parameter Typical Specification Range Common Analytical Method(s) Significance for the Researcher
Assay (Purity) ≥98.0% to ≥99.5%Gas Chromatography (GC), TitrationIndicates the proportion of this compound relative to other components. Higher purity is crucial for applications sensitive to side reactions.
Identity Conforms to Structure¹H NMR, FT-IRConfirms the molecular structure is correct. Essential for ensuring you have the right starting material.
Appearance Colorless to Light Yellow LiquidVisual InspectionA significant deviation from colorless may indicate the presence of degradation products or impurities.
Water Content ≤0.1% to ≤0.5%Karl Fischer TitrationWater can interfere with many organic reactions, especially those using water-sensitive reagents.
Residue on Ignition ≤0.1%USP <281>Measures the amount of inorganic impurities, which can act as catalyst poisons or introduce unwanted metal ions.[3][4]
Isomeric Purity Not always specifiedChiral GC or HPLCFor stereospecific synthesis, the presence of the other enantiomer is a critical impurity. This is often a premium specification.

Deep Dive: Deconstructing the Analytical Methodologies

Understanding the "how" behind the numbers on a CoA is crucial for a complete quality assessment. Each analytical technique provides a different piece of the purity puzzle.

Assay by Gas Chromatography (GC)

Causality: Gas chromatography is the workhorse for determining the purity of volatile compounds like this compound.[5] The principle relies on partitioning the sample between a gaseous mobile phase and a stationary phase within a capillary column. Components with different chemical properties travel through the column at different rates, allowing for their separation and quantification.

Field Insights:

  • A high GC purity (e.g., 99.5%) is excellent, but it only accounts for volatile impurities. Non-volatile contaminants, such as inorganic salts, will not be detected. This is why the "Residue on Ignition" test is a necessary complement.

  • The choice of column is critical. For acidic compounds, specialized columns with acidic treatment or wax-based stationary phases are often used to prevent peak tailing and ensure symmetrical peaks, leading to more accurate integration and quantification.[6]

Identity by ¹H NMR and FT-IR Spectroscopy
  • ¹H Nuclear Magnetic Resonance (NMR): This technique provides a detailed fingerprint of the molecule's structure by probing the chemical environment of hydrogen atoms. For this compound (CH₃CH₂CH₂CHClCOOH), a scientist should expect to see:

    • A triplet corresponding to the terminal methyl (CH₃) group.

    • A multiplet for the two methylene (CH₂) groups.

    • A triplet for the methine (CHCl) proton.[7]

    • A broad singlet for the acidic carboxylic acid (COOH) proton, typically far downfield (10-12 ppm).[8] The disappearance of this peak upon adding a drop of D₂O is a confirmatory test.[7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key expected peaks for this compound include:

    • A very broad absorption from 2500-3300 cm⁻¹ characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid.[8]

    • A sharp, strong absorption around 1710 cm⁻¹ corresponding to the carbonyl (C=O) stretch.[8]

Water Content by Karl Fischer Titration

Causality: The Karl Fischer titration is a highly specific and accurate method for determining trace amounts of water in a sample.[9] It is based on a chemical reaction where iodine stoichiometrically reacts with water.[9][10] This method is superior to "loss on drying" because it is not affected by the loss of other volatile components.[9]

Field Insights: For reactions involving Grignard reagents, organolithiums, or acid chlorides, a low water content is non-negotiable. Even a small amount of water can consume expensive reagents and drastically reduce yields. Different variations of the Karl Fischer method exist, such as volumetric and coulometric titration, with the latter being particularly suitable for very low water content (<0.1%).[9][10]

Residue on Ignition (Sulfated Ash)

Causality: This test quantifies the amount of non-volatile inorganic impurities in an organic substance.[3][4] The sample is ignited in the presence of sulfuric acid, which converts metal oxides and salts to more stable sulfates, before being heated in a muffle furnace until all organic material is burned off.[3][11] The remaining residue is weighed.

Field Insights: This is a critical test for drug development professionals. Inorganic impurities can originate from catalysts, reagents, or the manufacturing equipment. In a pharmaceutical context, these impurities must be strictly controlled as they can impact the safety and efficacy of the final drug product. The USP <281> is a standard method for this test.[3][11]

Experimental Workflow & Protocols

To ensure the quality of an incoming batch of this compound, a well-defined Quality Control (QC) workflow is essential.

QC_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review & Disposition start Receive Commercial This compound sample Log Sample & Quarantine start->sample prep Prepare Aliquots for Testing sample->prep gc Purity by GC prep->gc Parallel Testing nmr Identity by NMR prep->nmr Parallel Testing kf Water by Karl Fischer prep->kf Parallel Testing roi Residue on Ignition prep->roi Parallel Testing review Review Data vs. CoA Specs gc->review nmr->review kf->review roi->review approve Approve & Release Batch review->approve All Specs Met reject Reject & Investigate review->reject OOS Result

Caption: QC workflow for incoming this compound.

Protocol: Purity Determination by Gas Chromatography (GC-FID)

This protocol outlines a general method for determining the purity of this compound. Instrument parameters may need optimization.

  • Standard Preparation: Accurately weigh approximately 100 mg of this compound reference standard into a 10 mL volumetric flask. Dilute to volume with a suitable solvent (e.g., Methanol or MTBE).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • GC System & Conditions:

    • Column: A polar, acid-deactivated column (e.g., DB-FFAP or similar) is recommended, typically 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector: Split/Splitless, 250 °C.

    • Detector: Flame Ionization Detector (FID), 270 °C.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 10 °C/min to 220 °C, hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection & Analysis:

    • Inject 1 µL of the prepared sample.

    • Record the chromatogram. The purity is calculated by dividing the peak area of this compound by the total area of all peaks (Area Percent method).

    % Purity = (Area of this compound Peak / Total Area of All Peaks) * 100

  • System Suitability: Before sample analysis, inject the standard solution multiple times to ensure the system is performing correctly (e.g., retention time reproducibility, peak shape).

Conclusion: An Integrated Approach to Quality Assessment

A Certificate of Analysis is a rich source of data that, when properly interpreted, provides a comprehensive picture of a reagent's quality. For a critical reagent like this compound, researchers should never rely solely on the headline purity figure. A holistic evaluation, considering the results from orthogonal analytical methods such as GC, NMR, Karl Fischer, and Residue on Ignition, is imperative. By comparing CoAs between suppliers and understanding the significance of each test, scientists can proactively ensure the quality and consistency of their starting materials, leading to more robust and reliable research outcomes.

References

  • Development of Karl Fischer Reagents.
  • USP <281> Residue on Ignition.U.S. Pharmacopeia.Link
  • What Is Karl Fischer Titr
  • BRIEFING 281 Residue on Ignition, USP 28 page 2303.U.S. Pharmacopeia.Link
  • Karl Fischer titr
  • Residues on Ignition USP and Includes Ash EP, and Sulphated Ash EP.Reading Scientific Services Ltd.Link
  • USP 281 ROI Residue On Ignition.Scribd.Link
  • Water Determination (Karl Fischer Method).Japanese Pharmacopoeia.Link
  • Determination of Water Content in Acids, Aqueous Using Karl Fischer Titr
  • Residue on Ignition USP chapter 281 - YouTube.YouTube.Link
  • This compound | C5H9ClO2 | CID 110794 - PubChem.PubChem.Link
  • Certific
  • Spectroscopy of Carboxylic Acids and Nitriles.Chemistry LibreTexts.Link
  • How to Read a Chemical Certificate of Analysis (COA).Noah Chemicals.Link
  • Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects.PubMed.Link
  • CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE.Department of Chemistry, University of Calgary.Link
  • low/high resolution 1H proton nmr spectrum of propanoic acid.Doc Brown's Chemistry.Link

Sources

A Comparative Guide to Quantifying Impurities in 2-Chloropentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chiral building block like 2-chloropentanoic acid is not merely a matter of quality control; it is a cornerstone of experimental reproducibility and the safety and efficacy of the final therapeutic agent. The presence of even minute quantities of impurities can lead to unforeseen side reactions, altered biological activity, and complications in regulatory submissions. This guide provides an in-depth, objective comparison of the primary analytical techniques for quantifying impurities in a this compound sample: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The choice of analytical methodology is a critical decision, contingent on the specific impurities of interest, the required sensitivity, and the nature of the sample matrix. This document will delve into the causality behind experimental choices for each technique, present detailed, field-proven protocols, and offer supporting data to guide you in selecting the most appropriate method for your specific needs.

Understanding the Impurity Profile of this compound

Before delving into the analytical techniques, it is crucial to understand the potential impurities that may be present in a this compound sample. A common synthetic route to α-chloroalkanoic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[1] This reaction involves the halogenation of a carboxylic acid at the alpha-carbon.

Potential Impurities from Synthesis:

  • Starting Material: Unreacted pentanoic acid.

  • Over-halogenated Species: 2,2-dichloropentanoic acid.

  • Isomeric Impurities: 3-chloropentanoic acid and other positional isomers, although the HVZ reaction is generally selective for the α-position.

  • Reaction Intermediates: Acyl halides that have not been fully hydrolyzed.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

  • Enantiomeric Impurity: The (S)-enantiomer if the desired product is the (R)-enantiomer, or vice-versa.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Chiral and Achiral Purity

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for carboxylic acids.[2] For this compound, HPLC offers the distinct advantage of readily separating both chiral and achiral impurities in a single analysis.

The Rationale for HPLC in this compound Analysis

The polarity of the carboxylic acid group in this compound makes it amenable to reversed-phase HPLC, where a polar mobile phase is used with a non-polar stationary phase. UV detection is straightforward due to the absorbance of the carboxyl group in the low UV region (around 210 nm).[2] Crucially, the chirality of this compound necessitates the use of a chiral stationary phase (CSP) to separate the enantiomers. Polysaccharide-based CSPs are often effective for the separation of chiral acids.[3]

Comparative Performance of HPLC
ParameterTypical Performance for this compound Analysis
Limit of Detection (LOD) 1-10 ng/mL
Limit of Quantitation (LOQ) 5-50 ng/mL
Precision (%RSD) < 2%
Linearity (r²) > 0.999

Note: These are typical values and can vary depending on the specific instrument, column, and method parameters.

Experimental Protocol: Chiral HPLC-UV Method for this compound

This protocol outlines a method for the simultaneous determination of the enantiomeric purity and other related substances in a this compound sample.

1. Instrumentation and Consumables:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based, such as cellulose or amylose derivatives)

  • HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase and Standard Solutions:

  • Mobile Phase: Prepare a suitable mixture of acetonitrile and water with 0.1% TFA. The exact ratio should be optimized for the specific column to achieve good resolution between the enantiomers and any impurities. A common starting point is 60:40 (v/v) acetonitrile:water with 0.1% TFA.

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the this compound sample to be analyzed at the same concentration as the standard solution.

3. Chromatographic Conditions:

  • Column: Chiral stationary phase column

  • Mobile Phase: Acetonitrile/Water/TFA (optimized ratio)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Data Analysis:

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers of this compound and any impurities by comparing their retention times with the reference standard.

  • Quantify the impurities by comparing their peak areas to the peak area of the main component, using the assumption of equal response factors for closely related impurities. For accurate quantification, reference standards for each impurity are required.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Mobile Phase hplc_injection Inject into HPLC prep_sample->hplc_injection prep_std Dissolve Standard in Mobile Phase prep_std->hplc_injection hplc_separation Separation on Chiral Column hplc_injection->hplc_separation hplc_detection UV Detection at 210 nm hplc_separation->hplc_detection data_integration Peak Integration hplc_detection->data_integration data_quantification Quantify Impurities data_integration->data_quantification data_ee Calculate Enantiomeric Excess data_integration->data_ee

Caption: Workflow for chiral HPLC-UV analysis of this compound.

Gas Chromatography (GC): A High-Resolution Technique Requiring Derivatization

Gas chromatography offers excellent resolving power and is highly sensitive, making it a powerful tool for impurity analysis. However, due to the low volatility and polar nature of carboxylic acids, direct analysis by GC is challenging and often results in poor peak shape and column degradation.[4] Therefore, derivatization is a mandatory step to convert this compound into a more volatile and thermally stable ester.[5]

The Rationale for GC in this compound Analysis

Derivatization to a methyl or other alkyl ester mitigates the issues of low volatility and high polarity. Following derivatization, the resulting ester can be readily analyzed on a standard non-polar or medium-polarity capillary GC column. For the separation of enantiomers, a chiral stationary phase is required.[6] Flame Ionization Detection (FID) is a robust and universally applicable detection method for organic compounds, providing a response that is proportional to the carbon content. For unambiguous identification of impurities, GC coupled with Mass Spectrometry (GC-MS) is the gold standard.

Comparative Performance of GC
ParameterTypical Performance for this compound Analysis (as methyl ester)
Limit of Detection (LOD) 0.1-1 ng/mL
Limit of Quantitation (LOQ) 0.5-5 ng/mL
Precision (%RSD) < 3%
Linearity (r²) > 0.998

Note: These are typical values and can vary depending on the specific instrument, column, and method parameters.

Experimental Protocol: Chiral GC-FID Method for this compound

This protocol describes the derivatization and subsequent GC-FID analysis for the enantiomeric and chemical purity of this compound.

1. Instrumentation and Consumables:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary GC column (e.g., based on cyclodextrin derivatives)

  • Derivatization reagent (e.g., diazomethane, or methanol with an acid catalyst like sulfuric acid or BF3)

  • High-purity solvents (e.g., diethyl ether, methanol)

  • Reaction vials and heating block

  • GC vials and caps

2. Derivatization Procedure (Esterification with Methanol and an Acid Catalyst):

  • Accurately weigh about 10 mg of the this compound sample into a reaction vial.

  • Add 1 mL of methanol and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).

  • Seal the vial and heat at 60 °C for 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of water and 1 mL of diethyl ether.

  • Vortex the mixture and allow the layers to separate.

  • Carefully transfer the upper ether layer containing the methyl 2-chloropentanoate to a clean vial.

  • Dry the ether extract over anhydrous sodium sulfate.

  • Transfer the dried solution to a GC vial for analysis.

3. Chromatographic Conditions:

  • Column: Chiral capillary GC column

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) at a suitable rate (e.g., 5-10 °C/min). The program needs to be optimized for the specific column and analytes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the required sensitivity.

4. Data Analysis:

  • Identify the peaks for the enantiomers of methyl 2-chloropentanoate and any impurities based on their retention times.

  • Quantify impurities by area percentage or by using an internal standard.

  • Calculate the enantiomeric excess as described for the HPLC method.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis derivatization Derivatization to Methyl Ester extraction Liquid-Liquid Extraction derivatization->extraction gc_injection Inject into GC extraction->gc_injection gc_separation Separation on Chiral Column gc_injection->gc_separation gc_detection FID Detection gc_separation->gc_detection data_integration Peak Integration gc_detection->data_integration data_quantification Quantify Impurities data_integration->data_quantification data_ee Calculate Enantiomeric Excess data_integration->data_ee

Caption: Workflow for chiral GC-FID analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation and Quantification

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be a highly accurate quantitative technique (qNMR).[7] Unlike chromatographic methods, NMR provides a direct measure of the molar concentration of an analyte without the need for a reference standard of the same compound, provided a certified internal standard is used.

The Rationale for qNMR in this compound Analysis

¹H NMR is particularly useful for quantifying impurities in this compound. The protons in the molecule will give distinct signals in the NMR spectrum, and the area of each signal is directly proportional to the number of protons it represents. By adding a known amount of an internal standard with a known purity, the concentration of the analyte and its impurities can be accurately determined.[8] The key is to select an internal standard with signals that do not overlap with those of the analyte or impurities.

Comparative Performance of qNMR
ParameterTypical Performance for this compound Analysis
Limit of Detection (LOD) 0.1-1% (relative to the main component)
Limit of Quantitation (LOQ) 0.5-5% (relative to the main component)
Precision (%RSD) < 1%
Accuracy High, as it is a primary ratio method

Note: Sensitivity is generally lower than chromatographic techniques, but accuracy and precision are often superior for major components and significant impurities.

Experimental Protocol: Quantitative ¹H-NMR (qNMR) for this compound

This protocol outlines the steps for the quantitative analysis of a this compound sample using an internal standard.

1. Instrumentation and Consumables:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • High-quality NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene - the choice depends on solubility and lack of signal overlap)

  • Analytical balance

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a vial.

  • Accurately weigh a specific amount of the internal standard into the same vial. The molar ratio of the standard to the analyte should be chosen to give comparable signal intensities.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum. This requires specific acquisition parameters to ensure accurate integration, including:

    • A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton to be quantified.

    • A calibrated 90° pulse.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

4. Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the signals of the analyte, impurities, and the internal standard.

  • Calculate the purity of the this compound and the concentration of impurities using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weighing Accurately Weigh Sample & Internal Standard dissolving Dissolve in Deuterated Solvent weighing->dissolving transfer Transfer to NMR Tube dissolving->transfer acquisition Acquire Quantitative 1H NMR Spectrum transfer->acquisition processing Process Spectrum (Phasing, Baseline Correction) acquisition->processing integration Integrate Signals processing->integration calculation Calculate Purity and Impurity Content integration->calculation

Caption: Workflow for quantitative ¹H-NMR analysis of this compound.

Conclusion: A Tripartite Approach to Ensuring Purity

The quantification of impurities in a this compound sample is a multifaceted challenge that is best addressed by a strategic application of complementary analytical techniques.

  • HPLC stands out as the most versatile and often the primary choice, offering robust separation of both chiral and achiral impurities without the need for derivatization. Its sensitivity and established methodologies make it ideal for routine quality control.

  • GC , with its superior resolution, is an excellent confirmatory technique, especially when coupled with mass spectrometry for definitive impurity identification. The requirement for derivatization adds a layer of complexity but can be justified by the high-quality data it provides.

  • NMR , particularly qNMR, offers unparalleled accuracy for the quantification of the main component and significant impurities. While less sensitive than chromatographic methods, its role as a primary ratio method makes it invaluable for the certification of reference materials and for obtaining highly reliable quantitative data without the need for specific impurity standards.

Ultimately, the most robust approach to characterizing a this compound sample involves a combination of these techniques. HPLC for routine purity and enantiomeric excess, GC-MS for the identification of volatile impurities, and qNMR for the definitive quantification of the bulk material and major impurities provide a comprehensive and self-validating system for ensuring the quality and integrity of this critical chiral building block.

References

  • Jham, G. N., Fernandes, S. A., Garcia, C. F., & da Silva, A. A. (2002). Comparison of GC and HPLC for the quantification of organic acids in coffee. Phytochemical Analysis, 13(2), 99–104.
  • Kim, H. J., Lee, M. J., Kim, H. J., & Cho, S. K. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Analytical & Bioanalytical Techniques, 8(5), 1-7.
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Scion Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV.
  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2012). Quantitative 1H NMR: development and potential of an analytical method--an update.
  • University of Manchester. (n.d.). Quantitative NMR Spectroscopy.
  • Rundlöf, T., Mathiasson, M., Bekiroglu, S., Hakkarainen, B., Bowden, T., & Arvidsson, T. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645–651.
  • Wikipedia. (2023, December 1). Hell–Volhard–Zelinsky halogenation. In Wikipedia.
  • NIST. (n.d.). This compound, methyl ester. In NIST Chemistry WebBook.
  • PubChem. (n.d.). This compound.
  • LookChem. (n.d.). This compound.
  • Ilisz, I., Aranyi, A., & Pataj, Z. (2018). Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods. Current Medicinal Chemistry, 25(1), 5-30.
  • Kim, H. J., Lee, M. J., Kim, H. J., & Cho, S. K. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Analytical & Bioanalytical Techniques, 8(5).
  • Pharmaceutical Sciences. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences, 30(1), 1-7.
  • LookChem. (n.d.). This compound.
  • Pharmaceutical Sciences. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences, 30(1), 1-7.
  • Scion Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). (2R)-2-chloropentanoic acid.
  • Jham, G. N., Fernandes, S. A., Garcia, C. F., & da Silva, A. A. (2002). Comparison of GC and HPLC for the quantification of organic acids in coffee. Phytochemical Analysis, 13(2), 99-104.
  • Patil, S., & Bhinge, J. (2014). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 76(6), 528–532.
  • Britannica. (n.d.). Carboxylic acid.
  • Padarauskas, A., & Judžentienė, A. (2005). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 16(1), 35-39.
  • Nakashima, K., & Tsuruta, Y. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4836.
  • Ho, T. D., & Anderson, J. L. (2019). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phases.
  • Li, S., Wang, M., & Diao, Q. (2021). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. Scientific Reports, 11(1), 24338.
  • Orsavova, J., Misurcova, L., Ambrozova, J. V., Vicha, R., & Mlcek, J. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23(3), 489-496.
  • Reddit. (2021, October 11). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? [Online forum post]. Reddit.
  • Heikes, D. L., & Griffitt, K. R. (1979). Mass spectrometric identification and gas-liquid chromatographic determination of 2-chloroethyl esters of fatty acids in spices and foods. Journal of the Association of Official Analytical Chemists, 62(4), 786–791.
  • Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349–355.
  • Nsa, B. E., & Efiom, O. O. (2016). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. American Journal of Food Science and Technology, 4(5), 134-141.
  • PubChem. (n.d.). 5-Chlorovaleric acid.
  • Google Patents. (n.d.). SU1625866A1 - Method of producing 5-chloropentanoic acid.
  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 478-484.
  • Reddy, G. S., & Kumar, P. S. (2015).
  • Rahman, M. M., et al. (2016). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 45-51.

Sources

A Comparative Guide to the Stereospecificity of Nucleophilic Substitution Reactions on 2-Chloropentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed for researchers, scientists, and professionals in drug development. The stereochemical outcome of a reaction is paramount in pharmacology, where enantiomers of a chiral compound can exhibit vastly different physiological effects.[1] This document provides an in-depth comparison of the stereospecificity of nucleophilic substitution reactions on a model chiral substrate, 2-chloropentanoic acid. We will explore how reaction mechanisms can be controlled to yield specific stereoisomers, a critical consideration in the synthesis of enantiomerically pure active pharmaceutical ingredients.

This guide will benchmark the performance of SN1 and SN2 reaction pathways, providing the theoretical framework, detailed experimental protocols for achieving each outcome, and the analytical methods required to validate the results.

Foundational Principles: Stereoisomerism and Reaction Mechanisms

This compound is a chiral molecule due to the stereocenter at the C2 position.[2][3] This means it exists as two non-superimposable mirror images, or enantiomers: (R)-2-chloropentanoic acid and (S)-2-chloropentanoic acid. When this substrate undergoes a nucleophilic substitution reaction, the stereochemistry of the product is dictated by the reaction mechanism. The two primary mechanisms at play are SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular).[4]

  • The SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[5] Crucially, the nucleophile must attack from the side opposite to the leaving group, a trajectory known as "backside attack."[6] This enforced geometry leads to a predictable and complete inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden Inversion.[7][8][9] An SN2 reaction is therefore considered stereospecific.[10][11]

  • The SN1 Mechanism: In contrast, the SN1 mechanism is a two-step process. The first, and rate-determining, step is the spontaneous departure of the leaving group to form a carbocation intermediate.[12] This carbocation is sp2-hybridized and trigonal planar.[13] In the second step, the nucleophile can attack this flat intermediate from either face with roughly equal probability.[14] Consequently, an SN1 reaction starting with a pure enantiomer typically results in a mixture of both enantiomers in the product, a process called racemization.[12]

The choice between these two pathways is influenced by several factors, including the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the properties of the solvent.[4][15]

Experimental Design: Forcing the Mechanistic Pathway

To benchmark the stereospecificity, we will design two distinct experiments starting with enantiomerically pure (R)-2-chloropentanoic acid. The goal is to create conditions that overwhelmingly favor either the SN2 or the SN1 pathway.

  • Experiment A: Favoring the SN2 Pathway. To promote a concerted, bimolecular reaction, we will use a strong nucleophile (sodium azide, NaN3) in a polar aprotic solvent (acetone). A strong nucleophile is necessary to force the single-step reaction, and a polar aprotic solvent stabilizes the transition state without solvating the nucleophile, thus preserving its reactivity.[15] This should result in a product, 2-azidopentanoic acid, with an inverted (S) configuration.

  • Experiment B: Favoring the SN1 Pathway. To encourage the formation of a carbocation intermediate, we will use a weak nucleophile (water, H2O) which also serves as a polar protic solvent.[5] Polar protic solvents are excellent at stabilizing both the departing leaving group and the carbocation intermediate, facilitating the first step of the SN1 mechanism.[16] This reaction should yield 2-hydroxypentanoic acid as a nearly racemic mixture of (R) and (S) enantiomers.

Logical Workflow for Stereochemical Analysis

The following diagram illustrates the overall workflow for synthesizing and analyzing the stereochemical outcome of the products.

G cluster_reaction Reaction & Workup cluster_analysis Stereochemical Analysis start (R)-2-chloropentanoic acid expA Experiment A (SN2) NaN3, Acetone start->expA expB Experiment B (SN1) H2O (Solvolysis) start->expB workupA Aqueous Workup & Extraction (Product A) expA->workupA workupB Aqueous Workup & Extraction (Product B) expB->workupB polarimetry Polarimetry (Measure Optical Rotation) workupA->polarimetry Product A hplc Chiral HPLC (Determine Enantiomeric Excess) workupA->hplc Product A workupB->polarimetry Product B workupB->hplc Product B result Compare Stereochemical Outcome polarimetry->result hplc->result

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Chloropentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their initial synthesis to their ultimate disposal. 2-Chloropentanoic acid, a halogenated carboxylic acid, requires a stringent and well-understood disposal protocol to ensure the safety of laboratory personnel and the protection of our environment. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory compliance.

I. Immediate Safety and Hazard Information: Understanding the Risks

Before initiating any disposal procedure, it is crucial to recognize the inherent hazards associated with this compound. This compound is classified as a hazardous substance with the following primary risks:

  • Corrosive: It can cause severe skin burns and eye damage.[1][2][3]

  • Toxic: It is harmful if swallowed, inhaled, or in contact with the skin.[1][3][4]

  • Irritant: It may cause respiratory irritation.[5]

  • Environmental Hazard: Like many halogenated organic compounds, it has the potential to be toxic to aquatic life.[1]

These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times when handling this compound and its waste products.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The following table outlines the minimum PPE requirements for handling this compound. The selection of specific PPE should be based on a thorough risk assessment of the intended procedure.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data for the specific glove.
Eye Protection Safety goggles or a face shieldMust provide a complete seal around the eyes to protect against splashes.[1]
Skin and Body Chemical-resistant apron or lab coatTo be worn over personal clothing to protect against spills.[1]
Respiratory Fume hood or respiratorAll handling of this compound should occur in a well-ventilated area, preferably a chemical fume hood.[1]
III. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following workflow provides a logical sequence for managing this hazardous waste.

DisposalWorkflow cluster_prep Preparation cluster_treatment On-Site Treatment (with EHS Approval) cluster_storage Storage and Collection cluster_final Final Disposal A 1. Waste Segregation B 2. Container Selection A->B C 3. Labeling B->C D 4. Neutralization (Optional) C->D Consult EHS E 5. Secure Storage C->E Direct to Storage D->E F 6. Arrange for Pickup E->F G 7. Professional Disposal F->G

Caption: A flowchart illustrating the sequential steps for the proper disposal of this compound waste.

1. Waste Segregation: Preventing Hazardous Reactions

This compound is a halogenated organic waste. It is imperative to collect it separately from other waste streams to prevent potentially violent chemical reactions and to facilitate proper disposal.[6][7] Do not mix it with:

  • Non-halogenated organic solvents[7]

  • Strong bases[6]

  • Oxidizing agents

  • Aqueous waste containing heavy metals[7]

2. Container Selection: Ensuring Chemical Compatibility

The waste container must be chemically resistant to corrosive acids. Suitable options include:

  • Borosilicate glass bottles

  • High-density polyethylene (HDPE) containers[1]

Ensure the container has a secure, leak-proof cap.

3. Labeling: Clear and Compliant Identification

Properly label the waste container before adding any waste. The label must include:

  • The words "Hazardous Waste"[1]

  • The full chemical name: "this compound"[1]

  • Associated hazard pictograms (e.g., corrosive, toxic)

  • The date of waste accumulation

4. Neutralization: A Cautious and Controlled Step (Optional)

In some instances, neutralizing the acidic waste can make it safer to handle. However, this step should only be performed after consulting with and receiving explicit permission from your institution's Environmental Health and Safety (EHS) department. [1]

If approved, the neutralization process must be conducted with extreme caution:

  • Work in a certified chemical fume hood.

  • Wear all required PPE.

  • Slowly add the this compound waste to a dilute solution of a weak base, such as sodium bicarbonate (baking soda), with constant stirring.[8][9][10]

  • Monitor the reaction for any signs of excessive heat generation or gas evolution.

  • Once the reaction is complete, verify that the pH of the solution is neutral (between 6 and 8) using pH paper.[11]

5. Secure Storage: Awaiting Professional Collection

Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be:

  • Cool, dry, and well-ventilated[5]

  • Away from incompatible materials

  • Under the control of laboratory personnel

6. Arrange for Pickup: The Role of EHS

Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection of the waste container.[1] Provide them with all necessary information about the waste, including its chemical composition and volume.

7. Professional Disposal: Incineration as the Preferred Method

The final disposal of this compound is typically handled by a professional waste management facility. The most common and effective method for destroying chlorinated organic compounds is high-temperature incineration.[6][12] Specialized incinerators are designed to:

  • Achieve complete combustion of the organic material.[4]

  • Scrub the resulting flue gases to neutralize hydrochloric acid (HCl) that is formed.[12]

  • Minimize the formation of highly toxic byproducts such as dioxins and furans.[4][13][14]

IV. Emergency Procedures: Responding to Spills

In the event of a this compound spill, immediate and appropriate action is critical to mitigate the risks.

For a Minor Spill:

  • Alert personnel in the immediate area.

  • Evacuate the spill zone.

  • Don appropriate PPE before attempting any cleanup.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[1][15] Do not use combustible materials like paper towels or sawdust.[1]

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with soap and water.[1]

  • Label the waste container and dispose of it according to the procedures outlined above.

  • Report the spill to your laboratory supervisor and EHS department.[1]

For a Major Spill:

  • Evacuate the entire laboratory immediately.

  • Activate the nearest fire alarm to alert emergency responders.

  • Call your institution's emergency number and provide the location of the spill, the name of the chemical, and an estimate of the quantity spilled.

  • Do not attempt to clean up a major spill yourself. Await the arrival of trained emergency personnel.

V. First Aid: Immediate Actions for Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2][5] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.

By adhering to these comprehensive procedures, you can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within your laboratory.

References

  • Proper Disposal Procedures for Halogen
  • Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems. John Zink.
  • Process for the incineration of chlorinated organic materials.
  • This compound Safety D
  • Hazardous Waste Segreg
  • Fate of Chlorine Compound in Combustion of Alternative Fuels. VSB - Technical University of Ostrava.
  • Chlorinated Organic Substances Can Be Converted into Dioxins in the
  • Organic Solvents. Cornell University Environmental Health and Safety.
  • Chemical Spill Procedures. University of Toronto Environmental Health & Safety.
  • Safety D
  • How to Dispose of Acid Safely: A Step-by-Step Guide. Greenflow.
  • This compound | C5H9ClO2 | CID 110794. PubChem.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • Acid/Base Neutralization Procedure for Labor
  • Hazardous Waste Disposal. WAAC Newsletter.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloropentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Handling halogenated carboxylic acids like 2-Chloropentanoic acid demands a meticulous and informed approach to personal safety. This compound is not merely a reagent; it is a corrosive substance capable of causing severe, irreversible damage upon contact.[1][2] This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our objective is to empower you, our scientific colleagues, to operate with the highest degree of safety, ensuring that your focus remains on your research, not on recovering from a preventable injury.

Hazard Assessment: The 'Why' Behind the 'What'

Understanding the specific threats posed by this compound is the foundation of an effective PPE strategy. According to its classification under the Globally Harmonized System (GHS), this chemical presents a multi-faceted risk profile.

  • Severe Skin Corrosivity: The primary danger is its ability to cause severe skin burns and damage.[1][2] The chloro- group enhances the acidic strength and reactivity, leading to rapid tissue destruction upon contact.

  • Serious Eye Damage: Direct contact with the eyes, whether from a splash or vapor, can lead to serious, potentially irreversible damage.[3][4]

  • Respiratory Tract Irritation: Inhalation of its vapors or mists can cause irritation to the respiratory system.[3]

  • Acute Oral Toxicity: The substance is harmful if swallowed.[1][4]

Therefore, your PPE is not just a barrier; it is your primary defense against chemical assault on your skin, eyes, and respiratory system. Every procedural step that follows is designed to maintain the integrity of this defense.

Core PPE Requirements: A Multi-Layered Defense

Selection of PPE must be tailored to the specific task and the associated risk of exposure. Handling a stock container requires a different level of precaution than a large-scale reaction. The following recommendations establish a baseline for all laboratory work involving this compound.

Primary Eye and Face Protection

This is a non-negotiable requirement. The corrosive nature of this compound mandates a dual-layer approach for any procedure with a splash risk.

  • Chemical Splash Goggles: These are essential and must be worn at all times. Standard safety glasses do not provide an adequate seal against splashes and vapors.[5]

  • Full-Face Shield: A face shield must be worn in addition to chemical splash goggles whenever handling larger quantities (>50 mL), performing transfers, or conducting reactions that could splash.[6][7] A face shield alone does not provide sufficient protection and is not a substitute for goggles.[5]

Glove Selection and Protocol

Your hands are the most likely point of direct contact. Glove selection cannot be arbitrary; it must be based on chemical compatibility data. The goal is to choose a material that resists degradation and permeation.

  • Causality: Glove material choice is critical. An incompatible glove can degrade on contact, offering a false sense of security and potentially trapping the corrosive acid against the skin.

Table 1: Glove Material Compatibility for Corrosive Acids

Glove Material Compatibility Rating Key Considerations
Butyl Rubber Excellent Recommended for handling highly corrosive acids; offers superior resistance to a wide range of chemicals but may have less dexterity.[8][9]
Nitrile Good to Excellent A common and effective choice for many acids. Provides good resistance and dexterity. Always check manufacturer-specific data.[6][9]
Neoprene Good Offers good resistance to acids, alkalis, and oils. A suitable alternative to nitrile or butyl rubber.[8]

| Natural Rubber (Latex) | Poor to Fair | Generally not recommended for handling corrosive organic acids due to potential for degradation and allergic reactions.[9] |

Glove Protocol:

  • Inspect Before Use: Always check gloves for tears, pinholes, or signs of degradation (swelling, discoloration) before every use.[10]

  • Double Gloving: For prolonged handling or when working with larger volumes, wearing two pairs of nitrile or a nitrile/butyl combination is recommended to provide an additional layer of protection.

  • Prompt Removal: If contact with this compound occurs, remove gloves immediately, avoiding contact with your skin, and wash your hands thoroughly.

  • Regular Replacement: Do not reuse disposable gloves. For tasks of longer duration, replace gloves periodically to prevent breakthrough.[11]

Body Protection

Protecting your skin from potential splashes is crucial.

  • Chemical-Resistant Lab Coat: A standard cotton lab coat is insufficient. A lab coat made of polyester or a cotton/poly blend that is chemical-resistant should be worn, fully buttoned, with sleeves rolled down.

  • Chemical-Resistant Apron: When handling significant quantities or when there is a high risk of splashing, a butyl rubber or neoprene apron should be worn over the lab coat.[5]

  • Full-Coverage Clothing and Footwear: Long pants and closed-toe shoes made of a non-porous material are mandatory.[11][12] Perforated shoes or sandals are strictly forbidden in any area where this chemical is handled.

Respiratory Protection

Engineering controls are the first line of defense against respiratory exposure.

  • Chemical Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to control vapor inhalation.[5]

  • Respirators: If engineering controls are insufficient or during an emergency situation like a large spill, respiratory protection is necessary. A full-face respirator with acid gas cartridges is the appropriate choice.[6][8] Fit testing is essential for a respirator to be effective.[6]

Procedural, Step-by-Step Guidance

A logical workflow ensures that PPE is used correctly and consistently, minimizing the risk of accidental exposure during donning and doffing.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) A Assess Task Risk (Volume, Splash Potential) B Select Appropriate PPE (Refer to Sections 1 & 2) A->B C Inspect All PPE (Gloves, Goggles, etc.) B->C D 1. Don Lab Coat & Apron C->D E 2. Don Goggles & Face Shield D->E F 3. Don Gloves (Pull cuffs over lab coat sleeves) E->F G 1. Remove Outer Gloves (if double-gloved) H 2. Remove Apron & Lab Coat (Turn inside out) G->H I 3. Remove Face Shield & Goggles (Handle by straps) H->I J 4. Remove Inner Gloves (Avoid skin contact) I->J K 5. Wash Hands Thoroughly J->K

Caption: PPE Selection, Donning, and Doffing Workflow.

Protocol 1: Donning PPE (Clean to Dirty)
  • Body Protection: Put on your lab coat and a chemical-resistant apron if required. Ensure it is fully buttoned.

  • Eye/Face Protection: Put on your chemical splash goggles, ensuring a snug fit. If needed, place the face shield over the goggles.

  • Hand Protection: Put on your selected chemical-resistant gloves. Ensure the cuffs of the gloves are pulled over the sleeves of your lab coat to prevent skin exposure.

Protocol 2: Doffing PPE (Dirty to Clean)

The goal is to avoid cross-contamination. Consider everything on the outside as contaminated.

  • Gloves (Outer Pair): If double-gloving, remove the outer, most contaminated pair first.

  • Apron/Lab Coat: Remove your apron, followed by your lab coat, by rolling it outwards and turning it inside-out to contain any contamination.

  • Face/Eye Protection: Remove the face shield first, followed by the goggles, handling them only by the head strap from the back of your head forward.

  • Gloves (Inner Pair): Remove the final pair of gloves by peeling one off with the other, then slipping a clean finger under the cuff of the remaining glove to peel it off without touching the exterior.

  • Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.[3]

Emergency Response & Disposal Plan

Preparedness is paramount. All personnel must know the location of emergency equipment and the procedures to follow in case of an exposure or spill.

In Case of Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected area with copious amounts of water for at least 15 minutes using an emergency shower.[2][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and drink two glasses of water if the person is conscious.[4] Seek immediate medical attention.

Spill Response and Disposal

Spill_Response A Spill Occurs B Alert Personnel & Evacuate Area (If necessary) A->B C Don Emergency PPE (Respiratory protection may be needed) B->C D Contain Spill (Use chemical sorbent socks/pads) C->D E Neutralize Slowly (Use sodium bicarbonate or acid neutralizer) D->E For larger spills F Absorb Material (Use inert material like sand or vermiculite) D->F For smaller spills E->F G Collect Waste (Place in a labeled, sealed container) F->G H Decontaminate Area & Equipment G->H I Dispose of all materials as Hazardous Waste H->I

Caption: General Workflow for Spill Response and Decontamination.

Disposal of Contaminated PPE and Waste:

  • Contaminated PPE: All disposable PPE used while handling this compound must be considered hazardous waste. Do not discard in regular trash. Place it in a designated, sealed hazardous waste container.[14]

  • Chemical Waste: All waste containing this compound, including spill cleanup materials, must be disposed of according to institutional and local hazardous waste regulations.[3][13] Do not attempt to dispose of it down the drain.[15] Label waste containers clearly and accurately.[7]

By integrating this comprehensive PPE strategy into your standard operating procedures, you build a resilient culture of safety. This allows you and your team to pursue scientific advancement with confidence, knowing you are protected by field-proven insights and authoritative safety standards.

References

  • AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Summary for CID 110794.
  • LeelineWork (2026). What PPE Should You Wear When Handling Acid 2026?.
  • OSHA Training School (2024). Corrosive Safety: Protecting Workers from Harmful Substances.
  • Occupational Safety and Health Administration (n.d.). Acid and Caustic Solutions.
  • DENIOS (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses.
  • Bernardo Ecenarro (n.d.). Recommended PPE to handle chemicals.
  • Hazmat School (2022). 5 Types of PPE for Hazardous Chemicals.
  • ServiceMaster Albino (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • CP Lab Safety (n.d.). Glove Compatibility.
  • University of California, Berkeley, Environment, Health and Safety (n.d.). Ansell Chemical Resistance Glove Chart.
  • Washington State University Spokane (n.d.). Glove Selection Chart.
  • University of Florida Environmental Health and Safety (n.d.). OSHA Glove Selection Chart.
  • Greenflow (2024). How to Dispose of Acid Safely: A Step-by-Step Guide.
  • Nipissing University (2019). Hazardous Materials Disposal Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloropentanoic acid
Reactant of Route 2
Reactant of Route 2
2-Chloropentanoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。